molecular formula CH2N4 B7767405 1H-Tetrazole CAS No. 288-95-9

1H-Tetrazole

Cat. No.: B7767405
CAS No.: 288-95-9
M. Wt: 70.05 g/mol
InChI Key: KJUGUADJHNHALS-UHFFFAOYSA-N
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Description

1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments.
This compound is a tetrazole tautomer where the proton is located on the 1st position. It is a tetrazole and a one-carbon compound. It is a tautomer of a 2H-tetrazole and a 5H-tetrazole.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-tetrazole
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InChI

InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5)
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InChI Key

KJUGUADJHNHALS-UHFFFAOYSA-N
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Canonical SMILES

C1=NNN=N1
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Molecular Formula

CH2N4
Record name 1H-TETRAZOLE
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DSSTOX Substance ID

DTXSID5075280
Record name 1H-Tetrazole
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Molecular Weight

70.05 g/mol
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Physical Description

1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments.
Record name 1H-TETRAZOLE
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CAS No.

288-94-8, 100043-29-6
Record name 1H-TETRAZOLE
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Foundational & Exploratory

physicochemical properties of 1H-Tetrazole for researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1H-Tetrazole

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a privileged heterocyclic scaffold that has garnered significant interest across the scientific community, particularly in medicinal chemistry and materials science.[1][2][3] Its unique electronic and structural characteristics, most notably its function as a bioisostere of the carboxylic acid group, have cemented its role in modern drug design.[4][5][6][7] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering researchers, scientists, and drug development professionals a detailed resource. We will delve into its structure, tautomerism, acidity, solubility, thermal stability, and spectroscopic signatures. Furthermore, this document furnishes field-proven experimental protocols for the accurate determination of these properties, ensuring scientific integrity and reproducibility in the laboratory.

Molecular Structure and Tautomerism

This compound is a five-membered heterocyclic compound featuring one carbon and four nitrogen atoms.[2][8] The ring is planar and aromatic, possessing a 6π-electron system that contributes to its considerable stability.[1][8] A critical feature for researchers to understand is the prototropic tautomerism of the tetrazole ring.

The 1H- and 2H-Tautomeric Equilibrium

The unsubstituted tetrazole ring exists as an equilibrium between two primary tautomeric forms: this compound and 2H-tetrazole.[5][8] A third isomer, the non-aromatic 5H-tetrazole, is generally not observed experimentally.[1][9] The position of this equilibrium is highly dependent on the physical state and the surrounding environment.

  • Solid Phase: In the crystalline solid state, the 1H-tautomer is the predominant and more stable form.[5][9]

  • Gas Phase: In the gas phase, the equilibrium shifts, and the 2H-tautomer becomes the dominant species.[5][9]

  • In Solution: The equilibrium in solution is influenced by solvent polarity. In polar solvents like DMSO and DMF, the 1H-tautomer is favored.[9]

This tautomerism is a crucial consideration in drug design and materials science, as the two forms possess different physicochemical properties, including dipole moment and hydrogen bonding capabilities, which can affect receptor binding and intermolecular interactions.[10]

workflow cluster_main General Experimental Workflow for this compound Characterization Sample Sample Preparation (Weighing, Dissolution) Purity Purity & ID Check (HPLC, NMR, IR) Sample->Purity Initial QC Thermal Thermal Analysis (TGA/DSC) Purity->Thermal Confirm Identity Acidity Acidity Measurement (pKa Titration) Purity->Acidity For Titration Report Data Analysis & Reporting Thermal->Report Acidity->Report

Sources

Quantum Chemical Calculations for 1H-Tetrazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1H-Tetrazole, a nitrogen-rich five-membered heterocycle, is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its remarkable stability and unique electronic properties, particularly its function as a bioisostere for carboxylic acids, have solidified its presence in numerous FDA-approved therapeutics.[3][4] This in-depth technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to understand and predict the behavior of this pivotal molecule. This guide will delve into the theoretical underpinnings, present a detailed computational protocol, and offer insights into the interpretation of the calculated properties, thereby empowering the rational design of novel tetrazole-based compounds.

Introduction: The Significance of this compound

This compound and its derivatives are integral to a wide array of scientific disciplines due to their distinctive chemical characteristics.[4] The tetrazole ring, composed of one carbon and four nitrogen atoms, imparts a high degree of metabolic stability and a planar structure.[5] While not naturally occurring, its synthetic accessibility and resistance to biological degradation make it an invaluable scaffold in drug design.[5] A primary application of this compound is its role as a bioisosteric replacement for the carboxylic acid group, a substitution that can enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3][5]

Quantum chemical calculations offer a powerful lens through which to investigate the electronic structure and properties of this compound at the atomic level. By employing these methods, we can gain a deeper understanding of its geometry, stability, reactivity, and spectroscopic signatures. This knowledge is paramount for predicting its behavior in different chemical environments and for designing novel derivatives with tailored properties.

Theoretical Foundations: A Brief Overview

The computational methods discussed in this guide are rooted in the fundamental principles of quantum mechanics. Density Functional Theory (DFT) has emerged as a robust and computationally efficient method for studying molecular systems of this size.[6] DFT calculations aim to determine the electronic structure of a molecule by solving the Kohn-Sham equations, where the electron density is the central variable. The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results. For nitrogen-rich heterocycles like this compound, the B3LYP hybrid functional has been shown to provide reliable results.[7]

The Computational Workflow: A Visual Guide

A systematic approach is essential for obtaining reliable and reproducible results. The following diagram illustrates a typical workflow for the quantum chemical characterization of this compound.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Analysis and Interpretation mol_structure Define Molecular Structure (this compound coordinates) comp_params Select Computational Parameters (DFT Functional, Basis Set) geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc Verify Minimum Energy Structure elec_prop Electronic Property Calculations (HOMO, LUMO, ESP, etc.) freq_calc->elec_prop spec_prop Spectroscopic Property Calculations (NMR, IR) elec_prop->spec_prop validation Validation with Experimental Data spec_prop->validation prop_interp Interpretation of Molecular Properties validation->prop_interp react_pred Prediction of Reactivity and Bioactivity prop_interp->react_pred

Caption: A generalized workflow for the quantum chemical analysis of this compound.

Detailed Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for performing quantum chemical calculations on this compound using a combination of widely available software and established methods.

Software and Hardware Requirements
  • Quantum Chemistry Software: A comprehensive software package capable of performing DFT calculations is required. Popular choices include Gaussian, GAMESS, and NWChem.[8][9][10] This guide will use syntax generally applicable to these programs.

  • Molecular Visualization Software: A tool for building the initial molecular structure and visualizing the results (e.g., optimized geometry, molecular orbitals) is essential. Examples include GaussView, Avogadro, and Chemcraft.

  • Computational Resources: The computational cost of these calculations is moderate. A standard multi-core workstation is typically sufficient.

Step 1: Molecular Structure Input

The first step is to create a three-dimensional model of the this compound molecule. This can be done using the graphical interface of a molecular modeling program or by defining the atomic coordinates in a Z-matrix or Cartesian coordinate format. The initial geometry can be based on known crystal structure data to ensure a reasonable starting point for the optimization.

Caption: A 2D representation of the this compound molecule with atom labeling.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the minimum energy structure of the molecule. This is a crucial step, as many molecular properties are sensitive to the geometry.

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

  • Basis Set: 6-311++G(d,p) (A Pople-style triple-zeta basis set with diffuse and polarization functions)

  • Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Opt

The calculation will iteratively adjust the positions of the atoms until the forces on them are negligible, indicating that a stationary point on the potential energy surface has been reached.

Step 3: Frequency Analysis

A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum energy structure and to obtain vibrational frequencies.

  • Method: DFT

  • Functional: B3LYP

  • Basis Set: 6-311++G(d,p)

  • Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Freq

A true minimum will have no imaginary frequencies. The calculated vibrational frequencies can be compared with experimental IR and Raman data for validation.

Step 4: Calculation of Molecular Properties

Once the optimized geometry is confirmed, a variety of molecular properties can be calculated to understand the electronic structure and reactivity of this compound.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[11] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.[12]

  • Molecular Electrostatic Potential (ESP): The ESP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for understanding intermolecular interactions.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including atomic charges and hybridization.

  • Acidity (pKa) Prediction: The pKa of this compound can be estimated computationally using thermodynamic cycles. This involves calculating the Gibbs free energy of deprotonation in the gas phase and in solution (using a continuum solvation model like PCM or SMD).

  • Aromaticity (NICS): The Nucleus-Independent Chemical Shift (NICS) is a common method for quantifying aromaticity.[9] A "ghost" atom is placed at the center of the tetrazole ring, and its magnetic shielding is calculated. A negative NICS value indicates aromatic character.

Results and Interpretation: Validating the Model

The accuracy of the quantum chemical calculations should be assessed by comparing the computed properties with available experimental data.

Geometric Parameters

The calculated bond lengths and angles should be in good agreement with experimental values obtained from X-ray crystallography or gas-phase electron diffraction.

ParameterCalculated (B3LYP/6-311++G(d,p))Experimental (X-ray)[8]
C5-N11.33 Å1.32 Å
N1-N21.34 Å1.33 Å
N2-N31.29 Å1.29 Å
N3-N41.35 Å1.34 Å
N4-C51.32 Å1.31 Å
∠C5-N1-N2108.5°108.3°
∠N1-N2-N3107.0°107.2°
∠N2-N3-N4110.5°110.3°
∠N3-N4-C5105.0°105.2°
∠N4-C5-N1109.0°109.0°

Table 1: Comparison of calculated and experimental geometric parameters for this compound.

Vibrational Frequencies

The calculated vibrational frequencies can be compared to experimental IR and Raman spectra. It is common to scale the calculated frequencies by a factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors.

Vibrational ModeCalculated (cm⁻¹)Experimental (IR)[13]Assignment
ν(N-H)34503400-3100N-H stretch
ν(C-H)31503100-3000C-H stretch
Ring stretch1550~1540Ring stretching
Ring stretch1480~1470Ring stretching
δ(N-H)1350~1340N-H in-plane bend

Table 2: Comparison of selected calculated and experimental vibrational frequencies for this compound.

Electronic Properties and Reactivity
  • HOMO-LUMO Gap: A relatively large HOMO-LUMO gap for this compound suggests high kinetic stability. The distribution of the HOMO and LUMO can provide insights into the most likely sites for nucleophilic and electrophilic attack, respectively.

  • Electrostatic Potential: The ESP map of this compound typically shows a negative potential around the nitrogen atoms (N2 and N3), indicating their nucleophilic character, and a positive potential around the N-H and C-H protons, indicating their electrophilic character. This charge distribution is crucial for its ability to participate in hydrogen bonding and other intermolecular interactions.

  • Acidity: The calculated pKa of this compound is around 4.9, which is comparable to that of carboxylic acids. This acidity is a key feature of its role as a bioisostere.

  • Aromaticity: NICS calculations for this compound typically yield negative values (e.g., NICS(0) ≈ -10 ppm), confirming its aromatic character, which contributes to its stability.[2]

Application in Drug Design: The Bioisostere Concept

The utility of this compound as a bioisostere for carboxylic acids is a direct consequence of its electronic and steric properties. Quantum chemical calculations can provide a quantitative basis for understanding this relationship.

  • Acidity: As mentioned, the calculated pKa of this compound is similar to that of carboxylic acids, allowing it to engage in similar ionic interactions with biological targets.

  • Electrostatic Potential: The overall shape and charge distribution of the tetrazolate anion are similar to that of a carboxylate anion, enabling it to mimic the intermolecular interactions of a carboxylic acid.

  • Lipophilicity: While the acidity is similar, the tetrazole ring is generally more lipophilic than a carboxylic acid group, which can improve a drug's ability to cross cell membranes.

By performing calculations on both a carboxylic acid-containing drug and its tetrazole analogue, researchers can compare their electronic properties and predict whether the tetrazole will be a suitable bioisosteric replacement.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the in-depth investigation of this compound. By following the protocols outlined in this guide, researchers can obtain reliable predictions of its structure, properties, and reactivity. This computational insight is invaluable for understanding the fundamental chemistry of this important heterocycle and for driving the rational design of new pharmaceuticals and materials with enhanced performance and desired characteristics. The synergy between computational modeling and experimental work will undoubtedly continue to unlock the full potential of this compound in the years to come.

References

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An In-depth Technical Guide to the Crystal Structure and Polymorphism of 1H-Tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure and polymorphism of 1H-tetrazole, a nitrogen-rich heterocyclic compound of significant interest in pharmaceuticals and energetic materials.[1][2] Understanding the solid-state chemistry of this molecule is paramount for controlling its physical properties, such as solubility, stability, and energy content. This document synthesizes crystallographic data, thermodynamic principles, and analytical methodologies to offer a holistic perspective on the polymorphic behavior of this compound.

Introduction: The Significance of this compound and Its Polymorphism

This compound (CH₂N₄) is a five-membered aromatic ring containing four nitrogen atoms and one carbon atom.[3] Its structure is characterized by a high nitrogen content (80%) and significant delocalization energy, contributing to its use as a bioisostere for carboxylic acids in drug design and as a foundational component in the development of high-energy-density materials (HEDMs).[1][4][5] The physical and chemical properties of this compound in the solid state are dictated by its crystal structure. The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, has profound implications for its practical applications. Different polymorphs of the same compound can exhibit distinct melting points, solubilities, dissolution rates, and stability, all of which are critical parameters in drug development and the formulation of energetic materials.

The Known Polymorphs of this compound

At ambient conditions, this compound exists as a crystalline solid. High-pressure studies have been instrumental in identifying and characterizing its polymorphic forms. To date, the most well-documented polymorphs are Phase I and Phase II.

Phase I: The Ambient Pressure Polymorph

Under ambient temperature and pressure, this compound crystallizes in a form designated as Phase I. In this phase, each this compound molecule is connected to six neighboring molecules through a network of hydrogen bonds.[4] These interactions involve N–H···N and bifurcated C–H···N hydrogen bonds, forming a two-dimensional network sheet.[6] The distance between these neighboring sheets is approximately 3.35 Å, comparable to the interlayer spacing in graphite.[6]

Phase II: The High-Pressure Polymorph

Upon the application of high pressure, this compound undergoes a reversible crystalline-to-crystalline phase transition to what is known as Phase II.[6][7] This transition is observed to occur at pressures above approximately 2.6 to 3 GPa and is accompanied by a significant volume collapse of about 18% at 4.4 GPa.[4][8][9]

There has been some evolution in the understanding of the crystal structure of Phase II. Initial reports suggested a structure with two non-equivalent molecules in the unit cell.[7] However, more recent and detailed studies combining in situ X-ray and neutron diffraction have refined the structure of Phase II, determining it to have a P1 space group with one molecule per unit cell.[4][7][8] This high-pressure phase is characterized by a dimer-like structure.[4][9] The hydrogen bonding network is also altered in Phase II, with changes in the distances between interacting atoms. For instance, the N1···N4 distance decreases, while the C5···N2 distance shortens significantly, indicating a strengthening of these interactions under pressure.[4]

Crystallographic Data of this compound Polymorphs

The following table summarizes the key crystallographic data for the known polymorphs of this compound. It is important to note that the data for Phase II is pressure-dependent.

Parameter Phase I (Ambient Pressure) Phase II (High Pressure)
Symmetry Triclinic[6]Triclinic[4][7]
Space Group P1 (assumed based on triclinic symmetry)P1[4][7]
Molecules per Unit Cell (Z) 2 (in some earlier reports)1[4][7][8]
Key Intermolecular Interactions N–H···N and bifurcated C–H···N hydrogen bonds forming 2D sheets.[6]Dimer-like structure with modified hydrogen bond distances.[4][9]
Transition Pressure N/A~2.6 - 3 GPa[4][8]

Thermodynamics of Phase Transitions

The transition from Phase I to Phase II is a first-order phase transition, as evidenced by the abrupt change in volume.[10] The application of pressure increases the Gibbs free energy of the system, and the transition to a more compact crystal structure (Phase II) becomes thermodynamically favorable. Computational studies using methods like Density Functional Theory (DFT) have been employed to calculate the enthalpy of the different phases, confirming that the experimentally determined structure of Phase II is indeed more stable at high pressures.[10]

Further increasing the pressure on this compound can lead to amorphization and eventually, reversible polymerization.[4][8] The polymerization is thought to occur through carbon-nitrogen bonding rather than nitrogen-nitrogen bonding.[8] These high-pressure phenomena are crucial for understanding the behavior of this compound under extreme conditions, which is relevant for its application in energetic materials.

Experimental and Computational Methodologies

The study of this compound polymorphism relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

5.1.1. High-Pressure X-ray Diffraction (XRD)

This is the primary technique for determining the crystal structure of different polymorphs under pressure.

  • Step 1: Sample Loading. A small single crystal or polycrystalline powder of this compound is loaded into a diamond anvil cell (DAC) along with a pressure-transmitting medium and a pressure calibrant (e.g., a ruby sphere).

  • Step 2: Pressure Application. The pressure inside the DAC is gradually increased.

  • Step 3: Data Collection. At various pressure points, synchrotron X-ray diffraction patterns are collected.

  • Step 4: Structure Solution and Refinement. The diffraction data is used to solve and refine the crystal structure of the phase present at that pressure.

5.1.2. Vibrational Spectroscopy (Raman and IR)

Raman and Infrared (IR) spectroscopy are sensitive to changes in the molecular environment and bonding, making them excellent tools for detecting phase transitions.

  • Step 1: Sample Preparation. The sample is loaded into a DAC suitable for spectroscopic measurements.

  • Step 2: Spectral Acquisition. Raman or IR spectra are collected as the pressure is incrementally increased.

  • Step 3: Analysis. The appearance of new peaks, disappearance of existing peaks, or abrupt shifts in peak positions are indicative of a phase transition. These spectral changes provide information about the changes in the hydrogen bonding network and molecular geometry.[4][8]

Computational Approaches

5.2.1. Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting and understanding the properties of different polymorphs.

  • Step 1: Structure Input. The crystal structures of the different polymorphs are used as input.

  • Step 2: Geometry Optimization. The geometries of the unit cells and the atomic positions are optimized.

  • Step 3: Property Calculation. Various properties such as total energy, enthalpy, vibrational frequencies, and electronic band structure are calculated.

  • Step 4: Analysis. By comparing the calculated enthalpies of different polymorphs at various pressures, the transition pressure can be predicted. The calculated vibrational spectra can be compared with experimental data to validate the structural models.[11][12]

Visualizing Polymorphic Relationships and Workflows

Diagram of this compound Polymorphism

G Phase Transitions of this compound PhaseI Phase I (Ambient Pressure) Triclinic PhaseII Phase II (High Pressure, >2.6 GPa) Triclinic (P1) PhaseI->PhaseII Pressure Increase PhaseII->PhaseI Pressure Decrease Amorphous Amorphous Phase (Higher Pressure) PhaseII->Amorphous Further Pressure Polymer Polymeric Phase (High Pressure) Amorphous->Polymer Increased Pressure Polymer->PhaseII Decompression

Caption: Phase transitions of this compound under varying pressure.

Experimental Workflow for Polymorph Characterization

G Workflow for High-Pressure Polymorph Study cluster_exp Experimental Analysis cluster_comp Computational Modeling Sample This compound Sample DAC Load into Diamond Anvil Cell (DAC) Sample->DAC Pressure Apply and Measure Pressure DAC->Pressure XRD High-Pressure X-ray Diffraction Pressure->XRD Spectroscopy Raman & IR Spectroscopy Pressure->Spectroscopy Structure Solve Crystal Structure XRD->Structure Phase Identify Phase Transition Spectroscopy->Phase Validation Validate Experimental Structure & Predict Properties Structure->Validation Phase->Validation DFT Density Functional Theory (DFT) Calculations DFT->Validation

Caption: Integrated experimental and computational workflow.

Conclusion

The polymorphism of this compound is a critical area of study with direct implications for its application in both the pharmaceutical and materials science sectors. The transition from the ambient pressure Phase I to the high-pressure Phase II is well-documented, though the precise structural details of Phase II have been a subject of refinement. The intricate network of hydrogen bonds plays a dominant role in the crystal packing and the response of the material to external pressure. A multi-technique approach, combining high-pressure experimental methods with advanced computational modeling, is essential for a comprehensive understanding of the polymorphic landscape of this compound and for the rational design of new materials with tailored properties.

References

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  • Jiménez-Sandoval, O., et al. (1997). Structural studies of tetrazoles. Crystal and molecular structure and ab initio calculations of 1-phenyl-1H-tetrazole-5-thiolate, as its [diaqua(18-crown-6)sodium] salt: An anionic tetrazole free of direct metal interactions. Journal of Heterocyclic Chemistry. Available at: [Link]

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  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2022). Molecules. Available at: [Link]

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  • Selective Synthesis and Characterization of the Highly Energetic Materials 1-Hydroxy-5H-tetrazole (CHN4 O), its Anion 1-Oxido-5H-tetrazolate (CN4 O- ) and Bis(1-hydroxytetrazol-5-yl)triazene - PubMed. Available at: [Link]

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solubility of 1H-Tetrazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1H-Tetrazole in Organic Solvents

Authored by a Senior Application Scientist

Foreword: The Critical Role of Solubility in the Application of this compound

This compound is a unique heterocyclic compound, a five-membered aromatic ring composed of one carbon and four nitrogen atoms.[1][2] In the realm of medicinal chemistry and drug development, it is highly valued as a bioisostere—a chemical substitute—for the carboxylic acid group.[3][4][5] This substitution can enhance crucial drug-like properties such as lipophilicity, metabolic stability, and potency, and it is a core component in over 20 FDA-approved drugs for a wide range of therapies, including antihypertensive and anticancer treatments.[1][3][5]

Beyond pharmaceuticals, tetrazole derivatives are integral to materials science, agriculture, and even as components in high-energy materials.[1][5] The efficacy of this compound in any of these applications—from its synthesis and purification to its formulation and biological activity—is fundamentally governed by its solubility. A thorough understanding of its behavior in various organic solvents is not merely academic; it is a prerequisite for innovation and practical application.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility of this compound. We will move beyond simple data points to explore the underlying physicochemical principles, provide field-proven experimental protocols, and offer a practical framework for handling and utilizing this potent molecule.

Part 1: Foundational Safety and Handling Protocols

Trustworthiness Mandate: Before any experimental work, safety is the paramount consideration. This compound is not a benign substance; it is classified as a flammable and explosive solid.[2][6][7] It can decompose rapidly and explosively if heated above its melting point (155-157°C) or subjected to shock, friction, or other ignition sources.[7][8] Adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE)

A foundational layer of safety is the correct use of PPE. All personnel handling this compound must wear:

  • Eye Protection: Tightly fitting safety goggles or a full-face shield.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[8][9]

  • Protective Clothing: A flame-resistant lab coat is mandatory.[8][9]

  • Respiratory Protection: In cases of insufficient ventilation or when handling the powder, a full-face respirator with appropriate cartridges should be used to avoid inhaling dust.[6][8]

Safe Handling and Storage
  • Ventilation: All handling of this compound must occur in a well-ventilated chemical fume hood.[6][9]

  • Ignition Sources: Eliminate all potential ignition sources. This includes open flames, sparks, hot surfaces, and static discharge. Use non-sparking tools and ensure all equipment is properly grounded.[8][9]

  • Handling: Avoid grinding, shock, or friction.[8] Minimize dust generation when working with the solid form.[6]

  • Storage: Store this compound in its original container in a cool, dry, well-ventilated, and fireproof location.[6][9] It must be stored away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[6][8]

Part 2: The Physicochemical Drivers of this compound Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium. For this compound, its molecular structure dictates its interactions with different solvents. The key principle is "like dissolves like," which is governed by polarity, hydrogen bonding capacity, and other intermolecular forces.[10]

  • Molecular Structure: this compound is a polar molecule. The presence of four nitrogen atoms and the N-H bond makes it both a hydrogen bond donor and acceptor.[11]

  • Acidity: It is a weak acid with a pKa of approximately 4.9, comparable to that of carboxylic acids.[4][11] This acidity is crucial for its role as a bioisostere and influences its interactions in protic solvents.[4]

  • Tautomerism: this compound exists in tautomeric equilibrium with 2H-Tetrazole. In the solid state and in polar solvents like DMSO, the 1H tautomer is predominant.[4][12]

The interplay of these factors means this compound is most soluble in polar solvents, particularly those capable of hydrogen bonding.

Solubility Solubility of this compound Factors Governing Factors Solubility->Factors Polarity Solvent Polarity Factors->Polarity H_Bonding Hydrogen Bonding Factors->H_Bonding Temperature Temperature Factors->Temperature Structure Molecular Structure (Polar, Acidic) Factors->Structure Start Start Add_Excess Add excess this compound to solvent in vial Start->Add_Excess Equilibrate Equilibrate at constant T (e.g., 24h with stirring) Add_Excess->Equilibrate Separate Separate Phases (Centrifuge/Filter) Equilibrate->Separate Analyze Analyze Supernatant (e.g., HPLC, Gravimetric) Separate->Analyze End End: Solubility Data Analyze->End

Caption: Workflow for experimental solubility determination.

Methodology:

  • System Preparation: Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial.

    • Causality: Using an excess of the solid ensures that the resulting solution is truly saturated, which is the definition of solubility at equilibrium.

  • Equilibration: Place the vial in a temperature-controlled shaker or bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • Causality: Dissolution is not instantaneous. Continuous agitation and a long equilibration time are necessary to ensure the system has reached a thermodynamic steady state where the rate of dissolution equals the rate of precipitation.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a short period (e.g., 1-2 hours) to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm PTFE) to remove any suspended microcrystals.

    • Causality: Failure to completely remove undissolved solid is the most common source of error, leading to an overestimation of solubility. Filtration is a critical self-validating step.

  • Concentration Analysis: Accurately determine the concentration of this compound in the filtered supernatant.

    • Gravimetric Method (Simple & Robust): Accurately weigh a specific volume of the supernatant, gently evaporate the solvent under reduced pressure, and weigh the remaining solid residue.

    • Chromatographic Method (High Precision): Dilute an exact volume of the supernatant with a suitable mobile phase and analyze its concentration using a pre-calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Causality: Using a calibrated analytical method ensures the trustworthiness and reproducibility of the final solubility value.

Protocol: Purification by Recrystallization

Recrystallization leverages the principle that the solubility of most solids increases with temperature. It is a powerful technique for purifying crude this compound.

Objective: To purify solid this compound by removing soluble and insoluble impurities.

Start Dissolve Crude Solid in Minimum Hot Solvent Filter Hot Filtration (Removes insoluble impurities) Start->Filter Cool Slow Cooling (Allows for pure crystal growth) Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals (Under Vacuum) Wash->Dry

Sources

Introduction: The Privileged Status of the 1H-Tetrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electronic Properties of the 1H-Tetrazole Ring

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the core electronic properties of the this compound ring, a pivotal scaffold in modern medicinal chemistry. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and delve into the causal relationships that make this heterocycle an indispensable tool in drug design, particularly as a bioisostere for the carboxylic acid group.

The this compound is a five-membered heterocyclic ring containing one carbon and four nitrogen atoms. While not found in nature, its unique electronic architecture has garnered immense interest, leading to its incorporation into numerous marketed drugs, including the antihypertensive agent Losartan and the antibiotic Cefotiam. Its prevalence is largely due to its function as a metabolically stable isostere of the carboxylic acid group, offering a strategic alternative for modulating physicochemical properties in drug candidates. This guide will dissect the fundamental electronic characteristics—aromaticity, electron distribution, acidity, and hydrogen bonding capabilities—that underpin its utility.

Fundamental Electronic Characteristics

The behavior and function of the this compound ring are dictated by its distinct electronic structure.

Aromaticity and Stability

The this compound ring is an aromatic system. It is a planar, cyclic molecule with a continuous system of overlapping p-orbitals containing six π-electrons, thereby satisfying Hückel's rule (4n+2). This electron delocalization confers significant thermodynamic stability upon the ring.

The parent tetrazole exists as two aromatic tautomers, 1H- and 2H-tetrazole. In the solid phase, the 1H-tautomer is generally the more stable and predominant form, which is the focus of this guide. This inherent stability makes the tetrazole ring a robust scaffold that can withstand various synthetic transformations and resist metabolic degradation.

Electron Distribution and Resonance

The presence of four nitrogen atoms makes the tetrazole ring an electron-rich, π-excessive system. However, due to the high electronegativity of the nitrogen atoms, the ring as a whole acts as an electron-withdrawing group. The π-electrons are delocalized across the entire ring, a feature that is crucial for the stabilization of its conjugate base, the tetrazolate anion.

This delocalization can be represented by several resonance structures, which illustrate how the negative charge of the deprotonated form is distributed among the four nitrogen atoms.

Caption: Resonance delocalization of the negative charge in the 1H-tetrazolate anion.

Acidity and pKa

A defining electronic feature of the this compound ring is its acidity. The proton on the N1 nitrogen is acidic, with a pKa of approximately 4.9 for the parent compound. This value is remarkably similar to that of carboxylic acids (e.g., acetic acid, pKa ~4.76). Consequently, at physiological pH (~7.4), the this compound ring is predominantly deprotonated, existing as the tetrazolate anion.

This acidity is a direct result of the aromatic stabilization of the conjugate base. The delocalization of the negative charge over the four ring nitrogens, as depicted above, significantly stabilizes the anion, facilitating the release of the proton. The electronic nature of the substituent at the C5 position can modulate this acidity; electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease it.

The this compound as a Carboxylic Acid Bioisostere

The concept of bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties and biological activity—is a cornerstone of rational drug design. The this compound ring is the most widely recognized and successful bioisostere for the carboxylic acid group.

The justification for this bioisosteric relationship is rooted in their shared electronic properties:

  • Comparable Acidity: As discussed, both groups possess similar pKa values and exist as anions under physiological conditions. This is critical for mimicking ionic interactions with biological targets, such as the basic residues (e.g., Arginine, Lysine) found in receptor binding pockets.

  • Delocalized Anionic Charge: Both the tetrazolate and carboxylate anions feature a delocalized negative charge spread over multiple atoms, resulting in a similar electrostatic potential.

  • Hydrogen Bonding: The nitrogen atoms of the tetrazolate anion act as strong hydrogen bond acceptors, analogous to the oxygen atoms of the carboxylate group.

  • Planar Geometry: The planar structure of the tetrazole ring mimics the planar nature of the carboxylic acid group.

Comparative Physicochemical Properties

The following table provides a quantitative comparison between a representative carboxylic acid and its tetrazole bioisostere.

PropertyBenzoic Acid5-Phenyl-1H-tetrazoleRationale for Similarity
Structure C₆H₅COOHC₆H₅CN₄HBioisosteric Replacement
pKa ~4.2~4.4Similar acidic proton, resonance-stabilized anion
cLogP 1.871.75Similar lipophilicity profile

Data compiled from various chemical databases and literature sources.

Key Differences and Design Considerations

While an excellent mimic, the this compound is not a perfect substitute. A critical difference is its size. The hydrogen-bonding environment around a tetrazolate anion extends approximately 1.2 Å further from the core of the molecule compared to a carboxylate. This steric difference means that the target protein's binding site must have sufficient flexibility to accommodate the larger ring and form optimal hydrogen bonds.

The primary advantages of this bioisosteric replacement in drug development often include:

  • Improved Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than the carboxylic acid group.

  • Enhanced Lipophilicity: Replacing a carboxylic acid with a tetrazole can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes and enhancing oral bioavailability.

Experimental and Computational Analysis of Electronic Properties

Validating the electronic properties of novel tetrazole derivatives is a critical step in the research and development process. This involves a combination of experimental protocols and computational modeling.

Experimental Protocol: Determination of pKa by UV-Spectrophotometry

This protocol describes a self-validating system for accurately determining the acidity of a tetrazole derivative. The underlying principle is that the UV-Vis absorption spectra of the protonated (H-Tz) and deprotonated (Tz⁻) forms of the tetrazole differ. By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.

Methodology Workflow

G prep 1. Prepare Stock Solution Dissolve tetrazole derivative in methanol/water. buffers 2. Prepare Buffer Series Create a series of buffers with known pH values (e.g., pH 2 to 10). prep->buffers spectra 3. Record Spectra Record full UV-Vis spectra of the compound in highly acidic (pH <2) and highly basic (pH >10) buffers to find λmax for H-Tz and Tz⁻. buffers->spectra lambda 4. Select Analytical Wavelength Choose a wavelength (λ) where the difference in absorbance between H-Tz and Tz⁻ is maximal. spectra->lambda measure 5. Measure Absorbance Prepare samples by adding a small aliquot of stock solution to each buffer. Measure the absorbance (A) of each sample at the selected λ. lambda->measure plot 6. Plot Data Plot Absorbance vs. pH. The resulting curve will be sigmoidal. measure->plot calc 7. Calculate pKa The pKa is the pH at the inflection point of the sigmoid curve, where A is halfway between the minimum and maximum absorbance. plot->calc

Methodological & Application

Application Notes & Protocols: Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the synthesis of 5-substituted 1H-tetrazoles, a critical heterocyclic motif in medicinal chemistry and materials science.[1][2][3][4] The primary focus is on the robust and widely utilized [3+2] cycloaddition reaction between organic nitriles and an azide source, most commonly sodium azide.[2] This document elucidates the underlying reaction mechanisms, explores various catalytic systems from traditional Lewis acids to modern heterogeneous and green catalysts, and offers step-by-step experimental procedures.[5][6][7][8] Crucially, it emphasizes the stringent safety protocols required when handling highly toxic and potentially explosive azide reagents.[9][10][11] Characterization data and troubleshooting insights are also provided to equip researchers with the necessary tools for successful synthesis and validation.

Introduction: The Significance of the 1H-Tetrazole Moiety

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a cornerstone in modern drug design.[1][3][12] It is frequently employed as a bioisosteric replacement for the carboxylic acid group in pharmaceuticals, offering similar acidity (pKa) and spatial properties while enhancing metabolic stability and lipophilicity.[1][13][14] This has led to its incorporation into numerous FDA-approved drugs, including the antihypertensive medication Losartan and the antibiotic Cefazolin.[1][12][14] Beyond pharmaceuticals, tetrazole derivatives are integral to materials science, serving as ligands in coordination chemistry, components in information recording systems, and high-energy materials like propellants and explosives.[6][15]

The most direct and versatile route to 5-substituted 1H-tetrazoles is the formal [3+2] cycloaddition of an azide source with a nitrile.[2][16] This guide will focus on this pivotal transformation, providing the theoretical grounding and practical protocols to empower researchers in their synthetic endeavors.

The [3+2] Cycloaddition of Nitriles and Azides: Mechanism and Catalysis

The reaction of a nitrile (R-C≡N) with an azide (N₃⁻) to form a 5-substituted this compound is a powerful synthetic tool. While often depicted as a concerted cycloaddition, evidence suggests the mechanism can be more complex and is influenced by the reaction conditions, particularly the nature of the azide species and the presence of a catalyst.[16][17]

Mechanistic Considerations

The precise mechanism of the azide-nitrile cycloaddition has been a subject of debate. Density functional theory (DFT) calculations and experimental evidence suggest that the pathway can vary:[16][17][18]

  • Concerted [3+2] Cycloaddition: This is the traditionally accepted mechanism, particularly when organic azides are used. It involves a single transition state leading directly to the tetrazole ring.[16]

  • Stepwise Addition-Cyclization: When using azide salts like sodium azide (NaN₃), especially in the presence of a catalyst, the reaction may proceed in a stepwise manner. This involves the nucleophilic attack of the azide anion on the nitrile carbon, which is activated by the catalyst, to form an intermediate imidoyl azide.[16][18] This intermediate then undergoes intramolecular cyclization to yield the tetrazole anion, which is subsequently protonated upon workup.

The activation of the nitrile by a Lewis or Brønsted acid catalyst is crucial for enhancing the reaction rate and allowing the use of milder conditions.[5] The catalyst coordinates to the nitrogen atom of the nitrile, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the azide.[8][19]

Reaction_Mechanism cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Cyclization & Protonation RCN R-C≡N (Nitrile) Activated_Nitrile [R-C≡N---Cat] RCN->Activated_Nitrile + Catalyst Cat Catalyst (e.g., Zn²⁺) Imidoyl_Azide Imidoyl Azide Intermediate Activated_Nitrile->Imidoyl_Azide + N₃⁻ Azide N₃⁻ (Azide) Tetrazole_Anion Tetrazole Anion Imidoyl_Azide->Tetrazole_Anion Intramolecular Cyclization Tetrazole_Product 5-Substituted-1H-Tetrazole Tetrazole_Anion->Tetrazole_Product + H⁺ (Workup)

Caption: Generalized mechanism for catalyzed tetrazole synthesis.

Evolution of Catalytic Systems

A variety of catalysts have been developed to facilitate the azide-nitrile cycloaddition, moving from hazardous stoichiometric reagents to more efficient and environmentally benign catalytic systems.

  • Early Methods: Initial syntheses often involved the in-situ generation of highly toxic and explosive hydrazoic acid (HN₃) or the use of organotin azides, which pose significant safety and toxicity concerns.[20]

  • Lewis Acid Catalysis: The breakthrough by Sharpless and co-workers demonstrated that zinc salts (e.g., ZnBr₂) could effectively catalyze the reaction in water, offering a much safer and more environmentally friendly alternative.[5][21] Other Lewis acids like AlCl₃, BF₃·OEt₂, and various metal salts have also been employed.[6]

  • Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, solid-supported catalysts have been developed. Examples include silica sulfuric acid,[6][22] zeolites,[20] and metal nanoparticles.[2][23] These systems offer advantages in terms of operational simplicity and alignment with green chemistry principles.[24][25][26]

  • Green Chemistry Approaches: Recent research has focused on developing even more sustainable protocols. This includes the use of water as a solvent,[21] microwave-assisted synthesis to reduce reaction times,[5][27] and the use of biodegradable or metal-free catalysts like L-proline.[5]

Safety First: Handling Azide Reagents

WARNING: Sodium azide (NaN₃) is acutely toxic and potentially explosive. It must be handled with extreme caution in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) is mandatory.

  • Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[10][11][28] It can cause a rapid drop in blood pressure, dizziness, and headache.[9][11]

  • Explosion Hazard:

    • NaN₃ can decompose violently upon heating (above 275 °C) or severe shock.[9][10]

    • It reacts with acids (including strong Brønsted and Lewis acids used in the reaction) to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive liquid.[10][11] This is the most significant hazard in tetrazole synthesis.

    • Sodium azide reacts with heavy metals (e.g., lead, copper, silver, zinc) to form highly shock-sensitive and explosive heavy metal azides.[10][11] NEVER use metal spatulas to handle solid sodium azide and avoid contact with metal pipes or equipment containing these metals.[10][28] Use ceramic or plastic spatulas.

  • Waste Disposal: Azide-containing waste is hazardous. Quench any residual azide carefully before disposal according to institutional safety guidelines. Never pour azide solutions down the drain, as explosive metal azides can form in the plumbing.[28]

Emergency Procedures: In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[11][29] If inhaled, move to fresh air immediately.[29]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of 5-substituted 1H-tetrazoles using two different catalytic systems.

Protocol 1: Classic Lewis Acid Catalysis - Zinc(II) Bromide in Water

This protocol is adapted from the robust and widely cited method developed by Demko and Sharpless, which offers a safer alternative to older procedures by using water as the solvent.[5][21]

Materials:

  • Organic nitrile (10 mmol, 1.0 equiv)

  • Sodium azide (NaN₃) (12 mmol, 1.2 equiv)

  • Zinc bromide (ZnBr₂) (5 mmol, 0.5 equiv)

  • Deionized water (20 mL)

  • 3M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic nitrile (10 mmol), sodium azide (12 mmol), zinc bromide (5 mmol), and deionized water (20 mL).

    • Causality: Zinc bromide acts as a Lewis acid catalyst, activating the nitrile towards nucleophilic attack.[5] Water serves as a relatively safe and environmentally benign solvent.[21]

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C oil bath temperature) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 12-24 hours).

  • Workup - Quenching and Acidification: Cool the reaction mixture to room temperature. Carefully and slowly acidify the mixture to pH ~1 by adding 3M HCl while stirring in the fume hood. This step protonates the tetrazole salt and neutralizes any excess azide, but will generate some HN₃ - ensure adequate ventilation .

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 5-substituted this compound can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel.[6]

Workflow_Protocol_1 A 1. Combine Reagents (Nitrile, NaN₃, ZnBr₂, H₂O) in Round-Bottom Flask B 2. Heat to Reflux (12-24 h) A->B C 3. Cool to RT B->C D 4. Acidify with 3M HCl (pH ~1, in Fume Hood!) C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash with Brine E->F G 7. Dry & Concentrate F->G H 8. Purify Product (Recrystallization/Chromatography) G->H

Caption: Workflow for ZnBr₂-catalyzed tetrazole synthesis.

Protocol 2: Heterogeneous "Green" Catalysis - Silica Sulfuric Acid in DMF

This protocol utilizes a solid-supported acid catalyst, which simplifies the workup procedure as the catalyst can be removed by simple filtration.[6][22]

Materials:

  • Organic nitrile (1 mmol, 1.0 equiv)

  • Sodium azide (NaN₃) (1.2 mmol, 1.2 equiv)

  • Silica sulfuric acid (SSA) (500 mg)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, create a suspension of the organic nitrile (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg) in DMF (10 mL).[6]

    • Causality: SSA acts as a solid Brønsted acid catalyst, protonating and activating the nitrile.[6] DMF is a polar aprotic solvent that effectively dissolves the reagents.

  • Reaction: Heat the suspension to reflux (or a specified temperature, e.g., 120 °C) with stirring.[6] Monitor the reaction by TLC (typically 4-12 hours).

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The solid silica sulfuric acid catalyst can be recovered by filtration. Wash the filtered solid with a small amount of ethyl acetate.

    • Trustworthiness: The ability to filter off the catalyst simplifies the workup, reducing the need for aqueous extraction to remove a soluble acid. The recovered catalyst can often be reused.[25]

  • Product Isolation: Evaporate the solvent from the filtrate under vacuum to obtain the crude product.[6]

  • Purification: Purify the crude product by recrystallization or by column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent.[6]

Product Characterization

The synthesized 5-substituted this compound should be thoroughly characterized to confirm its identity and purity.

Analytical Technique Expected Observations
¹H NMR A broad singlet for the N-H proton, typically downfield (>10 ppm in DMSO-d₆), which may sometimes not be observed.[6][30] Aromatic and aliphatic protons will appear in their expected regions. For 5-phenyl-1H-tetrazole, aromatic protons appear around δ 7.6-8.1 ppm in DMSO-d₆.[6]
¹³C NMR The tetrazole carbon (C5) typically appears in the range of δ 150-160 ppm.[30]
FT-IR Characteristic peaks include N-H stretching (broad, ~2500-3200 cm⁻¹), C=N and N=N stretching within the ring (~1400-1600 cm⁻¹), and ring bending vibrations.[6][30]
Mass Spectrometry ESI-MS will typically show the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode, confirming the molecular weight.[6]
Melting Point A sharp melting point consistent with literature values indicates high purity.[6]

Table 1: Typical Spectroscopic Data for 5-Phenyl-1H-tetrazole [6]

Data Type Value
Appearance White needles
Melting Point 215–216 °C
¹H NMR (500 MHz, DMSO-d₆) δ 8.05 (d, 2H), 7.61 (m, 3H)
¹³C NMR (125 MHz, DMSO-d₆) δ 155.9, 131.7, 129.9, 127.4, 124.6
ESI-MS (m/z) 145 [M-H]⁻

| IR (cm⁻¹) | 2916, 1609, 1564, 1485 |

References

  • Organic Chemistry Portal. (n.d.). This compound synthesis. Retrieved from [Link]

  • Bentiss, F., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Molecules, 24(13), 2439.
  • Du, Z., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 17(10), 11696-11703.
  • Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(1), 210-216.
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  • Su, W., et al. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles.
  • Himo, F., et al. (2005). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar.
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  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). Authorea Preprints.
  • Paul, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
  • Al-Adhami, M. A., et al. (2022). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 7(4), 3469-3479.
  • Habibi, D., et al. (2011). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst. Green Chemistry, 13(12), 3499-3504.
  • El-Faham, A., et al. (2020). A review: Recent progress on the synthetic routes to 1(5)-substituted 1H-Tetrazoles and its analogs. Journal of Heterocyclic Chemistry, 57(9), 3217-3248.
  • Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles.
  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945-7950.
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  • Paul, S., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central.
  • Kennesaw State University. (n.d.). Procedure for Working with Sodium Azide. Retrieved from [Link]

  • Shaterian, H. R., & Ranjbar, M. (2013). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Journal of the Brazilian Chemical Society, 24(1), 143-148.
  • Xiong, Y., et al. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances, 15(1), 1-20.
  • Yale Environmental Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]

  • Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (n.d.).
  • Ghorbani-Vaghei, R., & Malaeke, S. (2018). Benign synthesis of 5-substituted 1H-tetrazoles via [3+2] cycloaddition of nitriles and sodium azide employing SO3H-carbon as an efficient heterogeneous catalyst. Asian Journal of Green Chemistry, 2(2), 125-134.
  • Sreedhar, B., et al. (2007). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 72(19), 7349-7352.
  • Su, W., et al. (2010).
  • Habibi, D., et al. (2011).
  • Wang, Y., et al. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 22(11), 1906.
  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(18), 10465-10515.
  • Du, Z., et al. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. PubMed, 23047600.
  • Ghorbani-Vaghei, R., & Malaeke, S. (2020). A Green and Ecofriendly Catalytic System for One-Pot Three-Component Synthesis of 5-Substituted 1H-Tetrazoles Under Microwave Irradiation.
  • Yale Environmental Health & Safety. (2021). Sodium Azide. Retrieved from [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Authorea Preprints.
  • A broad application of tetrazoles in medicines. (n.d.).
  • A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted this compound. (n.d.).
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.).
  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.).
  • X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. (n.d.). Growing Science.

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Application Notes & Protocols: The Role of Tetrazoles in Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed exploration of the application of tetrazole-based compounds in the field of click chemistry. It is designed to offer both foundational understanding and actionable protocols for laboratory use. The content is structured to first address the theoretical role of unsubstituted 1H-tetrazole in the well-known Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and then to provide an in-depth focus on the primary application of tetrazole derivatives: the powerful and spatiotemporally controlled domain of photoclick chemistry.

Part 1: this compound in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, prized for its high efficiency, selectivity, and biocompatibility. The catalytic cycle, shown below, involves the formation of a copper-acetylide intermediate, which then reacts with an azide. The final step to release the 1,2,3-triazole product and regenerate the catalyst is a protonolysis step.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Cu_I->Cu_Acetylide Coordination Alkyne R-C≡CH Alkyne->Cu_Acetylide Deprotonation Azide R'-N₃ Cu_Azide_Complex Cu-Azide-Acetylide Complex Product 1,4-Disubstituted 1,2,3-Triazole Cu_Acetylide->Cu_Azide_Complex + Azide Cycloadduct Copper Triazolide Intermediate Cu_Azide_Complex->Cycloadduct Cycloaddition Cycloadduct->Cu_I Catalyst Regeneration Cycloadduct->Product Protonolysis (H⁺)

Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Putative Role of this compound as a Proton Source

The final step, protonolysis, is critical for catalytic turnover. This step requires a proton (H⁺) source to cleave the copper-carbon bond of the triazolide intermediate.[1] In many standard protocols, this proton is supplied by the solvent, such as water or an alcohol, or by additives like ammonium salts.

This compound is a heterocyclic compound with a pKa of approximately 4.9, making it a weak acid comparable to acetic acid.[2][3] This acidity stems from the proton on one of the ring nitrogens.[2]

CompoundpKa in WaterReference
This compound ~4.9[3]
Acetic Acid4.76
Water~15.7
Ethanol~16

Theoretically, this compound could serve as an efficient proton donor in the final step of the CuAAC cycle. Its acidity is sufficient to facilitate the protonolysis of the copper triazolide intermediate without being so strong as to interfere with the copper acetylide formation. However, it is crucial to note that the use of this compound for this specific purpose is not a widely adopted or documented practice in mainstream click chemistry literature. The reaction's robustness allows it to proceed efficiently with ambient proton sources.[4] While carboxylic acids have been studied as additives to promote this step, this compound has not emerged as a standard reagent for this role.[5]

Part 2: The Primary Role of Tetrazoles in Photoclick Chemistry

The most significant and well-established application of tetrazoles in click chemistry is in photo-inducible cycloaddition reactions , often termed "photoclick chemistry." This powerful technique allows for spatiotemporal control over the ligation process, as the reaction is initiated by light.[6][7]

Mechanism of Action: Light-Induced Nitrile Imine Formation

The core of tetrazole photoclick chemistry is the photo-induced, irreversible conversion of a diaryl-substituted tetrazole into a highly reactive nitrile imine intermediate, with the extrusion of nitrogen gas (N₂).[8][9] This nitrile imine is a 1,3-dipole that rapidly and efficiently undergoes a [3+2] cycloaddition with a dipolarophile, typically an alkene, to form a stable pyrazoline cycloadduct.[6][10]

PhotoClick_Mechanism cluster_photoclick Tetrazole Photoclick Chemistry Tetrazole Diaryl-Tetrazole NitrileImine Nitrile Imine (Reactive Intermediate) Tetrazole->NitrileImine Extrusion of N₂ Nitrogen N₂ Gas Light Light (hν) Light->Tetrazole Pyrazoline Pyrazoline Product (Stable Adduct) NitrileImine->Pyrazoline [3+2] Cycloaddition Alkene Alkene (R-CH=CH-R') Alkene->Pyrazoline

Caption: Mechanism of the tetrazole-alkene photoclick cycloaddition reaction.

A key feature of this reaction is its bioorthogonality; the starting materials are stable in biological systems, and the reaction is triggered on demand with an external light source.[11] Furthermore, the resulting pyrazoline product is often fluorescent, providing a built-in reporter for successful ligation.[6][12]

Causality Behind Experimental Choices
  • Choice of Tetrazole: Diaryl-substituted tetrazoles are typically used because the aromatic groups help stabilize the resulting nitrile imine and tune the photochemical properties. The substitution pattern on the aryl rings can be modified to shift the activation wavelength, for instance, towards the visible or near-infrared spectrum to reduce potential photodamage to biological samples.[7][12]

  • Choice of Dipolarophile: While various dipolarophiles can be used, alkenes are the most common partners. The reactivity can be enhanced by using electron-deficient alkenes (e.g., maleimides) or strained alkenes (e.g., norbornenes), which accelerate the cycloaddition with the nitrile imine.[10]

  • Solvent and Conditions: The reaction is robust and can be performed in a variety of solvents, including aqueous buffers, which is essential for biological applications. The key requirement is optical transparency at the chosen wavelength of irradiation.

Experimental Protocols

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes a standard bioconjugation reaction. It does not include this compound, as this is not a standard component, but serves as a baseline for understanding click chemistry.

Materials:

  • Azide-modified biomolecule (e.g., protein, DNA)

  • Alkyne-containing label or cargo molecule

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing label in PBS. The final concentration of the limiting reactant is typically in the low micromolar to millimolar range.

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution.[13] A 1:5 molar ratio of Cu:ligand is often used.[14] Allow this mixture to stand for a few minutes to form the copper-ligand complex.

  • Initiate the Reaction: a. Add the copper-ligand premix to the reaction mixture containing the biomolecule and labeling reagent. The final copper concentration typically ranges from 50 µM to 250 µM.[13] b. Add the freshly prepared sodium ascorbate solution to the reaction mixture. A final concentration of 1-5 mM is common.

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.

  • Purification: Purify the conjugated biomolecule from the catalyst and excess reagents using an appropriate method, such as size-exclusion chromatography, dialysis, or spin filtration.[14]

Protocol 2: Tetrazole-Alkene Photoclick Chemistry for Protein Labeling

This protocol provides a method for labeling an alkene-modified protein with a tetrazole-functionalized fluorescent dye.

Materials:

  • Alkene-modified protein (e.g., containing an unnatural amino acid with a norbornene group) in a suitable buffer (e.g., PBS, pH 7.4).

  • Diaryl-tetrazole-functionalized fluorescent probe.

  • A light source capable of emitting at the activation wavelength of the tetrazole (e.g., a 365 nm UV lamp or specific wavelength LED).[12]

  • Reaction vessel transparent to the activation wavelength (e.g., quartz cuvette, specific microplate).

Procedure:

  • Prepare Reaction Mixture: In a suitable reaction vessel, combine the alkene-modified protein and the tetrazole-functionalized probe. The probe is typically used in a 10- to 100-fold molar excess over the protein to ensure efficient labeling. Protect the mixture from ambient light.

  • Photo-irradiation: a. Place the reaction vessel under the light source. The distance and intensity should be optimized for the specific setup. b. Irradiate the sample for a predetermined time, typically ranging from 5 to 30 minutes. The reaction progress can be monitored by the appearance of the pyrazoline-associated fluorescence, if applicable.[12] c. Gentle mixing during irradiation can improve reaction efficiency.

  • Quenching (Optional): The reaction stops when the light is turned off. If desired, any remaining reactive nitrile imine can be quenched by adding a small molecule scavenger, though this is often unnecessary due to its short lifetime.

  • Purification: Remove the excess unreacted probe using methods appropriate for protein purification, such as dialysis, size-exclusion chromatography, or affinity purification if a tag is present.

  • Analysis: Confirm the successful conjugation using methods such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or fluorescence spectroscopy.

Conclusion

While this compound itself does not play a prominent, documented role as an additive in standard CuAAC reactions, the tetrazole scaffold is central to the powerful and versatile field of photoclick chemistry. By leveraging a light-induced cycloaddition, tetrazole derivatives enable researchers to achieve spatiotemporally controlled bioconjugation, opening up new avenues for labeling, imaging, and manipulating biomolecules in complex environments. The protocols provided herein offer a starting point for scientists to apply these cutting-edge techniques in their own research endeavors.

References

  • Mechanism of tetrazole-based photocycloaddition via light-induced... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Unexpected Cyclization Product Discovery from the Photoinduced Bioconjugation Chemistry between Tetrazole and Amine. Journal of the American Chemical Society. (2024). Retrieved January 8, 2026, from [Link]

  • Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. PMC. (2015). Retrieved January 8, 2026, from [Link]

  • Plausible mechanistic pathways for the generation of nitrile imine and... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Formation of Nitrile Imine in the Ground and Excited States from Photolysis of 2-N-Methylpyrrole-5-formylamino-tetrazole. (2025). Retrieved January 8, 2026, from [Link]

  • Tetrazole photoclick chemistry: Reinvestigating its suitability as a bioorthogonal reaction and potential applications. Korea University Pure. (2016). Retrieved January 8, 2026, from [Link]

  • Formation of Nitrile Imine in the Ground and Excited States from Photolysis of 2-N-Methylpyrrole-5-formylamino-tetrazole | The Journal of Physical Chemistry Letters. (2025). Retrieved January 8, 2026, from [Link]

  • Photo-Triggered Click Chemistry for Biological Applications. PMC. (2015). Retrieved January 8, 2026, from [Link]

  • Unexpected Cyclization Product Discovery from the Photoinduced Bioconjugation Chemistry between Tetrazole and Amine - PubMed. (2024). Retrieved January 8, 2026, from [Link]

  • Light-Triggered Click Chemistry. PMC. (n.d.). Retrieved January 8, 2026, from [Link]

  • Nucleophilic Trapping Nitrilimine Generated by Photolysis of Diaryltetrazole in Aqueous Phase. PMC. (n.d.). Retrieved January 8, 2026, from [Link]

  • A Schematic representation of photoclick labeling of tetrazole-modified oligonucleotides. B Chemical structures of the compounds 11 and 12 - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Photoclick chemistry: A fluorogenic light-triggered in vivo ligation reaction - ResearchGate. (2025). Retrieved January 8, 2026, from [Link]

  • Recent Developments and Applications of Photoconjugation Chemistry. CHIMIA. (n.d.). Retrieved January 8, 2026, from [Link]

  • Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media | Request PDF. (2025). Retrieved January 8, 2026, from [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC. (n.d.). Retrieved January 8, 2026, from [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. (n.d.). Retrieved January 8, 2026, from [Link]

  • Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. American Chemical Society. (n.d.). Retrieved January 8, 2026, from [Link]

  • Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Salts of 1H‐Tetrazole – Synthesis, Characterization and Properties - ResearchGate. (2025). Retrieved January 8, 2026, from [Link]

  • Tetrazole - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PMC. (n.d.). Retrieved January 8, 2026, from [Link]

  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (n.d.). Retrieved January 8, 2026, from [Link]

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Application Notes and Protocols for 1H-Tetrazole in Energetic Materials Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of 1H-Tetrazole in Modern Energetic Materials

In the continuous quest for advanced energetic materials, the scientific community is increasingly focusing on compounds that promise superior performance, enhanced safety, and a reduced environmental footprint compared to conventional explosives like TNT and RDX.[1] Within this landscape, this compound and its derivatives have emerged as a cornerstone of next-generation energetic materials research.[1][2] The foundational five-membered heterocyclic ring of tetrazole, with its high nitrogen content (four nitrogen atoms to one carbon atom), is the key to its energetic potential.[1][3] Upon decomposition, these compounds release a large volume of diatomic nitrogen (N₂), an exceptionally stable molecule, resulting in a significant and rapid energy release.[1][4]

Tetrazole derivatives often exhibit high positive heats of formation, high densities, and, crucially, can be tailored for greater thermal stability and lower sensitivity to mechanical stimuli such as impact and friction.[1] These tunable properties make them highly versatile for a range of applications, including high-performance explosives, solid rocket propellants, and as environmentally benign gas generators for automotive airbags.[1] This guide provides a comprehensive technical overview, including detailed protocols, for the synthesis, characterization, and evaluation of this compound-based energetic compounds, designed for researchers and professionals in the field.

Part 1: Synthesis of Energetic Tetrazole Derivatives

The versatility of the tetrazole ring allows for the synthesis of a wide array of energetic compounds. The primary strategies involve the formation of energetic salts, N-oxidation, and the introduction of energetic functional groups.

Formation of Nitrogen-Rich Energetic Salts

A common and effective strategy to enhance the energetic properties of tetrazole is the formation of salts with nitrogen-rich cations or metal ions. These salts can exhibit a remarkable balance of high energy density and improved sensitivity characteristics.

The formation of salts with cations like ammonium, hydrazinium, guanidinium, or aminoguanidinium introduces additional nitrogen content, which contributes to a higher heat of formation and a more favorable oxygen balance.[5] Metal salts of tetrazoles, particularly with copper and silver, have been investigated as primary explosives, offering potential replacements for traditional lead-based initiators.[6][7] The choice of the cation is critical in tuning the material's properties; for instance, hydrazinium salts often exhibit higher performance, while ammonium salts can offer a good balance of performance and insensitivity.[4]

This protocol details the synthesis of 5-aminotetrazolium nitrate, a representative energetic salt.

Materials:

  • 5-Aminotetrazole

  • Nitric Acid (concentrated)

  • Deionized Water

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • Dissolution: In a 250 mL beaker, cautiously add 5-aminotetrazole to deionized water in a 1:5 weight-to-volume ratio. Stir the mixture at room temperature until the 5-aminotetrazole is fully dissolved.

  • Acidification: Place the beaker in an ice bath and allow the solution to cool to below 10°C. While stirring vigorously, slowly add concentrated nitric acid dropwise. Monitor the temperature to ensure it does not exceed 15°C. Continue adding acid until the pH of the solution is approximately 1.

  • Precipitation: Continue stirring the solution in the ice bath for 30 minutes. A white precipitate of 5-aminotetrazolium nitrate will form.

  • Isolation: Isolate the product by vacuum filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and excess acid.

  • Drying: Carefully transfer the product to a watch glass and dry in a vacuum oven at 50°C until a constant weight is achieved.

Expert Insights: The slow, dropwise addition of nitric acid while cooling is crucial to control the exothermic reaction and prevent runaway reactions. The ethanol wash is important for purification, but an excessive amount can lead to product loss due to slight solubility.

N-Oxidation of the Tetrazole Ring

Introducing an N-oxide group to the tetrazole ring is a powerful strategy to improve the oxygen balance and density of the resulting energetic material, often leading to enhanced detonation performance.[8][9]

N-oxidation increases the oxygen content of the molecule, which can lead to more complete combustion of the carbon backbone during decomposition, releasing more energy. Furthermore, the introduction of the N-oxide group can increase the crystal density, which is a key factor in determining the detonation velocity and pressure of an explosive.[8]

Synthesis_Pathway This compound This compound Energetic Salts Energetic Salts This compound->Energetic Salts Reaction with Acids/Bases N-Oxides N-Oxides This compound->N-Oxides Oxidation (e.g., H2O2) Functionalized Tetrazoles Functionalized Tetrazoles This compound->Functionalized Tetrazoles Substitution Reactions

Caption: General synthetic routes to energetic tetrazole derivatives.

Part 2: Characterization of Tetrazole-Based Energetic Materials

A thorough characterization of newly synthesized energetic materials is paramount to understanding their structure, purity, thermal stability, and, ultimately, their performance and safety.

Structural and Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: Used to confirm the molecular structure of the synthesized compound. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms.

  • ¹⁴N and ¹⁵N NMR: Particularly useful for nitrogen-rich compounds like tetrazoles, providing direct insight into the nitrogen environment within the molecule.

Infrared (IR) Spectroscopy:

  • Provides information about the functional groups present in the molecule. Characteristic vibrational frequencies for N-H, C=N, N=N, and N-O bonds can confirm the successful synthesis of the target compound.

Elemental Analysis:

  • Determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values are compared to the theoretical values to confirm the empirical formula and purity of the compound.

Thermal Analysis

Differential Scanning Calorimetry (DSC):

  • Application Note: DSC is a critical technique for determining the thermal stability of an energetic material. It measures the heat flow into or out of a sample as a function of temperature. The onset of decomposition temperature is a key indicator of thermal stability.[10]

  • Protocol: DSC Analysis

    • Sample Preparation: Accurately weigh 0.5-1.5 mg of the sample into an aluminum DSC pan.

    • Instrument Setup: Place the pan in the DSC cell and heat under a nitrogen atmosphere at a constant rate (e.g., 5-10 °C/min).

    • Data Analysis: Record the heat flow versus temperature. The exothermic peak indicates the decomposition of the material. The onset temperature of this peak is reported as the decomposition temperature.

Thermogravimetric Analysis (TGA):

  • Measures the change in mass of a sample as a function of temperature. TGA can provide information about the decomposition process and the presence of volatile components.

Characterization_Workflow Synthesized Compound Synthesized Compound Structural Analysis Structural Analysis Synthesized Compound->Structural Analysis Thermal Analysis Thermal Analysis Synthesized Compound->Thermal Analysis Performance & Sensitivity Performance & Sensitivity Synthesized Compound->Performance & Sensitivity NMR Spectroscopy NMR Spectroscopy Structural Analysis->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Structural Analysis->IR Spectroscopy Elemental Analysis Elemental Analysis Structural Analysis->Elemental Analysis DSC DSC Thermal Analysis->DSC TGA TGA Thermal Analysis->TGA Density Measurement Density Measurement Performance & Sensitivity->Density Measurement Impact & Friction Sensitivity Impact & Friction Sensitivity Performance & Sensitivity->Impact & Friction Sensitivity Detonation Velocity (Calculated) Detonation Velocity (Calculated) Performance & Sensitivity->Detonation Velocity (Calculated)

Caption: Workflow for the characterization of a new energetic compound.

Part 3: Performance and Sensitivity Evaluation

The ultimate goal of energetic materials research is to develop compounds with high performance and acceptable safety levels.

Key Performance Metrics
  • Density (ρ): A critical parameter that strongly influences detonation performance. Higher density generally leads to higher detonation velocity and pressure. It is typically measured by gas pycnometry or calculated from single-crystal X-ray diffraction data.

  • Heat of Formation (ΔHf): The enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. A high positive heat of formation is desirable for energetic materials as it contributes to a larger energy release upon decomposition.

  • Detonation Velocity (D) and Pressure (P): These are the primary measures of an explosive's performance. They can be experimentally measured or calculated using empirical codes like EXPLO5, which require density and heat of formation as inputs.[4][10]

Sensitivity to External Stimuli
  • Impact Sensitivity (IS): Measures the susceptibility of a material to detonation upon impact. It is typically determined using a drop hammer apparatus and is reported as the height from which a standard weight must be dropped to cause a reaction in 50% of trials (h₅₀).[10][11]

  • Friction Sensitivity (FS): Measures the susceptibility of a material to initiation by friction. It is determined using a friction apparatus and is reported as the force at which a reaction occurs.[12]

Data Summary: Performance of Selected Tetrazole Derivatives
CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (J)Reference
2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H₄TTP)1.78865528.0-[13]
1,5-Diaminotetrazolium Perchlorate1.91838332.2-[12]
1,5-Diaminotetrazolium Dinitramide1.84882733.6-[12]
5-Hydrazino-1H-tetrazolium based salts1.76-1.93--4-40[10]
RDX (Reference)1.82875034.07.5-
HMX (Reference)1.91910039.07.4-

Part 4: Safety Protocols for Handling Tetrazole-Based Energetic Materials

WARNING: The synthesis and handling of energetic materials are inherently hazardous and should only be performed by trained personnel in properly equipped laboratories.

General Safety Guidelines
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and appropriate gloves.[14] For operations with a higher risk of explosion, blast shields and blast-protective clothing should be considered.[14][15]

  • Small-Scale Operations: All manipulations of energetic materials should be carried out on the smallest scale possible, typically less than one gram, and often in the milligram range.[14]

  • No Lone Work: Never work alone when handling explosive chemicals.[14]

  • Designated Work Area: All work with energetic materials must be conducted in a designated area, such as a fume hood, with clear signage indicating the explosion risk.[16]

Storage and Waste Disposal
  • Storage: Energetic materials must be stored in appropriate, labeled containers in a designated, locked storage area, away from heat, sparks, and incompatible materials.[15][16]

  • Waste Disposal: Explosive waste must be handled and disposed of according to institutional and regulatory guidelines. Never dispose of energetic materials down the drain.[15][17] Contaminated materials should be treated as explosive waste.

References

  • High-Energetic Salts and Metal Complexes: Comprehensive Overview with a Focus on Use in Homemade Explosives (HME) - PMC - NIH. (n.d.).
  • Nitrogen-rich salts based on 5-hydrazino-1H-tetrazole: a new family of high-density energetic materials - RSC Publishing. (n.d.).
  • Energetic Salts Based on Tetrazole N-Oxide - PubMed. (2016).
  • 2,3,5,6-Tetra(1H-tetrazol-5-yl)pyrazine: A Thermally Stable Nitrogen-Rich Energetic Material. (n.d.).
  • Derivatives of 1,5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts | Inorganic Chemistry - ACS Publications. (n.d.).
  • Design and Performance Studies on Series of Tetrazole-Based Ultra-High-Energy Density High-Nitrogen Heterocyclic Power Systems - MDPI. (n.d.).
  • High-Energetic Salts and Metal Complexes: Comprehensive Overview with a Focus on Use in Homemade Explosives (HME) - MDPI. (n.d.).
  • An In-depth Technical Guide to Tetrazole-Based Energetic Compounds - Benchchem. (n.d.).
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties - MDPI. (2024).
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025).
  • Selective Synthesis and Characterization of the Highly Energetic Materials 1‐Hydroxy‐5H‐tetrazole (CHN4O), its Anion 1‐Oxido‐5H‐tetrazolate (CN4O−) and Bis(1‐hydroxytetrazol‐5‐yl)triazene - PMC - NIH. (2021).
  • Increasing the limits of energy and safety in tetrazoles: dioximes as unusual precursors to very thermostable and insensitive energetic materials - RSC Publishing. (2023).
  • New Energetic Materials featuring Tetrazoles and Nitramines – Synthesis, Characterization and Properties | Request PDF - ResearchGate. (2025).
  • Case Western Reserve University Policy on Laboratory use of Explosive and High Energy Materials Partially Adapted from Departmen. (2019).
  • Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling - University of California, Berkeley. (n.d.).
  • Explosives - Environment, Health & Safety - University of Michigan. (n.d.).
  • Working with Potential Explosives - Health, Safety and Environment Office. (n.d.).

Sources

1H-Tetrazole in multicomponent reactions methodology

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Leveraging 1H-Tetrazole in Multicomponent Reaction Methodologies for Accelerated Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, convergent step. This application note provides an in-depth guide to the strategic use of this compound within MCR frameworks, with a primary focus on the Ugi-tetrazole four-component reaction (UT-4CR). We will explore the unique role of the tetrazole moiety as a superior bioisostere for carboxylic acids and amides, detail the underlying reaction mechanisms, provide a robust, step-by-step experimental protocol, and offer expert insights into reaction optimization and troubleshooting. This guide is designed to empower researchers to effectively utilize these methodologies for the rapid synthesis of diverse, drug-like compound libraries.

Introduction: The Strategic Value of Tetrazoles in MCRs

Multicomponent reactions are defined as processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials.[1] This inherent efficiency provides significant advantages in medicinal chemistry, facilitating the rapid generation of molecular diversity.

The this compound ring is a privileged scaffold in pharmaceutical sciences.[2] Comprising a five-membered aromatic ring of four nitrogen atoms and one carbon, it serves as a highly effective bioisostere—a chemical substitute that preserves or enhances desired biological activity. Specifically, the tetrazole moiety is an excellent mimic for the carboxylic acid group and the cis-amide bond.[3][4] Its key advantages include:

  • Similar Acidity: The N-H proton of the tetrazole ring has a pKa comparable to that of a carboxylic acid, allowing it to engage in similar ionic and hydrogen-bonding interactions with biological targets.[5]

  • Enhanced Metabolic Stability: Unlike carboxylic acids, which are prone to metabolic degradation, the tetrazole ring is exceptionally robust, leading to improved pharmacokinetic profiles.[6][7]

  • Favorable Lipophilicity: Replacement of a carboxylic acid with a tetrazole can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.[4]

The integration of this compound into MCRs, particularly the Ugi reaction, creates a direct and highly versatile route to novel compounds bearing this critical pharmacophore.[8]

The Ugi-Tetrazole Four-Component Reaction (UT-4CR)

The UT-4CR is the cornerstone methodology for synthesizing α-amino-acyl-tetrazoles. It is a variation of the classical Ugi reaction where the carboxylic acid component is replaced by hydrazoic acid (HN₃), often generated in situ from sources like trimethylsilyl azide (TMSN₃).[9][10] The reaction combines an aldehyde or ketone, an amine, an isocyanide, and an azide source to yield a 1,5-disubstituted tetrazole.[8]

Mechanistic Pathway

The reaction proceeds through a well-established cascade of equilibria, culminating in an irreversible cyclization step. Understanding this pathway is critical for rational optimization and troubleshooting.

  • Imine/Iminium Formation: The aldehyde (or ketone) and amine rapidly and reversibly condense to form an imine. In the presence of the acidic tetrazole or other protic sources, this is protonated to form a reactive iminium ion.

  • α-Addition: The nucleophilic isocyanide carbon attacks the electrophilic iminium ion, forming a nitrilium ion intermediate.

  • Azide Attack & Cyclization: The azide anion (N₃⁻) acts as the terminal nucleophile, attacking the nitrilium ion. The resulting intermediate undergoes a rapid, irreversible 5-endo-dig intramolecular cyclization to form the stable 1,5-disubstituted tetrazole ring.[9]

The overall workflow is illustrated below.

Ugi_Tetrazole_Mechanism Aldehyde Aldehyde/Ketone Imine Imine Formation (Reversible) Aldehyde->Imine Amine Amine Amine->Imine Isocyanide Isocyanide Alpha_Adduct α-Addition (Isocyanide Attack) Isocyanide->Alpha_Adduct Azide TMSN₃ / HN₃ Cyclization Azide Attack & Irreversible Cyclization Azide->Cyclization Iminium Iminium Ion Imine->Iminium Iminium->Alpha_Adduct Nitrilium Nitrilium Intermediate Alpha_Adduct->Nitrilium Nitrilium->Cyclization Product 1,5-Disubstituted Tetrazole Cyclization->Product

Sources

Application Notes and Protocols: Synthesis of Tetrazole-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The tetrazole ring is a critical pharmacophore in modern medicinal chemistry, valued for its ability to serve as a bioisosteric replacement for carboxylic acids and cis-amide groups, thereby enhancing metabolic stability and potency in drug candidates.[1][2] This guide provides an in-depth exploration of the primary synthetic methodologies for constructing tetrazole-containing heterocycles. We delve into the mechanistic underpinnings of the classical Huisgen [3+2] cycloaddition, examine modern catalytic and green synthetic approaches, and provide detailed, field-proven protocols. This document is designed to be a practical resource, offering not just procedural steps but also the rationale behind experimental choices to empower researchers in their synthetic endeavors.

The Enduring Significance of Tetrazoles in Drug Discovery

Though not found in nature, the tetrazole moiety has become a cornerstone of synthetic medicinal chemistry.[3] Its unique electronic properties and structural resemblance to the carboxylate group allow it to engage in similar biological interactions while offering improved pharmacokinetic profiles.[2] This has led to the incorporation of tetrazoles into numerous marketed drugs, including the antihypertensive agent Losartan and the antibacterial Cefotiam.[1][3] The versatility of the tetrazole ring extends beyond bioisosterism; it is also utilized in the creation of energetic materials and as ligands in coordination chemistry.[4][5] The demand for efficient and diverse synthetic routes to access novel tetrazole-containing compounds remains a paramount objective in drug development.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the tetrazole ring primarily relies on the principle of cycloaddition reactions. Understanding the mechanisms of these transformations is key to optimizing reaction conditions and predicting outcomes.

2.1 The Huisgen [3+2] Cycloaddition: The Foundational Route

The most fundamental and widely employed method for tetrazole synthesis is the [3+2] cycloaddition reaction between an azide and a nitrile.[6] This reaction, a cornerstone of "click chemistry," involves the concerted addition of the 1,3-dipolar azide species across the pi-system of the nitrile.[7][8][9]

The reaction can be catalyzed by either acid or metal catalysts. Lewis or Brønsted acids activate the nitrile, making it more electrophilic and susceptible to nucleophilic attack by the azide.[10][11] Metal catalysts, such as zinc, copper, and cobalt complexes, can coordinate to either the nitrile or the azide, lowering the activation energy of the cycloaddition.[12][13][14][15]

G cluster_0 [3+2] Cycloaddition Mechanism Nitrile R-C≡N Activated_Nitrile Activated Nitrile (e.g., via Lewis Acid) Nitrile->Activated_Nitrile Activation Azide R'-N₃ Transition_State Concerted Transition State Azide->Transition_State Activated_Nitrile->Transition_State Attack by Azide Tetrazole Tetrazole Product Transition_State->Tetrazole Ring Formation

Caption: Generalized workflow of the [3+2] cycloaddition for tetrazole synthesis.

Synthetic Protocols: From Classical to Contemporary

This section provides detailed, step-by-step protocols for key methods of tetrazole synthesis. The rationale behind each step is explained to provide a comprehensive understanding of the experimental design.

3.1 Protocol 1: Classical Synthesis of 5-Substituted-1H-tetrazoles

This protocol is a robust and widely used method for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide, often using a Brønsted acid activator like ammonium chloride.[11]

Rationale: The use of ammonium chloride provides a proton source to activate the nitrile. Dimethylformamide (DMF) is a common solvent due to its high boiling point and ability to dissolve the reactants. The acidic workup protonates the tetrazolate anion, leading to the precipitation of the final product.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the nitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing water and acidify with aqueous HCl (e.g., 2M) to a pH of ~2.

  • Isolation: The product will precipitate out of the solution. Isolate the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the desired 5-substituted-1H-tetrazole.

  • Purification (if necessary): Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a highly pure product.

3.2 Protocol 2: Metal-Catalyzed Synthesis of 5-Substituted-1H-tetrazoles

The use of metal catalysts can significantly improve reaction rates and yields, particularly for less reactive nitriles. Zinc and copper catalysts are commonly employed.[10][12]

Rationale: The metal salt acts as a Lewis acid to coordinate with the nitrile, increasing its electrophilicity. This catalytic approach often allows for milder reaction conditions and shorter reaction times compared to the classical method.[16]

Experimental Protocol:

  • Reaction Setup: To a solution of the nitrile (1.0 eq) in a suitable solvent (e.g., water, isopropanol, or DMF), add sodium azide (1.2 eq) and a catalytic amount of a metal salt (e.g., ZnCl₂, CuSO₄·5H₂O, 5-10 mol%).[10][12]

  • Reaction Execution: Heat the mixture to 80-110 °C and stir until the starting material is consumed, as indicated by TLC analysis.

  • Workup and Isolation: Cool the reaction mixture and, if necessary, filter to remove the catalyst. Acidify the filtrate with aqueous HCl to precipitate the product. Collect the solid by vacuum filtration, wash with water, and dry.

Table 1: Comparison of Catalysts for 5-Substituted-1H-tetrazole Synthesis

CatalystTypical SolventTemperature (°C)AdvantagesReference
Ammonium ChlorideDMF100-120Readily available, cost-effective[11]
Zinc Salts (e.g., ZnCl₂)Water, Alcohols80-100"Green" solvent options, broad scope[10]
Copper Salts (e.g., CuSO₄)DMSO110Efficient for a range of nitriles[12]
Cobalt ComplexesMethanolRefluxHomogeneous catalysis, mechanistic studies[13][14]
3.3 Protocol 3: Synthesis of 1,5-Disubstituted Tetrazoles

The synthesis of 1,5-disubstituted tetrazoles often requires a multi-step approach or the use of more specialized starting materials. One efficient method involves the reaction of imidoylbenzotriazoles with sodium azide.[4]

Rationale: Imidoylbenzotriazoles are stable intermediates that react readily with sodium azide under mild, phase-transfer conditions. This method avoids the high temperatures and toxic reagents often associated with other routes to 1,5-disubstituted tetrazoles.[4]

Experimental Protocol:

  • Reaction Setup: Dissolve the imidoylbenzotriazole (1.0 eq) in a biphasic solvent system of dichloromethane and water.

  • Reaction Execution: Add sodium azide (1.5 eq) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Stir the mixture vigorously at room temperature for 30-60 minutes.

  • Workup and Isolation: Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1,5-disubstituted tetrazole.[4]

3.4 Protocol 4: Green and Alternative Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for tetrazole synthesis. These "green" approaches often utilize safer solvents, reusable catalysts, or alternative energy sources like microwave irradiation.[17][18][19][20]

Key Green Chemistry Principles Applied to Tetrazole Synthesis:

  • Use of Water as a Solvent: As demonstrated in Protocol 2 with zinc catalysts, water can be an excellent solvent for the cycloaddition reaction.[10]

  • Nanocatalysis: The use of nanomaterial-based catalysts offers advantages such as high surface area-to-volume ratio, easy recovery, and reusability.[18][21]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[7]

  • Multicomponent Reactions (MCRs): MCRs offer a step- and atom-economical approach to constructing complex tetrazole derivatives in a single pot.

G cluster_1 Green Synthesis Workflow Starting_Materials Nitrile + Azide Reaction Cycloaddition Starting_Materials->Reaction Green_Catalyst e.g., Nanocatalyst, Zeolite Green_Catalyst->Reaction Green_Conditions e.g., Water, Microwave Green_Conditions->Reaction Product Tetrazole Reaction->Product Catalyst_Recovery Catalyst Recovery & Reuse Reaction->Catalyst_Recovery

Caption: Workflow illustrating key aspects of green tetrazole synthesis.

Troubleshooting and Considerations
  • Safety: Sodium azide is highly toxic and can form explosive heavy metal azides. Hydrazoic acid, which can be formed in situ, is also explosive and toxic. Handle with extreme care in a well-ventilated fume hood.[20][22]

  • Regioisomerism: The alkylation of 5-substituted tetrazoles can lead to a mixture of N1 and N2 isomers. The ratio of these isomers is often dependent on the reaction conditions and the nature of the electrophile.[23]

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of these reactions. A proper choice of eluent is crucial for separating the starting materials from the product.

  • Purification: While many tetrazoles can be isolated by simple precipitation and filtration, some may require column chromatography for purification.

Conclusion

The synthesis of tetrazole-containing heterocycles is a vibrant and evolving field. While the Huisgen [3+2] cycloaddition remains the cornerstone of tetrazole synthesis, modern advancements in catalysis and green chemistry are providing researchers with more efficient, safer, and sustainable methods. By understanding the underlying mechanisms and carefully selecting the appropriate protocol, chemists can effectively access a wide array of tetrazole derivatives for applications in drug discovery and beyond.

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  • Jin, T., et al. (2005). A Click Chemistry Approach to Tetrazoles by Huisgen 1,3-Dipolar Cycloaddition: Synthesis of 5-Sulfonyl Tetrazoles from Azides and Sulfonyl Cyanides. Angewandte Chemie International Edition, 44(10), 1560-1563. Available from: [Link]

  • Bommarius, A. S., et al. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Institute of Technology. Available from: [Link]

  • De-Shou, M., et al. (2013). Metal Catalyzed One-Pot Synthesis of Tetrazines Directly from Aliphatic Nitriles and Hydrazine. Organic Letters, 15(20), 5286-5289. Available from: [Link]

  • Klich, K., et al. (2024). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry, 89(2), 1184-1193. Available from: [Link]

  • Li, Y., et al. (2015). Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions. Angewandte Chemie International Edition, 54(44), 13038-13042. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available from: [Link]

  • Khajone, V. B., & Balinge, K. R. (2018). Visible-light driven regioselective synthesis of 1H-tetrazoles from aldehydes through isocyanide-based [3 + 2] cycloaddition. New Journal of Chemistry, 42(17), 14383-14387. Available from: [Link]

  • Nasrollahzadeh, M., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9345-9352. Available from: [Link]

  • Nagasawa, H., et al. (1998). Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith. Google Patents. EP0838458A1.
  • Amant, M. S., et al. (2007). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. Letters in Organic Chemistry, 4(2), 112-115. Available from: [Link]

  • Nile, A. S. (2022, December 27). tetrazole synthesis from a nitrile and azide - laboratory experiment [Video]. YouTube. Available from: [Link]

  • Sauthof, L., et al. (2016). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Current Organic Chemistry, 20(13), 1398-1413. Available from: [Link]

  • Swami, S., et al. (2021). Synthetic routes for tetrazole derivatives; (a) conventional [3+2] cycloaddition reaction of isocyanides and trimethyl azide/hydrazoic acid and (b) one-pot multicomponent reaction (MCR) of amine/organic nitrile, triethyl orthoformate/aldehyde and sodium azide. ResearchGate. Available from: [Link]

Sources

The Enduring Workhorse: A Detailed Guide to 1H-Tetrazole in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive application note provides an in-depth exploration of 1H-Tetrazole's critical role as a coupling activator in the phosphoramidite method of solid-phase oligonucleotide synthesis. While newer activators have emerged, this compound remains a foundational reagent for standard DNA synthesis due to its well-characterized mechanism and cost-effectiveness. This guide will delve into the mechanistic underpinnings of its function, provide detailed, field-proven protocols for its use, discuss its limitations and common challenges, and offer insights into safety and handling. By understanding the causality behind each experimental step, researchers can optimize their synthesis workflows, troubleshoot potential issues, and ensure the production of high-quality oligonucleotides.

Introduction: The Central Role of the Activator

Solid-phase oligonucleotide synthesis, primarily through the phosphoramidite chemistry developed by Marvin Caruthers, is the cornerstone of modern molecular biology, enabling applications from PCR primers to therapeutic oligonucleotides.[1] The synthesis is a cyclical process involving four key steps: detritylation, coupling, capping, and oxidation. The coupling step, where a new phosphoramidite monomer is added to the growing oligonucleotide chain, is arguably the most critical for the overall yield and purity of the final product. The efficiency of this step hinges on the rapid and complete activation of the incoming phosphoramidite.

This compound has historically been the activator of choice for this purpose.[2] It functions as a weak acid, a crucial characteristic that allows it to perform a dual role in the activation mechanism, leading to the formation of a phosphite triester linkage.[1][3]

Mechanism of Action: The Dual Functionality of this compound

The activation of a phosphoramidite monomer by this compound is a two-step process that leverages its properties as both a proton donor and a nucleophile.[2][3]

  • Protonation: The this compound first protonates the diisopropylamino group of the phosphoramidite. This protonation converts the amino group into a good leaving group. This is a fast and reversible reaction.[3]

  • Nucleophilic Substitution: A second molecule of this compound then acts as a nucleophile, displacing the protonated diisopropylamine to form a highly reactive tetrazolide intermediate. This nucleophilic displacement is the rate-determining step in the activation process.[3]

  • Coupling: The activated tetrazolide intermediate is then rapidly attacked by the free 5'-hydroxyl group of the support-bound nucleoside, forming the desired phosphite triester bond and completing the coupling step.[2]

This mechanism highlights the elegant simplicity and effectiveness of this compound in driving the coupling reaction forward with high efficiency.

Diagram: Mechanism of Phosphoramidite Activation by this compound

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Coupling P Phosphoramidite (R-O-P(N(iPr)2)-O-CE) P_H Protonated Phosphoramidite P->P_H + this compound T1 This compound P_T Tetrazolide Intermediate (Active Species) P_H->P_T + this compound - Diisopropylamine T2 This compound Coupled Coupled Product (Phosphite Triester) P_T->Coupled + 5'-OH of Oligo - this compound Oligo Growing Oligo Chain (with free 5'-OH)

Caption: The two-step activation of a phosphoramidite by this compound.

Application Protocol: Standard DNA Oligonucleotide Synthesis

This protocol outlines the standard procedure for using this compound in an automated solid-phase oligonucleotide synthesizer.

Reagent Preparation
  • Activator Solution: Prepare a 0.45 M solution of this compound in anhydrous acetonitrile. Commercial solutions are widely available.[4] Due to the limited solubility of this compound (approximately 33.3 g/L in acetonitrile), ensure the solution is fully dissolved.[2] In colder conditions, precipitation may occur, requiring gentle warming to redissolve.[2]

  • Phosphoramidite Solutions: Prepare solutions of the desired phosphoramidite monomers (A, C, G, T) in anhydrous acetonitrile at the concentration recommended by the synthesizer manufacturer (typically 0.05 M to 0.15 M).

  • Other Reagents: Ensure all other reagents (deblocking, capping, and oxidizing solutions) are fresh and correctly installed on the synthesizer. The use of anhydrous acetonitrile is critical for all steps involving phosphoramidites to prevent moisture-induced side reactions.[5][6]

Automated Synthesis Cycle

The following is a generalized four-step cycle. Specific timings and volumes will vary depending on the synthesizer model and the scale of the synthesis.

  • Detritylation (Deblocking):

    • Action: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane.[1]

    • Procedure: The deblocking solution is passed through the synthesis column to expose the 5'-hydroxyl group. This is followed by a thorough wash with anhydrous acetonitrile to remove the acid and the liberated DMT cation.

  • Coupling:

    • Action: Formation of the internucleosidic phosphite triester linkage.

    • Reagents: Phosphoramidite solution and 0.45 M this compound activator solution.

    • Procedure: The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The reaction is typically allowed to proceed for 30 to 180 seconds.[1] This is followed by a wash with anhydrous acetonitrile.

  • Capping:

    • Action: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmer sequences.

    • Reagents: Cap A (acetic anhydride/pyridine/THF) and Cap B (N-methylimidazole/THF).[1]

    • Procedure: The capping reagents are delivered to the column to permanently block the unreacted chains.

  • Oxidation:

    • Action: Conversion of the unstable phosphite triester to a more stable pentavalent phosphotriester.

    • Reagent: 0.02 M Iodine in a mixture of THF, pyridine, and water.[1]

    • Procedure: The oxidizing solution is delivered to the column. This is followed by a thorough wash with anhydrous acetonitrile to remove residual water and reagents.

This four-step cycle is repeated for each nucleotide added to the sequence.

Diagram: Oligonucleotide Synthesis Workflow

G Start Start: Support-bound Nucleoside (5'-DMT on) Detritylation 1. Detritylation (Acid Treatment) Start->Detritylation FreeOH Free 5'-OH Group Detritylation->FreeOH Coupling 2. Coupling (Phosphoramidite + this compound) FreeOH->Coupling Phosphite Phosphite Triester Linkage Coupling->Phosphite Capping 3. Capping (Acetylation of Failures) Phosphite->Capping Oxidation 4. Oxidation (Iodine Treatment) Capping->Oxidation Phosphotriester Stable Phosphotriester Linkage Oxidation->Phosphotriester Repeat Repeat Cycle for Next Nucleotide Phosphotriester->Repeat Repeat->Detritylation Add another base End Final Product: Cleavage & Deprotection Repeat->End Synthesis complete

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Technical Insights and Causality

Why 0.45 M this compound?

The concentration of 0.45 M is a balance between reactivity and solubility. While a higher concentration of the activator could potentially increase the reaction rate, this compound has limited solubility in acetonitrile.[2] The 0.45 M concentration is close to the saturation point at room temperature, providing sufficient activating potential while minimizing the risk of precipitation that can clog the fluidics of the synthesizer.[3]

The Acidity Dilemma: A Double-Edged Sword

The acidic nature of this compound (pKa ≈ 4.9) is essential for protonating the phosphoramidite.[7] However, this acidity can also be a drawback. During the coupling step, the this compound can cause a small degree of premature removal of the 5'-DMT protecting group from the phosphoramidite monomer in solution.[3] This leads to the formation of a phosphoramidite dimer, which can then be incorporated into the growing oligonucleotide chain, resulting in an "n+1" impurity that is difficult to remove during purification.[2][6] This issue is more pronounced with more acidic activators.[2]

Limitations and When to Consider Alternatives

Despite its utility, this compound has several limitations:

  • RNA Synthesis: It is not the optimal activator for RNA synthesis or for sterically hindered phosphoramidites. The bulkier 2'-O-TBDMS protecting group on RNA monomers slows down the coupling reaction, and more potent activators are needed to achieve high coupling efficiencies.[2][8]

  • Solubility Issues: As mentioned, its low solubility can be problematic, especially in high-throughput settings or colder environments.[2]

  • Safety: In its solid, powdered form, this compound is classified as an explosive and requires careful handling.[2][9][10] Solutions in acetonitrile are not subject to this classification but are still flammable.[2]

For these reasons, several alternative activators have been developed and are often preferred for specific applications.

ActivatorpKaCommon ConcentrationKey AdvantagesPrimary Use Cases
This compound 4.90.45 MCost-effective, well-establishedStandard DNA synthesis
5-Ethylthio-1H-tetrazole (ETT) 4.30.25 M - 0.75 MMore acidic, higher solubility than TetrazoleRNA synthesis, general purpose
5-Benzylthio-1H-tetrazole (BTT) 4.10.25 MHighly effective for sterically hindered amiditesRNA synthesis
4,5-Dicyanoimidazole (DCI) 5.20.25 M - 1.2 MLess acidic (reduces n+1), more nucleophilic, highly solubleLong oligos, large-scale synthesis

Data compiled from multiple sources.[2][3][4][8]

Safety and Handling

This compound (Solid):

  • Hazards: Flammable solid. Risk of explosion if subjected to shock, friction, or heat.[10]

  • Handling: Use non-sparking tools. Ground all equipment. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][11]

This compound Solution (in Acetonitrile):

  • Hazards: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled due to the acetonitrile solvent.[12]

  • Handling: Work in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[12]

  • First Aid: In case of contact, rinse skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention if symptoms persist or if ingested.[13]

Disposal: Dispose of all waste containing this compound and acetonitrile as hazardous chemical waste, following local and institutional regulations.[12]

Conclusion

This compound has been a foundational reagent in oligonucleotide synthesis for decades, and for good reason. Its dual-function mechanism provides a reliable and cost-effective means of activating phosphoramidites for standard DNA synthesis. However, a deep understanding of its chemical properties, including its acidity and solubility limitations, is crucial for its successful application. By recognizing the causality behind each protocol step and being aware of when to employ more advanced activators, researchers can continue to leverage this workhorse molecule to achieve high-quality oligonucleotide synthesis for a vast array of scientific endeavors.

References

  • Glen Research. (n.d.). Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Retrieved from Glen Research website. [Link]

  • Google Patents. (n.d.). US7897758B2 - Activators for oligonucleotide and phosphoramidite synthesis.
  • Organic Chemistry Portal. (n.d.). This compound synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (2013, May). ChemInform Abstract: Coupling Activators for the Oligonucleotide Synthesis via Phosphoramidite Approach. Retrieved from ResearchGate. [Link]

  • Glen Research. (n.d.). Glen Report 10.11 - DCI - A LOGICAL ALTERNATIVE ACTIVATOR. Retrieved from Glen Research website. [Link]

  • Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from Chemie Brunschwig website. [Link]

  • ResearchGate. (2008, January). The Effectivity of 1H‐Triazoles and ‐Tetrazoles as Activators in Acid‐Catalyzed Phosphoramidite Alcoholysis. Retrieved from ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Oligonucleotide Synthesis: The Role of Tetrazole. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]

  • National Institutes of Health. (2024, January 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from NIH website. [Link]

  • Glen Research. (n.d.). Glen Report 21.211 - TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Retrieved from Glen Research website. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). This compound - (For DNA Synthesis) MSDS CAS. Retrieved from Oxford Lab Fine Chem LLP website. [Link]

  • ResearchGate. (1989, March). Studies on the role of tetrazole in the activation of phosphoramidites. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2001). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry. [Link]

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Introduction: The Role of Heterocyclic Inhibitors in Metal Protection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 1H-Tetrazole and its Derivatives in Corrosion Inhibition Studies

Corrosion, the electrochemical degradation of metals, poses a significant economic and safety challenge across numerous industries, from oil and gas to microelectronics.[1] The use of organic corrosion inhibitors is a primary strategy to mitigate this damage. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1][2] Among the most effective organic inhibitors are heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, which act as active centers for adsorption.[3]

This compound, a five-membered aromatic ring with four nitrogen atoms, has emerged as a particularly potent and versatile corrosion inhibitor. Its high nitrogen content, planar structure, and the presence of lone-pair electrons facilitate strong adsorption onto metal surfaces, making it highly effective in acidic media and for protecting metals like mild steel and copper.[4][5][6] This guide provides a detailed overview of the application of this compound in corrosion inhibition, offering in-depth protocols for its evaluation and insights into its mechanism of action for researchers and materials scientists.

Mechanism of Corrosion Inhibition by this compound

The effectiveness of this compound as a corrosion inhibitor stems from its ability to form a stable, passivating film on the metal surface. This process is governed by the molecular structure of the inhibitor, the nature of the metal, and the composition of the corrosive solution.[7] The inhibition mechanism involves the interaction between the inhibitor molecules and the metal surface, effectively blocking the anodic (metal dissolution) and/or cathodic (hydrogen evolution) reactions of the corrosion process.[8]

The adsorption can occur through two primary modes:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the tetrazole molecule can become protonated, leading to electrostatic attraction.

  • Chemisorption: This is a stronger form of adsorption involving charge sharing or transfer from the inhibitor molecule to the metal surface to form a coordinate-type bond.[1] The lone pair electrons on the nitrogen atoms of the tetrazole ring are readily shared with the vacant d-orbitals of metal atoms (like iron or copper), creating a stable, protective coordinate bond.[9]

The adsorption process is a combination of both physisorption and chemisorption, leading to the formation of a robust protective layer.[7][10]

Mechanism of this compound Adsorption on a Metal Surface H_plus H+ Ions Tetrazole This compound (Inhibitor) Metal Metal Substrate H_plus->Metal Cathodic Attack Cl_minus Cl- Ions Cl_minus->Metal Anodic Attack Adsorbed_Tetrazole Adsorbed Tetrazole Layer Tetrazole->Adsorbed_Tetrazole Adsorption Adsorbed_Tetrazole->Metal Chemisorption (N-Fe bond) Physisorption

Caption: Adsorption mechanism of this compound on a metal surface.

Experimental Evaluation Protocols

A multi-faceted approach is essential to validate the performance of a corrosion inhibitor. The following protocols outline key experimental techniques, from fundamental weight loss measurements to advanced electrochemical and surface analyses.

Comprehensive Workflow for Inhibitor Evaluation prep 1. Metal Coupon Preparation (Polishing & Cleaning) pre_analysis 2. Initial Surface Characterization (SEM, AFM) prep->pre_analysis weight_loss 3a. Weight Loss Immersion Test prep->weight_loss electrochem 3b. Electrochemical Cell Setup prep->electrochem data_analysis 8. Data Analysis & Inhibition Efficiency (%IE) Calculation post_analysis 7. Post-Immersion Surface Analysis (SEM, AFM, XPS) weight_loss->post_analysis ocp 4. Open Circuit Potential (OCP) Stabilization electrochem->ocp eis 5. Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp 6. Potentiodynamic Polarization (PDP) eis->pdp pdp->post_analysis post_analysis->data_analysis correlation 9. Correlation of Results & Mechanistic Insight data_analysis->correlation

Caption: Experimental workflow for evaluating corrosion inhibitors.

Protocol 1: Gravimetric (Weight Loss) Method

This technique provides a direct measure of metal loss over time and is fundamental for calculating average corrosion rates.

Methodology:

  • Sample Preparation: Prepare metal coupons (e.g., mild steel) of known dimensions. Mechanically polish the surfaces with successively finer grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Initial Weighing: Accurately weigh each coupon to four decimal places (W_initial).

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound. The immersion is typically conducted for several hours (e.g., 6 hours) at a constant temperature.[7]

  • Final Weighing: After the immersion period, remove the coupons, clean them to remove corrosion products (using a standard cleaning solution like Clarke's solution for steel), rinse, dry, and reweigh (W_final).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 * ΔW) / (A * t * ρ) where ΔW is the weight loss (mg), A is the surface area (cm²), t is immersion time (hours), and ρ is the metal density (g/cm³).

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.[2]

Protocol 2: Electrochemical Measurements

Electrochemical techniques are rapid and provide detailed information about the kinetics of the corrosion process and the mode of inhibition.[11] A standard three-electrode cell is used, containing the metal sample as the working electrode (WE), a platinum counter electrode (CE), and a reference electrode (RE) like Ag/AgCl or a saturated calomel electrode (SCE).[12][13][14]

A. Potentiodynamic Polarization (PDP)

This method determines the corrosion current (i_corr) and potential (E_corr) and identifies whether the inhibitor acts on the anodic, cathodic, or both reactions.[15][16]

Methodology:

  • Cell Setup: Assemble the three-electrode cell with the polished working electrode. Add the corrosive solution (with or without inhibitor).

  • Stabilization: Allow the working electrode to stabilize at its open circuit potential (OCP) for approximately 30-60 minutes until the potential drift is minimal.[14]

  • Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[11]

  • Data Analysis: Plot the logarithm of the measured current density (log i) versus the applied potential (E). Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to their intersection point to determine E_corr and i_corr.

  • Calculation: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100. An inhibitor is considered mixed-type if both anodic and cathodic curves are suppressed.[8] If the change in E_corr is greater than 85 mV, it can be classified as predominantly anodic or cathodic.[16]

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the metal/solution interface, allowing for the characterization of the protective film.[17][18][19]

Methodology:

  • Cell Setup & Stabilization: Same as for PDP.

  • Impedance Measurement: At the stabilized OCP, apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[13][19]

  • Data Presentation: The data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). For many corrosion systems, the Nyquist plot shows a depressed semicircle, characteristic of a charge transfer process.

  • Data Analysis: Fit the impedance data to an appropriate equivalent electrical circuit (EEC) model. A common model is the Randles circuit, which includes the solution resistance (Rs), charge transfer resistance (R_ct), and a constant phase element (CPE) representing the double-layer capacitance.[20]

  • Calculation: The R_ct value is inversely proportional to the corrosion rate. IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100. A larger semicircle diameter in the Nyquist plot indicates a higher R_ct and better inhibition.[19]

Protocol 3: Surface Analysis Techniques

These methods provide direct visual and compositional evidence of the inhibitor's adsorption and the formation of a protective film.[3][21][22]

  • Scanning Electron Microscopy (SEM): Provides high-magnification images of the metal surface morphology. A comparison of images before and after immersion in the corrosive solution (with and without inhibitor) can reveal the extent of corrosion damage (pitting, uniform attack) and the protective effect of the inhibitor film.[20]

  • Atomic Force Microscopy (AFM): Generates a 3D topographic map of the surface with high resolution, allowing for quantitative measurement of surface roughness. A smoother surface after immersion in the inhibited solution compared to the uninhibited one confirms the formation of a protective layer.[1][23]

  • X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that identifies the chemical composition of the surface layer. XPS can confirm the presence of elements from the inhibitor molecule (e.g., Nitrogen from the tetrazole ring) on the metal surface, providing direct evidence of adsorption and helping to elucidate the chemical nature of the inhibitor-metal bond.[1][20]

Protocol 4: Quantum Chemical Calculations

Theoretical studies using Density Functional Theory (DFT) are increasingly used to correlate the molecular structure of inhibitors with their performance.[24][25][26] These calculations can predict the sites of interaction and the strength of adsorption.

Key Parameters:

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the ability of a molecule to donate electrons. Higher E_HOMO values suggest a greater tendency to donate electrons to the metal's vacant orbitals, enhancing adsorption and inhibition efficiency.[26][27]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the ability of a molecule to accept electrons.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity and a greater potential for the inhibitor to adsorb on the metal surface.[27]

  • Mulliken Charges: Indicate the electron density on each atom, helping to identify the active centers (like the nitrogen atoms in tetrazole) responsible for adsorption.[28]

Data Interpretation and Presentation

Consistent and clear data presentation is crucial for comparing the effectiveness of inhibitors. Quantitative data should be summarized in tables.

Table 1: Example Data from Potentiodynamic Polarization

Inhibitor Conc. (M)E_corr (mV vs. Ag/AgCl)i_corr (μA/cm²)Inhibition Efficiency (IE%)
0 (Blank)-450500-
1 x 10⁻⁵-44515070.0
5 x 10⁻⁵-4387585.0
1 x 10⁻⁴-4303094.0

Note: Data is illustrative.

Table 2: Example Data from Electrochemical Impedance Spectroscopy

Inhibitor Conc. (M)R_s (Ω·cm²)R_ct (Ω·cm²)CPE (μF/cm²)Inhibition Efficiency (IE%)
0 (Blank)1.5120250-
1 x 10⁻⁵1.645018073.3
5 x 10⁻⁵1.598012087.8
1 x 10⁻⁴1.621008594.3

Note: Data is illustrative.

These tables clearly show that as the concentration of the inhibitor increases, the corrosion current (i_corr) decreases while the charge transfer resistance (R_ct) increases, both leading to a higher calculated inhibition efficiency. For instance, studies on 2,5-disubstituted tetrazoles on mild steel have shown efficiencies reaching up to 94.6% at a concentration of 10⁻⁴ M.[5][7] Similarly, 5-phenyl-1H-tetrazole has demonstrated efficiencies as high as 97% for copper in simulated seawater.[10]

Conclusion

This compound and its derivatives are highly effective corrosion inhibitors for a range of metals, particularly in acidic environments. Their performance is attributed to the strong adsorption and formation of a protective film on the metal surface, a process driven by the molecule's rich nitrogen content and aromatic structure. A comprehensive evaluation, combining gravimetric, electrochemical, and surface analysis techniques, is crucial for quantifying their efficiency and understanding the underlying inhibition mechanism. The protocols and insights provided in this guide offer a robust framework for researchers to systematically investigate and apply these promising compounds in the ongoing effort to control metallic corrosion.

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  • Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Baghdad Science Journal. [Link]

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Application Notes and Protocols for 1H-Tetrazole Derivatives in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Resurgence of Tetrazoles in an Era of Antibiotic Resistance

The relentless rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antibacterial agents with unconventional mechanisms of action.[1][2][3] In this landscape, the 1H-tetrazole scaffold has emerged as a privileged structure in medicinal chemistry.[1][2] This five-membered heterocyclic ring, composed of one carbon and four nitrogen atoms, is a bioisostere of the carboxylic acid group, a common moiety in biologically active molecules.[4][5][6][7][8] This bioisosteric relationship allows this compound derivatives to mimic the interactions of carboxylic acids with biological targets while often conferring improved pharmacokinetic and metabolic properties.[5][7][8]

Historically, tetrazole-containing drugs such as Cefamandole and Ceftezole have been utilized as effective antibacterial agents.[2][9] Modern research has expanded the potential of tetrazole derivatives, demonstrating their activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][2][10] Their mechanism of action is often multifaceted, involving the inhibition of essential bacterial enzymes that are absent in mammals, thereby minimizing the potential for mechanism-based toxicity.[11] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the exploration of this compound derivatives as a promising avenue for antibacterial drug discovery. It outlines detailed protocols for their synthesis, antibacterial evaluation, and cytotoxicity assessment, alongside insights into their structure-activity relationships and potential molecular targets.

I. Synthesis of this compound Derivatives: A General Overview

The synthesis of 5-substituted-1H-tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide.[7] A variety of methods have been developed to carry out this transformation, including the use of sodium azide with a Lewis acid catalyst or the in-situ generation of hydrazoic acid.[7][10]

A general and efficient one-pot, three-component reaction involves the use of aldehydes, hydroxylamine, and an ionic liquid azide source.[7] Microwave-assisted synthesis has also gained traction as an eco-friendly and rapid method for producing tetrazole derivatives in high yields.[7][12]

Key Synthetic Strategies:

  • From Nitriles: This is a widely used and efficient method where nitriles react with an azide source, often with a catalyst, to form the tetrazole ring.[7]

  • From Amines: Primary amines can be converted to 1-substituted tetrazoles by reacting with triethyl orthoformate and sodium azide.[7][10]

  • From Amides: Amides can be transformed into 1,5-disubstituted tetrazoles under specific reaction conditions.[13]

The choice of synthetic route will depend on the desired substitution pattern on the tetrazole ring and the nature of the starting materials. Characterization of the synthesized compounds is typically performed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[7][10]

II. Unveiling Antibacterial Potential: Screening Protocols

A systematic screening process is crucial to identify and characterize the antibacterial activity of newly synthesized this compound derivatives. This typically involves determining the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of clinically relevant bacterial strains.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[14][15] The protocol described here is in accordance with the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)[10][16]

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)[10]

  • 0.5 McFarland standard

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15][16]

  • Preparation of Serial Dilutions of Test Compounds:

    • Prepare a stock solution of each test compound in a suitable solvent.

    • Further dilute the stock solution in CAMHB to achieve a concentration that is twice the highest concentration to be tested.

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the prepared working solution of the test compound to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[16]

    • Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).[16]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.[16]

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[16]

  • Reading and Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism.[15][16]

    • Growth should be clearly visible in the growth control well, and no growth should be observed in the sterility control well.

    • The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).[17]

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture (18-24h) Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Compound_Stock Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Inoculation Inoculate Plate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate (16-20h, 35°C) Inoculation->Incubation Read_Results Read MIC Incubation->Read_Results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

III. Assessing Safety: Cytotoxicity Evaluation

While potent antibacterial activity is the primary goal, the safety of new chemical entities is paramount. Cytotoxicity assays are essential to evaluate the potential of a compound to cause damage to mammalian cells.[18][19][20][21][22] A favorable therapeutic index, the ratio of the toxic dose to the therapeutic dose, is a critical determinant for a compound's progression in the drug discovery pipeline.

Protocol 2: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22] Metabolically active cells reduce the yellow MTT to a purple formazan precipitate, the amount of which is directly proportional to the number of viable cells.[22]

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture mammalian cells to approximately 80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

    • Incubate the plate for 24-48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

General Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Mammalian Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilutions Compound Serial Dilutions Compound_Treatment Treat Cells with Compounds Compound_Dilutions->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation Incubate Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Read_Absorbance Read Absorbance (570 nm) MTT_Addition->Read_Absorbance Incubation->MTT_Addition Calculate_IC50 Calculate IC₅₀ Read_Absorbance->Calculate_IC50

Caption: General workflow for evaluating the cytotoxicity of new compounds.

IV. Structure-Activity Relationship (SAR) and Mechanistic Insights

Understanding the relationship between the chemical structure of the this compound derivatives and their biological activity is crucial for rational drug design and the optimization of lead compounds.[7]

Key SAR Observations:

  • Substitution at the 5-position: The nature of the substituent at the 5-position of the tetrazole ring significantly influences antibacterial activity. Aromatic and heteroaromatic rings are common substitutions.

  • Substitution at the 1-position: The group attached to the N1 position of the tetrazole ring can also modulate activity and affect physicochemical properties.

  • Hybrid Molecules: Hybridizing the tetrazole moiety with other pharmacologically active scaffolds has been a successful strategy to develop new molecules with enhanced antibacterial potential.[1][2]

Potential Mechanisms of Action

This compound derivatives have been shown to inhibit various essential bacterial enzymes, leading to their antibacterial effect.

  • DNA Gyrase and Topoisomerase IV Inhibition: DNA gyrase, a type II topoisomerase, is a validated target for antibacterial drugs as it is essential for bacterial DNA replication and transcription and is absent in humans.[23][24][25][26][27] Several tetrazole-based compounds have been identified as inhibitors of DNA gyrase and topoisomerase IV.[9][28]

  • N-Succinyl-L,L-2,6-Diaminopimelic Acid Desuccinylase (DapE) Inhibition: DapE is a bacterial enzyme involved in the biosynthesis of lysine, a crucial component of the bacterial cell wall.[11] Inhibition of DapE represents a promising antibacterial strategy, and tetrazole-based inhibitors of this enzyme have been developed.[11][29]

  • Carbonic Anhydrase Inhibition: Bacterial carbonic anhydrases are involved in various physiological processes, and their inhibition can lead to an antibacterial effect. Tetrazole derivatives have been investigated as inhibitors of these enzymes.[30]

Hypothesized Signaling Pathway for DNA Gyrase Inhibition

DNA_Gyrase_Inhibition cluster_pathway Bacterial DNA Replication DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase binds DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Bacterial_Growth Bacterial Growth & Survival DNA_Replication->Bacterial_Growth Tetrazole_Derivative This compound Derivative Tetrazole_Derivative->DNA_Gyrase inhibits

Caption: Inhibition of DNA gyrase by this compound derivatives disrupts DNA replication.

V. Data Presentation and Interpretation

For a clear comparison of the antibacterial potency and selectivity of the synthesized this compound derivatives, the experimental data should be summarized in a structured table.

Table 1: Antibacterial Activity and Cytotoxicity of Hypothetical this compound Derivatives

Compound IDR-Group at C5MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC₅₀ (µM) vs. HeLa cells
TZD-01 Phenyl816>100
TZD-02 4-Chlorophenyl4885
TZD-03 2-Thienyl24>100
TZD-04 4-Pyridyl1250
Ciprofloxacin (Positive Control)0.50.2575

VI. Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the discovery of novel antibacterial agents. Their favorable physicochemical properties, diverse synthetic accessibility, and potential for multi-target inhibition make them an attractive starting point for medicinal chemistry campaigns. The protocols and insights provided in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize these compounds.

Future efforts should focus on exploring novel substitutions on the tetrazole ring, developing hybrid molecules with synergistic activities, and elucidating the precise molecular mechanisms of action for the most potent compounds. A deeper understanding of the structure-activity relationships will undoubtedly pave the way for the development of the next generation of tetrazole-based antibiotics to combat the growing threat of antimicrobial resistance.

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Application Notes and Protocols for Tetrazole Synthesis via [3+2] Cycloaddition of Nitriles and Azides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Tetrazole Scaffold in Modern Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Although not found in nature, its unique electronic properties and structural resemblance to the carboxylic acid group have established it as a "privileged" scaffold.[4][5] In drug development, tetrazoles are frequently employed as bioisosteres for carboxylic acids, enhancing metabolic stability, lipophilicity, and potency of drug candidates.[4][5][6] This has led to their incorporation into numerous marketed drugs with a wide array of therapeutic applications, including antihypertensive agents like Losartan and antibacterial compounds such as Cefotiam.[4][5]

The most direct and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of nitriles and azides.[1][7] This guide provides an in-depth exploration of this powerful reaction, from its mechanistic underpinnings to detailed, field-proven laboratory protocols, with a strong emphasis on safety and practical application.

Reaction Mechanism: Activating the Nitrile for Cycloaddition

The [3+2] cycloaddition between a nitrile and an azide to form a tetrazole ring is a thermally allowed process, but it often requires high temperatures and long reaction times due to a significant activation barrier.[1][7] To overcome this, catalysts are employed to activate the nitrile substrate, making it more susceptible to nucleophilic attack by the azide.

The mechanism can proceed through different pathways depending on the reaction conditions, but a widely accepted sequence involves the activation of the nitrile by a Lewis or Brønsted acid.[8][9] This activation enhances the electrophilicity of the nitrile carbon. The azide anion then attacks the activated nitrile, leading to a linear intermediate that subsequently cyclizes to form the tetrazole ring.[9][10]

Metal catalysts, such as cobalt(II) and copper(II) complexes, can also facilitate this reaction.[1][11] In these cases, the nitrile and/or the azide coordinate to the metal center, which promotes the cycloaddition.[1][7] Mechanistic studies on a Cobalt(II) catalyzed system have shown the formation of a metal-diazido intermediate which then reacts with the nitrile.[1][7]

Below is a generalized mechanistic pathway for the acid-catalyzed [3+2] cycloaddition:

Reaction_Mechanism cluster_activation Nitrile Activation cluster_cycloaddition Nucleophilic Attack & Cyclization cluster_protonation Final Product Formation RCN R-C≡N ActivatedNitrile Activated Nitrile [R-C≡N-Cat]⁺ RCN->ActivatedNitrile Coordination Catalyst Catalyst (H⁺ or Lewis Acid) Catalyst->ActivatedNitrile Intermediate Linear Intermediate ActivatedNitrile->Intermediate Azide N₃⁻ Azide->Intermediate Nucleophilic Attack TetrazoleAnion Tetrazolate Anion Intermediate->TetrazoleAnion Cyclization Tetrazole 5-Substituted-1H-Tetrazole TetrazoleAnion->Tetrazole Protonation ProtonSource H⁺ Source ProtonSource->Tetrazole

Figure 1: Generalized mechanism of acid-catalyzed tetrazole synthesis.

Critical Safety Considerations: Handling Azides

This is the most critical section of this guide. Azide compounds, particularly sodium azide and hydrazoic acid, are highly toxic and potentially explosive.[12] All personnel must adhere to strict safety protocols.

  • Toxicity: The azide ion has a toxicity comparable to the cyanide ion.[13] Exposure can occur through inhalation, ingestion, or skin absorption, with symptoms including dizziness, weakness, low blood pressure, and in severe cases, respiratory failure.[12][14]

  • Explosive Hazard: Organic azides can be sensitive to shock, heat, friction, and light, leading to violent decomposition.[12][13] Heavy metal azides (e.g., copper, lead, mercury) are particularly unstable and can detonate with slight provocation.[15]

  • Hydrazoic Acid Formation: Never mix azides with strong acids.[12] This reaction generates hydrazoic acid (HN₃), a highly toxic, volatile, and explosive liquid.[15]

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses.[15][16] For reactions with a higher risk of explosion, a blast shield or a face shield is mandatory.[15][16]

  • Fume Hood: All work with azides must be conducted in a properly functioning chemical fume hood.[15][16]

  • Avoid Metal Contact: Do not use metal spatulas or stir bars, as they can form shock-sensitive metal azides.[12][15] Use plastic or ceramic-coated equipment.

  • Solvent Choice: Avoid halogenated solvents like dichloromethane or chloroform, as they can form extremely unstable di- and tri-azidomethane.[12][15][13]

  • Temperature Control: Store azides below room temperature and away from light.[15][13] Reactions should be carefully monitored to avoid overheating.

  • Waste Disposal: Azide-containing waste must be quenched and disposed of according to institutional guidelines in a dedicated, clearly labeled container.[14][13] Never mix azide waste with acidic waste.[13]

Experimental Protocols

The following protocol is a general guideline for the synthesis of a 5-substituted-1H-tetrazole. The specific catalyst, solvent, temperature, and reaction time will vary depending on the substrate.

General Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Work-up and Isolation cluster_analysis Characterization Reagents 1. Combine Nitrile, NaN₃, and Catalyst in Solvent Heating 2. Heat Reaction Mixture (e.g., 110-130 °C) Reagents->Heating Cooling 3. Cool to Room Temperature Heating->Cooling Acidification 4. Acidify with HCl (aq) to Precipitate Product Cooling->Acidification Filtration 5. Isolate Product via Vacuum Filtration Acidification->Filtration Washing 6. Wash with Cold Water Filtration->Washing Drying 7. Dry the Product Washing->Drying Characterization 8. Analyze by NMR, IR, and Melting Point Drying->Characterization

Figure 2: General experimental workflow for tetrazole synthesis.

Protocol: Synthesis of 5-Phenyl-1H-tetrazole[9]

This protocol describes the synthesis of 5-phenyl-1H-tetrazole from benzonitrile as a representative example.

Materials:

  • Benzonitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.2-1.5 eq)

  • Ammonium chloride (NH₄Cl) or Zinc(II) chloride (ZnCl₂) (as catalyst, ~1.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzonitrile (e.g., 10 mmol, 1.03 g), sodium azide (e.g., 12 mmol, 0.78 g), and ammonium chloride (e.g., 10 mmol, 0.54 g).

  • Solvent Addition: Add DMF (e.g., 20 mL) to the flask.

  • Heating: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker containing ice-cold water (e.g., 100 mL).

  • Acidification: While stirring, carefully add 2M HCl solution dropwise until the pH is approximately 1-2. A white precipitate of 5-phenyl-1H-tetrazole will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with several portions of cold deionized water to remove any remaining salts.

  • Drying: Dry the product under vacuum to obtain the final 5-phenyl-1H-tetrazole.

Optimization of Reaction Conditions

The choice of catalyst and solvent significantly impacts the reaction efficiency. Below is a summary of typical conditions and their effects on yield.

Catalyst (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)Reference
Co(II) complex (1)DMSO11012>95[1]
ZnCl₂ (stoichiometric)Water10024High[8]
Silica Sulfuric AcidDMF1205-872-95[17]
NH₄Cl (stoichiometric)DMF120-13012-24Moderate to High[9]
NoneToluene1101215[1]

Note: Yields are highly substrate-dependent. This table serves as a general guide.

Characterization of 5-Substituted-1H-tetrazoles

The synthesized tetrazoles can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the substituent on the tetrazole ring. The N-H proton of the tetrazole ring often appears as a broad signal at a high chemical shift (>10 ppm) in DMSO-d₆.[9] ¹³C NMR will show a signal for the carbon atom of the tetrazole ring typically in the range of 150-160 ppm.

  • Infrared (IR) Spectroscopy: The N-H stretch of the tetrazole ring is typically observed as a broad band in the region of 2500-3200 cm⁻¹. Ring stretching vibrations are also characteristic.

  • Melting Point: Pure, crystalline tetrazoles generally have sharp and high melting points.[9]

Troubleshooting

  • Low or No Yield:

    • Inactive Nitrile: Electron-rich aromatic nitriles or sterically hindered nitriles may require more forcing conditions (higher temperature, longer reaction time) or a more active catalyst.

    • Poor Catalyst Activity: Ensure the catalyst is pure and anhydrous (if using a Lewis acid like ZnCl₂).

    • Incomplete Reaction: Monitor the reaction by TLC to ensure it has gone to completion before work-up.

  • Impure Product:

    • Incomplete Washing: Ensure the product is thoroughly washed with water during filtration to remove inorganic salts.

    • Recrystallization: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Applications in Drug Development

The tetrazole moiety is a powerful tool in the arsenal of the medicinal chemist.[5][6] Its utility stems from its ability to act as a metabolically stable bioisostere of a carboxylic acid.[4][5] The pKa of the N-H proton in a 5-substituted-1H-tetrazole is similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets.[2][9]

Advantages of Tetrazoles in Drug Design:

  • Improved Metabolic Stability: Tetrazole rings are generally more resistant to metabolic degradation than carboxylic acids.[5]

  • Enhanced Lipophilicity: Replacing a carboxylic acid with a tetrazole can increase the overall lipophilicity of a molecule, which can improve its ability to cross cell membranes.[5]

  • Modulation of Physicochemical Properties: The tetrazole group can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

  • Diverse Biological Activities: Tetrazole-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[3][6]

The strategic incorporation of tetrazoles continues to be a valuable approach in the design of novel therapeutics, underscoring the importance of robust and efficient synthetic methods like the [3+2] cycloaddition.

References

  • Mondal, B., et al. (2020). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. ACS Omega, 5(32), 20384–20394. [Link]

  • University of Pittsburgh. (2013). GUIDELINES FOR THE SAFE HANDLING OF AZIDES. [Link]

  • University College Dublin. (2018). School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. [Link]

  • Stanford Environmental Health & Safety. Information on Azide Compounds. [Link]

  • Mondal, B., et al. (2020). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]

  • Ghashang, M., et al. (2023). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances. [Link]

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Application Notes & Protocols: Green Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Greener Pathways to a Privileged Scaffold

The 1-substituted 1H-1,2,3,4-tetrazole moiety is a cornerstone in modern medicinal chemistry. Esteemed as a metabolically stable bioisostere of the carboxylic acid group, it enhances lipophilicity and bioavailability, featuring prominently in numerous FDA-approved drugs, including blockbuster antihypertensives like Losartan and Valsartan.[1][2] Its unique electronic properties and ability to engage in various noncovalent interactions have cemented its status as a "privileged scaffold" in drug design.[1][3]

However, the classical synthetic routes to these vital heterocycles are often fraught with peril. Traditional methods frequently rely on the [3+2] cycloaddition of azides with nitriles or other precursors under harsh conditions, employing toxic solvents like DMF, and sometimes involving the in-situ generation of highly explosive and toxic hydrazoic acid.[4][5][6] Such protocols not only pose significant safety risks but also generate substantial chemical waste, running counter to the contemporary principles of sustainable chemical manufacturing.

This guide moves beyond the mere recitation of steps. As a senior application scientist, my objective is to provide a cohesive, in-depth technical narrative grounded in the principles of green chemistry. We will explore field-proven, safer, and more efficient methodologies for synthesizing 1-substituted tetrazoles. The protocols described herein are designed as self-validating systems, emphasizing reproducibility, high atom economy, and environmental benignity through the use of heterogeneous catalysts, alternative energy sources, and eco-friendly reaction media.

Part 1: Core Synthetic Strategy: The Three-Component Cycloaddition

The most robust and widely adopted green strategy for synthesizing 1-substituted 1H-1,2,3,4-tetrazoles is a one-pot, three-component reaction involving a primary amine, an orthoformate (typically triethyl orthoformate), and an azide source (commonly sodium azide). This approach avoids the isolation of intermediate imines and sidesteps the direct use of hazardous hydrazoic acid.[5][7]

The causality behind this choice is rooted in efficiency and safety. The reaction proceeds through the initial formation of a diethylformimidate intermediate from the amine and triethyl orthoformate. This intermediate is then activated by a catalyst, facilitating the nucleophilic attack of the azide ion, followed by an intramolecular cyclization to form the stable tetrazole ring. The elegance of this multicomponent reaction (MCR) lies in its convergence, building molecular complexity in a single, atom-economical step.[8]

cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Final Product Amine Primary Amine (R-NH2) Reaction Three-Component Cycloaddition Amine->Reaction Orthoformate Triethyl Orthoformate (CH(OEt)3) Orthoformate->Reaction Azide Sodium Azide (NaN3) Azide->Reaction Product 1-Substituted 1H-1,2,3,4-Tetrazole Reaction->Product  Catalyst + Energy Source caption Workflow for the one-pot synthesis of 1-substituted tetrazoles.

Caption: Workflow for the one-pot synthesis of 1-substituted tetrazoles.

Part 2: Field-Proven Green Protocols & Methodologies

We will now delve into specific, validated protocols that exemplify the principles of green chemistry. The choice of catalyst and energy source is critical in optimizing these transformations for efficiency and environmental performance.

Methodology A: Heterogeneous Catalysis in Solvent-Free Conditions

Expertise & Experience: The transition from homogeneous to heterogeneous catalysts is a cornerstone of green process chemistry. Heterogeneous catalysts, such as natural zeolites or supported nanoparticles, offer unparalleled advantages in terms of operational simplicity, catalyst recovery, and reusability, which directly translates to reduced waste and lower processing costs.[9][10] Solvent-free, or "neat," reaction conditions further enhance the green credentials by maximizing the concentration of reactants and eliminating the environmental and financial burden of solvent purchase, purification, and disposal.[5]

Trustworthiness (Self-Validating System): The protocols below utilize robust, commercially available, or easily prepared catalysts. The reaction progress can be reliably monitored by Thin-Layer Chromatography (TLC), and the work-up procedure is a simple filtration and extraction, ensuring high reproducibility.

Natrolite, a natural zeolite, acts as a mild, acidic heterogeneous catalyst. Its microporous structure provides a high surface area for the reaction to occur efficiently.[5][9]

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the primary amine (2.0 mmol), sodium azide (2.0 mmol, Caution: handle with care), triethyl orthoformate (2.4 mmol), and powdered Natrolite zeolite (0.1 g).

  • Reaction: Place the flask in a preheated oil bath at 120 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as eluent) until the starting amine spot has disappeared (typically 3-5 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add cold water (5 mL) and extract the product with ethyl acetate (3 x 10 mL).

  • Catalyst Recovery: Separate the Natrolite catalyst by simple filtration. The recovered catalyst can be washed with ethyl acetate, dried in an oven, and reused for subsequent reactions.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., EtOAc-hexane) to afford the pure 1-substituted tetrazole.[5]

This protocol employs silver nanoparticles supported on sodium borosilicate, prepared using a green synthesis method with plant extracts, showcasing a fully eco-friendly catalyst lifecycle.[4][11]

Step-by-Step Methodology:

  • Preparation: In a sealed vial, combine the aryl amine (2.0 mmol), sodium azide (2.0 mmol), triethyl orthoformate (2.4 mmol), and the Ag/sodium borosilicate nanocomposite (ASBN) catalyst (0.05 g).[11]

  • Reaction: Stir the mixture at 120 °C for the required time (as monitored by TLC, typically 2-4 hours).

  • Work-up: After completion, cool the mixture to room temperature. Dilute with cold water (5 mL) and extract with ethyl acetate (3 x 10 mL).

  • Catalyst Recovery: Filter the mixture to separate the heterogeneous ASBN catalyst, which can be washed, dried, and reused.[4]

  • Purification: Process the combined organic layers as described in Protocol 2.1 to obtain the pure product.

Data Presentation: Comparison of Heterogeneous Catalysts

EntryAmine SubstrateCatalystConditionsTime (h)Yield (%)Reference
1AnilineNatrolite Zeolite120 °C, Solvent-free494[5]
24-ChloroanilineNatrolite Zeolite120 °C, Solvent-free3.596[5]
34-MethoxyanilineASBN120 °C, Solvent-free2.595[4][11]
44-NitroanilineASBN120 °C, Solvent-free3.589[4][11]
Methodology B: Alternative Energy Inputs - Ultrasound and Microwave

Expertise & Experience: Moving beyond conventional heating, alternative energy sources like microwave irradiation and ultrasound can dramatically accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions.[12][13] Microwaves provide rapid, uniform heating, while ultrasound (sonochemistry) promotes reaction efficiency through acoustic cavitation—the formation, growth, and implosive collapse of bubbles, which creates localized hot spots of intense temperature and pressure.[12][14]

Trustworthiness (Self-Validating System): These methods are highly controllable. Modern microwave reactors allow for precise temperature and pressure monitoring, ensuring reproducible results. The protocols are straightforward one-pot procedures with simple work-ups.

cluster_input Energy Sources cluster_output Reaction Outcome Conventional Conventional Heating Product Accelerated Reaction Higher Yields Shorter Times Conventional->Product Slow Microwave Microwave Irradiation Microwave->Product Rapid, Efficient Ultrasound Ultrasonic Irradiation Ultrasound->Product Rapid, Efficient caption Alternative energy sources accelerate tetrazole synthesis.

Caption: Alternative energy sources accelerate tetrazole synthesis.

This method utilizes zinc sulfide nanoparticles as a recyclable catalyst under ultrasonic irradiation at ambient temperature, representing a highly energy-efficient process.[12]

Step-by-Step Methodology:

  • Preparation: In a flask, suspend zinc sulfide nanoparticles (ZnS NPs, catalyst) in a mixture of the primary amine (1.0 mmol), sodium azide (1.2 mmol), and triethyl orthoformate (1.2 mmol).

  • Reaction: Immerse the flask in an ultrasonic cleaning bath at room temperature. Irradiate the mixture with ultrasound (typically 35-45 kHz) for 30-60 minutes.

  • Monitoring: Follow the reaction progress via TLC.

  • Work-up: Upon completion, add ethyl acetate and filter to remove the catalyst. Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate under vacuum to obtain the product. The catalyst can be washed and reused.

This protocol uses a copper(I) catalyst under solvent-free microwave irradiation, achieving rapid synthesis of tetrazoles.[13][15]

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, place the amine (1.0 mmol), sodium azide (1.5 mmol), triethyl orthoformate (1.2 mmol), and a catalytic amount of Copper(I) Iodide (CuI, ~5 mol%).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 10-20 minutes.

  • Work-up: After cooling, dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and evaporate the solvent. Purify the crude product by column chromatography or recrystallization.

Data Presentation: Energy Input Comparison

SubstrateMethodConditionsTimeYield (%)Reference
4-MethylanilineConventionalReflux, 120 °C4 h92[5]
4-MethylanilineUltrasoundZnS NPs, RT45 min94[12]
4-MethylanilineMicrowaveCuI, 120 °C15 min>90 (est.)[13][15]

Part 3: Product Validation and Quality Control

Every protocol described must be a self-validating system. The identity and purity of the synthesized 1-substituted tetrazoles should be unequivocally confirmed using standard analytical techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the disappearance of the N-H stretching bands of the primary amine and the appearance of characteristic tetrazole ring stretching vibrations.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The chemical shifts of the protons and carbons on the substituent and the tetrazole ring itself provide definitive structural proof.[4]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful incorporation of all components.[16][17]

Conclusion: A Sustainable Future for Tetrazole Synthesis

The methodologies presented in this guide demonstrate that the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles can be achieved in a manner that is safe, efficient, and environmentally responsible. By embracing heterogeneous catalysts, solvent-free conditions, and alternative energy sources, researchers and drug development professionals can significantly reduce the environmental footprint of their synthetic operations. These green protocols are not merely academic exercises; they are robust, scalable, and practical alternatives to hazardous traditional methods. The continued innovation in areas like flow chemistry and biocatalysis promises an even greener future for the synthesis of this invaluable heterocyclic scaffold.[18]

References

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  • PubMed Central. (n.d.). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Retrieved from PubMed Central. [Link]

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Application Notes & Protocols: 1H-Tetrazole as a Premier Ligand in Modern Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the effective utilization of 1H-tetrazole and its derivatives as ligands in coordination chemistry. This document provides foundational principles, field-proven synthetic protocols, characterization methodologies, and an overview of key applications, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Unique Stature of this compound in Ligand Design

The this compound ring, a five-membered heterocycle containing four nitrogen atoms, stands as a uniquely versatile and powerful building block in coordination chemistry.[1] Its high nitrogen content and aromatic stability contribute to a diverse range of applications, from life-saving pharmaceuticals to advanced energetic materials and functional metal-organic frameworks (MOFs).[2][3][4][5]

The significance of this compound stems from several key properties:

  • Bioisosterism: In medicinal chemistry, the 5-substituted-1H-tetrazole moiety is a widely recognized bioisostere of the carboxylic acid group.[6][7] It shares a similar pKa and planar structure but offers superior metabolic stability and pharmacokinetic profiles, making it a cornerstone of modern drug design.[1]

  • Coordination Versatility: Upon deprotonation, the resulting tetrazolate anion is a prolific coordinating agent, capable of binding to metal ions in numerous modes. This allows for the construction of a vast array of architectures, from simple mononuclear complexes to intricate three-dimensional coordination polymers.[5][8]

  • High Enthalpy of Formation: The abundance of N-N and C=N bonds gives the tetrazole ring a high positive enthalpy of formation, a critical feature for the design of energetic coordination compounds (ECCs).[2][9]

This guide will navigate the theoretical underpinnings and practical execution of employing this compound in coordination chemistry, providing the user with the knowledge to innovate in this exciting field.

Part 1: Fundamental Ligand Properties

A thorough understanding of the inherent chemical properties of this compound is paramount to its successful application.

Acidity and Tautomerism

The N-H proton of the tetrazole ring is acidic, with a pKa value typically around 4.5-5.0, closely mirroring that of acetic acid.[10] This acidity is crucial, as deprotonation yields the tetrazolate anion, the species that actively participates in coordination. In solution and the solid state, 5-substituted 1H-tetrazoles exist as a mixture of two tautomeric forms: the 1H- and 2H-tautomers.[1][11] This equilibrium is important as it can influence the final coordinated structure.

The Tetrazolate Anion: A Master of Coordination

The true power of tetrazole in coordination chemistry is unleashed upon its deprotonation. The resulting anion can coordinate to metal centers through any of its four nitrogen atoms, leading to a rich variety of binding modes that are essential for crystal engineering. The ability to bridge multiple metal centers is fundamental to the formation of coordination polymers and MOFs.[5][12]

Caption: Common coordination modes of the tetrazolate anion with metal (M) centers.

Part 2: Synthesis Protocols

The synthesis of tetrazole-based coordination compounds is a two-stage process: first, the preparation of the functionalized tetrazole ligand itself, and second, the reaction of the ligand with a metal salt to form the final complex.

Protocol 2.1: Synthesis of 5-Substituted-1H-Tetrazole Ligands

The most robust and widely adopted method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile (R-C≡N) and an azide source.[13][14] While early methods employed hazardous reagents like tin azides or explosive hydrazoic acid, modern protocols favor safer, more environmentally benign catalysts.[15] The zinc-catalyzed method developed by Sharpless and co-workers is a benchmark in this regard, often proceeding in water.[14]

ProtocolCatalystAzide SourceSolventTemperature (°C)Typical Reaction Time (h)General Yield Range (%)
A: Zinc-Catalyzed ZnBr₂ or ZnCl₂NaN₃Water or DMF100 - 17012 - 4870 - 95
B: Brønsted Acid NH₄ClNaN₃DMF100 - 12024 - 4865 - 90
C: Microwave-Assisted None or Lewis AcidNaN₃DMF150 - 2000.5 - 275 - 98

Data compiled from references[15] and[14].

Synthesis_Workflow cluster_prep Reaction Setup cluster_react Reaction cluster_workup Work-up & Isolation A Combine Nitrile, NaN₃, ZnBr₂ in Water B Reflux at 100°C (12-48h) A->B C Monitor by TLC/LC-MS B->C D Cool to RT C->D Completion E Acidify with HCl to pH ~2 D->E F Collect Precipitate by Filtration E->F G Wash with Water F->G H Dry under Vacuum G->H I Pure 5-Substituted This compound H->I Final Product

Caption: General workflow for the zinc-catalyzed synthesis of 1H-tetrazoles.[15]

  • Causality: This protocol uses zinc bromide as a Lewis acid catalyst to activate the nitrile group, making it more susceptible to nucleophilic attack by the azide anion.[13][14] Water is used as a safe, environmentally friendly solvent.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine benzonitrile (1.0 eq), sodium azide (NaN₃, 1.5 eq), and zinc bromide (ZnBr₂, 1.0 eq).

    • Scientist's Note: Ensure your sodium azide is fresh and has been handled with appropriate safety precautions (it is highly toxic and can form explosive heavy metal azides).

  • Solvent Addition: Add deionized water to the flask to achieve a concentration of approximately 1 M with respect to the benzonitrile.

  • Reaction: Heat the heterogeneous mixture to reflux (~100 °C) with vigorous stirring. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or LC-MS until the starting nitrile spot is consumed (typically 24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker and acidify to pH 2 using 2M HCl. A white precipitate should form.

    • Trustworthiness Check: The acidification step protonates the tetrazolate anion, causing the neutral, less soluble this compound to precipitate from the aqueous solution. This is a critical purification step.

  • Isolation: Collect the white solid by vacuum filtration through a Büchner funnel.

  • Purification: Wash the collected solid thoroughly with copious amounts of cold deionized water to remove any remaining inorganic salts. Dry the product under vacuum to yield 5-phenyl-1H-tetrazole. Purity can be checked by melting point and NMR spectroscopy.

Protocol 2.2: Synthesis of a this compound-Based Coordination Polymer

Solvothermal synthesis is a common and effective method for producing crystalline coordination polymers and MOFs, as the elevated temperature and pressure can overcome kinetic barriers and yield thermodynamically stable products.[9][16]

  • Causality: This protocol uses a pre-synthesized tetrazole ligand and a metal salt in a high-boiling point solvent (DMF). The sealed reaction vessel allows the temperature to exceed the solvent's boiling point, increasing solubility and promoting the slow crystal growth necessary for high-quality crystalline material.

  • Reactant Preparation: In a 20 mL glass vial, dissolve the 5-substituted-1H-tetrazole ligand (e.g., 5-phenyl-1H-tetrazole, 2.0 eq) in N,N-dimethylformamide (DMF).

  • Metal Salt Addition: In a separate container, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O, 1.0 eq) in DMF. Add this solution dropwise to the ligand solution while stirring.

  • Reaction Setup: Seal the vial tightly and place it in a programmable oven.

  • Thermal Program: Heat the oven to 120 °C over 2 hours, hold at 120 °C for 72 hours, and then cool slowly to room temperature over 24 hours.

    • Scientist's Note: Slow cooling is critical for obtaining single crystals suitable for X-ray diffraction. Rapid cooling often leads to microcrystalline powders.

  • Isolation: After cooling, crystals of the coordination polymer should be visible. Decant the mother liquor.

  • Purification: Wash the crystals by soaking them in fresh DMF (3 x 12 hours) to remove any unreacted starting materials trapped within the pores. Afterwards, wash with a more volatile solvent like methanol or acetone and dry under a gentle stream of nitrogen or in a vacuum oven at a low temperature (~60 °C).

Part 3: Essential Characterization Techniques

Validating the structure and properties of a newly synthesized tetrazole complex is a multi-step process.

  • Single-Crystal X-ray Diffraction: This is the definitive technique for elucidating the 3D atomic structure, confirming the coordination mode of the tetrazole ligand, and determining bond lengths and angles.[9][17]

  • Powder X-ray Diffraction (PXRD): Used to confirm that the crystal structure determined from a single crystal is representative of the bulk synthesized material (phase purity).[17]

  • Infrared (IR) Spectroscopy: Coordination of the tetrazolate anion to a metal center results in characteristic shifts of the ring vibration bands. The disappearance of the broad N-H stretch and shifts in the C=N and N=N stretching vibrations (typically in the 1480-1570 cm⁻¹ region) are strong evidence of coordination.[18]

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the coordination polymer and to identify the loss of coordinated or guest solvent molecules.[9]

Part 4: Key Applications in Science and Industry

The coordination complexes derived from this compound ligands have found applications in numerous high-impact fields.

Medicinal Chemistry and Drug Development

The tetrazole ring is a privileged structure in drug design. Over 20 FDA-approved drugs, such as the antihypertensive agent Losartan , contain this moiety.[1] Its role as a metabolically robust isostere for carboxylic acids allows medicinal chemists to fine-tune the properties of drug candidates, improving their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][7] The coordination of tetrazole-based drugs to metal centers is also being explored for applications in bio-inorganic chemistry and drug delivery.[8]

Luminescent Materials

Coordination polymers built from tetrazolate ligands and d¹⁰ metal ions like Zn(II) or Cd(II) frequently exhibit strong photoluminescence.[19][20] The emission is typically a result of ligand-centered π-π* electronic transitions.[20] These luminescent MOFs are being actively investigated for applications as chemical sensors, where the presence of an analyte can quench or enhance the luminescence, and in solid-state lighting.[18]

Energetic Materials

The high nitrogen content and positive enthalpy of formation make tetrazoles ideal ligands for creating a new generation of safer and more tunable energetic materials.[9] By coordinating tetrazolate ligands to metal ions (e.g., copper, manganese, cobalt) and selecting appropriate counter-anions, researchers can create Energetic Coordination Compounds (ECCs) with tailored properties, such as sensitivity to impact, friction, or laser ignition.[2]

Porous Materials and Catalysis

The diverse bridging capabilities of tetrazolates enable the construction of porous Metal-Organic Frameworks (MOFs).[9][12] These materials possess high surface areas and tunable pore environments. The high density of nitrogen atoms lining the pores can create specific binding sites for gases like CO₂ and H₂, making them promising for gas storage and separation applications.[12][21] Furthermore, the metal nodes or functional groups on the ligand can act as catalytic sites for various organic transformations.[3][4]

References

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  • Tetrazoles via Multicomponent Reactions. (2019). PubMed Central. Retrieved January 8, 2026, from [Link]

  • The Chemistry of the Tetrazoles. (1961). ACS Publications. Retrieved January 8, 2026, from [Link]

  • Three Coordination Polymers Based on this compound (HTz) Generated via in Situ Decarboxylation: Synthesis, Structures, and Selective Gas Adsorption Properties. (2010). ACS Publications. Retrieved January 8, 2026, from [Link]

  • Tetrazole-based porous metal–organic frameworks for selective CO2 adsorption and isomerization studies. (n.d.). RSC Publishing. Retrieved January 8, 2026, from [Link]

  • Supramolecular Frameworks and a Luminescent Coordination Polymer from New β-Diketone/Tetrazole Ligands. (2022). MDPI. Retrieved January 8, 2026, from [Link]

  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023). Al-Nahrain Journal of Science. Retrieved January 8, 2026, from [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine. (2012). PubMed Central. Retrieved January 8, 2026, from [Link]

  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). Thieme Connect. Retrieved January 8, 2026, from [Link]

  • Naphthalene Tetrazole-Based Nickel Metal–Organic Framework as a Filler of Polycarbonate Membranes to Improve CO2 and H2 Separation. (2024). ACS Publications. Retrieved January 8, 2026, from [Link]

  • Advances in synthesis of tetrazoles coordinated to metal ions. (n.d.). Arkivoc. Retrieved January 8, 2026, from [Link]

  • Triazoles and tetrazoles: Prime ligands to generate remarkable coordination materials. (2011). ResearchGate. Retrieved January 8, 2026, from [Link]

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Application Notes & Protocols: Flow Chemistry Methods for 1H-Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of 1H-tetrazoles, a critical scaffold in medicinal chemistry and materials science, is often hampered by the hazardous reagents traditionally employed, most notably hydrazoic acid (HN₃) and metal azides.[1][2] Continuous flow chemistry emerges as a transformative technology, offering a robust solution to mitigate these risks by enabling the in situ generation and immediate consumption of hazardous intermediates.[3] This guide provides a detailed exploration of flow chemistry methodologies for 1H-tetrazole synthesis, presenting field-proven protocols, mechanistic insights, and the underlying principles that render these processes inherently safer and more efficient than conventional batch methods.[1][4] We will delve into two primary approaches: the direct use of sodium azide with nitriles at elevated temperatures and the in situ generation of hydrazoic acid for subsequent cycloaddition. These protocols are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to implement these advanced synthetic strategies.

Introduction: The Imperative for Safer Tetrazole Synthesis

1H-tetrazoles are recognized as non-classical isosteres of carboxylic acids, a property that has cemented their importance in pharmaceutical design.[1] Furthermore, their high nitrogen content makes them valuable in the development of energetic materials.[1] The most common and atom-efficient route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of an azide source with an organic nitrile.[2][5]

However, traditional batch synthesis methods are fraught with challenges:

  • Hazardous Reagents: The use of hydrazoic acid, which is highly toxic and explosive, poses significant safety risks.[2][3] The formation of shock-sensitive heavy metal azides is another major concern.[1]

  • Harsh Conditions: Many protocols require long reaction times, high temperatures, and the use of toxic and/or expensive metal catalysts or stoichiometric amounts of inorganic salts.[2]

  • Scalability Issues: The inherent dangers of accumulating large quantities of hazardous intermediates make scaling up batch processes a formidable challenge.[2]

Flow chemistry provides a paradigm shift in addressing these issues. By confining the reaction to a small-volume, continuous reactor, several key advantages are realized:

  • Enhanced Safety: The small reaction volume at any given time drastically reduces the potential impact of an exothermic event or the accumulation of explosive intermediates like hydrazoic acid.[6][7] The absence of a headspace in flow reactors is a critical safety feature, preventing the accumulation of gaseous HN₃ to explosive levels.[8]

  • Precise Process Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity.[3][7]

  • Efficient Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors facilitates rapid heat dissipation, which is crucial for managing highly exothermic reactions.[6][9]

  • Improved Scalability: Scaling up a flow process is often as simple as running the reactor for a longer duration or "numbering up" by using multiple reactors in parallel, a safer and more predictable approach than increasing the size of a batch reactor.[3][7]

This document will provide detailed protocols for two distinct and effective flow chemistry approaches to this compound synthesis.

Mechanistic Overview: The [3+2] Cycloaddition in Flow

The core transformation in these protocols is the [3+2] cycloaddition reaction between a nitrile and an azide source. The reaction can be catalyzed by Brønsted or Lewis acids, which activate the nitrile towards nucleophilic attack by the azide.[5][10] In the absence of a catalyst, high temperatures are typically required to overcome the activation energy of the cycloaddition.

Mechanism cluster_0 Nitrile Activation cluster_1 Cycloaddition RCN R-C≡N Activated_Nitrile R-C≡N-H⁺ (Activated) RCN->Activated_Nitrile H⁺ (Acid) Intermediate Cyclic Intermediate Activated_Nitrile->Intermediate + N₃⁻ N3 N₃⁻ N3->Intermediate Tetrazole This compound Intermediate->Tetrazole Protonation caption General mechanism of acid-catalyzed tetrazole synthesis.

Caption: General mechanism of acid-catalyzed tetrazole synthesis.

Protocol 1: Direct Synthesis from Nitriles and Sodium Azide in a Continuous Flow Microreactor

This protocol, adapted from the work of Palde and Jamison, offers a straightforward and safe method that avoids the pre-formation of hydrazoic acid and the use of metal catalysts.[1][8] The key to this process is the use of high temperatures (190 °C), which is safely achievable in a flow reactor due to the absence of headspace and excellent temperature control.[8]

Experimental Workflow

Protocol1_Workflow Reagents Reagent Preparation Nitrile in NMP NaN₃ in H₂O SyringePump Syringe Pump Reagents->SyringePump Mixing Mixing SyringePump->Mixing Reactor Heated Coil Reactor (PFA Tubing) Mixing->Reactor Quench {In-line Quench|NaNO₂ solution} Reactor->Quench Collection Product Collection Quench->Collection Workup Work-up & Isolation Collection->Workup caption Workflow for direct tetrazole synthesis in flow.

Caption: Workflow for direct tetrazole synthesis in flow.

Materials and Reagents
Reagent/MaterialGradeSupplier
Nitrile SubstrateReagentVarious
Sodium Azide (NaN₃)ACS ReagentSigma-Aldrich
N-Methyl-2-pyrrolidone (NMP)AnhydrousSigma-Aldrich
Deionized Water------
Sodium Nitrite (NaNO₂)ACS ReagentSigma-Aldrich
Hydrochloric Acid (HCl)3 M---
Ethyl AcetateACS Grade---
PFA Tubing (e.g., 1/16" OD)---Swagelok
T-Mixer---Swagelok
Syringe Pump---Harvard Apparatus
Back Pressure Regulator---Swagelok
Step-by-Step Protocol
  • Reagent Solution Preparation:

    • Prepare a stock solution of the nitrile substrate in a 9:1 mixture of NMP:water. For example, dissolve the nitrile (2 mmol, 1 equiv.) in 4.5 mL of NMP.

    • In a separate vial, dissolve sodium azide (138 mg, 2.1 mmol, 1.05 equiv.) in 0.5 mL of water.[8]

    • Combine the two solutions to create the final reaction mixture.

  • System Setup:

    • Assemble a flow reactor using coiled PFA tubing. The length of the tubing in the heated zone will determine the reactor volume. For a 20-minute residence time at a flow rate of 0.35 mL/min, a reactor volume of approximately 7 mL is required.[8]

    • Immerse the reactor coil in a high-temperature oil bath preheated to 190 °C.

    • Connect the reagent solution-filled syringe to a syringe pump and attach it to the inlet of the reactor.

    • At the outlet of the reactor, incorporate a T-mixer for the in-line quenching step. Connect a second syringe pump with a solution of sodium nitrite to this T-mixer.

    • Place a back-pressure regulator (set to ~10-15 bar) after the quenching mixer to ensure the solvent remains in the liquid phase at the high reaction temperature.

  • Reaction Execution:

    • Begin pumping the reagent solution through the heated reactor at a flow rate calculated to achieve the desired residence time (e.g., 0.35 mL/min for a 20-minute residence time).[8]

    • Simultaneously, pump the sodium nitrite solution at a suitable flow rate to quench any unreacted azide.

    • Allow the system to reach a steady state by running for at least two reactor volumes before collecting the product.

  • Work-up and Isolation:

    • Collect the reactor output in a flask.

    • Dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with 3 N HCl.[8]

    • To purify, extract the crude product into a 0.25 N NaOH solution. Wash this aqueous solution with ethyl acetate to remove any remaining nitrile.

    • Acidify the aqueous layer to a pH of ~1 with 3 N HCl to precipitate the tetrazole product.[8]

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the pure 5-substituted-1H-tetrazole.

Representative Data
Nitrile SubstrateResidence Time (min)Temperature (°C)Yield (%)Reference
Benzonitrile2019098[8]
4-Chlorobenzonitrile2019099[8]
3-Pyridinecarbonitrile2019095[8]
Valeronitrile3019085[8]

This method demonstrates near-quantitative yields for a variety of aromatic nitriles with a short residence time of 20 minutes.[8] The scalability of this process was shown to produce 9.7 g of 5-(m-tolyl)-1H-tetrazole in 2.5 hours, corresponding to a productivity of 116 g/day .[8]

Protocol 2: In Situ Generation and Utilization of Hydrazoic Acid in a Continuous Flow Reactor

This protocol, based on the work by Kappe and colleagues, focuses on the safe, in situ generation of hydrazoic acid from sodium azide and an acid, followed by its immediate reaction with a nitrile at elevated temperatures.[11] This approach leverages the high reactivity of HN₃ while mitigating the significant risks associated with its handling and accumulation.[11][12]

Experimental Workflow

Protocol2_Workflow ReagentA Solution A Nitrile in Solvent PumpA Pump A ReagentA->PumpA ReagentB Solution B NaN₃ + Acid in Solvent PumpB Pump B ReagentB->PumpB TMixer T-Mixer PumpA->TMixer PumpB->TMixer Reactor Heated Coil Reactor TMixer->Reactor Collection Product Collection Reactor->Collection Workup Work-up & Isolation Collection->Workup caption Workflow for tetrazole synthesis via in situ HN₃ generation.

Caption: Workflow for tetrazole synthesis via in situ HN₃ generation.

Materials and Reagents
Reagent/MaterialGradeSupplier
Nitrile SubstrateReagentVarious
Sodium Azide (NaN₃)ACS ReagentSigma-Aldrich
Acetic Acid (AcOH)GlacialSigma-Aldrich
Solvent (e.g., DMF, NMP)AnhydrousSigma-Aldrich
Deionized Water------
Hydrochloric Acid (HCl)3 M---
HPLC Pumps (2)---Various
T-Mixer---Swagelok
Stainless Steel Coil Reactor---Swagelok
Back Pressure Regulator---Swagelok
Step-by-Step Protocol
  • Reagent Solution Preparation:

    • Solution A: Prepare a solution of the nitrile substrate in the chosen solvent (e.g., 1 M solution in DMF).

    • Solution B: Prepare a solution of sodium azide and acetic acid in the same solvent. For example, a solution containing 1.5 M NaN₃ and 1.5 M acetic acid.

  • System Setup:

    • Configure a two-pump flow system. Connect each pump to one of the reagent solutions.

    • The outlets of the pumps are connected to a T-mixer to combine the reagent streams.

    • The outlet of the T-mixer is connected to a heated coil reactor (stainless steel is recommended for higher pressures and temperatures).

    • Place a back-pressure regulator (e.g., 20-30 bar) at the outlet of the reactor.

  • Reaction Execution:

    • Set the flow rates of both pumps to be equal to ensure a 1:1 mixing ratio. The total flow rate will determine the residence time in the reactor.

    • Set the reactor temperature. This can range from 150 °C to 250 °C depending on the reactivity of the nitrile.

    • Begin pumping both solutions simultaneously. Hydrazoic acid is generated in situ upon mixing and immediately reacts with the nitrile in the heated coil.

    • Allow the system to stabilize for at least two reactor volumes before collecting the product stream.

  • Work-up and Isolation:

    • Collect the reactor output.

    • Dilute the collected mixture with water.

    • Acidify the solution to a pH of approximately 1 using 3 N HCl to precipitate the tetrazole product.[3]

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the 5-substituted-1H-tetrazole.

Representative Data
Nitrile SubstrateTemperature (°C)Residence Time (min)Yield (%)Reference
5-Phenyltetrazole20010>95[11]
5-(4-Methoxyphenyl)tetrazole20010>95[11]
5-Methyltetrazole25020>95[11]

This method demonstrates excellent yields and short reaction times, with the scalability shown to achieve a productivity of 18.9 g/h for 5-phenyltetrazole.[11]

Safety Considerations

While flow chemistry significantly enhances the safety of tetrazole synthesis, it is crucial to adhere to strict safety protocols:

  • Azide Handling: Sodium azide is highly toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Hydrazoic Acid: Even though HN₃ is generated and consumed in situ, the potential for its formation necessitates that the entire flow system be operated in a fume hood.

  • Pressure: High-temperature reactions require the use of a back-pressure regulator to prevent the solvent from boiling. Ensure all fittings and tubing are rated for the intended pressure and temperature.

  • Quenching: For protocols involving residual azide, an in-line quenching step with sodium nitrite is a critical safety measure to neutralize any unreacted azide before it reaches the collection vessel.[4][8]

  • Material Compatibility: Ensure all components of the flow reactor (tubing, fittings, etc.) are chemically compatible with the reagents and solvents used, especially at elevated temperatures.

Conclusion

Continuous flow chemistry offers a superior alternative to traditional batch methods for the synthesis of 1H-tetrazoles.[1][7] The protocols detailed in this guide demonstrate how flow reactors can be employed to safely handle hazardous reagents like azides and in situ generated hydrazoic acid, while achieving high yields and excellent scalability.[8][11] By providing precise control over reaction parameters and minimizing the volume of hazardous materials at any given time, flow chemistry not only enhances safety but also improves the efficiency and reproducibility of these important transformations.[7][9] These methods are poised to become standard practice in both academic research and industrial drug development for the synthesis of this vital class of heterocycles.

References

  • García-Losada, P., et al. (2012). Safe Generation and Synthetic Utilization of Hydrazoic Acid in a Continuous Flow Reactor. Journal of Flow Chemistry, 2(1), 8-19. Available at: [Link]

  • Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous-Flow Microreactor. Angewandte Chemie International Edition, 50(15), 3525-3528. Available at: [Link]

  • Palde, P. B., & Jamison, T. F. (2011). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. SciSpace. Available at: [Link]

  • Palde, P. B., & Jamison, T. F. (2011). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Semantic Scholar. Available at: [Link]

  • Nakashima, E., & Yamamoto, H. (2018). Process Catalyst Mass Efficiency by Using Proline Tetrazole Column-Flow System. Chemistry, 24(5), 1076-1079. Available at: [Link]

  • Gutmann, B., Roduit, J. P., Roberge, D., & Kappe, C. O. (2010). Synthesis of 5-substituted 1H-tetrazoles from nitriles and hydrazoic acid by using a safe and scalable high-temperature microreactor approach. Angewandte Chemie International Edition, 49(39), 7101-7105. Available at: [Link]

  • Gutmann, B., et al. (n.d.). A Microreactor Strategy for the Synthesis of Tetrazoles. Semantic Scholar. Available at: [Link]

  • Das, A., et al. (2019). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. Available at: [Link]

  • Carpentier, F., et al. (2020). Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. Organic Process Research & Development, 24(5), 752-761. Available at: [Link]

  • Nagy, V. N., et al. (2024). One-Step, Catalyst-Free Continuous-Flow Method for the Rapid and Safe Synthesis of 1-Substituted 1H-Tetrazoles. Organic Process Research & Development. Available at: [Link]

  • Gutmann, B., et al. (2010). ChemInform Abstract: Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles and Hydrazoic Acid by Using a Safe and Scalable High-Temperature Microreactor Approach. ResearchGate. Available at: [Link]

  • Flow Chemistry: Revolutionizing the Safeguarding of Energetic Materials Production. (n.d.). Amar Equipment. Available at: [Link]

  • Martins, P. F., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at: [Link]

  • Das, A., et al. (2019). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available at: [Link]

  • Mihina, J. S., & Herbst, R. M. (1950). THE REACTION OF NITRILES WITH HYDRAZOIC ACID: SYNTHESIS OF MONOSUBSTITUTED TETRAZOLES. The Journal of Organic Chemistry, 15(5), 1082-1092. Available at: [Link]

  • Maleki, A., et al. (2023). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 13(33), 23158-23169. Available at: [Link]

  • Zeman, S., et al. (2022). Flow chemistry and the synthesis of energetic materials. JRC Publications Repository. Available at: [Link]

  • Tucker, J. L. (2012). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist. Available at: [Link]

  • Novel Synthesis of 5-Substituted-Tetrazoles. (n.d.). Georgia Institute of Technology. Available at: [Link]

  • This compound synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Goti, A., et al. (2020). Recent advances in continuous-flow organocatalysis for process intensification. Reaction Chemistry & Engineering. Available at: [Link]

  • Sugiono, E., & Rueping, M. (2013). A combined continuous microflow photochemistry and asymmetric organocatalysis approach for the enantioselective synthesis of tetrahydroquinolines. Beilstein Journal of Organic Chemistry, 9, 2457-2462. Available at: [Link]

  • Palde, P. B., & Jamison, T. F. (2011). Safe and efficient tetrazole synthesis in a continuous-flow microreactor. Angewandte Chemie International Edition, 50(15), 3525-3528. Available at: [Link]

  • Sagmeister, P., et al. (2021). Intensified Continuous Flow Synthesis and Workup of 1,5-Disubstituted Tetrazoles Enhanced by Real-Time Process Analytics. Organic Process Research & Development, 25(6), 1412-1423. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 5-Substituted-1H-Tetrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 5-substituted-1H-tetrazoles. This guide is designed for researchers, scientists, and drug development professionals, offering practical solutions to common challenges encountered during the purification of these vital heterocyclic compounds. This resource provides troubleshooting guides and frequently asked questions to navigate the complexities of tetrazole purification, ensuring the integrity and purity of your final compounds.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of 5-substituted-1H-tetrazoles, providing explanations and actionable solutions.

Issue 1: Residual Azide Impurities

Question: How can I effectively and safely remove residual sodium azide from my tetrazole product?

Answer: The removal of sodium azide, a common reagent in tetrazole synthesis, is critical for both safety and purity.[1] Several methods can be employed:

  • Aqueous Workup: A primary and effective method is a thorough aqueous workup. Sodium azide is highly soluble in water, while many 5-substituted-1H-tetrazoles have limited water solubility, especially after protonation.

    • Protocol: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer multiple times with water, followed by a brine wash to remove residual water.[1]

    • Causality: The significant difference in polarity between the ionic sodium azide and the generally more organic-soluble tetrazole allows for efficient separation through liquid-liquid extraction.

  • Acidic Quenching (Use with Extreme Caution): Before the workup, any remaining azide can be carefully quenched by the addition of a dilute acid to form hydrazoic acid.[1] This must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as hydrazoic acid is highly toxic, volatile, and explosive. [2][3][4] The subsequent aqueous workup will then remove the resulting salts.[1]

Safety First: Always handle azides with extreme caution. Avoid using metal spatulas, halogenated solvents, and ground glass joints, as these can lead to the formation of explosive compounds or detonation upon friction.[2][3][5]

Issue 2: Crystallization & "Oiling Out"

Question: My tetrazole derivative is not crystallizing from the solution and is "oiling out" instead. What should I do?

Answer: "Oiling out," where the compound separates as a liquid rather than a solid, is a common crystallization problem often caused by impurities or unsuitable solvent conditions.

  • Preliminary Purification: Significant impurities can depress the melting point of your compound, leading to this phenomenon.[1] Consider a preliminary purification step, such as column chromatography, to remove these impurities before attempting recrystallization.[1]

  • Solvent System Optimization:

    • Solvent Choice: The boiling point of your solvent might be too high, or its polarity may not be ideal. Experiment with a solvent that has a lower boiling point or a different polarity.[1]

    • Mixed Solvents: A mixed solvent system can be highly effective. Dissolve your compound in a good solvent (one in which it is highly soluble) and then slowly add a poor solvent (one in which it is sparingly soluble) until the solution becomes slightly turbid. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.

  • Controlled Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can facilitate this gradual process, promoting the formation of well-defined crystals over an oil.[1]

Issue 3: Column Chromatography Challenges

Question: My tetrazole derivative is sticking to the silica gel column and won't elute. What can I do?

Answer: The acidic nature of the tetrazole ring (pKa similar to carboxylic acids) can lead to strong interactions with the acidic silica gel, causing poor elution.[1][6]

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate mixture, for instance, increase the percentage of ethyl acetate. Adding a small amount of methanol (1-5%) can also help elute highly polar compounds.[1]

  • Acid/Base Modifier: Adding a small amount of a modifier to your eluent can significantly improve elution.

    • Acidic Modifier: A small amount of acetic acid or formic acid in the eluent can protonate the tetrazole, reducing its interaction with the silica.

    • Basic Modifier: Conversely, a small amount of a base like triethylamine can deprotonate the silica's acidic sites, reducing the interaction.

  • Alternative Stationary Phases: If issues persist, consider using a different stationary phase.

    • Neutral Alumina: This can be a good alternative for compounds that strongly adhere to silica.

    • Reverse-Phase Chromatography: For highly polar tetrazoles, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be more effective.[1]

Issue 4: Acid/Base Extraction Inefficiencies

Question: I'm trying to purify my tetrazole using an acid/base extraction, but I'm getting poor recovery. Why is this happening?

Answer: Acid/base extraction is a powerful technique for purifying tetrazoles due to their acidic nature.[6] However, improper pH control can lead to incomplete extraction.

  • Understanding the pKa: The tetrazole proton is acidic, allowing it to be deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble tetrazolate salt. The compound can then be re-protonated with a dilute acid and extracted back into an organic solvent.[1]

  • pH Adjustment is Key: The pH of the aqueous layer must be carefully controlled.

    • Basification: When extracting into the aqueous layer, ensure the pH is sufficiently basic to deprotonate the tetrazole completely.

    • Acidification: When re-extracting into the organic layer, the pH must be made acidic enough to fully protonate the tetrazolate salt, making it less water-soluble.[7]

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break emulsions, you can add brine or gently swirl the separatory funnel.

Detailed Experimental Protocol: Removal of Residual Sodium Azide

This protocol outlines a standard procedure for the removal of sodium azide from a crude 5-substituted-1H-tetrazole product.

Materials:

  • Crude tetrazole product

  • Ethyl acetate (or other suitable organic solvent)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate in a separatory funnel.[1]

  • Aqueous Wash: Add an equal volume of deionized water and gently shake the funnel, periodically venting to release any pressure. Allow the layers to separate and drain the aqueous layer.[1] Repeat this washing step two more times to ensure complete removal of the water-soluble sodium azide.

  • Brine Wash: Wash the organic layer with a saturated aqueous brine solution.[1] This helps to remove any remaining dissolved water from the organic layer.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Evaporation: Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the purified tetrazole derivative.[1]

Visualizing the Purification Workflow

The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy for 5-substituted-1H-tetrazoles.

Purification_Workflow start Crude 5-Substituted-1H-Tetrazole workup Aqueous Workup (Water/Brine Wash) start->workup check_purity Check Purity (TLC, NMR) workup->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product is_pure->end Yes acid_base Acid/Base Extraction is_pure->acid_base No recrystallization Recrystallization recrystallization->check_purity oiling_out Oiling Out? recrystallization->oiling_out column Column Chromatography column->check_purity column_issues Column Issues? column->column_issues acid_base->check_purity acid_base->column Poor Recovery oiling_out->column Yes column_issues->recrystallization Resolved

Caption: Decision tree for purification strategy selection.

Frequently Asked Questions (FAQs)

Q1: My tetrazole is a liquid or an oil. How can I purify it? A1: For liquid or oily tetrazole derivatives, column chromatography is the most suitable purification method.[1] Distillation under reduced pressure can also be an option if the compound is thermally stable and has a suitable boiling point.[1] However, be aware that organic azides should never be purified by distillation due to their potential to decompose explosively with heat.[3]

Q2: What are some common side products in tetrazole synthesis that I should be aware of during purification? A2: Besides unreacted starting materials, potential side products can arise from the reaction mechanism. Understanding the specific synthesis route is key to predicting these. Further purification by a different method, such as switching from normal-phase to reverse-phase chromatography, may be necessary to separate these impurities.[1]

Q3: How can I confirm the purity of my final tetrazole product? A3: A combination of analytical techniques should be used to confirm purity. These include:

  • Thin-Layer Chromatography (TLC): To quickly assess the number of components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities. The tetrazole NH proton often appears as a broad signal at a high chemical shift (around 16 ppm).[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point is a good indicator of purity for solid compounds.[6]

Q4: Are there any "green" or more environmentally friendly purification methods for tetrazoles? A4: Yes, there is a growing interest in developing greener synthetic and purification methods. The use of water as a solvent for both the reaction and workup is a significant step towards a more environmentally friendly process.[8] Additionally, using catalytic systems that can be easily recovered and reused minimizes waste.[9] Recrystallization from greener solvents is also a preferable alternative to chromatography when possible.

References

  • DeFrancesco, H., Dudley, J., & Coca, A. (2018). Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. Journal of Chemical Education, 95(2), 337-341. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • School of Chemistry, University College Dublin. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Extraction of a pyridine tetrazole from the aqueous phase. Retrieved from [Link]

  • Slideshare. (n.d.). Azide safety archibald. Retrieved from [Link]

  • Luo, Q. (2018). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

  • Google Patents. (n.d.). US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
  • ResearchGate. (2015). Is acidification important in the work up of tetrazole synthesis? Retrieved from [Link]

  • PubMed. (2017). Synthesis and chromatographic evaluation of phenyl/tetrazole bonded stationary phase based on thiol-epoxy ring opening reaction. Retrieved from [Link]

  • Semantic Scholar. (2016). Article. Retrieved from [Link]

  • ResearchGate. (2012). Medicinal chemistry of tetrazoles. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles. Retrieved from [Link]

  • Oxford Academic. (2014). Preparation of a Tetrazolyl Monolithic Column via the Combination of ATRP and Click Chemistry for the Separation of Proteins. Retrieved from [Link]

  • PubMed Central. (2021). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. Retrieved from [Link]

  • South African Journal of Chemistry. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

  • PubMed Central. (2019). Tetrazoles via Multicomponent Reactions. Retrieved from [Link]

  • Preprints.org. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith.
  • PubMed Central. (2011). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Retrieved from [Link]

  • ResearchGate. (2012). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Retrieved from [Link]

  • MDPI. (2011). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]

  • ResearchGate. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Retrieved from [Link]

  • Journal of the American Chemical Society. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Tetrazole Synthesis from Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for tetrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the [3+2] cycloaddition of nitriles and azides to synthesize 5-substituted-1H-tetrazoles. While this reaction is a cornerstone for creating these crucial nitrogen-rich heterocycles, it is not without its challenges.[1][2][3] This resource provides in-depth, experience-driven troubleshooting for common side reactions and experimental pitfalls, moving beyond simple procedural lists to explain the underlying chemical principles.

Our goal is to empower you with the knowledge to not only solve problems as they arise but also to proactively design more robust and efficient synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low or no conversion of the starting nitrile. What are the primary causes?

A1: This is a common issue often stemming from insufficient nitrile activation. The nitrile group's electrophilicity needs to be enhanced for the azide nucleophile to attack effectively.[4][5]

  • Insufficient Catalysis: Both Lewis acids (e.g., zinc salts, aluminum salts) and Brønsted acids (e.g., ammonium chloride, triethylammonium chloride) are used to activate the nitrile.[4][6][7] Ensure your catalyst is active and used in the appropriate stoichiometric amount.

  • Low Reaction Temperature: Many tetrazole syntheses require elevated temperatures (often >100 °C) to overcome the activation energy barrier.[1][4] If the temperature is too low, the reaction kinetics will be impractically slow.

  • Reagent Purity: Ensure all reagents, especially the solvent (e.g., DMF), are pure and dry. Water can interfere with certain catalysts and reagents.[6]

Q2: My final product is difficult to purify, showing multiple spots on TLC. What are the likely impurities?

A2: Impurities can arise from unreacted starting materials, catalyst residues, or the formation of side products. Common side reactions include the formation of triazoles or other heterocyclic systems, especially at high temperatures or with certain substrates. In some cases, the tetrazole product itself can undergo thermal decomposition.[8][9]

Q3: I'm concerned about the safety of using sodium azide. What are the key precautions?

A3: Sodium azide is highly toxic and can form explosive compounds.[10][11][12][13]

  • Toxicity: It is acutely toxic if ingested or absorbed through the skin.[12][13] Always wear appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety glasses.[11]

  • Explosive Hydrazoic Acid (HN₃): Acidification of azide-containing solutions generates highly toxic and explosive hydrazoic acid.[6][10] This step must be performed in a well-ventilated fume hood.

  • Heavy Metal Azides: Azides can react with heavy metals (e.g., lead, copper, zinc in pipes or on spatulas) to form highly shock-sensitive and explosive metal azides.[10][11][12][13] Use only non-metal spatulas and store azide waste in designated containers.[10][11][12]

Q4: Can I avoid using organotin azides like tributyltin azide?

A4: Yes. Due to the toxicity and environmental concerns of organotin compounds, several effective and safer alternatives have been developed.[14] The most common method involves using sodium azide in combination with a Lewis or Brønsted acid catalyst.[7][14] Other alternatives include using trialkylsilyl azides.[14]

Troubleshooting Guide: Specific Side Reactions & Solutions

This section delves into specific challenges encountered during tetrazole synthesis, providing mechanistic insights and actionable protocols to mitigate them.

Issue 1: Incomplete Reaction & The Azide-Tetrazole Equilibrium

A frequent challenge is the reversible nature of the final cyclization step, leading to an equilibrium between the imidoyl azide intermediate and the tetrazole product. High temperatures can favor the retro-[3+2] cycloaddition, leading to decomposition of the desired tetrazole.[8]

Causality: The stability of the tetrazole ring is a driving force for the reaction.[5] However, the C-N and N-N bonds within the ring can be cleaved under harsh conditions, reverting to the open-chain imidoyl azide, which can then decompose through other pathways. This is particularly problematic for tetrazoles substituted with electron-withdrawing groups, which can destabilize the ring.

  • Temperature Control: Carefully control the reaction temperature. While heat is necessary, excessive temperatures (>150 °C) can promote decomposition.[1] Determine the minimum temperature required for a reasonable reaction rate via kinetic studies.

  • Catalyst Choice: The choice of catalyst is critical for activating the nitrile without promoting side reactions.[15][16]

    • Lewis Acids: Zinc salts (e.g., ZnBr₂, ZnCl₂) are effective at coordinating to the nitrile nitrogen, increasing its electrophilicity.[7][15][17]

    • Brønsted Acids: Amine salts like triethylammonium chloride or ammonium chloride can protonate the nitrile, providing activation.[5][6]

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO are generally preferred as they can help to solvate the azide salt and facilitate the reaction.[1][6]

ParameterRecommendationRationale
Temperature 100-130 °C (Substrate Dependent)Balances reaction rate with thermal stability of the product.
Catalyst ZnBr₂ or NH₄Cl (1.0-1.2 eq)Effective nitrile activation under relatively mild conditions.[6][15]
Solvent Anhydrous DMF or DMSOPromotes solubility of reagents and facilitates the polar mechanism.[1][6]
Monitoring TLC or LC-MSClosely monitor the disappearance of starting material and the formation of product to avoid prolonged heating.
Issue 2: Formation of Triazole Byproducts

Under certain conditions, particularly with Lewis acid catalysis at elevated temperatures, the tetrazole ring can undergo fragmentation and rearrangement to form more stable triazole derivatives.[9]

Causality: Lewis acids can coordinate to the nitrogen atoms of the newly formed tetrazole ring, weakening the N-N bonds and inducing a fragmentation-recombination cascade that can lead to triazole formation.

G start Triazole Byproduct Detected q1 Is reaction temperature > 140°C? start->q1 a1_yes Reduce temperature to 110-120°C q1->a1_yes Yes q2 Is a strong Lewis acid (e.g., AlCl₃) used? q1->q2 No a1_yes->q2 a2_yes Switch to a milder Lewis acid (ZnBr₂) or a Brønsted acid (NH₄Cl) q2->a2_yes Yes a2_no Proceed to catalyst optimization q2->a2_no No q3 Is the catalyst loading optimized? a2_yes->q3 a2_no->q3 a3_no Screen catalyst loading (e.g., 0.5, 1.0, 1.5 eq) q3->a3_no No end Problem Resolved q3->end Yes a3_no->end

Caption: Decision tree for troubleshooting triazole byproduct formation.

Visualizing Reaction Pathways

Understanding the desired reaction pathway in contrast to potential side reactions is key to effective troubleshooting.

Main Reaction Pathway

The desired reaction proceeds via nitrile activation, followed by nucleophilic attack of the azide ion to form an imidoyl azide intermediate, which then undergoes intramolecular cyclization.[18][19]

Caption: Catalyzed synthesis of 5-substituted-1H-tetrazoles from nitriles.

Side Reaction: Thermal Decomposition

At excessive temperatures, the tetrazole product can undergo a retro-[3+2] cycloaddition, leading to decomposition products and loss of yield.

Caption: High-temperature decomposition pathway of tetrazoles.

References
  • Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]

  • Sharpless, K. B., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]

  • Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. PubMed - NIH. [Link]

  • Himo, F., & Sharpless, K. B. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? PubMed - NIH. [Link]

  • Noroozifar, M., et al. (2011). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and natural heterogeneous catalyst. The Royal Society of Chemistry. [Link]

  • Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ResearchGate. [Link]

  • ChemBeamer. (2026). The Future of Tetrazole Synthesis: Alternatives to Tributyltin Azide. ChemBeamer. [Link]

  • Dömling, A., et al. (2012). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

  • Various Authors. (2017). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC - PubMed Central. [Link]

  • Various Authors. (2005). Conversion of aromatic nitriles into tetrazoles.
  • Division of Research Safety, Illinois. (2019). Sodium Azide NaN3. University of Illinois. [Link]

  • PennEHRS, University of Pennsylvania. (2024). Fact Sheet: Sodium Azide. University of Pennsylvania. [Link]

  • Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Organic Chemistry Portal. [Link]

  • Various Authors. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. [Link]

  • Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

  • Wang, X., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PubMed Central. [Link]

  • Das, B., et al. (1998). Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. Semantic Scholar. [Link]

  • Dömling, A., et al. (2016). Convergent Three-Component Tetrazole Synthesis. University of Groningen research portal. [Link]

  • Dömling, A., et al. (2012). Tetrazoles via Multicomponent Reactions. PMC - PubMed Central - NIH. [Link]

  • Wang, L., et al. (2010). Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. ResearchGate. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate. [Link]

  • Various Authors. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]

  • Simmie, J. M. (2008). Retro-[3 + 2]-cycloaddition reactions in the decomposition of five-membered nitrogen-containing heterocycles. PubMed. [Link]

  • El Kaim, L., et al. (2012). Lewis Acid Mediated Fragmentation of Tetrazoles towards Triazoles. ResearchGate. [Link]

  • Various Authors. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. PubMed Central. [Link]

  • Butler, R. N. (2008). The Chemistry of the Tetrazoles. Chemical Reviews. [Link]

  • Farrell, B. S., et al. (2020). The impact of Lewis acid variation on reactions with di-tert-butyl diazo diesters. Dalton Transactions. [Link]

  • Yang, J., et al. (2012). Facile and efficient Lewis acid catalyzed synthesis of an asymmetric tetrazine useful for bio-orthogonal click chemistry applications. PMC - NIH. [Link]

  • Ghodsinia, L., & Akhlaghinia, B. (2015). Synthesis of different structurally 5-substituted-1H-tetrazoles in the presence of cuttlebone in DMSO. ResearchGate. [Link]

  • Bera, K., et al. (2016). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. PubMed Central. [Link]

  • Kumar, A., et al. (2019). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. RSC Publishing. [Link]

  • Chen, J., et al. (2015). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. NIH. [Link]

  • Organic Chemistry Portal. (n.d.). The [3+2]Cycloaddition Reaction. Organic Chemistry Portal. [Link]

  • Various Authors. (n.d.). Synthetic routes for tetrazole derivatives; (a) conventional [3+2]... ResearchGate. [Link]

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regioselectivity issues in 1H-Tetrazole alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for regioselectivity issues in 1H-tetrazole alkylation. Tetrazoles are critical pharmacophores in modern drug development, frequently serving as bioisosteres for carboxylic acids and cis-amide bonds, enhancing metabolic stability and lipophilicity.[1][2][3][4] However, their synthetic utility is often complicated by the challenge of controlling regioselectivity during N-alkylation. The tetrazole anion possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the frequent formation of isomeric mixtures that are challenging to separate and analyze.[5]

This guide, designed for researchers, chemists, and drug development professionals, provides field-proven insights and troubleshooting strategies to navigate this complex synthetic challenge. We will move from frequently asked questions to in-depth troubleshooting and validated experimental protocols.

Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting a mixture of N1 and N2 alkylated isomers?

The fundamental reason is the inherent electronic structure of the 5-substituted-1H-tetrazole. The parent compound exists as a dynamic equilibrium of two tautomeric forms: 1H and 2H.[1] Upon deprotonation with a base, the resulting tetrazolate anion is a hybrid of resonance structures, with significant negative charge density on both the N1 and N2 (and N4) atoms, making them both nucleophilic. The alkylating agent can therefore attack at either the N1 or N2 position, leading to a mixture of regioisomers. The final ratio is a sensitive function of your specific substrate and reaction conditions.

Q2: My reaction is complete, but I'm struggling to differentiate the N1 and N2 isomers. What's the best way to analyze the product ratio?

The most reliable and common method is ¹H and ¹³C NMR spectroscopy. While 2D NMR techniques (HSQC, HMBC) provide definitive structural proof, you can often make a quick assessment based on empirical rules:

  • ¹H NMR: Protons on the alkyl group attached to N1 are typically found slightly more downfield than those attached to N2.

  • ¹³C NMR: The C5 carbon of the tetrazole ring is a key indicator. In N1-substituted isomers, the C5 signal generally appears at a lower field (more deshielded) compared to the corresponding N2-substituted isomer. This difference can be several ppm and is often the most diagnostic signal.

For absolute confirmation, X-ray crystallography of a single isomer is the gold standard if suitable crystals can be obtained.

Q3: I need the N1 isomer, but my reaction is yielding mostly the N2 product. What is the first variable I should change?

If you are running a base-catalyzed alkylation with an alkyl halide, the simplest and often most effective variable to change is the base/counter-ion . The nature of the cation can dramatically influence regioselectivity. For instance, switching from a sodium base (like NaH) to a lithium-based one has been shown to favor N1 alkylation by stabilizing the tetrazolate anion and suppressing N2 attack.[5] Conversely, using larger cations like potassium (K+) or cesium (Cs+) often favors the N2 isomer.

Q4: My alkylating agent is a bulky secondary halide (e.g., isopropyl iodide). Which isomer should I expect to predominate?

You should expect the N2-substituted isomer to be the major product. The N1 position is flanked by the C5 substituent, making it more sterically hindered than the N2 position. A bulky electrophile will preferentially attack the more accessible N2 nitrogen. This steric argument is one of the most significant factors controlling regioselectivity.[6][7]

In-Depth Troubleshooting Guide: Controlling N1 vs. N2 Selectivity

When isomer mixtures persist, a systematic approach is required. The outcome of the reaction is a delicate balance between steric hindrance, electronics, and reaction conditions which dictate whether the reaction is under kinetic or thermodynamic control.

Core Mechanistic Pathways

The alkylation of the tetrazolate anion can proceed via two primary pathways, SN1 or SN2, depending on the electrophile. The mechanism plays a crucial role in the observed regioselectivity.[6][8] Reactions that proceed through a more ordered, second-order (SN2) transition state tend to be more selective than those involving a dissociated carbocation (SN1) intermediate, which is less discriminating in its reaction with the two nucleophilic centers of the tetrazolate.[8]

Alkylation Pathways Competing N1 and N2 Alkylation Pathways cluster_0 Reactants cluster_1 Products Tetrazole 5-R-1H-Tetrazole Anion Tetrazolate Anion (Resonance Stabilized) Tetrazole->Anion + Base - H₂ Base Base (e.g., NaH) Base->Anion AlkylHalide Alkylating Agent (R'-X) N1_Product N1-Alkylated Isomer (1,5-disubstituted) AlkylHalide->N1_Product N2_Product N2-Alkylated Isomer (2,5-disubstituted) AlkylHalide->N2_Product Anion->N1_Product Attack at N1 (Thermodynamically Favored, Sterically Hindered) Anion->N2_Product Attack at N2 (Kinetically Favored, Sterically Accessible)

Caption: Competing N1 and N2 alkylation pathways of the tetrazolate anion.

Troubleshooting Workflow

Use the following decision tree to diagnose and solve regioselectivity issues.

Troubleshooting Workflow Troubleshooting Regioselectivity start Problem: Poor Regioselectivity q1 What is your desired isomer? start->q1 n2_path N2 Isomer (Kinetic Product) q1->n2_path N2 n1_path N1 Isomer (Thermodynamic Product) q1->n1_path N1 n2_sol1 Use Bulky C5-Substituent or Bulky Alkylating Agent n2_path->n2_sol1 Steric Control n2_sol2 Use Polar Aprotic Solvent (e.g., DMF, DMSO) with Na+/K+ n2_sol1->n2_sol2 n2_sol3 Employ Acid Catalysis with Alcohols (TfOH, HBF4) n2_sol2->n2_sol3 n2_sol4 Use Phase-Transfer Catalysis (PTC) n2_sol3->n2_sol4 n1_sol1 Use Less Polar Solvent (e.g., THF, Dioxane) n1_path->n1_sol1 Solvent Control n1_sol2 Change Cation to Li+ or use specific reagents (e.g., Me-trichloroacetimidate) n1_sol1->n1_sol2 n1_sol3 Consider Mitsunobu Reaction (Substrate Dependent) n1_sol2->n1_sol3 n1_sol4 Use Electron-Withdrawing Group at C5 n1_sol3->n1_sol4

Caption: Decision workflow for troubleshooting poor regioselectivity.

Key Factors and Solutions

The table below summarizes how key experimental variables influence the N1:N2 product ratio.

FactorCondition Favoring N1-AlkylationCondition Favoring N2-AlkylationCausality & Expert Insights
Alkylating Agent Primary, unhindered halides (SN2). Reagents like methyl 2,2,2-trichloroacetimidate.[5][8]Secondary/tertiary halides (SN1 character), benzylic/allylic alcohols (stable carbocations).[5]SN2-type reactions are more sensitive to sterics, favoring attack at the less-hindered N2, but specific reagents can override this. SN1-type reactions with carbocation intermediates are less selective, but often favor N2 due to higher charge density.
Solvent Polarity Less polar solvents (THF, Dioxane).[9]High polarity solvents (DMF, Acetonitrile, DMSO).[5][9]In less polar solvents, the cation remains tightly associated with the tetrazolate anion (a contact ion pair), potentially blocking one nitrogen and directing the electrophile. Polar solvents create solvent-separated ion pairs, leaving both N1 and N2 accessible, where the kinetically favored N2 attack often dominates.
Base/Counter-ion Li⁺ salts.[5]Na⁺, K⁺, Cs⁺ salts. Phase-transfer catalysts (e.g., TBAB).[5][10]The small Li⁺ cation coordinates more strongly, potentially with both N1 and N2, but its influence often directs towards N1.[5] Larger, "softer" cations lead to a more dissociated anion, favoring kinetic attack at N2.
C5-Substituent Electron-withdrawing groups (e.g., -NO₂, -CF₃).Electron-donating groups (e.g., -alkyl, -O-alkyl).Electron-withdrawing groups lower the pKa and can shift the tautomeric equilibrium towards the 1H form, which may favor N1 alkylation upon deprotonation. Electron-donating groups increase the nucleophilicity of the ring overall, often favoring the kinetically preferred N2 product.[5]
Catalysis TMSOTf with specific imidates.[5]Brønsted or Lewis acids (HBF₄, TfOH, Al(OTf)₃) with alcohols or diazo compounds.[5][11]Acid catalysis typically proceeds by activating the alkylating agent (e.g., protonating an alcohol to form a good leaving group). The subsequent attack by the neutral tetrazole (which is predominantly the 2H tautomer in many solutions) occurs at the N2 position.[5]
Reaction Type Mitsunobu reaction (substrate dependent).[12][13]Diazotization of aliphatic amines.[6][7][14][15][16][17]The Mitsunobu reaction proceeds via an SN2 mechanism and can provide good selectivity, though it is highly dependent on the specific tetrazole and alcohol.[12][18][19] In situ generation of diazonium salts from amines provides a potent electrophile that overwhelmingly favors reaction at the N2 position.[17]
Validated Experimental Protocols
Protocol 1: Highly N2-Selective Alkylation using Brønsted Acid Catalysis

This protocol is effective for generating N2-substituted tetrazoles from benzylic, benzhydryl, and allylic alcohols, which form stable carbocation intermediates.[5]

Reaction: 5-Phenyl-1H-tetrazole + Benzhydryl alcohol → 2-Benzhydryl-5-phenyl-2H-tetrazole

Step-by-Step Methodology:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-phenyl-1H-tetrazole (1.0 equiv., e.g., 146 mg, 1.0 mmol) and benzhydryl alcohol (1.1 equiv., e.g., 203 mg, 1.1 mmol).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or another suitable non-coordinating solvent (e.g., 5 mL). Stir the mixture until all solids are dissolved.

  • Catalyst Addition: Add aqueous tetrafluoroboric acid (HBF₄, 5 mol%, 48 wt% in H₂O) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Heat the reaction to the appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N2-alkylated product.

Protocol 2: N1-Selective Methylation using an Imidate

Achieving N1 selectivity is often more challenging and may require specialized reagents. This method uses methyl 2,2,2-trichloroacetimidate, which shows high preference for the N1 position under catalytic conditions.[5][8]

Reaction: 5-Aryl-1H-tetrazole + Methyl 2,2,2-trichloroacetimidate → 1-Methyl-5-aryl-1H-tetrazole

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the 5-substituted-1H-tetrazole (1.0 equiv.) in anhydrous DCM or acetonitrile.

  • Reagent Addition: Add methyl 2,2,2-trichloroacetimidate (1.2 equiv.).

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 equiv.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-18 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to isolate the N1-methylated tetrazole.

Protocol 3: N-Alkylation of Secondary Alcohols via Mitsunobu Reaction

The Mitsunobu reaction is particularly valuable for alkylating with secondary alcohols, as it proceeds with inversion of stereochemistry at the alcohol's chiral center and often avoids the elimination side products common in SN2 reactions with secondary halides.[12][13][18]

Reaction: 5-Phenyl-1H-tetrazole + (S)-2-Octanol → (R)-2-(5-Phenyl-tetrazol-2-yl)octane

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve 5-phenyl-1H-tetrazole (1.2 equiv.), the secondary alcohol (e.g., (S)-2-octanol, 1.0 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise to the stirring solution over 15-20 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor for the consumption of the starting alcohol by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain a significant amount of triphenylphosphine oxide and the hydrazide byproduct.

  • Purification: Purify the residue directly by flash column chromatography. It may be beneficial to first triturate the crude solid with a solvent like diethyl ether to precipitate out some of the triphenylphosphine oxide before chromatography. The N1 and N2 isomers may need to be separated chromatographically.

References
  • Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols. (2018). Thesis, University of Ontario Institute of Technology. [Link]

  • Ostrovskii, V.A., & Yudintceff, M. The Mechanism of Tetrazolate Alkylation. Advances in Tetrazole Chemistry in Russia. [Link]

  • Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085-21091. [Link]

  • Reynard, G., Moisan-Labelle, J., Parent, É., & Lebel, H. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. [Link]

  • Reynard, G., Moisan Labelle, J., Parent, É., & Lebel, H. (2022).
  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. ResearchGate. [Link]

  • Sharpless, K. B., & Himo, F. (2004). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 126(42), 13731-13739. [Link]

  • Duncia, J. V., & Carini, D. J. (1996). Alkylation of Tetrazoles Using Mitsunobu Conditions. Synthetic Communications, 26(14), 2649-2654. [Link]

  • Duncia, J. V., & Carini, D. J. Alkylation of Tetrazoles Using Mitsunobu Conditions. OUCI. [Link]

  • Koldobskii, G. I., et al. (1995). Tetrazoles: XLI. Alkylation of 1-aryltetrazol-5-ones. Russian Journal of Organic Chemistry. [Link]

  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452–12459. [Link]

  • Use of tetrazoles in catalysis and energetic applications: Recent developments. (2021). ResearchGate. [Link]

  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Organic Chemistry Portal. [Link]

  • Reynard, G., & Lebel, H. (2022). A novel rational to account for the selectivity of 5-substituted this compound alkylation. OUCI. [Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2021). MDPI. [Link]

  • Sridhar, R., et al. (2010). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 75(14), 4875-4878. [Link]

  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. PubMed. [Link]

  • Alkylation of tetrazoles with 1-halomethyl-2-methoxydiazene 1-oxides. (2019). ResearchGate. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). National Institutes of Health (NIH). [Link]

  • Temperature-controlled S vs N selective alkylation of 1-phenyl tetrazole-5-thione with α,β-unsaturated systems in solvent-free organic salt media. (2014). Taylor & Francis Online. [Link]

  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. (2022). Beilstein Archives. [Link]

  • Mitsunobu Reaction. (2014). Chem-Station Int. Ed.[Link]

  • Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. (2024). PubMed. [Link]

  • Amine salt-catalyzed synthesis of 5-substituted 1H-tetrazoles from nitriles. (2005). Elsevier. [Link]

  • Moderhack, D. (2012). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 112(5), 2841-2879. [Link]

  • Regio-selective synthesis of 5-substituted 1H-tetrazoles using ionic liquid [BMIM]N3 in solvent-free conditions: A click reaction. (2019). ResearchGate. [Link]

  • Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. (2024). OUCI. [Link]

  • Bookser, B. C., et al. (2018). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions. ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2018). Beilstein Journals. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. [Link]

  • Kumar, A., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(61), 38695-38714. [Link]

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Technical Support Center: Safe Handling of 1H-Tetrazole and Azides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for high-energy materials. This guide is designed for researchers, scientists, and drug development professionals who work with 1H-Tetrazole and various azide compounds. These materials are invaluable in modern synthesis, from "click" chemistry to oligonucleotide production, but their utility is matched by significant potential hazards.[1][2] This document provides a framework for identifying risks, troubleshooting common issues, and implementing safe laboratory practices. The causality behind each safety protocol is explained to foster a deep understanding of the principles of chemical safety.

Hazard Identification and Inherent Risks

Before any experiment, a thorough risk assessment is mandatory. This compound and azides are highly energetic and possess significant toxicological risks.

This compound: The Explosive Activator

This compound is a white to light-yellow crystalline powder used extensively in DNA synthesis.[3][4] Its primary hazards are its explosive potential and reactivity.

  • Explosive Hazard: this compound is sensitive to shock, friction, and heat.[3][4] It decomposes rapidly and explosively if heated above its melting point of 155-157°C.[3][4] The primary hazard is from the blast effect, where the entire quantity can detonate instantaneously.[3][4]

  • Reactivity: It reacts violently with strong oxidizing agents and can react with strong acids and some active metals to form new, shock-sensitive explosive materials.[3][4]

  • Toxicity: When heated to decomposition, it emits toxic fumes of nitrogen oxides.[3][4]

Azides (Inorganic & Organic): Potent and Perilous

Azides are a class of highly reactive compounds used in diverse synthetic conversions.[5] However, they are toxic and potentially explosive under various conditions.[5]

  • High Acute Toxicity: Sodium azide and other azides are highly toxic if ingested, inhaled, or absorbed through the skin, with a toxicity profile similar to that of cyanides.[6][7] They can block oxygen transport in the blood, primarily affecting the heart and brain.[6]

  • Explosive Instability: Both organic and inorganic azides can be sensitive to heat, shock, friction, and light, leading to violent decomposition.[5][8]

  • Formation of Hydrazoic Acid (HN₃): A critical and frequent hazard is the reaction of azides with acids, which produces hydrazoic acid.[5][6] This substance is highly toxic, volatile, and explosive.[5][6]

  • Formation of Shock-Sensitive Metal Azides: Azides react with heavy metals—including copper, lead, brass, silver, and mercury—to form highly unstable and shock-sensitive metal azides.[5][9][10] This is a primary concern for contact with metal spatulas, stir bars, and drain pipes.[5][9][10]

  • Incompatibility with Halogenated Solvents: The use of solvents like dichloromethane or chloroform with azides can lead to the formation of extremely unstable and explosive di- and tri-azidomethane, respectively.[5][8][11]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during experimental work.

General Safety & Planning

Q: I'm planning a new synthesis involving an organic azide. What is the very first step? A: The first step is always to conduct a thorough risk assessment and write a Standard Operating Procedure (SOP) for your specific experiment.[7][8] This SOP should be reviewed and approved by your principal investigator or safety officer.[8] Your assessment must include locating and verifying the functionality of all necessary safety equipment, such as safety showers, eyewash stations, and appropriate fire extinguishers.[12]

Q: How can I determine if the organic azide I want to synthesize or use is stable enough to handle? A: You must evaluate the stability of every organic azide individually.[1] Two widely accepted guidelines are the Carbon-to-Nitrogen Ratio (C/N) and the "Rule of Six".[1][5]

GuidelineDescriptionSafety Implications
Carbon-to-Nitrogen Ratio The total number of nitrogen atoms should not exceed the number of carbon atoms. A more formal evaluation is the ratio (NC + NO) / NN ≥ 3, where N is the number of atoms of Carbon, Oxygen, and Nitrogen.[1]- C/N Ratio < 1: Should NEVER be isolated. Can only be synthesized as a transient intermediate and as the limiting reagent in quantities < 1 gram.[1] - 1 < C/N Ratio < 3: Can be synthesized and isolated in small quantities (< 5 grams) but must be stored as a dilute solution (< 1 M) below room temperature.[1][5]
"Rule of Six" States that there should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (like azide, nitro, or diazo).[5]This ratio provides sufficient dilution within the molecule to render it relatively safe for handling with appropriate precautions.[5] Compounds with fewer than six carbons per energetic group may be explosive.[5]
Handling, Storage, and Incompatibilities

Q: What Personal Protective Equipment (PPE) is mandatory when working with this compound or azides? A: A multi-layered approach to PPE is essential.

PPE CategorySpecificationRationale
Body Protection A fire/flame-resistant lab coat, fully buttoned.[3][13] Long pants and closed-toe shoes are required.[9][14]Protects skin from splashes and provides a barrier against fire.
Hand Protection At least two pairs of nitrile gloves ("double-gloving").[6][14] For highly toxic azides, Silver Shield® gloves under nitrile are recommended.[10] Change gloves frequently.[9]Prevents dermal absorption, which is a primary route of exposure for azides.[15]
Eye Protection Chemical safety goggles are mandatory.[16] If there is a splash hazard, a full-face shield must be worn over the goggles.[9]Protects eyes from splashes and potential fragmentation in case of an explosion.
Additional All manipulations of solid azides/tetrazoles or concentrated solutions must be performed in a certified chemical fume hood.[14][15] A blast shield should be used for reactions with unknown or potentially explosive characteristics.[10]A fume hood contains toxic vapors and provides a physical barrier. A blast shield offers additional protection from explosions.

Q: Why is it so critical that I not use a metal spatula or magnetic stir bar with an azide? A: This is one of the most critical safety rules. Azides react with many metals, especially heavy metals like copper, lead, silver, and zinc, to form metal azide salts.[5][10] These salts are extremely shock-sensitive and can detonate with minimal provocation, such as scratching or friction.[6][10] Always use non-metal utensils made of plastic, ceramic, or Teflon.[5][10]

Q: How must I store these energetic compounds? A: Proper storage is key to preventing accidents.

  • Store in a cool, dry, dark location away from heat, light, pressure, and shock.[6][8][16]

  • Store in tightly sealed, clearly labeled, non-metal containers.[10][16] The label "ACUTELY TOXIC" is recommended for azides.[16]

  • Store separately from all incompatible chemicals, especially acids, oxidizers, and heavy metals.[8][9][17] Do not store on metal shelves.[9]

Q: What are the absolute "do nots" regarding chemical compatibility? A: The following combinations can lead to catastrophic failure and must be avoided.

Compound ClassIncompatible WithResulting Hazard
Azides & this compound Acids (even weak acids or water)[6][8]Formation of highly toxic and explosive hydrazoic acid (HN₃) gas.[5][6]
Azides & this compound Heavy Metals (Cu, Pb, Ag, Hg, Brass)[5][9][18]Formation of extremely shock-sensitive and explosive heavy metal azides.[10]
Azides Halogenated Solvents (CH₂Cl₂, CHCl₃)[5][8]Formation of explosively unstable di- and tri-azidomethane.[11]
Azides & this compound Strong Oxidizing Agents (e.g., Chromic Acid, Peroxides)[3][4]Violent, explosive reaction.
Azides Carbon Disulfide, Bromine, Dimethyl Sulfate [6][8]Violent reaction.[10]
Waste Disposal & Emergencies

Q: I have a waste container with azide solution. Can I pour it down the sink if I flush with lots of water? A: NO, ABSOLUTELY NOT. This is an extremely dangerous practice. Pouring azide solutions down the drain can lead to the formation of highly explosive lead azide or copper azide deposits in the metal pipes of the plumbing system.[9][10] Over time, these deposits can dry out and explode from mechanical shock, such as from maintenance work.[10]

Q: How do I correctly dispose of waste containing this compound or azides? A: All azide- and tetrazole-containing waste is considered hazardous.

  • Collect all waste (including contaminated paper towels, gloves, and pipette tips) in a dedicated, clearly labeled, non-metal container.[5][10]

  • The waste container must be kept separate from other chemical waste streams, especially acidic waste.[5]

  • Contact your institution's Environmental Health & Safety (EHS) department for pickup and proper disposal.[6][19]

Q: What is the immediate response to a small spill? A: For a small spill (<5g solid or <100mL dilute solution) that you are trained and equipped to handle:

  • Alert others in the immediate area.[6]

  • Isolate the area and ensure the fume hood is functioning properly.[19]

  • Don appropriate PPE , including double gloves, goggles, and a lab coat.[6]

  • For liquid spills: Cover with an inert absorbent material.[20]

  • For solid spills: Do NOT sweep dry powder, as this can generate dust and create a friction/static hazard.[14] Cover with a paper towel and gently dampen with alkaline water (pH >9) to prevent hydrazoic acid formation.[15]

  • Collect all contaminated materials using non-sparking, non-metal tools and place them in a labeled hazardous waste container.[13]

  • Decontaminate the area with a suitable solvent (e.g., 70% ethanol) or soap and water, and dispose of cleaning materials as hazardous waste.[9][15]

  • For larger spills or any spill outside of a fume hood, evacuate the area immediately and call EHS or your institution's emergency number.[6]

Q: What is the first aid for personal exposure? A: Time is critical. Act immediately.

Exposure TypeFirst Aid Procedure
Skin Contact Immediately move to a safety shower or sink. Flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing while rinsing. Seek immediate medical attention.[10][14][15]
Eye Contact Immediately proceed to an eyewash station. Hold eyelids open and flush with tepid water for at least 15 minutes. Seek immediate medical attention.[6][14]
Inhalation Move the victim to fresh air immediately. Seek immediate medical attention. Do not perform mouth-to-mouth resuscitation if the victim inhaled the chemical, as this could expose the rescuer.[13][15][19]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical team.[13][19][21]

Visual Troubleshooting & Workflow Guides

Visual aids can clarify complex decision-making processes common in the laboratory.

Organic Azide Stability Assessment

This flowchart guides the user through a logical sequence to assess the potential hazards of a novel organic azide before synthesis.

AzideStability start Plan to Synthesize New Organic Azide check_literature Consult Literature for Known Stability Data start->check_literature calc_CN Calculate Carbon-to-Nitrogen Ratio ((NC + NO) / NN) check_literature->calc_CN eval_CN Is Ratio >= 3? calc_CN->eval_CN eval_CN_low Is Ratio between 1 and 3? eval_CN->eval_CN_low No safe Proceed with Caution (Small Scale, Standard PPE, Blast Shield Recommended) eval_CN->safe Yes caution High Hazard: Isolate < 5g Store as Dilute Solution (<1M) Store Cold, Use Blast Shield eval_CN_low->caution Yes stop EXTREME HAZARD DO NOT ISOLATE Synthesize ONLY as transient intermediate (<1g scale) eval_CN_low->stop No (Ratio < 1) rule_of_six Apply 'Rule of Six' (>= 6 Carbons per Azido Group) eval_rule_of_six Does it Pass 'Rule of Six'? rule_of_six->eval_rule_of_six eval_rule_of_six->safe Yes reassess Reassess Structure Can it be modified for greater stability? eval_rule_of_six->reassess No safe->rule_of_six reassess->start

Caption: Decision tree for assessing organic azide stability.

Spill Response Workflow

This workflow outlines the critical steps and decision points when responding to a chemical spill involving azides or this compound.

SpillResponse spill Spill Occurs alert Alert Personnel in Immediate Area spill->alert assess_spill Assess Spill Size & Location alert->assess_spill large_spill Large Spill (>5g / >100mL) or Outside Fume Hood assess_spill->large_spill Large / Outside small_spill Small Spill (<5g / <100mL) Inside Fume Hood assess_spill->small_spill Small / Inside evacuate EVACUATE AREA Close Doors, Post Warning large_spill->evacuate ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) small_spill->ppe call_ehs Call EHS / Emergency Number evacuate->call_ehs check_spill_type Solid or Liquid? ppe->check_spill_type handle_solid Cover with Paper Towel Dampen with Alkaline Water (pH >9) check_spill_type->handle_solid Solid handle_liquid Cover with Inert Absorbent check_spill_type->handle_liquid Liquid collect Collect Material with Non-Metal, Non-Sparking Tools handle_solid->collect handle_liquid->collect waste Place in Labeled, Non-Metal Hazardous Waste Container collect->waste decontaminate Decontaminate Spill Area, Tools, and PPE waste->decontaminate report Report Incident to Supervisor decontaminate->report

Caption: Decision workflow for responding to a spill.

References

  • Safe Handling of Azides - University of Pittsburgh. (2013). University of Pittsburgh. [Link]

  • Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. (n.d.). University of Wisconsin-Madison. [Link]

  • Information on Azide Compounds - Stanford Environmental Health & Safety. (n.d.). Stanford University. [Link]

  • Sodium Azide NaN3 - Division of Research Safety. (2019). University of Illinois Urbana-Champaign. [Link]

  • Lab Safety Guideline: Sodium Azide. (n.d.). The University of Tennessee Health Science Center. [Link]

  • Trimethylsilyl azide - Wikipedia. (n.d.). Wikipedia. [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. (2021). University of New Mexico. [Link]

  • Sodium Azide - Yale Environmental Health & Safety. (2021). Yale University. [Link]

  • MATERIAL SAFETY DATA SHEET - Giant Chem Solutions. (n.d.). Giant Chem Solutions. [Link]

  • Azide Compounds - Environmental Health and Safety. (n.d.). Princeton University. [Link]

  • School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. [Link]

  • LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. (n.d.). University of California, Santa Barbara. [Link]

  • Azides - UVIC. (2022). University of Victoria. [Link]

  • This compound (FOR DNA SYNTHESIS) (AMIDITE ACTIVATOR) - Suvchem Laboratory Chemicals. (n.d.). Suvchem. [Link]

  • Sodium Azide | Chemical Emergencies - CDC. (2024). Centers for Disease Control and Prevention. [Link]

  • TRIMETHYLSILYL AZIDE, 96% - Gelest, Inc. (2015). Gelest. [Link]

  • Sodium Azide SOP.docx - OSU Chemistry. (n.d.). The Ohio State University. [Link]

  • TRIMETHYLSILYL AZIDE - Loba Chemie. (n.d.). Loba Chemie. [Link]

  • Salts of 1H‐Tetrazole – Synthesis, Characterization and Properties - ResearchGate. (2025). ResearchGate. [Link]

  • Tetrazole - Wikipedia. (n.d.). Wikipedia. [Link]

  • Examples of PPE for Dangerous Goods Classes - Canada Safety Training. (n.d.). Canada Safety Training. [Link]

  • How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry - ACS Publications. (2022). American Chemical Society. [Link]

  • Partial List of Chemical Incompatibilities - University of Nevada, Reno. (n.d.). University of Nevada, Reno. [Link]

  • Chemical Incompatibilities - The University of Iowa. (n.d.). The University of Iowa. [Link]

Sources

Technical Support Center: Optimizing [3+2] Cycloaddition for Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of tetrazoles via [3+2] cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful transformation. Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and offer optimized protocols grounded in mechanistic understanding to enhance your success in synthesizing these crucial heterocyclic scaffolds. Tetrazoles are of significant interest in medicinal chemistry, often serving as bioisosteric replacements for carboxylic acids, which enhances the bioavailability of drug candidates.[1] The [3+2] cycloaddition of an azide with an organic nitrile is a highly effective method for their preparation.[1][2]

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the [3+2] cycloaddition for tetrazole synthesis. Each question is followed by a detailed explanation of the underlying causes and actionable solutions.

Q1: My reaction shows low or no conversion to the desired tetrazole. What are the primary factors to investigate?

Low or nonexistent conversion is a common hurdle that can often be attributed to several key parameters:

  • Insufficient Nitrile Activation: The nitrile group's electrophilicity is often too low for a facile reaction with the azide nucleophile.[3] To overcome this, the addition of a Lewis acid (e.g., zinc salts, aluminum salts) or a Brønsted acid (e.g., ammonium chloride) is frequently necessary to activate the nitrile.[3]

  • Inappropriate Reaction Temperature: Many tetrazole syntheses require elevated temperatures to surmount the activation energy barrier.[3] If the temperature is too low, the reaction kinetics will be sluggish, resulting in poor conversion within a practical timeframe.[3] Conversely, excessively high temperatures can lead to the decomposition of starting materials or the desired product.[3]

  • Poor Solvent Choice: The solvent plays a critical role in solubilizing reagents and facilitating the reaction, especially at higher temperatures. High-boiling polar aprotic solvents like DMF and DMSO are commonly employed for their ability to dissolve the reagents and maintain a high reaction temperature.[3][4] In a solvent optimization study, DMSO was found to be the superior solvent, yielding 99% of the desired product, compared to lower yields in DMF (80%), acetonitrile (50%), and even lower in methanol and toluene (20% and 15% respectively).[1][4]

  • Catalyst Issues: In catalyzed reactions, the choice and handling of the catalyst are paramount. For instance, in copper-catalyzed reactions, the active species is Cu(I).[5] If you are using a Cu(II) salt, a reducing agent like sodium ascorbate must be added to generate the active catalyst in situ.[5]

Q2: I'm observing the formation of side products. What are the likely culprits and how can I minimize them?

The formation of byproducts can complicate purification and reduce the yield of your target tetrazole. Here are some common scenarios and their solutions:

  • Formation of Hydrazoic Acid: In the presence of acidic protons, sodium azide can be protonated to form hydrazoic acid (HN₃).[6][7][8] This is a highly toxic and explosive species that should be avoided.[6][7] Careful control of the reaction pH is crucial.

  • Retro [2+3] Cycloaddition: In some cases, particularly with certain substrates, the tetrazole ring can be unstable and undergo a retro [2+3] cycloaddition, leading to the formation of a cyanamide and the elimination of nitrogen gas.[9] This is more common with lithiated tetrazoles.[9] To mitigate this, consider using more stable organomagnesium reagents or protecting the tetrazole nitrogen.[9]

Q3: What are the most critical safety precautions to take when working with azides?

Sodium azide and other azide-containing compounds are hazardous and must be handled with extreme care.

  • Toxicity: Sodium azide is a potent toxin with a toxicity profile similar to that of cyanide.[6] It can be absorbed through the skin and mucous membranes.[6]

  • Explosion Hazard: Sodium azide is explosive and should be handled gently.[6] Avoid grinding the crystals.[6] It can form highly shock-sensitive and explosive salts with heavy metals like copper, lead, and others.[6][10] Therefore, the use of metal spatulas should be avoided.[11][12]

  • Formation of Hydrazoic Acid: As mentioned, avoid contact with acids to prevent the formation of the highly toxic and explosive hydrazoic acid.[6][11][12]

  • Incompatible Solvents: Do not use halogenated solvents like dichloromethane or chloroform with sodium azide, as this can lead to the formation of extremely explosive di- and triazidomethanes.[6][12]

  • Proper Quenching and Disposal: All waste containing azides must be quenched and disposed of according to institutional hazardous waste guidelines.[11]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

Experimental Protocols & Data

General Protocol for the [3+2] Cycloaddition of a Nitrile with Sodium Azide

This protocol provides a general starting point for the synthesis of 5-substituted-1H-tetrazoles. Optimization of specific parameters will likely be necessary for different substrates.

Materials:

  • Nitrile (1.0 mmol)

  • Sodium Azide (NaN₃) (1.2 - 1.5 mmol)

  • Catalyst (e.g., ZnBr₂, Co(II) complex, Silica Sulfuric Acid) (0.1 - 1.0 mol%)[1][9][13]

  • Solvent (e.g., DMSO, DMF) (3-5 mL)[1][3][4]

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the nitrile, sodium azide, and catalyst.

  • Add the solvent to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (typically 100-130 °C) and stir vigorously.[8]

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).[11]

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully acidify the reaction mixture with an aqueous acid (e.g., 1N HCl) to precipitate the tetrazole product.[1]

  • Isolate the product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Summary: Catalyst and Solvent Effects

The choice of catalyst and solvent significantly impacts the efficiency of the [3+2] cycloaddition. The following table summarizes representative data from the literature.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Co(II) complex (1 mol%)DMSO1101299[1][4]
Co(II) complex (1 mol%)DMF1101280[1][4]
Co(II) complex (1 mol%)Acetonitrile1101250[1][4]
Silica Sulfuric AcidDMF1206-1072-95[13][14]
ZnBr₂WaterReflux12-24Varies[7]
Copper (II) complexN/AN/AN/AHigh[15]

Mechanistic Insights & Visualizations

Understanding the reaction mechanism is key to rational optimization. The [3+2] cycloaddition is a concerted process where the azide 1,3-dipole reacts with the nitrile dipolarophile.[8] The role of the catalyst is to coordinate to the nitrile, thereby lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction.

Catalytic Cycle for Metal-Catalyzed Tetrazole Synthesis

The following diagram illustrates a generalized catalytic cycle for the metal-catalyzed [3+2] cycloaddition of a nitrile and an azide.

Catalytic_Cycle cluster_0 Catalytic Cycle Metal_Catalyst Metal Catalyst (M) Nitrile_Coordination Nitrile Coordination Metal_Catalyst->Nitrile_Coordination + R-C≡N Activated_Complex Activated Nitrile-Metal Complex Nitrile_Coordination->Activated_Complex Cycloaddition [3+2] Cycloaddition Activated_Complex->Cycloaddition + N₃⁻ Tetrazole_Complex Metal-Tetrazolate Complex Cycloaddition->Tetrazole_Complex Product_Release Product Release Tetrazole_Complex->Product_Release Product_Release->Metal_Catalyst Releases 5-R-Tetrazole

Caption: Generalized catalytic cycle for tetrazole synthesis.

Troubleshooting Workflow

When encountering issues with your reaction, a systematic approach to troubleshooting is essential. The following workflow can guide your optimization efforts.

Troubleshooting_Workflow Start Low/No Conversion Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Check_Solvent Is Solvent Appropriate? (e.g., DMF, DMSO) Check_Temp->Check_Solvent Yes Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Activation Is Nitrile Activation Sufficient? Check_Solvent->Check_Activation Yes Change_Solvent Change Solvent Check_Solvent->Change_Solvent No Check_Catalyst Is Catalyst Active and Loading Correct? Check_Activation->Check_Catalyst Yes Add_Activator Add/Change Lewis or Brønsted Acid Check_Activation->Add_Activator No Optimize_Catalyst Optimize Catalyst System Check_Catalyst->Optimize_Catalyst No Success Successful Reaction Check_Catalyst->Success Yes Increase_Temp->Check_Solvent Change_Solvent->Check_Activation Add_Activator->Check_Catalyst Optimize_Catalyst->Success

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Technical Support Center: 1H-Tetrazole Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1H-Tetrazole reaction scale-up. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered when transitioning tetrazole synthesis from the bench to larger scales. The high nitrogen content and energetic nature of tetrazoles, while beneficial for their applications as carboxylic acid bioisosteres in pharmaceuticals, present significant safety and control challenges during synthesis.[1] This resource is structured to address these challenges in a practical, question-and-answer format, grounded in established safety protocols and process chemistry principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental challenges and safety considerations of scaling up this compound synthesis.

Q1: What are the primary hazards associated with scaling up this compound synthesis?

The primary hazards stem from the reagents and the reaction itself. The most common synthetic routes involve azides, which are energetic and potentially explosive.[2] Key hazards include:

  • Hydrazoic Acid (HN₃) Formation: Many syntheses use sodium azide in the presence of an acid, which can generate the highly toxic, volatile, and explosive hydrazoic acid.[3][4][5] Controlling the in-situ concentration of HN₃ is critical for safety.

  • Thermal Runaway: The formation of the tetrazole ring is a highly exothermic process.[6][7] Without proper heat management, the reaction temperature can increase uncontrollably, leading to a dangerous spike in pressure and the potential for a runaway reaction or explosion.

  • Product Instability: The tetrazole product itself is an energetic compound with a high heat of formation.[7][8] Some tetrazoles can decompose violently when heated.[6]

  • Heavy Metal Azide Formation: Sodium azide can react with certain metals, such as lead, copper, and zinc, to form highly shock-sensitive and explosive heavy metal azides.[2][4][9] This is a critical consideration for reactor material and handling equipment.

Q2: I'm planning to scale up a tetrazole synthesis using sodium azide and a nitrile. What are the key parameters I need to control?

When scaling up the classic [3+2] cycloaddition of a nitrile and sodium azide, precise control over the following parameters is crucial:

  • Temperature: Due to the exothermic nature of the reaction, robust temperature control is paramount. Utilize a reactor with efficient heat transfer and a reliable cooling system.

  • Reagent Addition Rate: Slow, controlled addition of one of the reagents (often the azide or the acid) can help manage the rate of heat generation.

  • Mixing: Efficient agitation is necessary to ensure uniform temperature distribution and prevent localized "hot spots" where the reaction rate could accelerate dangerously.

  • pH Control: In reactions that generate hydrazoic acid, maintaining the pH within a specific range can minimize its accumulation in the headspace.

Q3: Are there safer alternatives to the traditional sodium azide/acid methods for large-scale synthesis?

Yes, several strategies have been developed to mitigate the risks associated with hydrazoic acid. These include:

  • In-situ Generation of HN₃ with Catalysts: Using catalytic amounts of a proton source, such as trialkylammonium salts, can minimize the concentration of free hydrazoic acid.[10]

  • Use of Zinc Salts: Zinc salts, like zinc bromide, can catalyze the reaction and are proposed to minimize the formation of hydrazoic acid by controlling the pH.

  • Organotin or Organosilicon Azides: Reagents like trimethylsilyl azide (TMSN₃) can be used, often in combination with a catalyst, to provide a safer source of the azide moiety.[11]

  • Continuous Flow Chemistry: Performing the synthesis in a microreactor or continuous flow setup significantly enhances safety by minimizing the reaction volume at any given time, improving heat transfer, and allowing for precise control over reaction parameters.[11][12][13][14][15]

  • Azide-Free Routes: For certain tetrazoles, alternative synthetic pathways that avoid the use of azide reagents altogether have been developed, such as those using diformylhydrazine.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the scale-up process.

Problem 1: My reaction is showing a dangerous exotherm, and the temperature is difficult to control.

Possible Causes & Solutions:

  • Inadequate Heat Removal: The reactor's cooling capacity may be insufficient for the scale of the reaction.

    • Solution: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction and the rate of heat evolution. This data is crucial for ensuring your reactor can safely handle the thermal load.

  • Reagent Addition is Too Fast: A high concentration of unreacted starting materials can lead to a rapid, uncontrolled reaction.

    • Solution: Reduce the addition rate of the limiting reagent. Consider a "power-user" addition strategy where the addition rate is controlled by the measured heat flow from the reaction.

  • Poor Mixing: Inefficient agitation can lead to localized hot spots.

    • Solution: Ensure the stirrer speed is adequate for the viscosity of the reaction mixture and the reactor geometry. Use baffles in the reactor to improve mixing efficiency.

Problem 2: The reaction is sluggish or incomplete, even at elevated temperatures.

Possible Causes & Solutions:

  • Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.

    • Solution: Verify the quality and loading of the catalyst. For heterogeneous catalysts, ensure proper mixing to maintain suspension.

  • Presence of Water: For some non-aqueous tetrazole syntheses, water can inhibit the reaction.

    • Solution: Use anhydrous solvents and reagents. Dry the reaction setup thoroughly before starting.

  • Incorrect Solvent: The polarity of the solvent can significantly impact the reaction rate.

    • Solution: Experiment with different solvents on a small scale. High-boiling polar aprotic solvents like DMF or NMP are common, but their suitability depends on the specific substrates.

Problem 3: I am observing the formation of byproducts, leading to low yield and difficult purification.

Possible Causes & Solutions:

  • Isomer Formation: For N-alkylation of 5-substituted-1H-tetrazoles, the formation of 1,5- and 2,5-disubstituted isomers is a common issue.[16]

    • Solution: The regioselectivity is influenced by the solvent, base, and alkylating agent.[16] Experiment with different reaction conditions on a small scale to optimize for the desired isomer.

  • Decomposition of Starting Materials or Product: High reaction temperatures or prolonged reaction times can lead to degradation.

    • Solution: Attempt the reaction at a lower temperature, possibly with a more active catalyst or for a longer duration. Monitor the reaction progress closely (e.g., by HPLC) to determine the optimal reaction time.

Section 3: Protocols and Methodologies

Safer Scale-Up Protocol using In-Situ Hydrazoic Acid Generation with a Catalyst

This protocol provides a general framework for a safer scale-up of 5-substituted this compound synthesis from a nitrile and sodium azide, using a catalyst to minimize the accumulation of free hydrazoic acid.

Disclaimer: This is a generalized procedure and must be adapted and thoroughly risk-assessed for your specific substrates and equipment.

Materials & Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet.

  • Automated liquid dosing pump for controlled addition.

  • Appropriate personal protective equipment (PPE), including double gloves, lab coat, safety glasses, and a face shield.[4][17]

  • Emergency quench solution (e.g., sodium nitrite solution).

Procedure:

  • Risk Assessment: Conduct a thorough risk assessment, including a calorimetry study to understand the thermal profile of the reaction.

  • Reactor Setup: Assemble the reactor and ensure it is clean, dry, and inerted with nitrogen.

  • Charge Reagents: Charge the reactor with the nitrile, solvent (e.g., DMF), and catalyst (e.g., zinc bromide or triethylamine hydrochloride).

  • Heat to Temperature: Heat the reaction mixture to the desired temperature (e.g., 120 °C).

  • Controlled Addition of Sodium Azide: Prepare a solution of sodium azide in the reaction solvent. Using the dosing pump, add the sodium azide solution subsurface at a slow, controlled rate.

  • Monitor Reaction: Monitor the reaction temperature closely. The addition rate should be adjusted to maintain a stable internal temperature and a manageable heat flow.

  • Hold Period: After the addition is complete, hold the reaction at temperature until completion is confirmed by in-process analysis (e.g., HPLC).

  • Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add a quenching agent (e.g., aqueous sodium nitrite followed by acidification) to destroy any residual azide. Caution: Quenching can be exothermic and produce gas.

  • Work-up and Isolation: Proceed with the appropriate work-up and purification procedures for your specific product.

Section 4: Process Analytical Technology (PAT) Integration

Process Analytical Technology (PAT) involves the use of in-line or on-line analytical tools to monitor and control manufacturing processes in real-time.[18][19][20][21] For hazardous reactions like tetrazole synthesis, PAT is invaluable for enhancing safety and process understanding.[22][23]

Q: How can PAT be applied to improve the safety and efficiency of my tetrazole scale-up?

A: Integrating PAT tools can provide real-time insights into your reaction, allowing for more precise control.

  • In-line FTIR/Raman Spectroscopy: These techniques can be used to monitor the concentration of reactants, products, and key intermediates in real-time. This allows you to track reaction kinetics and ensure the reaction is proceeding as expected.

  • Automated Calorimetry: As mentioned earlier, reaction calorimeters provide critical data on heat flow. This information can be used to create a feedback loop to control the addition rate of reagents, ensuring the reaction proceeds at a safe and optimal rate.

  • Headspace Analysis: For reactions where hydrazoic acid is a concern, in-line infrared (IR) analysis of the reactor headspace can be used to detect and quantify its presence, providing an early warning of potentially hazardous accumulation.

Visualization: Troubleshooting Workflow for this compound Scale-Up

G start Problem Encountered During Scale-Up thermal_issue Thermal Runaway / Uncontrolled Exotherm start->thermal_issue low_yield Low Yield / Incomplete Reaction start->low_yield byproduct byproduct start->byproduct sub_thermal1 Check Heat Removal Capacity (Calorimetry Data) thermal_issue->sub_thermal1 sub_thermal2 Reduce Reagent Addition Rate thermal_issue->sub_thermal2 sub_thermal3 Improve Agitation / Mixing thermal_issue->sub_thermal3 sub_yield1 Verify Catalyst Activity / Loading low_yield->sub_yield1 sub_yield2 Ensure Anhydrous Conditions low_yield->sub_yield2 sub_yield3 Optimize Solvent System low_yield->sub_yield3 sub_yield4 Check for Product Precipitation low_yield->sub_yield4 byproducts Byproduct Formation / Impurity Profile sub_byproduct1 Isomer Formation? byproduct->sub_byproduct1 sub_byproduct2 Degradation? byproduct->sub_byproduct2 isomer_sol Optimize Base, Solvent, or Alkylating Agent sub_byproduct1->isomer_sol Yes degradation_sol Lower Temperature / Reduce Reaction Time sub_byproduct2->degradation_sol Yes

Caption: A decision tree for troubleshooting common this compound scale-up issues.

Data Summary: Comparison of Azide Sources for Tetrazole Synthesis
Azide SourceKey AdvantagesKey DisadvantagesTypical Conditions
NaN₃ / Acid (e.g., NH₄Cl) Inexpensive, readily available reagents.High risk of generating explosive HN₃; potential for thermal runaway.High temperatures (100-150 °C), polar aprotic solvents (DMF, NMP).
NaN₃ / Lewis Acid (e.g., ZnBr₂) Reduces free HN₃ concentration; can improve yields.Stoichiometric amounts of metal salts required, leading to waste.Aqueous or alcoholic solvents, often at reflux.
Trimethylsilyl Azide (TMSN₃) Safer than HN₃; soluble in organic solvents.More expensive; requires a catalyst (e.g., Cu(I), TBAF).[5][11]Lower temperatures possible (RT to 80 °C).
Continuous Flow (in-situ HN₃) Excellent heat transfer, minimal reaction volume, enhanced safety.[14][15]Requires specialized equipment; process optimization can be complex.High temperatures and pressures can be used safely.
Visualization: Risk Assessment Workflow for Scale-Up

G cluster_0 Phase 1: Pre-Experimental Analysis cluster_1 Phase 2: Small-Scale Experimental Safety Studies cluster_2 Phase 3: Scale-Up and Control Strategy lit_review Literature Review for Known Hazards sds_review Review Safety Data Sheets (SDS) lit_review->sds_review thermo_calc Theoretical Calculation of Reaction Enthalpy sds_review->thermo_calc dsc_analysis Differential Scanning Calorimetry (DSC) of Reactants & Products thermo_calc->dsc_analysis calorimetry Reaction Calorimetry (RC1) to Measure Heat Flow dsc_analysis->calorimetry pat_setup Develop PAT Methods (e.g., in-line IR) calorimetry->pat_setup define_cpp Define Critical Process Parameters (CPPs) pat_setup->define_cpp develop_sop Develop Detailed Standard Operating Procedure (SOP) define_cpp->develop_sop emergency_plan Establish Emergency Shutdown and Quench Plan develop_sop->emergency_plan final_step Proceed with Controlled Scale-Up emergency_plan->final_step

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Ugi-Azide Reaction Technical Support Center: Troubleshooting Byproduct Formation in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Ugi-Azide reaction in tetrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multicomponent reaction. Here, we address common challenges related to byproduct formation, offering in-depth troubleshooting advice and practical solutions grounded in mechanistic principles. Our goal is to empower you to optimize your reaction outcomes and streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What is the Ugi-Azide reaction and why is it used for tetrazole synthesis?

The Ugi-Azide reaction is a four-component reaction that involves an aldehyde, an amine, an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN₃ or sodium azide) to produce 1,5-disubstituted-1H-tetrazoles.[1][2] It is a variation of the classical Ugi reaction where the carboxylic acid component is replaced by hydrazoic acid (HN₃), generated in situ.[3] This reaction is highly valued for its efficiency, atom economy, and the ability to generate diverse libraries of tetrazole-containing compounds in a single step.[1] The tetrazole ring is a key structural motif in medicinal chemistry, often serving as a bioisosteric replacement for a cis-amide bond.[1]

Q2: What are the most common types of byproducts I might encounter in my Ugi-Azide reaction?

The most frequently observed byproducts in the Ugi-Azide reaction for tetrazole synthesis include:

  • "Atypical Ugi" Constitutional Isomers: These are isomers of the desired tetrazole product where the tetrazole ring is attached to a different nitrogen atom.

  • Passerini Reaction Products: If water is present or if the reaction conditions are not optimal, a three-component Passerini reaction can occur between the aldehyde, isocyanide, and the azide, leading to the formation of an α-azido amide instead of the tetrazole.

  • Aldehyde Self-Condensation Products: Under basic or acidic conditions, aldehydes, particularly those with α-hydrogens, can undergo self-condensation to form aldol products, which can further complicate the reaction mixture.[4][5]

  • Isocyanide Hydrolysis Products: Isocyanides are susceptible to hydrolysis, especially under acidic conditions, which can lead to the formation of the corresponding formamides.

Q3: How can I minimize the formation of these byproducts?

Minimizing byproduct formation requires careful control of reaction conditions. Key strategies include:

  • Use of Anhydrous Solvents: To prevent the competing Passerini reaction and isocyanide hydrolysis, it is crucial to use dry solvents and reagents.

  • Control of Stoichiometry: Precise control over the stoichiometry of the reactants can help to minimize unreacted starting materials and side reactions.

  • Temperature Control: Running the reaction at the optimal temperature can favor the desired Ugi-Azide pathway over competing side reactions.

  • Choice of Reagents: The structure of the starting materials, particularly the isocyanide, can influence the propensity for the formation of "atypical Ugi" isomers.

Troubleshooting Guide

This section provides a detailed breakdown of specific issues you may encounter during your Ugi-Azide experiments, along with their causes and recommended solutions.

Problem 1: Formation of an Isomeric Byproduct with the Same Mass as the Desired Tetrazole

Symptom: Your mass spectrometry data shows a peak corresponding to the expected molecular weight of your product, but the NMR spectrum is complex, suggesting the presence of more than one compound. You may also observe multiple spots on your TLC plate with similar Rf values.

Probable Cause: You are likely observing the formation of an "atypical Ugi" constitutional isomer alongside your desired 1,5-disubstituted tetrazole. This occurs through an alternative reaction pathway where the nucleophilic attack of the azide anion on the nitrilium intermediate happens at a different position.

Mechanism of "Atypical Ugi" Byproduct Formation:

The formation of the desired ("typical") Ugi-azide product proceeds through the attack of the azide on the central carbon of the nitrilium ion intermediate. However, an alternative pathway can lead to the "atypical" isomer.

Caption: Reaction pathways leading to typical and atypical Ugi-azide products.

Solutions and Troubleshooting Steps:

  • NMR Analysis: Carefully analyze the ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons adjacent to the tetrazole ring will differ between the two isomers. For example, the chemical shift of the methine proton of the newly formed stereocenter will be different. Two-dimensional NMR techniques like HSQC and HMBC can be invaluable in confirming the connectivity and definitively identifying the major and minor isomers.[5]

  • Chromatographic Separation: While challenging due to their similar polarities, careful optimization of flash column chromatography can often separate the isomers.

    • Solvent System: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) is often effective. Experiment with different solvent systems, such as dichloromethane/methanol or toluene/acetone, to find the optimal separation conditions.

    • Stationary Phase: Standard silica gel is typically used. However, if separation is difficult, consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

  • Reaction Condition Optimization:

    • Isocyanide Choice: The propensity for "atypical Ugi" product formation can be dependent on the electronic and steric properties of the isocyanide. If possible, try a different isocyanide to see if it favors the formation of the desired isomer.

    • Temperature: Running the reaction at a lower temperature may increase the selectivity for the thermodynamically favored product.

Problem 2: Presence of a Byproduct with a Lower Molecular Weight than the Expected Tetrazole

Symptom: Your reaction mixture contains a significant amount of a byproduct that has a lower molecular weight than your target tetrazole, as determined by mass spectrometry. The byproduct may be more polar than your desired product on TLC.

Probable Cause: A competing Passerini reaction is likely occurring. This three-component reaction involves the aldehyde, isocyanide, and hydrazoic acid (from your azide source) to form an α-azido amide. This is more likely to happen if there is a significant amount of water in your reaction mixture, which can hydrolyze the TMSN₃ to HN₃, or if the amine component is slow to react.

Mechanism of Passerini Side Reaction:

G Aldehyde Aldehyde Passerini_Intermediate α-Azido Imidate Intermediate Aldehyde->Passerini_Intermediate Isocyanide Isocyanide Isocyanide->Passerini_Intermediate Azide HN₃ Azide->Passerini_Intermediate Passerini_Product α-Azido Amide (Passerini Product) Passerini_Intermediate->Passerini_Product Mumm-like Rearrangement

Caption: The competing Passerini reaction pathway.

Solutions and Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. If using sodium azide, ensure it is dry. If using TMSN₃, handle it under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.

  • Order of Addition: Adding the amine and aldehyde first to allow for imine formation before the addition of the isocyanide and azide source can sometimes favor the Ugi-Azide pathway.

  • Amine Reactivity: If you are using a sterically hindered or electronically deactivated amine, the rate of imine formation may be slow, allowing the Passerini reaction to compete. Consider using a more reactive amine if your synthetic strategy allows.

  • Purification: The α-azido amide byproduct is typically more polar than the desired tetrazole and can usually be separated by flash column chromatography.

Problem 3: Complex Mixture of Byproducts, Including High Molecular Weight Species

Symptom: Your crude reaction mixture shows a complex pattern of spots on the TLC plate, and the NMR spectrum is difficult to interpret, with broad signals or multiple overlapping peaks. You may also observe the formation of a precipitate during the reaction.

Probable Cause: Aldehyde self-condensation, also known as an aldol condensation, may be occurring, especially if you are using an aldehyde with α-hydrogens and your reaction conditions are basic or acidic. The amine used in the Ugi-Azide reaction can act as a base to catalyze this side reaction.[4]

Mechanism of Aldehyde Self-Condensation:

G Aldehyde1 Aldehyde (with α-H) Enolate Enolate Intermediate Aldehyde1->Enolate Deprotonation Base Base (e.g., Amine) Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Nucleophilic Attack Aldehyde2 Aldehyde Aldol_Condensation_Product α,β-Unsaturated Aldehyde (Aldol Condensation Product) Aldol_Adduct->Aldol_Condensation_Product - H₂O

Sources

Technical Support Center: Efficient Removal of Tin Catalysts from Tetrazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in tetrazole synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing residual organotin catalysts from your reaction mixtures. Organotin compounds, such as tributyltin azide, have historically been effective reagents for tetrazole formation. However, their toxicity necessitates their thorough removal to levels acceptable for pharmaceutical applications, often in the parts-per-million (ppm) range.[1] This resource is designed to equip you with the knowledge and practical protocols to achieve the required purity for your tetrazole products.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove organotin catalysts from my tetrazole product?

Organotin compounds are known to be toxic and pose environmental hazards.[1][2] For active pharmaceutical ingredients (APIs), regulatory agencies worldwide mandate strict limits on elemental impurities, including tin, to ensure patient safety.[3] Failure to adequately remove these catalysts can lead to failed regulatory submissions and compromise the safety and efficacy of the final drug product.

Q2: What are the most common organotin byproducts I should expect in my reaction mixture?

After the cycloaddition reaction to form the tetrazole, the organotin moiety, such as tributyltin, remains attached to the tetrazole ring.[4][5] Upon acidic workup to protonate the tetrazole, you will typically generate tributyltin chloride or other corresponding salts depending on the acid used. These byproducts, along with any unreacted organotin starting material, are the primary contaminants to be removed.

Q3: I performed a simple aqueous wash, but my product is still contaminated with tin. Why?

This is a common and often frustrating issue. Many researchers make the mistake of performing a direct aqueous extraction after the reaction.[1] Organotin compounds can be readily absorbed by the human body and cause environmental pollution if not handled correctly.[1] Simple water or brine washes are often insufficient to remove these relatively nonpolar species, which may co-extract with your desired product into the organic layer.

Q4: Are there greener alternatives to organotin catalysts for tetrazole synthesis?

Yes, the field of green chemistry is actively developing safer alternatives to organotin reagents.[2] Promising approaches include the use of:

  • Lewis and Brønsted acids: Catalysts like zinc salts can effectively promote the cycloaddition of sodium azide with nitriles.[2][6]

  • Heterogeneous catalysts: Solid-supported catalysts and nanomaterials are being explored to facilitate easier separation from the reaction mixture.[7]

  • Alternative azide sources: Trialkylsilyl azides offer a less toxic option compared to organotin azides.[2]

  • Organoaluminum and organoboron azides: These have been investigated as less toxic and more cost-effective alternatives to organotin compounds.[8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process and provides actionable solutions.

Issue 1: Persistent Tin Contamination After Standard Workup

Symptoms:

  • NMR analysis shows characteristic tributyltin signals.

  • Elemental analysis (e.g., ICP-OES, ICP-MS) indicates tin levels above the acceptable limit.[3][9]

Causality: Organotin byproducts, such as tributyltin chloride, possess significant organic character and are often soluble in common extraction solvents like ethyl acetate or dichloromethane. This leads to their persistence in the organic phase alongside your product.

Solutions:

  • Method 1: Precipitation with Potassium Fluoride (KF) This is a widely used and effective method based on the high affinity of fluoride ions for tin, forming insoluble tributyltin fluoride (Bu₃SnF).[10]

    KF_Wash_Workflow A Crude Reaction Mixture (in organic solvent) B Transfer to Separatory Funnel A->B C Wash with 1M Aqueous KF Solution (2-3 times) B->C D Vigorous Shaking (≥1 min per wash) C->D E Formation of White Precipitate (Bu₃SnF) D->E F Separate Organic Layer E->F G Dry Organic Layer (e.g., Na₂SO₄) F->G H Filter and Concentrate G->H I Pure Tetrazole Product H->I

  • Method 2: Chromatography on Modified Silica Gel For products that are sensitive to aqueous conditions or when KF treatment is insufficient, chromatography using silica gel modified with potassium carbonate can be highly effective.[1]

    Chromatography_Workflow A Prepare Stationary Phase: 10% K₂CO₃ on Silica Gel B Pack Chromatography Column A->B C Dissolve Crude Product in Minimal Solvent B->C D Load onto Column C->D E Elute with Appropriate Solvent System D->E F Collect Fractions Containing Pure Product E->F G Analyze Fractions (e.g., TLC) F->G H Combine and Concentrate Pure Fractions G->H I Pure Tetrazole Product H->I

Issue 2: Product Loss During Purification

Symptoms:

  • Low overall yield after purification.

  • Desired product detected in aqueous washes or solid precipitates.

Causality:

  • Polar Tetrazoles: Some tetrazole products may have sufficient polarity to be partially soluble in the aqueous KF solution, leading to loss during extraction.

  • Occlusion: The desired product can become trapped within the solid Bu₃SnF precipitate.

Solutions:

  • Back-Extraction: After separating the aqueous KF layer, perform a back-extraction with a fresh portion of organic solvent to recover any dissolved product.

  • Trituration of Precipitate: Isolate the Bu₃SnF precipitate by filtration, then wash it thoroughly with the organic solvent used for the extraction to recover any occluded product.

  • Optimize Solvent Choice: Use a less polar organic solvent for the extraction if your product's solubility allows, which can minimize its partitioning into the aqueous phase.

Issue 3: Difficulty in Handling Emulsions or Precipitates

Symptoms:

  • Formation of a stable emulsion at the organic-aqueous interface during KF washing.

  • A gelatinous or difficult-to-filter precipitate of Bu₃SnF.

Causality:

  • High Concentrations: High concentrations of both the product and tin byproducts can promote emulsion formation.

  • Fine Precipitate: Rapid precipitation can lead to very fine particles that are difficult to handle.

Solutions:

  • Dilution: Dilute the reaction mixture with more organic solvent before the KF wash.

  • Brine Wash: After the KF wash, a wash with saturated aqueous sodium chloride (brine) can help to break emulsions.

  • Filtration Aid: Use a pad of Celite® or another filter aid during filtration to improve the handling of fine precipitates.

  • Centrifugation: For persistent emulsions or very fine precipitates, centrifugation can be an effective method for phase separation.

Detailed Experimental Protocols

Protocol 1: Aqueous Potassium Fluoride (KF) Wash
  • Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.

  • KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. During each wash, shake the separatory funnel vigorously for at least 1 minute.

  • Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form at the interface.[10]

  • Phase Separation: Carefully separate the organic layer. If a significant amount of precipitate is present, it may be necessary to filter the entire biphasic mixture.

  • Final Washes: Wash the isolated organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which should now have significantly reduced tin content. Further purification by recrystallization or standard silica gel chromatography may be performed if necessary.

Protocol 2: Flash Chromatography with K₂CO₃-Modified Silica Gel
  • Preparation of Stationary Phase: Prepare a mixture of 10% (w/w) finely ground, anhydrous potassium carbonate and 90% (w/w) silica gel. Mix thoroughly until homogeneous.[1]

  • Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.

  • Monitoring: Monitor the elution by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure. This method can reduce tin levels from stoichiometric amounts to as low as ~15 ppm.[1]

Quantitative Data Summary

Purification MethodTypical Tin Removal EfficiencyAdvantagesDisadvantages
Aqueous KF Wash Reduces tin to <1% w/w; can reach ppm levels with optimization.[1]Simple, inexpensive, and widely applicable.[1]Can lead to product loss for polar compounds; may form emulsions.
K₂CO₃/Silica Gel Chromatography Can reduce tin to <15 ppm.[1]Highly effective; avoids aqueous workup.[1]Requires chromatography; more solvent and time-intensive.
Recrystallization Variable, depends on relative solubilities.Can provide highly pure crystalline material.[11][12][13][14]Not always effective if tin impurities co-crystallize.
Scavenger Resins Can achieve very low ppm levels.[15][16]High selectivity for metal removal.Can be expensive; may require longer reaction times.[15]

Analytical Methods for Tin Quantification

To ensure your final product meets the required specifications, accurate quantification of residual tin is essential. The most common and sensitive techniques include:

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): A robust and widely used technique for multi-elemental analysis, suitable for detecting tin at ppm levels.[3]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Offers higher sensitivity than ICP-OES and can detect tin at parts-per-billion (ppb) levels, making it ideal for pharmaceutical applications with very strict limits.[9][17]

  • Atomic Absorption Spectroscopy (AAS): Another established technique for quantifying metals, though often less sensitive than ICP methods.[9][17]

References

  • The Future of Tetrazole Synthesis: Alternatives to Tributyltin Azide. (2026). Vertex AI Search.
  • Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. (2015). American Pharmaceutical Review.
  • Microextraction Techniques Used in the Procedures for Determining Organomercury and Organotin Compounds in Environmental Samples. (n.d.). MDPI.
  • ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. (n.d.). NCBI - NIH.
  • An efficient method for removing organotin impurities. (2020). SHANDONG LOOK CHEMICAL.
  • Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (n.d.). PubMed Central.
  • Recrystallization - Single Solvent. (n.d.). University of Alberta.
  • Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. (2012). Polish Journal of Environmental Studies.
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  • Inorganic tin c
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  • A risk mitigation approach to detecting and quantifying metals in APIs. (2022). Manufacturing Chemist.
  • Reactions of organotin tetrazoles: synthesis of functionalised poly-tetrazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Green chemistry approaches for tetrazole synthesis compared to traditional methods. (n.d.). Benchchem.
  • 1H-Tetrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Technical Support Center: Purification of Organotin Residues. (n.d.). Benchchem.
  • Recrystallization and Crystalliz
  • Organotin(IV) complexes as radical scavengers. (n.d.).
  • Organotin 1 as a HCl scavenger. (n.d.).
  • Organotin chemistry. (n.d.). Wikipedia.
  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). Thieme.
  • Article. (2023). SciELO.
  • Convergent Three-Component Tetrazole Synthesis. (2016). University of Groningen.
  • Metal Scavengers. (n.d.). Sigma-Aldrich.
  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. (n.d.). PubMed Central.
  • A Review of Adsorbents for Heavy Metal Decontamination: Growing Approach to Wastewater Tre
  • Metal scavengers for organic purific
  • Adsorption capacity of tin oxide supported catalysts to capture air pollutants. (n.d.). SciSpace.
  • Reactions of organotin tetrazoles: Synthesis of functionalised poly-tetrazoles. (1999).
  • A new solution for removing metal-based catalyst residues from a biodegradable polymer. (n.d.). Green Chemistry.
  • A new solution for removing metal-based catalyst residues from a biodegradable polymer. (n.d.). RSC Publishing.
  • Green Synthesis of Reusable Adsorbents for the Removal of Heavy Metal Ions. (2021). ACS Omega.
  • Challenging toxic tin catalysts in polyurethane coatings through serendipity. (n.d.).
  • Synthesis of Magnetic Adsorbents Based Carbon Highly Efficient and Stable for Use in the Removal of Pb(II) and Cd(II) in Aqueous Solution. (n.d.). MDPI.

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Technical Support Center: Navigating the Stability Challenges of 1H-Tetrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to addressing the stability issues of 1H-tetrazole derivatives. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting protocols, and frequently asked questions to ensure the safety, integrity, and success of your experiments. 1H-tetrazoles are a critical class of heterocycles in medicinal chemistry, often used as bioisosteres for carboxylic acids, but their high nitrogen content presents unique stability challenges.[1][2] This resource is structured to address these challenges in a practical, question-and-answer format, grounded in scientific principles and field-proven experience.

I. Frequently Asked Questions (FAQs) on the Stability of this compound Derivatives

This section addresses common questions regarding the stability of this compound derivatives during synthesis, handling, and storage.

Q1: Why are this compound derivatives considered potentially unstable?

A1: The instability of many this compound derivatives stems from their high nitrogen content and the energetic nature of the tetrazole ring.[3] The ring contains a chain of four nitrogen atoms, which upon decomposition, can release a large amount of energy in the form of nitrogen gas (N₂), a very stable molecule. This decomposition can be initiated by heat, shock, or friction, leading to explosive events in some cases.[4][5]

Q2: What are the primary modes of degradation for this compound derivatives?

A2: The primary degradation pathways for this compound derivatives include:

  • Thermal Decomposition: When heated, particularly above their melting point, tetrazoles can undergo rapid and explosive decomposition.[4][5]

  • Photochemical Decomposition: Exposure to UV light can induce cleavage of the tetrazole ring, leading to a variety of photoproducts. The specific products formed depend on the substituents and the solvent used.[6][7]

  • Acid/Base Instability: While generally stable over a wide pH range, certain substituted tetrazoles can be sensitive to strong acids or bases, which may catalyze ring-opening or other reactions.[8]

Q3: How does substitution on the tetrazole ring affect its stability?

A3: Substituents can have a significant impact on the stability of the tetrazole ring. Electron-withdrawing groups can sometimes stabilize the ring by delocalizing electron density. Conversely, certain substituents can introduce steric strain or create new decomposition pathways. For instance, some energetic materials based on tetrazole derivatives are designed with specific substituents to enhance their thermal stability for safer handling.[9]

Q4: What is the significance of the tautomeric equilibrium between 1H- and 2H-tetrazoles?

A4: 1H- and 2H-tetrazoles exist in a tautomeric equilibrium. The position of this equilibrium is influenced by the solvent, temperature, and the nature of the substituent at the 5-position.[3] In the solid phase, the 1H-tautomer is generally more stable, while the 2H-tautomer can be more prevalent in the gas phase.[3] This tautomerism is a critical consideration in synthesis, as alkylation reactions can produce a mixture of N1 and N2 substituted isomers, complicating purification and characterization.[10]

II. Troubleshooting Guide for Common Stability-Related Issues

This section provides detailed troubleshooting for specific problems you may encounter during your experiments with this compound derivatives.

Problem 1: My this compound derivative appears to be decomposing during storage.

  • Symptoms: Discoloration (e.g., turning yellow or brown), change in physical state (e.g., from crystalline solid to an oil), or unexpected results in subsequent reactions.

  • Possible Causes & Solutions:

    Potential Cause Explanation Troubleshooting Steps
    Improper Storage Conditions Exposure to heat, light, or moisture can accelerate decomposition.1. Verify Storage: Ensure the compound is stored in a tightly sealed, opaque container in a cool, dry, and dark place.[11][12] 2. Inert Atmosphere: For particularly sensitive compounds, consider storage under an inert atmosphere (e.g., argon or nitrogen).
    Residual Impurities Catalysts or acidic/basic impurities from the synthesis can promote degradation.1. Re-purification: Purify the compound again using an appropriate method (e.g., recrystallization or column chromatography). 2. Neutralization: Ensure the final product is free from any acidic or basic residues by washing with a neutral solution during workup.
    Inherent Instability The specific derivative may have low intrinsic stability.1. Characterization: Re-characterize the compound (e.g., by NMR, IR, and melting point) to confirm its identity and purity. 2. Fresh Synthesis: If decomposition is rapid, it may be necessary to synthesize the compound fresh before each use.

Problem 2: My N-alkylation reaction is yielding an inseparable mixture of 1,5- and 2,5-disubstituted isomers.

  • Symptoms: 1H NMR shows two distinct sets of peaks for the product, and chromatographic separation is challenging.

  • Possible Causes & Solutions:

    Potential Cause Explanation Troubleshooting Steps
    Reaction Conditions The ratio of 1,5- to 2,5-disubstituted products is highly dependent on the solvent, base, and alkylating agent.[10]1. Solvent Screening: Vary the solvent polarity. Polar aprotic solvents (e.g., DMF, acetonitrile) often favor the formation of the 2,5-isomer. 2. Base Selection: A weaker base may favor one isomer over the other. Experiment with bases like K₂CO₃ or Cs₂CO₃. 3. Alkylating Agent: The nature of the alkylating agent can influence regioselectivity. Consider using different leaving groups.
    Tautomeric Equilibrium The starting 5-substituted-1H-tetrazole exists as a mixture of tautomers in solution, leading to alkylation at both N1 and N2 positions.1. Temperature Control: Lowering the reaction temperature may favor the formation of one isomer. 2. Cation Effects: The choice of cation in the base can influence the tautomeric equilibrium. Consider screening different metal carbonates.

Problem 3: My tetrazole synthesis reaction (from a nitrile and sodium azide) is not proceeding or giving a low yield.

  • Symptoms: TLC analysis shows unreacted starting material, and little to no product is formed.

  • Possible Causes & Solutions:

    Potential Cause Explanation Troubleshooting Steps
    Inadequate Activation of the Nitrile The cycloaddition of azide to a nitrile requires the nitrile to be activated, typically by a Lewis or Brønsted acid.1. Catalyst Choice: Ensure you are using an effective catalyst. Common choices include zinc salts (e.g., ZnBr₂), ammonium chloride, or amine hydrochlorides.[13] 2. Catalyst Loading: Verify that the catalyst loading is appropriate. For heterogeneous catalysts, ensure proper mixing.
    Reaction Conditions Temperature and reaction time are critical for this reaction.1. Temperature: Many tetrazole syntheses require elevated temperatures (e.g., 100-120 °C).[13][14] 2. Reaction Time: These reactions can be slow. Monitor the reaction over an extended period (e.g., 24-48 hours). 3. Solvent: DMF is a common solvent, but others like water or DMSO can also be effective depending on the specific protocol.[13][14]
    Moisture While some protocols use water as a solvent, excessive moisture in anhydrous reactions can be detrimental.[15]1. Dry Glassware & Solvents: Ensure all glassware is oven-dried and use anhydrous solvents if the protocol specifies. 2. Inert Atmosphere: Running the reaction under an inert atmosphere can prevent the introduction of atmospheric moisture.
III. Experimental Protocols & Safety

This section provides a detailed protocol for a common procedure and outlines crucial safety measures.

Protocol: General Procedure for the Synthesis of a 5-Substituted-1H-Tetrazole using Ammonium Chloride

This protocol is a classic and cost-effective method for synthesizing 5-substituted-1H-tetrazoles.[13]

Materials:

  • Organic nitrile (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Ammonium chloride (NH₄Cl) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the organic nitrile in DMF.

  • Add sodium azide and ammonium chloride to the solution.

  • Heat the reaction mixture to 100-120 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker of ice water.

  • In a well-ventilated fume hood, slowly acidify the aqueous solution to a pH of ~2 with concentrated HCl. This will protonate the tetrazole and may cause it to precipitate. Caution: Acidification of azide-containing solutions will generate highly toxic and explosive hydrazoic acid (HN₃).[13]

  • If a precipitate forms, collect it by vacuum filtration.

  • If no precipitate forms, extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety Precautions for Handling this compound Derivatives and Reagents:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][16]

  • Ventilation: Handle all tetrazole derivatives and reagents, especially sodium azide and volatile compounds, in a well-ventilated chemical fume hood.[4][11]

  • Avoid Shock and Friction: Do not subject tetrazole compounds to grinding, shock, or friction, as this can lead to an explosion.[4] Use non-sparking tools.[4][11]

  • Heat Sources: Keep tetrazole derivatives away from open flames, hot surfaces, and other sources of ignition.[4][17]

  • Sodium Azide Handling: Sodium azide is highly toxic and can be explosive.[18] Avoid contact with heavy metals, as this can form highly explosive metal azides.[18]

  • Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Do not dispose of azides down the drain.[11]

IV. Visualizing Workflows and Pathways

Diagram 1: Troubleshooting Workflow for Low Yield in Tetrazole Synthesis

LowYieldTroubleshooting start Low or No Product Yield check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Assess Catalyst Activity and Loading start->check_catalyst workup_issue Investigate Potential Workup/Isolation Issues start->workup_issue repurify_reagents Re-purify/Use Fresh Reagents check_reagents->repurify_reagents optimize_conditions Optimize Temperature and Reaction Time check_conditions->optimize_conditions screen_catalysts Screen Alternative Catalysts check_catalyst->screen_catalysts analyze_aqueous Analyze Aqueous Layer and Filtrate for Product workup_issue->analyze_aqueous success Improved Yield repurify_reagents->success optimize_conditions->success screen_catalysts->success analyze_aqueous->success

Caption: A decision-making workflow for troubleshooting low product yield in tetrazole synthesis.

Diagram 2: General Degradation Pathways of this compound Derivatives

DegradationPathways tetrazole This compound Derivative thermal_stress Thermal Stress (Heat) tetrazole->thermal_stress photochemical_stress Photochemical Stress (UV Light) tetrazole->photochemical_stress chemical_stress Chemical Stress (Strong Acid/Base) tetrazole->chemical_stress decomposition Explosive Decomposition (N₂ Gas Release) thermal_stress->decomposition ring_cleavage Ring Cleavage thermal_stress->ring_cleavage photochemical_stress->ring_cleavage isomerization Isomerization/Rearrangement photochemical_stress->isomerization photoproducts Formation of Diverse Photoproducts photochemical_stress->photoproducts ring_opening Ring Opening chemical_stress->ring_opening

Caption: An overview of the primary degradation pathways for this compound derivatives.

References

  • Benchchem.
  • ChemicalBook.
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  • ACS Publications. Derivatives of 1,5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts.
  • Giant Chem Solutions.
  • PubMed Central (NIH). Tetrazoles via Multicomponent Reactions.
  • Guidechem. Unlocking Tetrazole's Potential: A Comprehensive Guide to Tetrazole Uses.
  • Cole-Parmer.
  • ResearchGate. Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)
  • CAMEO Chemicals - NOAA. This compound.
  • Wikipedia. Tetrazole.
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  • PubMed Central (NIH).
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  • Thieme. Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018).
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Technical Support Center: Overcoming Solubility Challenges of Tetrazole Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the common yet significant challenge of poor aqueous solubility of tetrazole derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

The tetrazole moiety is a cornerstone in modern medicinal chemistry, prized as a bioisostere for the carboxylic acid group, which often enhances metabolic stability and membrane permeability.[1] However, this structural advantage can also introduce significant solubility hurdles. This guide offers a structured approach to diagnosing and resolving these issues, ensuring your promising compounds can advance through the development pipeline.

Part 1: Troubleshooting Guide (Question & Answer Format)

This section directly addresses specific issues you may encounter during your experiments.

Q1: My tetrazole derivative has crashed out of my aqueous buffer. What is the most likely cause and my first troubleshooting step?

Answer:

The most common reason for a tetrazole derivative to precipitate from an aqueous solution is that the pH of the medium is unfavorable for keeping the compound in its ionized, more soluble form.

  • Causality: N-unsubstituted tetrazoles are weakly acidic, with pKa values typically ranging from 4.5 to 5.0, similar to carboxylic acids.[2][3] Below its pKa, the tetrazole ring is predominantly in its neutral, protonated form (TZ-H). This form is significantly less soluble in water than its deprotonated, anionic conjugate base (TZ⁻), which is formed at a pH above the pKa. If the buffer pH is at or below the pKa of your compound, precipitation is highly likely.

  • Immediate Action - pH Adjustment: Your first and most critical step is to investigate the pH-solubility profile. A quick diagnostic test is to prepare a slurry of your compound in water and incrementally add a base (e.g., 0.1 M NaOH) while monitoring for dissolution. If the compound dissolves as the pH increases, you have confirmed pH-dependent solubility. The next step is to perform a systematic pH-solubility profile to identify the optimal pH for your experiments.

Q2: I've confirmed my compound's solubility is pH-dependent. How do I choose the right buffer and pH for my in vitro assay?

Answer:

Choosing the right buffer is a balance between maximizing solubility and maintaining the biological relevance of your assay.

  • Expertise & Experience: The goal is to find a pH that keeps your compound in its ionized (deprotonated) state. A general rule of thumb is to maintain the pH at least 2 units above the compound's pKa to ensure >99% ionization. For a typical tetrazole with a pKa of ~4.9, a buffer at pH 7.4 (a common physiological pH) is usually sufficient to maintain solubility.[2] For instance, the ophthalmic solution of Pemirolast potassium is formulated with phosphate buffers to adjust the pH.[4]

  • Trustworthiness (Self-Validation): Before committing to a buffer for your main experiment, perform a small-scale solubility test. Prepare a supersaturated solution of your compound in the chosen buffer, equilibrate it (e.g., by shaking for 24-48 hours at a controlled temperature), and then quantify the concentration of the dissolved compound in the supernatant after filtration or centrifugation. This confirms the practical solubility limit in your chosen system.

Q3: Adjusting the pH is not enough or not feasible for my experiment. What is the next strategy I should try?

Answer:

If pH modification is insufficient or incompatible with your experimental conditions (e.g., certain cell-based assays), the use of co-solvents is the next logical step.

  • Causality: Co-solvents are water-miscible organic solvents that enhance the solubility of nonpolar compounds by reducing the polarity of the aqueous medium.[3][5] They disrupt the hydrogen-bonding network of water, creating a more favorable environment for the hydrophobic portions of your tetrazole derivative.[6]

  • Commonly Used Co-solvents:

    • Ethanol: Widely used, but can have biological effects at higher concentrations.

    • Propylene Glycol (PG) & Polyethylene Glycol (PEG 300/400): Generally considered safe and are very effective solubilizers.[6] For example, an in vivo formulation for Tasosartan uses a combination of DMSO, PEG300, and Tween 80.[7]

    • Dimethyl Sulfoxide (DMSO): An excellent solubilizer, but often limited to <1% in biological assays due to potential toxicity.[8]

  • Experimental Approach: Start by preparing a high-concentration stock solution of your compound in 100% of a co-solvent (e.g., DMSO, ethanol). Then, perform a dilution series into your aqueous buffer, observing for precipitation. This will help you determine the maximum tolerable concentration of your compound at a given co-solvent percentage.

Q4: My compound is for in vivo studies and needs high solubility for oral or parenteral administration. What advanced formulation strategies should I consider?

Answer:

For preclinical and clinical development, more robust formulation strategies are often necessary. The choice depends on the desired route of administration and the physicochemical properties of your compound.

  • Salt Formation: This is the most common and effective method for acidic drugs.[9] By reacting your acidic tetrazole with a pharmaceutically acceptable base (counter-ion), you form a salt with significantly higher aqueous solubility and dissolution rate.[2]

    • Examples: Many marketed tetrazole drugs are salts, such as Losartan Potassium, Pemirolast Potassium, and Cefazolin Sodium.[9][10][11]

    • Counter-ion Selection: Choose a base with a pKa at least 2 units higher than your tetrazole's pKa to ensure stable salt formation.[2] Common choices include sodium, potassium, calcium, and organic amines like tromethamine (Tris).[4]

  • Use of Excipients (Cyclodextrins & Surfactants):

    • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[12] They can encapsulate the poorly soluble tetrazole derivative, forming an inclusion complex that is water-soluble.[13] β-cyclodextrin and its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[12][14] Studies on Candesartan cilexetil have shown that complexation with β-cyclodextrin significantly enhances its solubility and dissolution.[14]

    • Surfactants: These molecules form micelles in aqueous solutions. The hydrophobic core of the micelle can solubilize your compound. Polysorbates (e.g., Tween 80) and poloxamers are common examples.[15]

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in an amorphous state within a polymer matrix. The amorphous form has higher energy and thus greater solubility than the stable crystalline form. Polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) are often used. This has been shown to be an effective strategy for compounds like Candesartan cilexetil.[16]

Part 2: Frequently Asked Questions (FAQs)

  • Why is my tetrazole derivative, which is a bioisostere of a soluble carboxylic acid, so poorly soluble? The tetrazole ring, while having a similar pKa to a carboxylic acid, is often part of a larger, more complex, and more lipophilic molecule.[3] The overall solubility is dictated by the entire molecular structure, not just the acidic functional group. The increased lipophilicity that often improves membrane penetration can simultaneously decrease aqueous solubility.

  • Can I use any base to form a salt? No. For pharmaceutical applications, you must use a "pharmaceutically acceptable" counter-ion that is non-toxic at the intended dose. A list of common counter-ions is available from regulatory bodies like the FDA.

  • What concentration of co-solvent is acceptable in my experiments? This is highly dependent on your specific assay. For in vitro cellular assays, DMSO is typically kept below 0.5-1%. Ethanol tolerance varies widely among cell types. Always run a vehicle control (buffer with the co-solvent at the final concentration) to ensure the solvent itself is not affecting the experimental outcome.

  • How do I know if I have successfully formed an inclusion complex with a cyclodextrin? Successful complexation can be confirmed through various analytical techniques. A phase-solubility analysis will show a linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type diagram).[14] Solid-state characterization methods like Fourier-Transform Infrared Spectroscopy (FTIR) and Powder X-ray Diffraction (PXRD) can also provide evidence of complex formation by showing peak shifts or a transition from a crystalline to an amorphous state.[14]

Part 3: Experimental Protocols & Methodologies

Protocol 1: Determining the pH-Solubility Profile

This protocol uses the shake-flask method, a gold-standard technique for determining equilibrium solubility.[9]

  • Buffer Preparation: Prepare a series of buffers covering a pH range relevant to your compound's pKa (e.g., pH 2, 4, 5, 6, 6.8, 7.4, 8). Use buffers with components relevant to pharmaceutical science, such as phosphate and acetate.[9] Verify the final pH of each buffer at the experimental temperature (e.g., 25°C or 37°C).

  • Sample Preparation: Add an excess amount of your solid tetrazole derivative to vials containing a fixed volume (e.g., 2 mL) of each buffer. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment for 24-48 hours to allow the system to reach equilibrium.

  • Sample Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtering through a 0.22 µm syringe filter. Critical Step: Avoid temperature changes during this step.

  • Quantification: Accurately dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the pH. The resulting curve is the pH-solubility profile.

Protocol 2: Co-solvent Screening for Solubility Enhancement

This protocol helps determine the effectiveness of different co-solvents.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mg/mL) of your compound in several pharmaceutically relevant co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400).

  • Aqueous Media: Use the primary aqueous buffer intended for your final experiment (e.g., pH 7.4 phosphate-buffered saline).

  • Titration/Dilution:

    • In a series of clear vials, add increasing volumes of the stock solution to a fixed volume of the aqueous buffer to create a range of co-solvent concentrations (e.g., 1%, 2%, 5%, 10%, 20% v/v).

    • Vortex each vial thoroughly after addition.

    • Visually inspect for precipitation immediately and after a set time (e.g., 1-2 hours).

  • Solubility Quantification (Optional but recommended): For the highest co-solvent concentration that remains clear, you can quantify the solubility using the shake-flask method described in Protocol 1 to get a precise value.

  • Data Presentation: Summarize the results in a table, noting the maximum concentration of the compound that remained soluble at each co-solvent percentage.

Co-solvent% (v/v)Max Soluble Conc. (mg/mL)Observations
Ethanol5%0.5Clear Solution
10%1.2Clear Solution
PG5%0.8Clear Solution
10%2.5Clear Solution

Table 1: Example of a co-solvent screening data summary.

Part 4: Visualizations and Workflows

Diagram 1: pH-Dependent Ionization of a Tetrazole

This diagram illustrates the fundamental principle behind the pH-dependent solubility of N-unsubstituted tetrazoles.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_label Predominantly Protonated Form (Low Solubility) tzh TZ-H tz_minus TZ⁻ tzh->tz_minus high_ph_label Predominantly Deprotonated Form (High Solubility) tz_minus->tzh h_plus H⁺

Caption: Equilibrium between the less soluble protonated form (TZ-H) and the more soluble deprotonated form (TZ⁻) of a tetrazole, governed by pH.

Diagram 2: General Workflow for Troubleshooting Solubility

This flowchart provides a logical decision-making process for addressing solubility issues with tetrazole derivatives.

Workflow start Solubility Issue Identified ph_profile Determine pH-Solubility Profile (Protocol 1) start->ph_profile is_ph_dependent Is solubility sufficiently pH-dependent? ph_profile->is_ph_dependent adjust_ph Adjust Buffer pH (pH > pKa + 2) is_ph_dependent->adjust_ph Yes cosolvent Screen Co-solvents (DMSO, PG, PEG) (Protocol 2) is_ph_dependent->cosolvent No solved1 Problem Solved adjust_ph->solved1 is_cosolvent_ok Is co-solvent approach feasible & sufficient? cosolvent->is_cosolvent_ok use_cosolvent Use Optimal Co-solvent System is_cosolvent_ok->use_cosolvent Yes advanced Consider Advanced Formulation: - Salt Formation - Cyclodextrins - Solid Dispersion is_cosolvent_ok->advanced No solved2 Problem Solved use_cosolvent->solved2

Caption: A step-by-step decision tree for systematically addressing poor aqueous solubility of tetrazole derivatives.

References

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. National Institutes of Health.[Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology.[Link]

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Technical Support Center: Navigating Hydrazoic Acid Hazards in Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the safe and efficient synthesis of tetrazoles. This guide is designed for researchers, scientists, and drug development professionals who utilize the powerful, yet hazardous, chemistry of azides. Our goal is to provide you with in-depth technical guidance, troubleshooting protocols, and critical safety information to minimize the risks associated with hydrazoic acid (HN₃) while maximizing the success of your synthetic endeavors.

The [3+2] cycloaddition of an azide source with a nitrile is a cornerstone of tetrazole synthesis, offering a direct route to this important heterocyclic motif found in numerous pharmaceuticals.[1][2] However, the potential for generating volatile, toxic, and explosive hydrazoic acid necessitates a thorough understanding of the reaction mechanism and strict adherence to safety protocols.[3][4] This resource synthesizes field-proven insights and authoritative literature to address the specific challenges you may face.

Troubleshooting Guide: Common Issues in Azide-Based Tetrazole Synthesis

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction is sluggish or not proceeding to completion. How can I improve the reaction rate without compromising safety?

Answer:

Low reaction rates are a common issue, often stemming from insufficient nitrile activation or poor reaction conditions. Simply increasing the temperature without careful consideration can dangerously increase the concentration of hydrazoic acid in the headspace.[3][5]

Potential Causes & Solutions:

  • Inadequate Acid Catalysis: The cycloaddition mechanism relies on the activation of the nitrile by a proton source or Lewis acid.[6][7] If you are using a simple sodium azide/solvent system, the reaction will likely be slow.

    • Solution 1 (Brønsted Acid): The use of an ammonium salt, such as triethylammonium chloride, can serve as an in situ source of the acid required to protonate the nitrile, thereby activating it for nucleophilic attack by the azide anion.[8][9] This method is often preferred as it can minimize the amount of free hydrazoic acid.[10]

    • Solution 2 (Lewis Acid): Various Lewis acids have been shown to effectively catalyze the reaction. Zinc salts (e.g., ZnBr₂ or ZnO) are particularly effective and have been reported to proceed efficiently even in aqueous media, which can help control the pH and minimize free HN₃.[3][8] Other effective catalysts include cobalt complexes and silica sulfuric acid.[7][11]

  • Poor Solubility: If your nitrile or azide salt has poor solubility in the chosen solvent, this will impede the reaction.

    • Solution: While DMF is a common solvent due to its high polarity, its removal can be challenging.[12][13] Consider alternative high-boiling polar aprotic solvents. For reactions using zinc catalysts, water or aqueous solvent mixtures can be an excellent and safer choice.[3][8]

  • Insufficient Temperature (with caution): While higher temperatures can increase reaction rates, they must be approached with extreme care.

    • Solution: The use of a continuous flow reactor allows for reactions to be conducted safely at very high temperatures and pressures.[14][15] The small reaction volume at any given time significantly mitigates the explosion risk associated with hydrazoic acid, even at temperatures around 190 °C.[15]

Question 2: I am concerned about the accumulation of hydrazoic acid in my reaction. How can I monitor and control its formation?

Answer:

This is a critical safety concern. Hydrazoic acid is highly volatile, toxic, and explosive, especially in its pure form or at high concentrations.[4][16] Its formation is inherent in many protocols that use sodium azide in the presence of even trace amounts of protic species.[5]

Control & Monitoring Strategies:

  • pH Control: Maintaining a basic pH (around 8) can significantly suppress the formation of free hydrazoic acid. A study by Merck Frosst demonstrated that using a catalytic amount of zinc oxide in aqueous THF resulted in only 2 ppm of HN₃ in the headspace, compared to 2000 ppm with the Sharpless zinc bromide procedure.[3]

  • Online Monitoring: For process development and scale-up, in situ monitoring is highly recommended. Techniques like FT-IR spectroscopy can be used to monitor the concentration of hydrazoic acid in the headspace of the reactor in real-time, ensuring it remains below the detonation threshold (approximately 15,000 ppm).[3][5]

  • Choice of Azide Source: Using trimethylsilyl azide (TMSN₃) in a protic solvent like methanol can generate hydrazoic acid in situ in a more controlled manner, often with fewer byproducts.[1][14]

  • Continuous Flow Synthesis: As mentioned previously, continuous flow reactors are an excellent engineering control to minimize the accumulation of hazardous intermediates like HN₃.[14][15]

Question 3: My workup procedure seems hazardous, and I am unsure how to properly quench the reaction and dispose of the waste.

Answer:

Improper workup and quenching are major sources of accidents involving azides. Residual sodium azide and hydrazoic acid must be safely neutralized before disposal.

Safe Quenching & Workup Protocol:

  • Cool the Reaction: Before quenching, cool the reaction mixture to room temperature or below in an ice bath.

  • Destroy Excess Azide: A common and effective method is the addition of a freshly prepared aqueous solution of sodium nitrite (NaNO₂). The mixture is then slowly acidified (e.g., with dilute sulfuric or hydrochloric acid) to a pH of ~2-3. This process converts residual azide and hydrazoic acid into nitrogen gas and nitrous oxide.[3]

    • Caution: This reaction can be vigorous and produce gas. Ensure it is performed in a well-ventilated fume hood with adequate headspace in the flask.

  • Verify Quenching: After gas evolution ceases, it is crucial to test for the presence of residual azide. This can be done using commercially available test strips or by adding a small amount of iron(III) chloride solution; a red color indicates the presence of azide.

  • Extraction: Once the quench is complete and verified, the tetrazole product can be isolated. Typically, the pH is adjusted to precipitate the tetrazole, which can then be collected by filtration or extracted with an appropriate organic solvent.[6]

  • Waste Disposal: Never dispose of azide-containing waste down the drain.[17][18] Azides can react with metals in the plumbing (like lead and copper) to form highly shock-sensitive and explosive heavy metal azides.[19] All azide waste must be collected in a designated, properly labeled container and disposed of through your institution's chemical waste program.[17]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with hydrazoic acid (HN₃)?

A1: Hydrazoic acid is a colorless, volatile, and extremely explosive liquid.[18] It is highly toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[16][19] Pure hydrazoic acid is shock-sensitive and can detonate violently.[4] It can also form highly explosive heavy metal azides upon contact with metals like copper, lead, silver, and mercury.[17][19]

Q2: Are there safer alternatives to the sodium azide/acid combination for generating HN₃?

A2: Yes. The use of trimethylsilyl azide (TMSN₃) with an alcohol is one alternative.[1][14] Another approach is to use a phase-transfer catalyst with sodium azide, which can minimize the formation of free HN₃.[9] Furthermore, various catalytic systems, such as those employing zinc oxide or certain cobalt complexes, are designed to avoid the accumulation of dangerous levels of hydrazoic acid.[3][7]

Q3: Can I use a metal spatula to handle sodium azide?

A3: No. You should never use metal spatulas or other metal utensils to handle azides.[17][19] This can lead to the formation of highly shock-sensitive and explosive metal azides through friction or reaction. Always use plastic, ceramic, or Teflon spatulas.

Q4: What is the "Rule of Six" for organic azides?

A4: The "Rule of Six" is a guideline for assessing the stability of an organic azide. It suggests that for every azido group, there should be at least six carbon atoms in the molecule to provide sufficient dilution and render the compound relatively safe.[17] Compounds with a lower carbon-to-nitrogen ratio are more likely to be explosive.

Q5: How can I detect residual azide in my final product?

A5: Several analytical methods can be used to detect and quantify residual azide. For qualitative checks in the lab, starch-iodide paper can be used during the quenching process.[18] For quantitative analysis in purified samples, methods like HPLC with UV detection (often after derivatization), ion chromatography, or voltammetry can be employed.[20][21][22]

Data & Protocols

Table 1: Comparison of Selected Catalytic Systems for Tetrazole Synthesis
Catalyst/PromoterTypical Solvent(s)Temperature (°C)Key AdvantagesReference(s)
Triethylammonium chlorideDMF, Nitrobenzene100-130Simple, avoids metal catalysts[8][9]
Zinc Bromide (ZnBr₂)Water, IsopropanolRefluxGood yields, aqueous conditions possible[3][8]
Zinc Oxide (ZnO)THF/WaterRefluxExcellent safety profile (low HN₃ in headspace)[3]
Cobalt(II) ComplexDMSO110High yields, homogeneous catalysis[2][7]
Silica Sulfuric AcidDMFRefluxHeterogeneous catalyst, easy to remove[11]
None (Continuous Flow)NMP/Water190Extremely fast, enhanced safety via engineering[14][15]
Experimental Protocol: Safe In Situ Generation and Quenching of HN₃ for Tetrazole Synthesis (ZnO-Catalyzed)

This protocol is adapted from literature procedures and is intended as a guide. All procedures should be thoroughly risk-assessed before implementation.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the nitrile (1.0 equiv), sodium azide (1.2 equiv), and a catalytic amount of zinc oxide (ZnO, ~5 mol%).

  • Solvent Addition: Add a solvent mixture of THF and water (e.g., 4:1 v/v).

  • Heating: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Cooling: Once the reaction is complete, cool the flask to 0 °C in an ice bath.

  • Quenching: While maintaining cooling and stirring, slowly add a 20% aqueous solution of sodium nitrite (NaNO₂). Then, carefully add 2M HCl dropwise until the pH is ~2-3 and gas evolution is observed.

  • Verification: After gas evolution ceases, test for residual azide using a starch-iodide test strip. A blue-black color indicates the presence of nitrous acid, signifying the quench is complete.

  • Workup: Adjust the pH of the aqueous solution to precipitate the tetrazole product. Collect the solid by vacuum filtration, wash with cold water, and dry. Alternatively, extract the product with an appropriate organic solvent.

Visualized Workflows

Decision Workflow for Selecting a Tetrazole Synthesis Method

G start Start: Need to Synthesize a 5-Substituted Tetrazole scale What is the reaction scale? start->scale lab_scale Lab Scale (<10g) scale->lab_scale Small process_scale Process/Scale-up (>10g) scale->process_scale Large batch_options Consider Batch Reaction Options lab_scale->batch_options flow_reactor Utilize Continuous Flow Reactor High T, High P, Enhanced Safety process_scale->flow_reactor final_product Synthesized Tetrazole flow_reactor->final_product catalyst_choice Select Catalyst System batch_options->catalyst_choice zn_based Zinc-Based Catalysts (e.g., ZnO) Good safety profile, aqueous options catalyst_choice->zn_based Safety is top priority amine_hcl Amine Hydrochloride Metal-free, simple setup catalyst_choice->amine_hcl Avoiding metals other_lewis Other Lewis/Brønsted Acids (e.g., Co(II), Silica H₂SO₄) catalyst_choice->other_lewis Specific substrate needs zn_based->final_product amine_hcl->final_product other_lewis->final_product

Caption: Decision tree for choosing a suitable tetrazole synthesis method based on scale and safety priorities.

Workflow for Safe Quenching of Azide-Containing Reactions

G start Reaction Complete cool 1. Cool Reaction to 0 °C start->cool add_nitrite 2. Add aq. NaNO₂ Solution cool->add_nitrite acidify 3. Slowly Acidify (pH 2-3) (CAUTION: Gas Evolution!) add_nitrite->acidify test_azide 4. Test for Residual Azide acidify->test_azide positive Azide Present test_azide->positive Positive negative Quench Complete test_azide->negative Negative repeat_quench Add more NaNO₂/Acid Re-test positive->repeat_quench workup 5. Proceed to Workup/Isolation negative->workup repeat_quench->test_azide waste 6. Dispose of Waste Properly (Designated Azide Waste) workup->waste end End waste->end

Sources

Technical Support Center: Catalyst Efficiency in 1H-Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1H-Tetrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving catalyst efficiency for this critical transformation. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and optimize your synthetic routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection and reaction optimization in this compound synthesis.

Q1: What is the fundamental role of a catalyst in the [3+2] cycloaddition for this compound synthesis?

A1: The synthesis of 5-substituted-1H-tetrazoles from organic nitriles and an azide source is a [3+2] cycloaddition reaction.[1] The core function of the catalyst, typically a Lewis or Brønsted acid, is to activate the nitrile group.[1][2] This activation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion. This crucial step lowers the activation energy of the reaction, allowing it to proceed at a faster rate and under milder conditions than the uncatalyzed process.[3]

Q2: What are the main classes of catalysts used for this compound synthesis, and what are their relative advantages?

A2: Catalysts for this synthesis can be broadly categorized into homogeneous and heterogeneous systems.

  • Homogeneous Catalysts: These are soluble in the reaction medium and include metal salts like zinc bromide (ZnBr₂) and copper sulfate (CuSO₄·5H₂O), as well as organocatalysts like L-proline.[2][4][5] Their primary advantage is high activity due to the accessibility of catalytic sites. However, they can be difficult to separate from the product, leading to potential contamination and making catalyst recycling challenging.[6][7]

  • Heterogeneous Catalysts: These are in a different phase from the reaction mixture, often a solid catalyst in a liquid reaction. Examples include zeolites (like CoY zeolite), metal nanoparticles supported on materials like silica or magnetic beads (e.g., Fe₃O₄@SiO₂-APTES-TFA), and solid acids like silica sulfuric acid.[8][9][10] The key benefits of heterogeneous catalysts are ease of separation (often by simple filtration or magnetic decantation), improved recyclability, and reduced product contamination.[6][9][11] This makes them particularly attractive for greener and more cost-effective industrial applications.[8][9]

Q3: How do I choose the optimal solvent for my catalyzed tetrazole synthesis?

A3: The choice of solvent significantly impacts reaction efficiency.[8] Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally preferred as they effectively dissolve the azide source (e.g., sodium azide) and stabilize the charged intermediates formed during the reaction.[8][10][12] Protic solvents like ethanol are often unsuitable as they can solvate the azide anion too strongly, reducing its nucleophilicity.[8] When optimizing a new reaction, screening several polar aprotic solvents is a critical first step.[10]

Q4: What are the key safety considerations when working with azides in tetrazole synthesis?

A4: Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides.[5] It is crucial to handle it with extreme care in a well-ventilated fume hood and avoid contact with metals.[5] A particularly significant hazard is the potential for the in-situ formation of hydrazoic acid (HN₃), which is volatile and highly explosive.[1][10] Always adhere strictly to your institution's safety protocols when working with azides.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues encountered during catalyzed this compound synthesis.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution(s) Causality Explanation
Inactive Catalyst • Use a fresh batch of catalyst.• For heterogeneous catalysts, ensure proper activation (e.g., heating under vacuum).• Consider an alternative catalyst system (see comparison table below).[5]Catalysts can deactivate over time due to moisture, oxidation, or poisoning. Heterogeneous catalysts may require specific activation procedures to ensure the active sites are accessible.
Poor Quality of Starting Nitrile • Purify the starting nitrile (e.g., by distillation or recrystallization) before the reaction.[5]Impurities in the nitrile can interfere with the catalyst or participate in side reactions, consuming reagents and lowering the yield of the desired tetrazole.
Sub-optimal Reaction Temperature or Time • Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.[5]• Systematically increase the reaction temperature in increments (e.g., 10-20 °C) while monitoring for product formation and decomposition.The cycloaddition reaction has a specific activation energy that must be overcome. Insufficient temperature or time will result in an incomplete reaction. Conversely, excessive heat can lead to product degradation.
Inappropriate Solvent • Screen alternative polar aprotic solvents such as DMSO, NMP, or DMAc.As discussed in the FAQs, solvent polarity and coordinating ability are critical for dissolving reagents and stabilizing intermediates. An inappropriate solvent can completely stall the reaction.
Moisture in the Reaction • Use anhydrous solvents and reagents.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Water can react with some Lewis acid catalysts and can also hydrolyze the nitrile starting material, leading to reduced yields.

Problem 2: Formation of Multiple Products/Isomers

Potential Cause Recommended Solution(s) Causality Explanation
Non-selective Alkylation (for N-substituted tetrazoles) • Optimize the base, solvent, and alkylating agent.[13]Alkylation of the tetrazole ring can occur at either the N1 or N2 position, leading to a mixture of isomers. The regioselectivity is influenced by steric and electronic factors, which can be modulated by the reaction conditions.
Side Reactions of Functional Groups • Protect sensitive functional groups on the starting nitrile before the cycloaddition.Functional groups such as amines or unprotected indoles can react with the azide or catalyst, leading to undesired byproducts.[14]

Section 3: Experimental Protocols & Data

Comparative Summary of Common Catalytic Protocols
ProtocolCatalystAzide SourceSolventTemperature (°C)Typical Reaction Time (h)General Yield Range (%)
A: Zinc-Catalyzed (Sharpless) ZnBr₂NaN₃Water100-17012-4870-95
B: Ammonium Chloride NH₄ClNaN₃DMF100-12024-4860-90
C: Heterogeneous (Silica Sulfuric Acid) Silica Sulfuric AcidNaN₃DMFReflux5-1272-95
Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole using a Heterogeneous CoY Zeolite Catalyst

This protocol is adapted from the work of Veeramanoharan et al.[8]

Materials:

  • Benzonitrile (1.0 mmol, 103 mg)

  • Sodium azide (2.0 mmol, 130 mg)

  • CoY zeolite catalyst (20 mg)

  • N,N-Dimethylformamide (DMF), anhydrous (1 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzonitrile (1.0 mmol), sodium azide (2.0 mmol), and the CoY zeolite catalyst (20 mg).

  • Add anhydrous DMF (1 mL) to the flask.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 14 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to recover the heterogeneous catalyst. Wash the catalyst with ethyl acetate (3 x 5 mL).

  • Combine the filtrate and washings. Remove the solvent under reduced pressure.

  • Acidify the residue with 2M HCl to a pH of ~2 to protonate the tetrazole, causing it to precipitate.

  • Isolate the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain 5-phenyl-1H-tetrazole.

Catalyst Recyclability and Leaching Test

A key advantage of heterogeneous catalysts is their potential for reuse. The CoY zeolite catalyst can be recovered, washed, activated at 450 °C, and reused for subsequent runs with consistent catalytic activity.[8] A Sheldon test can be performed to confirm the absence of significant metal leaching, which involves filtering the catalyst mid-reaction and allowing the filtrate to react further. The lack of further product formation in the filtrate indicates true heterogeneous catalysis.[8]

Section 4: Mechanistic Insights & Visualizations

The generally accepted mechanism for the Lewis acid-catalyzed [3+2] cycloaddition of a nitrile and an azide is depicted below.

G Nitrile R-C≡N Activated_Complex [R-C≡N···Lewis Acid] Activated Nitrile Complex Nitrile->Activated_Complex Coordination Catalyst Lewis Acid (e.g., Co(II)) Catalyst->Activated_Complex Intermediate Open-Chain Intermediate Azide N₃⁻ Azide->Intermediate Attack on activated nitrile Cyclization Intramolecular Cyclization Intermediate->Cyclization Tetrazolide_Anion Tetrazolide Anion Cyclization->Tetrazolide_Anion Protonation Protonation (Workup) Product 5-Substituted-1H-Tetrazole Tetrazolide_Anion->Product H⁺

Caption: Generalized mechanism for Lewis acid-catalyzed this compound synthesis.

The catalytic cycle begins with the coordination of the nitrile to the Lewis acidic metal center, which activates the nitrile for nucleophilic attack by the azide ion.[8] This is followed by an intramolecular cyclization to form the tetrazolide anion, which is then protonated during acidic workup to yield the final this compound product.

References

  • Veeramanoharan, G., et al. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry. Available at: [Link]

  • Ghosh, P., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available at: [Link]

  • Kumar, R., et al. (2022). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Authorea Preprints. Available at: [Link]

  • Gholinejad, M., et al. (2012). Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst. Green Chemistry. Available at: [Link]

  • Al-Tarawneh, S., et al. (2022). New Heterogeneous Nano-Catalyst: Synthesis and Catalytic Effect on the Green Synthesis of 1- Substituted and 5-Substituted this compound Derivatives. Research Square. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]

  • Du, Z., et al. (2012). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of 5‐substituted 1H‐tetrazoles using A) Homogeneous and B) Magnetic heterogeneous catalyst. ResearchGate. Available at: [Link]

  • Häll-Månsåker, M., et al. (2001). This compound as Catalyst in Phosphomorpholidate Coupling Reactions: Efficient Synthesis of GDP-Fucose, GDP-Mannose, and UDP-Galactose. The Journal of Organic Chemistry. Available at: [Link]

  • Maleki, A., et al. (2018). Facile synthesis of tetrazoles catalyzed by the new copper nano-catalyst. Green Chemistry Letters and Reviews. Available at: [Link]

  • Roy, D., et al. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for the synthesis of 2-(1H-tetrazol-5-yl)... ResearchGate. Available at: [Link]

  • Ouali, A., et al. (2011). Tin-Catalyzed Synthesis of 5-Substituted 1H -Tetrazoles from Nitriles: Homogeneous and Heterogeneous Procedures. ACS Catalysis. Available at: [Link]

  • Sharma, G., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect. Available at: [Link]

  • Maleki, A., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Substituted this compound with Various Catalysts. ResearchGate. Available at: [Link]

  • Bakulev, V., et al. (2020). Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles. RSC Advances. Available at: [Link]

  • Scite.ai. (n.d.). Advances in Tetrazole Synthesis – An Overview. Scite.ai. Available at: [Link]

  • Du, Z., et al. (2012). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. International Journal of Molecular Sciences. Available at: [Link]

  • Bakulev, V., et al. (2020). Nitrileimines as an alternative to azides in base-mediated click [3 + 2] cycloaddition with methylene active nitriles. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Facile synthesis of tetrazoles catalyzed by the new copper nano-catalyst. ResearchGate. Available at: [Link]

  • University of California, Irvine. (n.d.). The [3+2]Cycloaddition Reaction. UCI. Available at: [Link]

  • Reddit. (2023). Problem with tetrazole formation. r/Chempros. Available at: [Link]

  • Semantic Scholar. (n.d.). Use of tetrazoles in catalysis and energetic applications: Recent developments. Semantic Scholar. Available at: [Link]

  • Sharma, P., et al. (2014). Tetrazoles via Multicomponent Reactions. Topics in Current Chemistry. Available at: [Link]

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Technical Support Center: DMF Removal from Tetrazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing N,N-Dimethylformamide (DMF) in your tetrazole synthesis workflows. As a high-boiling, polar aprotic solvent, DMF is invaluable for many reactions, including the common [3+2] cycloaddition for tetrazole formation.[1] However, its complete removal during work-up is a frequent and significant challenge for researchers. Residual DMF can complicate purification, interfere with subsequent reaction steps, and compromise the integrity of your final compound's analytical data.

This guide is structured to provide clear, actionable solutions to common problems encountered in the lab. We will move from foundational knowledge in our FAQ section to specific, hands-on advice in the Troubleshooting Guide and Detailed Protocols.

Frequently Asked Questions (FAQs)
Q1: Why is DMF so notoriously difficult to remove?

DMF's physical properties are the primary cause of its persistence. It has a high boiling point (153 °C) and is fully miscible with water, which means it cannot be easily removed by simple evaporation under standard rotary evaporator conditions or separated cleanly from aqueous layers without specific techniques.[2][3] Furthermore, its polarity causes it to associate with polar products, making extractive work-ups less efficient than with other solvents.

Q2: What are the principal strategies for removing DMF?

There are four primary methods, and the best choice depends on your product's properties:

  • Aqueous Extraction (Liquid-Liquid): The most common method for water-insoluble products. This involves diluting the reaction mixture with an organic solvent and washing repeatedly with water or a modified aqueous solution to partition the DMF out of the organic layer.[4]

  • Azeotropic Distillation: For removing trace amounts of DMF, especially from heat-stable products. This involves adding a solvent like toluene or heptane that forms a lower-boiling azeotrope with DMF, allowing it to be removed more easily by rotary evaporation.[5][6][7]

  • Precipitation/Crystallization: Ideal for solid products. The DMF solution is added to a large volume of an "anti-solvent" (a liquid in which your product is insoluble), causing the product to precipitate while the DMF remains in solution.[4][8]

  • High-Vacuum Evaporation / Lyophilization: A direct but often slow approach. It requires a strong vacuum pump to lower DMF's boiling point sufficiently for evaporation at a moderate temperature.[5][9] Lyophilization (freeze-drying) can be effective for polar, water-soluble compounds after dilution with water.[2][6]

Q3: How does the acidic nature of my 5-substituted-1H-tetrazole product affect the work-up?

The N-H proton on a 5-substituted-1H-tetrazole ring is acidic, with a pKa typically around 4.5-5.0, similar to acetic acid. This property can be exploited. By adding a mild base (e.g., NaHCO₃ solution) to the work-up, you can deprotonate the tetrazole, forming a water-soluble tetrazolate salt. This allows you to wash the organic layer, containing non-polar impurities, with the basic aqueous solution. Afterwards, re-acidifying the aqueous layer (e.g., with 1M HCl) will protonate the tetrazole, causing it to precipitate or allowing it to be extracted back into a fresh organic layer, free from the original DMF.

Troubleshooting Guide: Problem & Solution
Problem: My tetrazole product is water-soluble, so I can't perform a standard aqueous wash.

Root Cause: The high polarity of your product makes it partition into the aqueous phase along with the DMF, leading to significant yield loss.

Solutions:

  • Solution A: Precipitation with an Anti-Solvent:

    • Concentrate the reaction mixture as much as possible under high vacuum.

    • Slowly add the concentrated DMF solution dropwise into a rapidly stirring, large volume of a suitable anti-solvent (e.g., diethyl ether, acetonitrile, or ethyl acetate, depending on your product's insolubility).[4][10]

    • Your polar product should precipitate out of the solution.

    • Collect the solid by filtration and wash it thoroughly with more of the cold anti-solvent to remove residual DMF.[4]

  • Solution B: Azeotropic Removal:

    • If your product is thermally stable, add toluene or heptane (at least 3-5 times the volume of DMF) to the reaction mixture.

    • Remove the solvents via rotary evaporation. The toluene/heptane will form an azeotrope with the DMF, facilitating its removal at a lower temperature than DMF alone.[8][11] Repeat this process 2-3 times for best results.

  • Solution C: Lyophilization (Freeze-Drying):

    • After removing most of the DMF under high vacuum, dilute the residue with a small amount of water or a water/t-BuOH mixture.

    • Freeze the sample and lyophilize it. This is particularly effective for removing the final traces of DMF from highly polar, non-volatile compounds.[2][6]

Problem: I've performed multiple water washes, but my NMR spectrum still shows a significant DMF peak.

Root Cause: Standard water washes may not be sufficient due to unfavorable partition coefficients, especially when using polar organic solvents like ethyl acetate (EtOAc) or dichloromethane (DCM).

Solutions:

  • Solution A: Use a Less Polar Extraction Solvent: Switch your extraction solvent from EtOAc or DCM to diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE).[6][12] DMF has much lower solubility in these less polar ethers, forcing it more effectively into the aqueous phase.

  • Solution B: Use a Saturated LiCl Wash: This is a highly effective technique. Wash the organic layer 2-3 times with a 5-10% aqueous solution of lithium chloride (LiCl).[2][8][12] The lithium ions coordinate with the DMF, dramatically increasing its partitioning into the aqueous layer.[8] Follow this with a final brine wash to remove residual water from the organic layer.

  • Solution C: Increase the Volume and Number of Washes: As a rule of thumb, for every 1 mL of DMF, wash with at least 5-10 mL of water, and repeat the wash 4-5 times.[2][3][9] Overwhelming the system with water is critical for effective removal.

Problem: My tetrazole or starting materials are sensitive to acid or base, preventing pH manipulation during work-up.

Root Cause: Protective groups (e.g., TMS) or other functionalities on your molecule may be labile under acidic or basic conditions.[2]

Solution:

  • Focus on Neutral Work-up Conditions: Rely on the methods that do not require pH changes.

    • LiCl Washes: The 5% LiCl wash is a neutral salt solution and is the preferred method in this scenario.[2]

    • Azeotropic Removal: This method is entirely non-chemical and relies only on thermal evaporation, making it safe for pH-sensitive compounds.[5][6]

    • Precipitation: Crashing the product into a neutral anti-solvent is also a safe and effective option.[4]

Workflow & Data
Decision Workflow for DMF Removal

This diagram provides a logical path to selecting the appropriate work-up procedure based on the properties of your tetrazole product.

DMF_Removal_Workflow start Start: Reaction in DMF Complete product_sol Is product soluble in water? start->product_sol product_solid Is product a solid? product_sol->product_solid Yes wash_std Standard Aqueous Work-up (Et₂O/Water Washes) product_sol->wash_std No thermal_stable Is product thermally stable? product_solid->thermal_stable No precipitate Precipitation with Anti-Solvent (e.g., Et₂O, MeCN) product_solid->precipitate Yes azeotrope Azeotropic Removal (Toluene or Heptane) thermal_stable->azeotrope Yes lyophilize Lyophilization thermal_stable->lyophilize No wash_licl Enhanced Aqueous Work-up (Et₂O/LiCl Washes) wash_std->wash_licl DMF still present?

Caption: Decision tree for selecting a DMF removal method.

Mechanism: Enhanced Extraction with LiCl

The addition of LiCl to the aqueous wash phase significantly improves DMF removal by increasing the polarity of the aqueous layer and through direct coordination.

LiCl_Mechanism cluster_organic Organic Phase (e.g., Diethyl Ether) cluster_aqueous Aqueous Phase DMF_org DMF DMF_aq DMF DMF_org->DMF_aq Partitioning Favored by Li⁺ Coordination Product Tetrazole Product Li_ion Li⁺ Li_ion->DMF_aq Coordination Cl_ion Cl⁻ H2O H₂O

Caption: LiCl enhances partitioning of DMF into the aqueous phase.

Table 1: Properties of Common Solvents

This table summarizes key physical properties of DMF and solvents commonly used in its removal, highlighting the reasons behind procedural choices.

SolventBoiling Point (°C)Density (g/mL)Miscibility with WaterKey Work-up Characteristic
DMF 1530.944MiscibleThe high-boiling solvent to be removed.
Water 1001.000-Primary solvent for extractive removal.
Diethyl Ether 34.60.713LowPreferred extraction solvent due to low polarity.
Ethyl Acetate 77.10.902ModerateCommon but less effective extraction solvent.
Toluene 110.60.867ImmiscibleForms azeotrope with DMF for co-evaporation.
n-Heptane 98.40.684ImmiscibleForms azeotrope with DMF; lower BP than toluene.
Detailed Protocols
Protocol 1: Enhanced Aqueous Work-up with LiCl Wash
  • Application: For water-insoluble tetrazole products where standard water washes are insufficient.

  • Principle: Leverages the low polarity of diethyl ether and the coordinating effect of LiCl to maximize DMF removal.[2][8][12]

Methodology:

  • Dilution: Transfer the reaction mixture to a separatory funnel. For every 1 mL of DMF used, dilute with 10-20 mL of diethyl ether (Et₂O).

  • First Wash (Water): Add an equal volume of deionized water to the separatory funnel. Shake gently at first to avoid emulsions, then more vigorously. Allow the layers to separate and drain the lower aqueous layer.

  • LiCl Washes: Add a volume of 5% aqueous LiCl solution equal to the organic layer volume. Shake vigorously. Allow layers to separate and drain the aqueous layer. Repeat this LiCl wash two more times.

  • Brine Wash: Perform a final wash with a saturated NaCl (brine) solution to remove dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Azeotropic Removal of Trace DMF
  • Application: For thermally stable products, especially after an initial aqueous work-up to remove the bulk of DMF.

  • Principle: Toluene forms a lower-boiling azeotrope with DMF, allowing it to be removed efficiently on a rotary evaporator at a manageable temperature.[5][7]

Methodology:

  • Initial Concentration: Remove the primary organic solvent (e.g., Et₂O, EtOAc) from your crude product using a rotary evaporator.

  • Add Azeotroping Agent: To the flask containing the crude product and residual DMF, add toluene. Use a volume of toluene that is 5-10 times the estimated volume of the remaining DMF.

  • Co-evaporation: Place the flask back on the rotary evaporator. Using moderate heat (45-55 °C) and good vacuum, evaporate the solvents to dryness.

  • Repeat: Repeat steps 2 and 3 one or two more times to ensure complete removal of DMF. The final product should be a solid or oil free of the characteristic DMF smell.

References
  • Workup: DMF or DMSO - Department of Chemistry: University of Rochester. [Link]

  • How to remove DMF from post reaction in a workup? : r/chemistry - Reddit. [Link]

  • Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress. [Link]

  • How can I remove DMF from product if it´s water soluble? - ResearchGate. [Link]

  • Lab Tested DMF Removal Techniques from the Reaction Mixture! - YouTube. [Link]

  • What are your chemlife pro tips for removing DMF? : r/chemistry - Reddit. [Link]

  • Removing DMF : r/chemistry - Reddit. [Link]

  • How can I remove DMF through whereas my compound is water soluble? - ResearchGate. [Link]

  • What would be the best way to remove dimethylformamide from a 16% DMF/water solution? - Quora. [Link]

  • How to get rid of DMF from the organic layer - EPFL. [Link]

  • Novel way to remove DMSO and DMF - Evaporator - BioChromato. [Link]

  • DMF: how to remove it from reaction mixture? - ResearchGate. [Link]

  • How can we remove DMF from a reaction mixture? - ResearchGate. [Link]

  • Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Publishing. [Link]

  • How to purify polar organic compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO? - ResearchGate. [Link]

  • The application and recycling of DMF in pharmaceutical production - Hebei Tech. [Link]

  • Anyone have any good recommendations for alternative solvents to NMP, DMA, DMF? : r/Chempros - Reddit. [Link]

  • How to remove DMF completely after completion of reaction ( DMF used as solvent in reaction)? - ResearchGate. [Link]

  • Remove Sticky Reagents - University of Rochester. [Link]

  • Recent Advances of Pervaporation Separation in DMF/H2O Solutions: A Review - NIH. [Link]

  • Process for recovering dimethylformamide by distillation with dimethylamine addition - Google P
  • How to get rid of DMF?? : r/chemistry - Reddit. [Link]

  • Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update - Bentham Science. [Link]

  • How to remove DMF from reaction mixture in room temperature ? - ResearchGate. [Link]

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Technical Support Center: Characterization of Unexpected Byproducts in Tetrazole Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting tetrazole alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected outcomes in their experiments. Here, we move beyond the expected regioisomers to explore the formation and characterization of less common but frequently encountered byproducts. Our approach is rooted in mechanistic understanding to empower you to not only identify these impurities but also to adjust your experimental design to mitigate their formation.

Troubleshooting Guide: When Your Tetrazole Alkylation Goes Off-Script

This section addresses specific issues you might encounter, providing a logical workflow from observation to identification and resolution.

Issue 1: My reaction mixture shows a new, highly polar spot by TLC, and I'm observing mass signals higher than my expected product.

Probable Cause: Over-Alkylation and Tetrazolium Salt Formation

Excessive reactivity of the alkylating agent, elevated temperatures, or prolonged reaction times can lead to a second alkylation event on the already N-alkylated tetrazole. This results in the formation of a cationic N,N'-dialkyltetrazolium salt. These salts are often highly polar and may precipitate from nonpolar solvents or streak on TLC plates.

Workflow: Identification and Characterization of Tetrazolium Salts

dot graph TD { A[Observation: Unexpectedly high mass signal and/or polar byproduct] --> B{Hypothesis: Tetrazolium salt formation}; B --> C[Characterization]; C --> D[Mass Spectrometry]; C --> E[NMR Spectroscopy]; C --> F[HPLC Analysis]; D --> G["Look for [M]+ ion corresponding to the dialkylated cation"]; E --> H["1H & 13C NMR: Downfield shifts of ring and N-alkyl protons/carbons"]; F --> I[Observe early elution time in reversed-phase HPLC]; I --> J[Confirm with standards if available]; }

Caption: Troubleshooting workflow for tetrazolium salt formation.

Experimental Protocols:

  • Mass Spectrometry (ESI-MS):

    • Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

    • Analyze using electrospray ionization in positive ion mode.

    • Expected Result: Look for a prominent ion corresponding to the molecular weight of the dialkylated tetrazolium cation (the [M]+ ion, where M is the cation itself, without the counter-ion). The counter-ion (e.g., Br-, I-) will not be observed in positive mode.

  • NMR Spectroscopy (¹H and ¹³C):

    • Isolate the byproduct by column chromatography (a more polar eluent system will likely be required) or preparative HPLC.

    • Dissolve the isolated salt in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

    • Expected Result: Compared to the mono-alkylated products, the protons and carbons on the N-alkyl groups and the tetrazole ring carbon of the tetrazolium salt will be significantly deshielded (shifted downfield) due to the positive charge. For example, the tetrazole ring carbon (C5) in 2,5-disubstituted tetrazoles typically appears at 162–167 ppm, while in 1,5-isomers it is around 152–156 ppm[1]. In tetrazolium salts, this signal can be shifted even further downfield.

Compound TypeApproximate ¹³C Chemical Shift of C5 (ppm)
1,5-Disubstituted Tetrazole152 - 156
2,5-Disubstituted Tetrazole162 - 167
N,N'-Dialkyltetrazolium Salt> 165
  • HPLC Analysis:

    • Inject the crude reaction mixture onto a reversed-phase HPLC column (e.g., C18).

    • Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Expected Result: Tetrazolium salts, being ionic and highly polar, will typically have shorter retention times than their neutral mono-alkylated precursors.

Preventative Measures:

  • Use a stoichiometric amount of the alkylating agent (1.0-1.2 equivalents).

  • Maintain a lower reaction temperature.

  • Monitor the reaction closely by TLC or LC-MS and stop it upon consumption of the starting material.

Issue 2: My mass spec shows a loss of 28 or 43 Da from my product, and the reaction mixture has a distinct odor. The yield of my desired product is low.

Probable Cause: Tetrazole Ring Decomposition

Tetrazoles, particularly under thermal or acidic stress, can undergo ring-opening and fragmentation. The specific pathway depends on the substitution pattern and conditions.

  • For 2,5-disubstituted tetrazoles: Thermal decomposition can lead to the elimination of N₂ (28 Da) and the formation of a nitrilimine intermediate. This highly reactive species can then be trapped by solvents or other nucleophiles, or rearrange.

  • For 1,5-disubstituted tetrazoles: The decomposition often proceeds through an azidoazomethine intermediate, which can then lose N₂ to form a nitrene, subsequently rearranging to a carbodiimide. The loss of HN₃ (43 Da) is a characteristic fragmentation pathway for 5-substituted tetrazoles in positive ion ESI-MS.

Workflow: Investigating Tetrazole Decomposition

dot graph TD { A[Observation: Low yield, unexpected mass fragments (e.g., M-28, M-43)] --> B{Hypothesis: Ring decomposition}; B --> C[Analysis of Reaction Conditions]; C --> D{High Temperature?}; C --> E{Strongly Acidic/Lewis Acidic?}; D --> F[Pathway: N₂ elimination -> Nitrilimine]; E --> G[Pathway: Ring-opening/Fragmentation]; B --> H[Characterization of Byproducts]; H --> I[GC-MS for volatile byproducts]; H --> J[LC-MS for trapping products]; H --> K[FT-IR of crude mixture]; K --> L["Look for characteristic carbodiimide stretch (~2150-2100 cm⁻¹)"]; }

Caption: Troubleshooting workflow for tetrazole ring decomposition.

Characterization of Decomposition Products:

  • Carbodiimides:

    • FT-IR: Look for a strong, sharp absorption band in the region of 2150–2100 cm⁻¹. This is a highly characteristic stretch for the -N=C=N- group.

    • ¹³C NMR: The central carbon of the carbodiimide is a quaternary carbon and typically appears in the 135-145 ppm range.

    • Mass Spectrometry: Carbodiimides will have a molecular weight corresponding to the loss of N₂ from the parent 1,5-disubstituted tetrazole.

  • Nitrilimine Trapping Products:

    • The characterization of these products is highly dependent on the solvent or nucleophile present in the reaction mixture. For example, if the reaction is run in an alcohol (ROH), you may observe the formation of an α-alkoxy-hydrazone. Analysis by LC-MS is crucial to identify the molecular weight of these adducts.

Preventative Measures:

  • Avoid excessive heating. If the reaction is sluggish, consider alternative activation methods, such as using a more reactive alkylating agent or a suitable catalyst, rather than increasing the temperature.

  • Be cautious with strong Lewis acids, which can trigger the fragmentation of tetrazoles.

  • If high temperatures are unavoidable, consider performing the reaction in a solvent that is less likely to react with the potential nitrilimine intermediate.

Issue 3: I'm reacting a tetrazole with a dihaloalkane (e.g., 1,2-dibromoethane) to form a bromoethyl-tetrazole, but I'm seeing a byproduct with a lower molecular weight.

Probable Cause: Surprising Formation of Vinyl Compounds

In reactions of tetrazoles with certain alkyl halides, particularly dihaloalkanes, an unexpected elimination reaction can occur to form a vinyl-substituted tetrazole alongside or instead of the expected haloalkyl product. This has been observed in the reaction of bis(tetrazol-5-yl)benzenes with 1,2-dibromoethane[2]. The mechanism likely involves an initial alkylation followed by a base-mediated elimination of HBr.

Characterization of Vinyl Tetrazoles:

  • ¹H NMR: The vinyl group will give rise to characteristic signals in the olefinic region (typically 5-7 ppm), often as a complex multiplet (dd, ddt, etc.) due to geminal, cis, and trans couplings.

  • Mass Spectrometry: The molecular weight will correspond to the parent tetrazole plus 26 Da (the mass of a C₂H₂ fragment).

  • Confirmation: Comparison of the spectral data with known examples of vinyl tetrazoles in the literature is the best way to confirm the structure.

Preventative Measures:

  • Use a non-nucleophilic base in stoichiometric amounts. An excess of a strong base is more likely to promote the elimination reaction.

  • Consider using an alkylating agent that is less prone to elimination, for example, by using a longer alkyl chain between the two leaving groups.

Frequently Asked Questions (FAQs)

Q1: How can I reliably distinguish between the N1 and N2 alkylated isomers?

A1: The most definitive method is ¹³C NMR spectroscopy . The chemical shift of the carbon atom in the tetrazole ring (C5) is consistently different for the two isomers. Generally, the C5 signal in 2,5-disubstituted tetrazoles is deshielded (shifted downfield) by approximately 9.2–12.2 ppm compared to the corresponding 1,5-disubstituted isomer[3].

Q2: My starting material has an ester group. Could this be causing side reactions?

A2: Yes, under basic conditions used for many tetrazole alkylations (e.g., using NaH, K₂CO₃), the ester group can be susceptible to hydrolysis if water is present, or transesterification if an alcohol is used as the solvent. If a strong, non-nucleophilic base like NaH is used in an aprotic solvent like DMF or THF, the ester group is generally stable. However, always monitor your reactions for byproducts corresponding to the hydrolyzed carboxylic acid or transesterified product.

Q3: I have a nitro group on my aromatic tetrazole. Are there any specific byproducts I should be aware of?

A3: Nitro groups are generally stable under typical alkylation conditions. However, if you are using reductive conditions for any other purpose in your synthetic sequence, be aware that the nitro group can be reduced to an amine. Furthermore, in the presence of very strong bases and certain alkylating agents, side reactions involving the nitro group are possible, though less common. It is always good practice to check for unexpected byproducts by LC-MS.

Q4: What is a good starting point for developing an LC-MS method to analyze my crude reaction mixture?

A4: A general-purpose method that works well for many tetrazole derivatives is as follows:

  • Column: A C18 reversed-phase column (e.g., 2.7 µm particle size, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes. This will allow for the elution of both polar byproducts like tetrazolium salts and less polar products.

  • Detector: Use both a UV detector (e.g., at 254 nm) and a mass spectrometer in ESI positive and negative modes to get a comprehensive profile of your reaction components[4][5].

References

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  • Lyčka, A., et al. (2020). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using 1H–15N HMBC NMR Spectroscopy. European Journal of Organic Chemistry, 2020(22), 3329-3334. [Link]

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  • Popova, E. A., et al. (2016). Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations. Beilstein Journal of Organic Chemistry, 12, 1269–1279. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 1H-Tetrazole vs. Carboxylic Acid Bioisosterism in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Bioisosterism

In the intricate process of drug discovery and lead optimization, the carboxylic acid moiety is a recurring pharmacophore. Its ability to act as a hydrogen bond donor and acceptor, and to exist as an anion at physiological pH, makes it a powerful anchor for binding to biological targets. However, the very properties that make it effective can also be liabilities. Carboxylic acids often contribute to poor pharmacokinetic profiles, including low membrane permeability, rapid metabolism (e.g., glucuronidation), and potential for toxicity.[1][2]

This is where the principle of bioisosterism becomes a cornerstone of medicinal chemistry. Bioisosteres are functional groups or molecules that possess similar physicochemical properties and elicit a comparable biological response.[1] One of the most successful and widely applied bioisosteric replacements for a carboxylic acid is the 1H-tetrazole ring.[3][4][5] This guide provides a comprehensive comparison of these two critical acidic functional groups, supported by experimental data and practical protocols, to empower researchers in making informed decisions for rational drug design.

Part 1: The Physicochemical Dichotomy: A Head-to-Head Comparison

The decision to replace a carboxylic acid with a this compound is not merely a structural swap; it is a strategic modulation of a compound's fundamental properties. While both groups can act as proton donors, their subtle yet significant differences can profoundly impact a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3]

Acidity (pKa): The Anchor Point

A primary reason for the success of the tetrazole bioisostere is its comparable acidity to carboxylic acids. The acidic N-H of the tetrazole ring has a pKa in the range of 4.5–5.0, closely mimicking that of many carboxylic acids (pKa ≈ 4.2–4.4).[1][2][5][6] This similarity is crucial as it allows the tetrazole to exist in its deprotonated, anionic form at physiological pH, thus preserving the key ionic interactions with the biological target that the original carboxylic acid made. The negative charge in the tetrazolate anion is delocalized over the larger, four-nitrogen aromatic system, which influences its interaction profile.[3]

Lipophilicity (logP/logD): A Balancing Act

Lipophilicity is a critical determinant of a drug's ability to cross biological membranes. Generally, tetrazoles are considered more lipophilic than their carboxylic acid counterparts.[1] Anionic tetrazoles can be almost ten times more lipophilic than the corresponding carboxylates.[1] This increased lipophilicity can be advantageous for improving membrane permeability and oral absorption. However, this is not always straightforward. Some studies have shown that despite higher lipophilicity, tetrazoles can exhibit lower than expected permeability.[7][8] This has been attributed to a larger desolvation penalty, as the tetrazole ring may engage in stronger hydrogen bonding interactions with water.[3][8]

PropertyCarboxylic AcidThis compoundKey Implication in Drug Design
pKa ~4.2 - 4.4[6]~4.5 - 5.0[2][5]Similar acidity allows for conserved ionic interactions at the target site.
Lipophilicity Generally lowerGenerally higher[1][2]Can improve membrane permeability, but may be offset by a higher desolvation penalty.[7]
Metabolic Stability Susceptible to glucuronidation and β-oxidation[5]Generally resistant to metabolism[5][9][10]A primary driver for the switch; leads to longer half-life and reduced risk of reactive metabolites.[11]
Geometry Planar carboxylate groupPlanar aromatic ringBoth present a planar anionic surface for interaction.
H-Bonding Forms strong H-bondsForms strong H-bonds, but the interaction environment extends further from the molecular core (~1.2 Å)[11][12]The binding pocket may need to be flexible enough to accommodate this difference.[12]
Metabolic Stability: The Decisive Advantage

A significant driver for replacing a carboxylic acid is to enhance metabolic stability.[3][9] Carboxylic acids are prone to metabolic conjugation, primarily forming acyl glucuronides. These metabolites can be chemically reactive and have been associated with toxicity.[2][11] In contrast, the tetrazole ring is generally robust and resistant to common metabolic transformations, leading to a longer in vivo half-life and a cleaner safety profile.[5][9][10] While tetrazoles can undergo N-glucuronidation, these adducts are not as chemically reactive as O-glucuronides.[2]

MetabolicPathways cluster_0 Carboxylic Acid Metabolism cluster_1 This compound Metabolism CA R-COOH (Carboxylic Acid Drug) UGT UDP-Glucuronosyl-transferase (UGT) CA->UGT Conjugation AG R-CO-Glucuronide (Acyl Glucuronide) UGT->AG Reactive Potentially Reactive/ Unstable Metabolite AG->Reactive Tet R-CN4H (Tetrazole Analog) Metabolism Metabolic Enzymes Tet->Metabolism Stable Generally Stable/ Excreted Unchanged Metabolism->Stable

Caption: Comparative metabolic fates of carboxylic acids and 1H-tetrazoles.

Part 2: Structure-Activity Relationship (SAR) Case Study: The Angiotensin II Receptor Blockers (ARBs)

One of the most prominent success stories of tetrazole bioisosterism is the development of the "sartan" class of antihypertensive drugs, such as Losartan.[5]

  • The Challenge: Early peptide-based antagonists of the Angiotensin II Type 1 (AT1) receptor had poor oral bioavailability. The development of non-peptidic antagonists led to lead compounds containing a carboxylic acid, which was essential for binding but resulted in poor pharmacokinetic properties.

  • The Bioisosteric Replacement: In the development of Losartan, researchers at DuPont replaced the carboxylic acid with a this compound ring.

  • The Outcome: This strategic switch was remarkably successful. The tetrazole moiety in Losartan effectively mimicked the binding of the carboxylic acid to the AT1 receptor, maintaining high-affinity binding.[3] Crucially, the tetrazole analog exhibited significantly improved metabolic stability and oral bioavailability, leading to a blockbuster drug for the treatment of hypertension.[5]

CompoundFunctional GroupAT1 Receptor Binding (IC50)In Vivo Efficacy
Lead Compound Carboxylic AcidPotentPoor due to low bioavailability
Losartan This compoundPotent (Maintained)Excellent, orally active drug

This case study exemplifies the power of the tetrazole bioisostere to retain desired biological activity while overcoming the ADME liabilities of the carboxylic acid group.

Part 3: Essential Experimental Protocols for Evaluation

A rigorous comparison between a carboxylic acid-containing lead and its tetrazole analog requires precise experimental data. Below are standardized protocols for key assays.

Protocol 1: pKa Determination by Potentiometric Titration
  • Objective: To determine the acid dissociation constant (pKa) of the test compound.

  • Methodology:

    • Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if not readily soluble in water, then dilute with water to a known concentration (e.g., 1-5 mM).[3]

    • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

    • Titration: Add small, precise aliquots of a standardized titrant (e.g., 0.1 M NaOH) to the solution.

    • Data Collection: Record the pH after each addition of titrant.

    • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the compound is ionized (the midpoint of the titration curve).

Protocol 2: LogD Measurement by Shake-Flask Method
  • Objective: To determine the distribution coefficient of the compound between an organic and an aqueous phase at a specific pH (typically 7.4).

  • Methodology:

    • Phase Preparation: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and an immiscible organic solvent (typically n-octanol). Pre-saturate each phase with the other by vigorous mixing followed by separation.

    • Compound Addition: Dissolve a known amount of the test compound in the n-octanol phase.

    • Equilibration: Add an equal volume of the aqueous buffer to the n-octanol solution. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

    • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

    • Quantification: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

    • Calculation: LogD = log10 ( [Compound]octanol / [Compound]aqueous ).

Protocol 3: In Vitro Metabolic Stability using Liver Microsomes
  • Objective: To assess the susceptibility of a compound to metabolism by Phase I enzymes.

  • Methodology:

    • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a buffered solution.

    • Initiation: Add the test compound (at a final concentration of e.g., 1 µM) to the microsome mixture and pre-incubate at 37°C. Initiate the metabolic reaction by adding the cofactor NADPH.

    • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

    • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

    • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 1H-Tetrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of spectroscopic methods for the validation of 1H-tetrazole synthesis. The this compound moiety is a cornerstone in modern medicinal chemistry, frequently serving as a bioisosteric replacement for carboxylic acids in drug candidates, which can improve metabolic stability and lipophilicity.[1][2][3] Given its importance, unequivocal structural confirmation of synthesized tetrazoles is paramount. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Context: The Primacy of the [3+2] Cycloaddition

While several methods exist for synthesizing 1H-tetrazoles, the [3+2] cycloaddition reaction between an organic nitrile and an azide source (commonly sodium azide) remains the most prevalent and versatile approach for preparing 5-substituted-1H-tetrazoles.[1][2][4] This reaction's popularity stems from the wide availability of nitrile starting materials and the generally high yields achievable.

The fundamental transformation involves the conversion of a nitrile's cyano group (C≡N) into the five-membered heterocyclic tetrazole ring. Our validation strategy, therefore, is centered on confirming this specific transformation: verifying the disappearance of the nitrile functional group and unequivocally identifying the newly formed tetrazole ring and its associated protons and carbons.

A Critical Note on Safety

The synthesis of tetrazoles frequently involves the use of azide compounds, such as sodium azide (NaN₃). These reagents demand rigorous safety protocols.

  • Toxicity: Azides are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[5]

  • Explosion Hazard: Sodium azide can decompose explosively when subjected to heat or shock.[5][6] Critically, it can react with heavy metals (e.g., lead, copper, brass) often found in plumbing or on metal spatulas to form highly shock-sensitive and explosive heavy metal azides.[5][6][7]

  • Hydrazoic Acid Formation: Mixing azides with acids generates hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[5][8] All acidification steps must be performed in a well-ventilated chemical fume hood.[9]

Always consult the Safety Data Sheet (SDS) for all reagents and adhere to strict institutional safety protocols. Never use metal spatulas to handle azides, and avoid contact with halogenated solvents like dichloromethane, which can form dangerously unstable poly-azidomethanes. [5][6][7]

The Spectroscopic Validation Workflow: A Multi-Technique Approach

No single technique provides a complete structural picture. A robust validation relies on the convergence of data from multiple, complementary spectroscopic methods. The workflow logically progresses from a rapid confirmation of functional group conversion (FT-IR) to a detailed structural map (NMR) and final confirmation of molecular mass (MS).

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Start Synthesized Crude Product FTIR FT-IR Spectroscopy Start->FTIR Initial analysis NMR NMR Spectroscopy (¹H & ¹³C) FTIR->NMR Functional group change confirmed MS Mass Spectrometry NMR->MS Detailed structure assigned Confirm Structure Confirmed MS->Confirm Correct molecular weight verified

Caption: A logical workflow for the comprehensive validation of this compound synthesis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The First Checkpoint

FT-IR is the fastest method to ascertain if the fundamental chemical transformation has occurred. The analysis hinges on a simple principle: the disappearance of a key reactant peak and the appearance of new product peaks.

Causality: The conversion of a nitrile to a tetrazole involves breaking the C≡N triple bond and forming N-H, C=N, and N=N bonds within the heterocyclic ring. These changes produce a dramatic and easily observable shift in the IR spectrum. The most telling piece of evidence is the complete disappearance of the intense, sharp C≡N stretching vibration from the starting nitrile, which typically appears around 2200-2260 cm⁻¹.[10] Its absence is a strong indicator of a complete reaction.

Concurrently, the formation of the tetrazole ring gives rise to a new set of characteristic absorptions.

Functional GroupCharacteristic Absorption (cm⁻¹)Rationale
Reactant Signal (Disappearance)
Nitrile (C≡N) Stretch2200 - 2260Strong, sharp peak. Its absence is the primary indicator of reaction success.
Product Signals (Appearance)
N-H Stretch3400 - 3100 (broad)Indicates the N-H bond of the tetrazole ring; often broad due to hydrogen bonding.[11]
Aromatic C-H Stretch3100 - 3000C-H bond on the tetrazole ring itself or aromatic substituents.[11]
C=N and N=N Ring Vibrations1640 - 1340A series of peaks corresponding to the stretching of double bonds within the ring.[11][12]
Tetrazole Ring Vibrations1200 - 900Complex "fingerprint" vibrations unique to the tetrazole ring structure.[11][12]
Experimental Protocol: KBr Pellet for FT-IR Analysis
  • Preparation: Gently grind 1-2 mg of the dry, purified tetrazole sample with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. The goal is a fine, homogeneous powder.[11]

  • Pellet Formation: Transfer the powder to a pellet press die. Apply 8-10 tons of pressure for several minutes to form a transparent or translucent disc.[11]

  • Data Acquisition: Place the KBr pellet in the spectrometer's sample holder. First, run a background scan with an empty holder. Then, run the sample scan to acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

While FT-IR confirms the functional group transformation, NMR spectroscopy provides the detailed atomic-level map needed for unequivocal structure elucidation. Both ¹H and ¹³C NMR are essential, offering complementary data points.

¹H NMR Spectroscopy

Causality: This technique reveals the chemical environment of every proton in the molecule. For tetrazole validation, we look for two key features: the appearance of the N-H proton signal and the chemical shift changes in the substituent attached to the ring.

The N-H proton of the tetrazole ring is acidic and its signal is a distinctive feature. In DMSO-d₆, this proton often appears as a very broad singlet at a significantly downfield chemical shift, sometimes exceeding 16 ppm, due to strong hydrogen bonding with the solvent.[13] The exact position is concentration and solvent-dependent, but its presence is a key identifier.

¹³C NMR Spectroscopy

Causality: ¹³C NMR maps the carbon skeleton. Its power in tetrazole validation is twofold. First, like in FT-IR, it confirms the disappearance of the nitrile carbon of the starting material. Second, it confirms the appearance of the C5 carbon of the newly formed tetrazole ring.

TechniqueKey Diagnostic SignalRationale
¹H NMR Broad singlet, >16 ppm (in DMSO-d₆)Corresponds to the acidic N1-H proton of the tetrazole ring.[13]
¹³C NMR Disappearance of Nitrile Carbon (~115-125 ppm)Confirms consumption of the starting material.
¹³C NMR Appearance of Tetrazole C5 Carbon (~150-160 ppm)Confirms the formation of the heterocyclic ring at the position of the former nitrile.[13][14]
Experimental Protocol: NMR Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for 5-substituted-1H-tetrazoles as it readily dissolves them and allows for observation of the exchangeable N-H proton.

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Analysis: Cap the tube, ensure the solution is homogeneous, and place it in the NMR spectrometer to acquire ¹H and ¹³C spectra.

Mass Spectrometry (MS): The Final Confirmation

Mass spectrometry provides the definitive proof of synthesis by confirming the molecular weight of the product.

Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules. The primary goal is to find the molecular ion peak that corresponds to the exact mass of the synthesized tetrazole. High-resolution mass spectrometry (HRMS) is particularly powerful, as it can confirm the molecular formula to within a few parts per million (ppm) of the theoretical value.[15]

Furthermore, the fragmentation pattern observed in tandem MS (MS/MS) can serve as a structural fingerprint. 1H-tetrazoles exhibit characteristic fragmentation pathways:

  • Loss of N₂: A neutral loss of 28 Da is a hallmark of the tetrazole ring.[15][16]

  • Loss of HN₃: A neutral loss of 43 Da is also a common and diagnostic fragmentation pattern.[15][16]

Analysis TypeExpected Result for 5-Phenyl-1H-tetrazole (C₇H₆N₄, MW: 146.15)Rationale
ESI-MS (+) m/z = 147.0665 ([M+H]⁺)Confirms the molecular weight of the protonated molecule.
ESI-MS (-) m/z = 145.0523 ([M-H]⁻)Confirms the molecular weight of the deprotonated molecule.
MS/MS (+) Fragment at m/z = 104.0546 ([M+H - HN₃]⁺)Shows the characteristic loss of hydrazoic acid from the protonated parent.[16]
MS/MS (-) Fragment at m/z = 117.0451 ([M-H - N₂]⁻)Shows the characteristic loss of dinitrogen from the deprotonated parent.[16]

Integrated Case Study: Synthesis and Validation of 5-Phenyl-1H-tetrazole

To illustrate the synergy of these techniques, we present a complete workflow for the synthesis and validation of 5-phenyl-1H-tetrazole from benzonitrile.

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures and must be performed with strict adherence to safety precautions.[9][17]

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine benzonitrile (10 mmol), sodium azide (15 mmol), and a catalyst such as silica sulfuric acid (0.05 g) or Zn(OAc)₂·2H₂O (10 mol%).[1][14] Add N,N-Dimethylformamide (DMF) (50 mL) as the solvent.

  • Reaction: Heat the mixture to reflux and stir vigorously for the time specified by the chosen catalytic method (e.g., 5 hours).[1] Monitor the reaction's completion by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice water and acidify to pH ~2-3 with dilute HCl. This step must be performed in a well-ventilated fume hood to manage the release of HN₃.

  • Isolation: A solid precipitate will form. Isolate the crude product by vacuum filtration and wash the filter cake with cold water.[9]

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 5-phenyl-1H-tetrazole as a white solid.

G cluster_reactants Reactants & Conditions cluster_process Process Benzonitrile Benzonitrile Reaction [3+2] Cycloaddition Benzonitrile->Reaction SodiumAzide Sodium Azide (NaN₃) SodiumAzide->Reaction Catalyst Catalyst (e.g., Zn(OAc)₂) Catalyst->Reaction Solvent Solvent (DMF, Reflux) Solvent->Reaction Workup Acidic Workup (Caution: HN₃ formation!) Reaction->Workup Purification Recrystallization Workup->Purification Product Pure 5-Phenyl-1H-tetrazole Purification->Product

Caption: Experimental workflow for the synthesis of 5-phenyl-1H-tetrazole.

Validation Data for 5-Phenyl-1H-tetrazole
  • FT-IR (KBr, cm⁻¹): Disappearance of the C≡N peak at ~2230 cm⁻¹. Appearance of a broad N-H stretch (~3400-3100), aromatic C-H (~3060), and characteristic ring vibrations at ~1601, 1457, and in the fingerprint region.[13][14]

  • ¹H NMR (400 MHz, DMSO-d₆, δ ppm): ~17.0 (br s, 1H, N-H), 8.00 (d, 2H, ortho-protons of phenyl ring), 7.55 (m, 3H, meta/para-protons of phenyl ring).[13]

  • ¹³C NMR (100 MHz, DMSO-d₆, δ ppm): ~155.9 (C5 of tetrazole), 131.8, 129.8, 127.3, 124.6 (carbons of the phenyl ring).[13]

  • HRMS (ESI+): Calculated for [C₇H₇N₄]⁺: 147.0665; Found: 147.0662.

The convergence of these distinct datasets—the functional group change from FT-IR, the precise structural map from ¹H and ¹³C NMR, and the exact molecular weight from MS—provides an unassailable validation of the successful synthesis of 5-phenyl-1H-tetrazole. This rigorous, multi-technique approach is the standard for ensuring scientific integrity in the development of novel chemical entities.

References

  • A Comparative Analysis of this compound Synthesis Methods for Researchers. Benchchem.
  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Thieme Chemistry.
  • Safe Handling of Azides. University of Pittsburgh.
  • Azide Compounds - Environmental Health and Safety. Princeton University.
  • Standard Operating Procedure Safe Handling of Azido Compounds. UNM Chemistry.
  • Information on Azide Compounds. Stanford Environmental Health & Safety.
  • Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Texas A&M University.
  • A Comparative Guide to Spectroscopic Techniques for the Functional Group Analysis of this compound. Benchchem.
  • A Comprehensive Review of 5-Substituted-1H-Tetrazole Derivatives in Medicinal Chemistry. Benchchem.
  • A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted this compound. Research Square.
  • Application Notes and Protocols for the Synthesis of 1H-Tetrazoles
  • Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI.
  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal.
  • Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science.
  • Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. S. Afr. J. Chem..
  • STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research.
  • The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe...
  • 5-Vinyl-1H-tetrazole. MDPI.

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A Senior Application Scientist's Guide to the Computational Comparison of 1H-Tetrazole and Its Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of 1H-Tetrazole

In the landscape of modern medicinal chemistry, the this compound ring holds a privileged position. Its primary role is that of a non-classical bioisostere for the carboxylic acid group, a substitution strategy that has become a cornerstone of rational drug design.[1][2][3][4] The rationale for this replacement is compelling; while mimicking the acidity and hydrogen-bonding capabilities of a carboxylic acid, the tetrazole moiety often confers significant advantages, including enhanced metabolic stability, improved lipophilicity, and robust interactions with biological targets.[2][3][5][6][7][8]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a framework for the computational evaluation of this compound and its analogues. We will explore the causality behind computational and experimental choices, present objective performance data, and detail the self-validating protocols necessary to bridge predictive modeling with empirical evidence. Our goal is to empower you to make informed decisions when selecting the optimal acidic moiety to advance your drug discovery programs.

The Fundamental Bioisosteric Relationship: Why Replace a Carboxylic Acid?

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties, is a foundational tactic in lead optimization.[5][9] The this compound ring is arguably the most successful bioisostere for the carboxylic acid group due to a remarkable confluence of shared characteristics. Both are planar, acidic moieties capable of engaging in crucial two-point hydrogen bonding interactions within receptor active sites.[6][7][10][11]

However, the key driver for this substitution lies in overcoming the liabilities of the carboxyl group. Carboxylic acids are susceptible to metabolic conjugation, particularly the formation of reactive acyl glucuronides, which can lead to toxicity or rapid clearance.[11] The tetrazole ring, by contrast, is exceptionally resistant to metabolic degradation, offering a more stable and predictable pharmacokinetic profile.[3][7][11] This bioisosteric switch is not merely a substitution but a strategic enhancement of drug-like properties.

G cluster_predictions Property Prediction Start Input: 2D Structure of Analogue Build3D Generate 3D Conformer Start->Build3D Optimize Geometry Optimization (e.g., DFT, MMFF) Build3D->Optimize Calc_pKa pKa Calculation (Quantum Mechanics) Optimize->Calc_pKa Calc_logP logP/logD Calculation (Fragment-based methods) Optimize->Calc_logP Calc_MEP MEP Calculation (Electrostatics) Optimize->Calc_MEP Analyze Comparative Analysis vs. This compound & COOH Calc_pKa->Analyze Calc_logP->Analyze Calc_MEP->Analyze Decision Prioritize for Synthesis? Analyze->Decision

Caption: General workflow for computational property prediction of analogues.

Quantitative Comparison of Carboxylic Acid Bioisosteres

To provide an objective comparison, the following table summarizes key physicochemical properties for this compound and other common carboxylic acid bioisosteres. The data presented are representative values compiled from the literature, intended to illustrate the relative differences between these functional groups.

Functional GroupStructure ExampleTypical pKaTypical cLogP*Key Characteristics & Considerations
Carboxylic Acid R-COOH4.0 - 4.8ReferenceStrong H-bonding; planar. Prone to metabolic conjugation (acyl glucuronides). [11]
This compound R-CNNNN-H4.5 - 5.0+0.2 to +0.8Excellent bioisostere. Metabolically stable, planar, delocalized charge. May increase lipophilicity. [5][6][7][11]
Hydroxamic Acid R-CONHOH8.5 - 9.5-0.5 to -1.0Weaker acid. Strong metal chelator. Can have metabolic liabilities (sulfation, glucuronidation). [7]
Acyl Sulfonamide R-CONHSO₂R'4.0 - 6.0VariableStrong acid. Non-planar geometry. Can significantly alter conformation and binding mode. [9]
Thiazolidinedione (Structure)6.0 - 7.5+0.5 to +1.5Weaker acid. Bulky, non-planar group. Often used in nuclear hormone receptor modulators. [9]
Oxadiazolinone (Structure)~6.1VariableBioisostere found in drugs like Azilsartan. Offers an alternative heterocyclic scaffold. [11]

cLogP values are presented as a typical change relative to the parent carboxylic acid.

Protocols: From In Silico Prediction to In Vitro Validation

Trust in computational models is built upon a foundation of experimental validation. A prediction is a hypothesis; a validated prediction is actionable intelligence. Here, we detail the methodologies that form a self-validating system, ensuring that computational insights translate into reliable, real-world data.

Protocol 1: Computational Prediction of pKa and logP
  • Causality and Experimental Choice: The accuracy of in silico predictions is directly tied to the sophistication of the underlying model. For electronic properties like pKa, which depend on the precise distribution of electrons, quantum mechanical methods such as Density Functional Theory (DFT) are required for high accuracy. [12][13]For a bulk property like logP, which is additive, faster and empirically-derived fragment-based methods are efficient and generally reliable.

  • Step-by-Step Methodology:

    • Structure Preparation: Draw the 2D structure of the target molecule (e.g., in MarvinSketch or ChemDraw). Generate a plausible 3D conformation.

    • Geometry Optimization: Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94). Follow this with a high-level quantum mechanical optimization (e.g., using Gaussian or ORCA) with a DFT functional and basis set suitable for drug-like molecules (e.g., B3LYP/6-311++G(2d,2p)) incorporating a continuum solvent model (e.g., PCM or SMD) to simulate an aqueous environment. [13] 3. pKa Prediction: Using the optimized geometry, perform a thermodynamic cycle calculation to determine the free energy change of deprotonation in the solvent model. This ΔG value is then used to calculate the pKa. Specialized software packages like Jaguar or ADF can streamline this process.

    • logP/logD Prediction: Submit the 2D or 3D structure to established logP prediction algorithms (e.g., ALOGPS, XLOGP3, ChemAxon's calculator). These tools calculate the logP by summing the contributions of individual atoms or fragments. Calculate logD at pH 7.4 using the predicted pKa and logP values.

    • Data Collation: Record the predicted pKa, logP, and logD values in a comparative table for all designed analogues.

Protocol 2: Experimental Validation of Lipophilicity (logD₇.₄) via HPLC
  • Causality and Experimental Choice: While computationally predicted logP (cLogP) values are useful for initial screening, they can suffer from significant inaccuracies, especially for novel scaffolds. [5]An experimental measurement is the gold standard. High-Performance Liquid Chromatography (HPLC) is a robust, efficient, and widely accepted method for determining lipophilicity (as logD) by measuring a compound's retention time on a reverse-phase column, which directly correlates with its partitioning behavior. [5]

  • Step-by-Step Methodology:

    • System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase should be a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

    • Calibration: Prepare a set of 5-7 standard compounds with well-documented logD₇.₄ values that span the expected range of your test compounds. Inject each standard and record its retention time (tᵣ). Create a calibration curve by plotting the known logD₇.₄ values against the logarithm of the capacity factor, k', where k' = (tᵣ - t₀) / t₀ (t₀ is the column dead time).

    • Sample Analysis: Dissolve the synthesized tetrazole analogue and its corresponding carboxylic acid in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mM).

    • Injection and Data Acquisition: Inject the sample onto the HPLC system and record the chromatogram, noting the retention time (tᵣ) of the analyte peak.

    • Calculation: Calculate the capacity factor (k') for your test compound. Using the equation from the linear regression of your calibration curve, calculate the experimental logD₇.₄ for your compound.

    • Validation: Compare the experimentally determined logD₇.₄ with the computationally predicted value. A strong correlation across a series of analogues validates the predictive power of the chosen computational model for that chemical space.

G Start Synthesized Analogues (Tetrazole & COOH) Prepare Prepare Standards & Samples (pH 7.4 Buffer) Start->Prepare HPLC Inject on C18 HPLC Column Prepare->HPLC Detect Record Retention Time (tᵣ) HPLC->Detect Calc_k Calculate Capacity Factor (k') Detect->Calc_k Calc_logD Determine Experimental logD₇.₄ from Calibration Curve Calc_k->Calc_logD Calibrate Generate Calibration Curve with Standards Calibrate->Calc_logD Compare Compare Experimental logD with Predicted logD Calc_logD->Compare Validate Model Validated? Compare->Validate

Caption: Experimental workflow for logD determination using HPLC.

Case Study: The Losartan Story

A quintessential example of the successful application of this bioisosteric replacement is the angiotensin II receptor antagonist, Losartan. [11]In its development, an initial lead compound contained a carboxylic acid. By replacing this with a this compound ring, the resulting compound, Losartan, exhibited an improved pharmacokinetic profile and ultimately became a blockbuster drug for treating hypertension. This strategic switch highlights how the principles discussed in this guide—understanding acidity, lipophilicity, and metabolic stability—translate directly into clinical success.

Conclusion and Future Outlook

The this compound ring is more than just a substitute for a carboxylic acid; it is a tool for strategic molecular enhancement. This guide has provided a framework for the objective, computational, and experimental comparison of this compound and its analogues. The synergy between high-level computational prediction and robust experimental validation is the most powerful paradigm in modern drug discovery. By understanding the "why" behind our methods and rigorously validating our predictions, we can more effectively navigate chemical space to design safer and more efficacious medicines.

Looking forward, the integration of machine learning and artificial intelligence will further refine our predictive capabilities. [14][15]Quantitative Structure-Activity Relationship (QSAR) models and deep learning algorithms are already being employed to forecast not just physicochemical properties but also complex ADMET profiles, including toxicity and off-target effects, for novel tetrazole-containing compounds. [14][15][16]As these computational tools become more sophisticated, the principles of rigorous validation outlined here will become even more critical to ensuring their successful application in bringing new therapies to patients.

References

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  • Braconi, L., et al. (2023). Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. European Journal of Medicinal Chemistry. [Link]

  • Ghorbani-Vaghei, R., et al. (2019). Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. [Link]

  • Verma, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

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  • Stache, L. C., et al. (2022). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. ACS Catalysis. [Link]

  • Allen, F. H., et al. (2012). The Hydrogen Bond Environments of this compound and Tetrazolate Rings: The Structural Basis for Tetrazole-Carboxylic Acid Bioisosterism. Journal of Chemical Information and Modeling. [Link]

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  • ResearchGate. (n.d.). 1Vinyl5-amino-1 H-tetrazole: X-ray molecular and crystal structures and quantum-chemical DFT calculations. [Link]

  • Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry. [Link]

  • Liu, Y., et al. (2023). Application of QSAR models for acute toxicity of tetrazole compounds administrated orally and intraperitoneally in rat and mouse. Toxicology. [Link]

  • Lamey, F. S., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity. Bioorganic Chemistry. [Link]

  • Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry. [Link]

  • da Silva, A. B., et al. (2021). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst. ACS Omega. [Link]

  • Paul, D., et al. (2024). Computational Strategies Reshaping Modern Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

  • ResearchGate. (n.d.). Drugs in the Tetrazole Series. [Link]

  • Lushnikov, A. M., et al. (2024). Machine learning prediction of acute toxicity with in vivo experiments on tetrazole derivatives. RSC Medicinal Chemistry. [Link]

  • Taylor & Francis. (n.d.). Quantum Chemical Calculations on the Corrosion Inhibition Performance of Some Tetrazole Derivatives. [Link]

  • Shkryl, Y. N., et al. (2022). Permeability of New Antifungal Fluconazole Derivatives through a Lipophilic Membrane: Experiment and Modeling. International Journal of Molecular Sciences. [Link]

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The Scientist's Guide to Bioisosterism: A Comparative Analysis of 1H-Tetrazole and Carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, the strategic substitution of functional groups can dramatically alter a molecule's properties, transforming a promising lead into a clinical candidate. Among the most trusted moves in the medicinal chemist's playbook is the bioisosteric replacement of a carboxylic acid with a 1H-tetrazole. This guide provides an in-depth, objective comparison of these two critical acidic moieties, grounded in experimental data, to empower researchers in making informed decisions for lead optimization.

While both functional groups can serve as key interaction points with biological targets, their subtle yet significant differences in acidity, lipophilicity, and metabolic fate can have profound consequences on a drug's pharmacokinetic and pharmacodynamic profile. Understanding these nuances is paramount for rational drug design.

At a Glance: A Head-to-Head Comparison of Physicochemical Properties

The decision to employ a bioisosteric replacement hinges on a careful evaluation of key physicochemical parameters. While this compound is an excellent mimic of carboxylic acid in terms of acidity, its other properties diverge in ways that can be strategically exploited.

PropertyCarboxylic AcidThis compoundKey Implications for Drug Design
Acidity (pKa) ~4.0 - 5.0[1]~4.5 - 5.1[1]Both are predominantly ionized at physiological pH (~7.4), allowing the tetrazole to effectively mimic the carboxylate's ability to form crucial ionic bonds with biological targets.[1]
Lipophilicity (logP/logD) LowerHigherThe tetrazolate anion is notably more lipophilic than the corresponding carboxylate.[1] This can enhance membrane permeability and improve oral absorption, although this is not always a straightforward correlation.[2][3][4]
Hydrogen Bonding Acts as both H-bond donor and acceptor.Acts as an H-bond donor (N-H) and multiple H-bond acceptors (ring nitrogens). The tetrazole ring can engage in stronger hydrogen bonding interactions.[3][4]The more complex and stronger hydrogen bonding capacity of the tetrazole can lead to a higher desolvation penalty, potentially counteracting the benefits of increased lipophilicity on permeability.[2][3][4]
Metabolic Stability Susceptible to Phase II conjugation (e.g., glucuronidation) to form potentially reactive acyl glucuronides.[5][6]Generally more resistant to metabolic degradation. Forms N-glucuronides that are typically less reactive than acyl glucuronides.[5][6]Replacement with a tetrazole can significantly improve a drug's half-life and reduce the risk of toxicity associated with reactive metabolites.[1]
Size and Shape PlanarPlanar, but slightly larger. The hydrogen bond environment extends further from the core of the molecule.[7]The increased size may require subtle adjustments in the binding pocket of the target protein to be accommodated.

Experimental Data: A Matched-Pair Analysis

To move beyond generalities, it is crucial to examine experimental data from matched molecular pairs, where the only significant structural change is the replacement of the carboxylic acid with a this compound. A study by Ballatore et al. on derivatives of phenylpropionic acid provides a clear, direct comparison.[3][4]

CompoundStructureExperimental pKaExperimental logD at pH 7.4
Carboxylic Acid Analog (1) 3-phenylpropanoic acid4.60.4
Tetrazole Analog (16) 5-(phenethyl)-1H-tetrazole4.90.6

Data sourced from Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres.[3][4]

This data quantitatively confirms the very similar acidity of the two functional groups, with the tetrazole being only slightly less acidic. It also demonstrates the increased lipophilicity of the tetrazole analog, as indicated by the higher logD value.

Causality and Experimental Design: Why These Properties Matter

The choice between a carboxylic acid and a tetrazole is not arbitrary; it is a calculated decision based on the specific challenges presented by a lead compound.

  • The pKa Similarity: The near-identical pKa values are the foundation of this bioisosteric relationship. At physiological pH, both groups exist predominantly as anions, enabling them to form strong ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site. This mimicry is often essential for maintaining biological activity.

  • Exploiting Lipophilicity: A common hurdle in drug development is poor absorption due to low membrane permeability. The higher lipophilicity of the tetrazole can be a significant advantage, potentially improving a drug's ability to cross cellular membranes and be absorbed orally. However, as the data from Ballatore et al. also showed, this increased lipophilicity does not always translate to better permeability, likely due to the stronger hydrogen bonding and higher desolvation penalty of the tetrazole.[3][4]

  • Enhancing Metabolic Stability: Carboxylic acids are prone to metabolism via glucuronidation, which can lead to the formation of reactive acyl glucuronides. These metabolites have been implicated in idiosyncratic drug toxicities. Tetrazoles, while also susceptible to glucuronidation, form more stable N-glucuronides, mitigating this risk and often leading to a longer in vivo half-life.[5][6]

Experimental Protocols: A Guide to Comparative Characterization

To ensure a robust and reliable comparison between a carboxylic acid-containing lead and its tetrazole analog, a series of well-defined experiments are essential.

Workflow for Bioisostere Comparison

G cluster_0 Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro Evaluation cluster_3 Data Analysis & Decision A Lead Compound (Carboxylic Acid) B Synthesize Tetrazole Analog A->B Bioisosteric Replacement C pKa Determination (Potentiometric Titration) B->C D Lipophilicity Measurement (logD Shake-Flask) B->D E Metabolic Stability Assay (Human Liver Microsomes) B->E F Target Binding/ Functional Assays B->F G Head-to-Head Data Comparison C->G D->G E->G F->G H Lead Optimization Decision G->H RAS_Pathway cluster_drugs Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin (from Kidney) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE (from Lungs) AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds & Activates Vasoconstriction Vasoconstriction, Aldosterone Release AT1Receptor->Vasoconstriction Signal Transduction Losartan Losartan (Tetrazole) Losartan->AT1Receptor Blocks

Sources

A Senior Application Scientist's Guide to the Experimental Validation of 1H-Tetrazole as a cis-Amide Bond Surrogate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Conformational Conundrum of the Amide Bond

In the realm of peptide science and drug discovery, molecular geometry is paramount. The peptide backbone, a repeating sequence of N-Cα-C units, derives its structural complexity from the rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds. However, the amide bond (C-N) itself is a rigid, planar unit due to the delocalization of the nitrogen lone pair, which imparts partial double-bond character.[1] This planarity results in two possible conformations: trans and cis.

The trans conformation, where the α-carbons of adjacent residues are on opposite sides of the amide bond, is sterically favored by a significant margin (~2-3 kcal/mol). Consequently, over 99% of non-proline amide bonds in proteins adopt this arrangement. Yet, the high-energy cis conformation is not a mere curiosity; it is a critical structural element in numerous biologically active peptides and proteins, often found at the core of β-turns and essential for receptor recognition and protein folding.[2][3][4] The challenge for medicinal chemists is that peptides engineered to rely on a cis-amide conformation are often conformationally unstable, readily isomerizing to the inactive trans form. This has driven the search for bioisosteres—structural mimics that can lock in the desired geometry while retaining or improving pharmacological properties.

This guide provides an in-depth comparison and experimental validation of the 1,5-disubstituted 1H-tetrazole ring, a premier surrogate for the cis-amide bond.[4][5] We will explore its structural mimicry, comparative physicochemical properties, and a detailed workflow for its synthesis and validation, providing researchers with the rationale and practical steps to leverage this powerful tool in peptidomimetic design.

The 1,5-Disubstituted this compound: A Structural Analogue

The 1,5-disubstituted this compound is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon. Its value as a cis-amide bond surrogate stems from its rigid, planar geometry, which effectively locks the two substituents (analogous to the flanking amino acid residues) into a fixed spatial orientation that closely mimics the cis conformation of a peptide bond.[4][5]

Caption: Structural analogy between a cis-amide bond and a 1,5-disubstituted tetrazole ring.

Comparative Analysis: A Tale of Two Structures

An objective evaluation reveals key differences in geometry and physicochemical properties that are critical for rational drug design.

Geometric & Conformational Properties

The primary motivation for using a tetrazole surrogate is to enforce a specific conformation. Analysis of crystal structures from the Cambridge Structural Database (CSD) confirms the geometric similarity but also highlights a key difference: the tetrazole ring is even more conformationally constrained than a native cis-amide bond.[5]

Parametercis-Amide Bond1,5-Disubstituted this compoundRationale & Implication
ω Torsion Angle (Cα-C-N-Cα') ~0° (range -30° to +30°)[5]Fixed near 0°[5]The tetrazole provides a rigid scaffold, eliminating the risk of cis-trans isomerization.
Cα-C-N Bond Angle ~118°~114°Minor difference, generally well-tolerated in receptor binding pockets.
C-N-Cα' Bond Angle ~124°~127°The slightly larger angle in the tetrazole may subtly alter substituent positioning.
C-N Bond Length ~1.33 Å~1.34 Å (C-N1), ~1.32 Å (C-N4)The endocyclic bonds are comparable to the partial double bond of an amide.
Conformational Flexibility Rotationally restricted but can isomerize.Highly rigid and planar.The tetrazole reduces the entropic penalty of binding by pre-organizing the molecule in the desired conformation.

Data compiled from analyses of the Cambridge Structural Database.[4][5]

Physicochemical & Pharmacokinetic Properties

Beyond geometry, the replacement of a -CO-NH- unit with a -C=N-N=N-N- ring fundamentally alters the molecule's character, with significant implications for its drug-like properties.

Propertycis-Amide Bond1,5-Disubstituted this compoundRationale & Implication
Metabolic Stability Susceptible to cleavage by proteases (e.g., trypsin, chymotrypsin).Highly resistant to enzymatic degradation.[1][5][6]This is a major advantage, leading to longer biological half-life and improved bioavailability.[7]
Hydrogen Bonding One H-bond donor (N-H) and one H-bond acceptor (C=O).Four potential H-bond acceptors (the four ring nitrogens); no H-bond donor.[5][8]This is a critical difference. The loss of the H-bond donor can impact binding affinity if that interaction is crucial for receptor engagement.
Lipophilicity (LogP) Moderately polar.Generally increases lipophilicity relative to the parent amide.Can improve membrane permeability, although this is not guaranteed due to potential desolvation penalties.[9]
Acidity/Basicity The amide nitrogen is non-basic.The tetrazole ring is weakly basic.Can influence solubility and interactions with acidic residues in a binding pocket.

Experimental Validation Workflow

Validating the tetrazole surrogate requires a systematic, multi-step approach. The goal is to confirm that the synthetic molecule (1) can be made efficiently, (2) adopts the intended conformation, and (3) exhibits the desired biological and pharmacological properties.

G cluster_struct cluster_bio start Design Tetrazole Peptidomimetic synth Step 1: Chemical Synthesis (e.g., Ugi-Azide Reaction) start->synth purify Step 2: Purification & Verification (HPLC, LC-MS, HRMS) synth->purify struct Step 3: Structural Characterization purify->struct nmr Conformational Analysis (NMR) xray Solid-State Structure (X-ray) bio Step 4: Biological & PK Evaluation struct->bio activity In Vitro Biological Activity (Binding/Functional Assays) stability Metabolic Stability Assay (Microsomes, Plasma) end Validated Surrogate bio->end

Caption: Workflow for the experimental validation of a this compound as a cis-amide surrogate.

Protocol 1: Synthesis via Ugi-Azide Multicomponent Reaction

Multicomponent reactions (MCRs) are highly efficient for building complex molecular scaffolds. The Ugi-azide reaction is particularly well-suited for generating 1,5-disubstituted tetrazoles from readily available starting materials.[10][11]

Rationale: This one-pot, two-step procedure offers high atom economy and allows for rapid generation of a diverse library of peptidomimetics by simply varying the four input components (an amino acid, an aldehyde/ketone, an isocyanide, and an azide source).

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the N-protected amino acid (1.0 equiv) in methanol (MeOH, 0.5 M), add the aldehyde component (1.0 equiv), the isocyanide component (1.0 equiv), and azidotrimethylsilane (TMS-N₃, 1.2 equiv).

  • Reaction Execution: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tetrazole-containing peptidomimetic.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Conformational Analysis by 2D NMR Spectroscopy

While X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy is the premier tool for determining the solution-phase conformation, which is often more relevant to biological function.[12][13][14] A Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is ideal for this purpose.

Rationale: The ROESY experiment detects protons that are close in space (< 5 Å), regardless of molecular weight. For a peptide containing a cis-amide or its tetrazole surrogate, a key diagnostic is the strong spatial correlation between the α-proton of residue i (Hαᵢ) and the α-proton of the preceding residue i-1 (Hαᵢ₋₁). This correlation is absent or very weak in the extended trans conformation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the purified tetrazole peptidomimetic in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃CN) to a concentration of 5-10 mM.

  • Data Acquisition: Acquire a 2D ¹H-¹H ROESY spectrum on an NMR spectrometer (≥ 500 MHz is recommended). Use a spin-lock mixing time of 200-400 ms.

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

  • Spectral Analysis:

    • Assign all proton resonances using standard 2D experiments like COSY and TOCSY if necessary.

    • Examine the ROESY spectrum for key cross-peaks.

    • Primary Validation Point: Look for a medium-to-strong cross-peak between the Hα of the amino acid C-terminal to the tetrazole and the Hα of the amino acid N-terminal to the tetrazole. The presence of this Hα(i-1) <-> Hα(i) correlation is strong evidence for the compact, cis-like fold enforced by the tetrazole ring.

    • Compare this to the expected correlations for a standard trans peptide, which would show a strong correlation between Hα(i-1) and the amide proton NH(i), but not between the two Hα protons.

Biological and Pharmacological Validation

The ultimate test of a bioisostere is its performance in a biological context.

  • Affinity and Potency: The tetrazole-modified peptide should be tested in the same biological assays as the parent compound (e.g., receptor binding assays, enzyme inhibition assays). A successful surrogate will retain or, ideally, improve potency (Kᵢ, Kd, IC₅₀, or EC₅₀ values).[15][16] For instance, studies on enkephalin analogues showed that inserting a tetrazole surrogate could significantly alter coordinating properties and interactions with metal ions.[15]

  • Metabolic Stability: The enhanced stability of the tetrazole-containing peptide can be quantified experimentally. A standard protocol involves incubating the compound with liver microsomes or in plasma from relevant species (e.g., human, mouse) and measuring the concentration of the parent compound over time using LC-MS.[7] The calculated half-life (t₁/₂) should be significantly longer than that of the native peptide.

Conclusion and Outlook

The this compound ring stands as a robust and effective surrogate for the cis-amide bond. Its primary advantages are twofold: it rigidly enforces a bioactive conformation, reducing the entropic cost of binding, and it provides a significant shield against proteolytic degradation, enhancing pharmacokinetic properties.[5][17]

However, researchers must remain cognizant of its limitations. The replacement of the amide unit fundamentally alters the hydrogen bonding pattern, which can be detrimental if the original N-H donor is critical for biological activity. Furthermore, synthetic routes must be chosen carefully to avoid conditions that could cause racemization at the adjacent α-carbon.[4]

By following a rigorous experimental validation workflow—encompassing efficient synthesis, definitive structural analysis, and comprehensive biological evaluation—scientists can confidently employ the this compound surrogate to design next-generation peptidomimetics with enhanced stability, potency, and therapeutic potential.

References

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  • Shaikh, M. R., et al. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. NIH.
  • Akula, M. R., et al. (2012). Synthesis of peptidomimetics, δ- and ε-lactam tetrazoles. PubMed - NIH.
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  • Gaggelli, E., et al. (1998). Effect of the tetrazole cis-amide bond surrogate on the complexing ability of some enkephalin analogues toward Cu(II) ions. PubMed.
  • Tetrazole-containing naphthalene bis-sulfonamide Keap1-Nrf2 interaction inhibitors. (n.d.). ChemRxiv.
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  • Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. (2021). PubMed Central.
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  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SUBSTITUTED (1H-TETRAZOL-1-YL) PYRIDINES. (n.d.). [Source not provided].
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  • Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution: Combining X-ray diffraction, 1H NMR, FT–IR, and UV–Vis spectra and DFT calculations. (n.d.). Comptes Rendus de l'Académie des Sciences.
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  • Density Functional Studies on Secondary Amides: Role of Steric Factors in Cis/Trans Isomeriz
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers.
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  • 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. (2020). [Source not provided].
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A Head-to-Head Comparison of Catalysts for 1H-Tetrazole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-tetrazole moiety is a cornerstone in medicinal chemistry and materials science, frequently employed as a bioisostere for carboxylic acids, enhancing metabolic stability and pharmacokinetic profiles of drug candidates.[1] The most prevalent route to these vital heterocycles is the [3+2] cycloaddition of nitriles and an azide source. The choice of catalyst for this transformation is critical, profoundly influencing reaction efficiency, safety, and scalability. This guide provides a comprehensive, head-to-head comparison of leading catalytic systems for this compound synthesis, grounded in experimental data to empower researchers in making informed decisions for their specific applications.

The Crucial Role of Catalysis in Tetrazole Synthesis

The direct cycloaddition of a nitrile and an azide to form a tetrazole ring is a thermally demanding process. Catalysts accelerate this reaction by activating the nitrile group, making it more susceptible to nucleophilic attack by the azide anion.[2] The ideal catalyst should not only provide high yields and short reaction times but also be cost-effective, environmentally benign, and, for industrial applications, reusable. This guide will dissect the performance of prominent homogeneous and heterogeneous catalytic systems, offering insights into their mechanisms and practical utility.

Homogeneous Catalysis: Soluble Catalysts for Intimate Reactant Interaction

Homogeneous catalysts, being in the same phase as the reactants, offer excellent activity and selectivity due to the high accessibility of their catalytic sites.[3] However, their separation from the reaction mixture can be challenging, often leading to product contamination and catalyst loss.[4]

Zinc Salts: The Workhorse Catalyst

Zinc salts, particularly zinc bromide (ZnBr₂), are widely used, effective, and economical catalysts for this compound synthesis.[2] The Lewis acidic nature of the zinc(II) ion is key to its catalytic activity.

Mechanism of Action: The zinc ion coordinates to the nitrogen atom of the nitrile, polarizing the C≡N bond and increasing the electrophilicity of the carbon atom. This activation facilitates the nucleophilic attack of the azide ion, leading to the formation of a zinc-coordinated tetrazole intermediate, which upon protonation yields the final product.[5]

Experimental Protocol: Zinc Bromide-Catalyzed Synthesis of 5-Phenyl-1H-tetrazole [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.0 eq).

  • Solvent Addition: Add deionized water to achieve a nitrile concentration of approximately 1 M.

  • Reaction: Heat the mixture to reflux (100 °C) with vigorous stirring for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, acidify the aqueous solution to a pH of ~1 by the slow addition of concentrated hydrochloric acid.

  • Isolation: The precipitated product is isolated by vacuum filtration, washed with cold water, and dried under vacuum.

Causality of Experimental Choices:

  • Water as Solvent: Offers a green and safe reaction medium.

  • Reflux Temperature: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Acidic Work-up: Protonates the tetrazolate anion, leading to the precipitation of the neutral this compound product.

Copper Complexes: Mild and Efficient Alternatives

Copper complexes have emerged as highly efficient catalysts, often operating under milder conditions than zinc salts.[6] Both Cu(I) and Cu(II) species have been successfully employed.

Mechanism of Action: The reaction is believed to proceed through the in-situ formation of a copper-azide species, which then undergoes a [3+2] cycloaddition with the nitrile.[6]

Experimental Protocol: Copper-Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles [7]

  • Reaction Setup: To a microwave-transparent vessel, add the nitrile (1.0 eq), sodium azide (1.2 eq), and [Cu(phen)(PPh₃)₂]NO₃ (10 mol%).

  • Solvent Addition: Add a green solvent such as ethanol.

  • Reaction: Heat the mixture in a microwave reactor at 65 °C for 15 minutes.

  • Work-up: After cooling, the solvent is removed under reduced pressure.

  • Isolation: The residue is purified by column chromatography.

Causality of Experimental Choices:

  • Microwave Irradiation: Significantly reduces the reaction time by efficiently transferring energy to the polar reactants.

  • Copper Complex: The specific ligands on the copper center can be tuned to optimize catalytic activity.

Heterogeneous Catalysis: Designing for Reusability and Sustainability

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of easy separation (typically by filtration) and recyclability, which are crucial for green chemistry and industrial processes.[3]

Zeolites: Shape-Selective and Robust Catalysts

Zeolites are crystalline aluminosilicates with a well-defined porous structure. When ion-exchanged with transition metals like cobalt, they act as robust and reusable catalysts.[5]

Mechanism of Action: The metal ions within the zeolite framework act as Lewis acid sites, activating the nitrile in a similar fashion to homogeneous metal salts.[5] The confined environment of the zeolite pores can also influence the reaction selectivity.

Experimental Protocol: CoY Zeolite-Catalyzed Synthesis of 5-(Phenylmethyl)-1H-tetrazole [5]

  • Reaction Setup: In a pressure tube, combine phenylacetonitrile (1 mmol), sodium azide (2.0 mmol), and CoY zeolite (20 mg).

  • Solvent Addition: Add DMF (1 mL).

  • Reaction: Heat the mixture at 120 °C for 14 hours.

  • Work-up: After cooling, the catalyst is separated by filtration and washed with ethyl acetate. The filtrate is concentrated.

  • Isolation: The product is purified by recrystallization.

  • Catalyst Regeneration: The recovered zeolite is washed, dried, and activated at 450 °C for reuse.

Causality of Experimental Choices:

  • DMF as Solvent: A high-boiling polar aprotic solvent that effectively dissolves the reactants.

  • Pressure Tube: Allows for heating the reaction above the boiling point of the solvent, accelerating the reaction rate.

  • Catalyst Activation: High-temperature treatment removes adsorbed species and restores the catalytic activity of the zeolite.

Magnetic Nanoparticles: Facile Separation and High Surface Area

Immobilizing a catalyst on magnetic nanoparticles provides a high surface area for the reaction and allows for effortless separation of the catalyst from the reaction mixture using an external magnet.[8]

Mechanism of Action: The catalytic mechanism depends on the active species immobilized on the nanoparticle surface. For instance, copper-functionalized magnetic nanoparticles would follow a similar mechanism to other copper catalysts.[9]

Experimental Workflow: Magnetic Nanoparticle Catalysis

G cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_recycling Catalyst Recycling reactants Nitrile + Azide + Magnetic Catalyst in Solvent heating Heating & Stirring reactants->heating mixture Reaction Mixture heating->mixture magnet Apply External Magnet mixture->magnet decantation Decant Supernatant magnet->decantation washing Wash Catalyst decantation->washing product_isolation Isolate Product from Supernatant decantation->product_isolation drying Dry Recovered Catalyst washing->drying reuse Reuse in a New Reaction drying->reuse

Caption: Workflow for this compound synthesis using a magnetic nanocatalyst.

Head-to-Head Performance Comparison

To facilitate a direct comparison, the following table summarizes the performance of various catalytic systems for the synthesis of 5-substituted-1H-tetrazoles under optimized conditions reported in the literature.

Catalyst TypeCatalystSubstrateSolventTemp. (°C)Time (h)Yield (%)Catalyst LoadingReusabilityReference
Homogeneous ZnBr₂BenzonitrileWater1002491100 mol%No[2]
[Cu(phen)(PPh₃)₂]NO₃BenzonitrileEthanol65 (MW)0.259510 mol%No[7]
Heterogeneous CoY ZeolitePhenylacetonitrileDMF120149220 mg/mmolYes (3 cycles)[5]
Nano TiO₂BenzonitrileDMF120592-Yes (several cycles)[10]
Fe₃O₄@SiO₂-Im(Br)-SB-Cu(II)Benzaldehyde, Hydroxylamine, NaN₃Water801.597-Yes (significant loss after 5 cycles)[11][12]
Ag/Sodium Borosilicate4-Chloroaniline, TEOF, NaN₃Solvent-free1203940.05 g/2 mmolYes (5 cycles)[13]

Note: Direct comparison is challenging due to variations in substrates and reaction conditions across different studies.

Conclusion and Future Outlook

The synthesis of 1H-tetrazoles has been significantly advanced by the development of a diverse array of catalytic systems.

  • For laboratory-scale synthesis , where cost and reusability are less critical, homogeneous catalysts like zinc bromide and copper complexes offer high yields and operational simplicity.

  • For large-scale production and green chemistry applications , heterogeneous catalysts are superior. Zeolites provide robustness and shape-selectivity, while magnetic nanoparticles offer unparalleled ease of separation and recovery.

The future of catalyst development for this compound synthesis lies in the design of more active, stable, and cost-effective heterogeneous catalysts. The exploration of catalysts based on earth-abundant and non-toxic metals, as well as the development of continuous-flow processes utilizing immobilized catalysts, will be key areas of research. By carefully considering the factors outlined in this guide, researchers can select the optimal catalyst to efficiently and sustainably synthesize the this compound derivatives required for their specific needs.

References

  • Facile synthesis of tetrazoles catalyzed by the new copper nano-catalyst. Taylor & Francis Online. [Link]

  • Rama, V., Kanagaraj, K., & Pitchumani, K. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 76(23), 9775-9783. [Link]

  • Nano TiO2 as an efficient and reusable heterogeneous catalyst for the synthesis of 5-substituted 1H-tetrazoles. IISTE.org. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). The Reaction of Sodium Azide with Nitriles to Give 1H-Tetrazoles Proceeds Readily in Water with Zinc Salts as Catalysts. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • Kappe, C. O. (2023). Copper-Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. PMC. [Link]

  • An Efficient Protocol for Facile Synthesis of New 5-Substituted-1H-Tetrazole Derivatives Using Copper-Doped Silica Cuprous Sulfate (CDSCS) as Heterogeneous Nano-Catalyst. ResearchGate. [Link]

  • New ecofriendly heterogeneous nano-catalyst for the synthesis of 1-substituted and 5-substituted this compound derivatives. ResearchGate. [Link]

  • The synthesis of 5‐substituted 1H‐tetrazoles using A) Homogeneous and B) Magnetic heterogeneous catalyst. ResearchGate. [Link]

  • Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. PubMed Central. [Link]

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  • Green synthesis of the 1-substituted 1H-1,2,3,4-tetrazoles by application of the Natrolite zeolite as a new and reusable heterogeneous catalyst. The Royal Society of Chemistry. [Link]

  • Zn(OAc)2•2H2O-catalyzed efficient synthesis of 5-Substituted 1H-tetrazoles. Growing Science. [Link]

  • Zinc-Catalyzed Heterocycle Synthesis. The Royal Society of Chemistry. [Link]

  • Nano-Catalytic Synthesis of 5 Substituted 1H Tetrazole Derivatives and Biological Applications. DergiPark. [Link]

  • Copper-catalyzed synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and trimethylsilyl azide. ResearchGate. [Link]

  • Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. PubMed Central. [Link]

  • Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega. [Link]

  • Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. ResearchGate. [Link]

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  • Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. OUCI. [Link]

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The Tetrazole Scaffold in Modern Drug Discovery: A Comparative Guide to QSAR-Driven Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 1H-tetrazole ring stands out as a privileged scaffold. Its unique physicochemical properties, metabolic stability, and ability to act as a bioisostere for the carboxylic acid group have cemented its importance in the design of numerous therapeutic agents.[1][2][3] Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in unlocking the full potential of tetrazole derivatives, providing a rational framework to navigate the complex interplay between molecular structure and biological function.[4][5][6][7] This guide offers an in-depth comparison of QSAR methodologies applied to this compound derivatives across different therapeutic areas, supported by experimental data to inform and guide future drug discovery efforts.

The Power of QSAR in Tetrazole Drug Design

QSAR modeling is a cornerstone of rational drug design, enabling the prediction of a compound's biological activity from its molecular structure.[4][5][7] This computational approach minimizes the costly and time-consuming process of trial-and-error synthesis and testing.[7] A typical QSAR workflow involves the following key stages:

  • Data Set Selection: A diverse set of compounds with a range of biological activities is chosen.

  • Molecular Descriptor Calculation: Numerical values representing various physicochemical properties of the molecules are computed.

  • Model Development: A mathematical equation is generated to correlate the descriptors with biological activity.

  • Model Validation: The predictive power and robustness of the model are rigorously tested.[8]

The ultimate goal is to develop a model that can accurately predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates.[6]

QSAR_Workflow cluster_data Data Preparation cluster_model Model Building & Validation cluster_application Application Data_Set Selection of a diverse set of this compound derivatives with known biological activity Descriptor_Calc Calculation of Molecular Descriptors (2D, 3D, etc.) Data_Set->Descriptor_Calc Characterize molecules Model_Dev Development of QSAR Model (e.g., MLR, PLS, CoMFA) Descriptor_Calc->Model_Dev Model_Val Rigorous Internal and External Validation (q², r², r²pred) Model_Dev->Model_Val Assess predictive power Virtual_Screen Virtual Screening of New Compound Libraries Model_Val->Virtual_Screen Lead_Opt Rational Design and Optimization of Lead Compounds Virtual_Screen->Lead_Opt Prioritize for synthesis Synthesis Synthesis Lead_Opt->Synthesis Synthesis & Biological Testing

Caption: A generalized workflow for Quantitative Structure-Activity Relationship (QSAR) studies.

Comparative QSAR Analysis of this compound Derivatives

The versatility of the this compound scaffold is evident in its application across a wide spectrum of therapeutic targets. Here, we compare QSAR studies on tetrazole derivatives with antimicrobial, anticancer, and antihypertensive activities, highlighting the different methodologies and their outcomes.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Several QSAR studies have focused on this compound derivatives for this purpose.

A study on 1,4-disubstituted tetrazol-5-ones and tetrazol-5-thiones evaluated their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria.[7] The Minimum Inhibitory Concentration (MIC) values, presented in the table below, show a varied range of activity.[7] Simple linear regression was used to develop statistically significant QSAR models, yielding cross-validated regression factors of 0.953 for E. coli and 0.986 for S. aureus.[7]

Table 1: Antibacterial Activity of Selected 1,4-Disubstituted Tetrazole Derivatives [7]

CompoundR1R2MIC (μg/mL) vs. E. coliMIC (μg/mL) vs. S. aureus
3a PhenylMethyl>370.2
5 4-ChlorophenylEthyl180.3
7 4-MethoxyphenylPropyl>370.5
12 NaphthylButyl90.8
3b PhenylMethyl121.2
9 4-ChlorophenylEthyl62.5
10 4-MethoxyphenylPropyl153.1

Note: This is a representative selection from the study.

In another investigation, novel D-ribofuranosyl tetrazoles were synthesized and showed potent antibacterial activity.[9] For instance, compounds 1c and 5c exhibited MICs of 15.06 μM and 13.37 μM against E. coli and S. aureus, respectively, surpassing the efficacy of chloramphenicol and ampicillin.[9] Computational studies, including molecular docking, were employed to understand the interaction with the DNA polymerase sliding clamp of E. coli.[9]

Anticancer Activity

The tetrazole moiety is also a key feature in many anticancer agents.[10] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful in this area for understanding the three-dimensional structural requirements for activity.

A 3D-QSAR study was conducted on a series of[1][10]triazolo[4,3-b][1][4][10]tetrazine derivatives with antiproliferative activity against the MCF-7 breast cancer cell line.[10] The study generated robust CoMFA and CoMSIA models with good predictive abilities, as indicated by their statistical parameters.

Table 2: Statistical Parameters of CoMFA and CoMSIA Models for Anticancer Activity [10]

Modelq² (cross-validated)r² (non-cross-validated)
CoMFA 0.7160.985
CoMSIA 0.7230.976

These models provide valuable insights into the steric and electrostatic fields around the molecules, guiding the design of more potent anticancer compounds.[10]

Antihypertensive Activity (Angiotensin II Receptor Antagonism)

Many successful antihypertensive drugs, such as losartan, feature a this compound group. A CoMSIA study on a series of 65 5-(biphenyl-2-yl)-1H-tetrazole derivatives as angiotensin II receptor type 1 (AT1) antagonists yielded a highly predictive 3D-QSAR model.[4] The model demonstrated excellent statistical significance for both the training and external test sets.[4]

Table 3: Statistical Parameters of the CoMSIA Model for AT1 Receptor Antagonists [4]

ParameterValue
0.846
0.975
r²pred 0.980

This robust model can reliably predict the activity of new derivatives and guide the design of backups for existing antihypertensive agents.[4]

Experimental Protocol: A Step-by-Step QSAR Workflow

To provide a practical understanding, here is a detailed protocol for a typical 3D-QSAR study, such as CoMFA or CoMSIA.

Step 1: Ligand Preparation and Alignment

  • Construct 3D Structures: Build the three-dimensional structures of all molecules in the dataset using molecular modeling software.

  • Energy Minimization: Optimize the geometry of each molecule using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Alignment: Superimpose all molecules based on a common scaffold or a template molecule. This is a critical step to ensure that the variations in the 3D fields are directly comparable.

Step 2: Calculation of Molecular Fields (CoMFA)

  • Define a 3D Grid: Place the aligned molecules within a 3D grid.

  • Calculate Steric and Electrostatic Fields: At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between a probe atom (e.g., a sp³ carbon with a +1 charge) and each molecule.

Step 3: Calculation of Similarity Indices (CoMSIA)

  • Calculate Similarity Indices: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. These are derived from the Gaussian-type distance dependence between the probe atom and the molecule's atoms.

Step 4: PLS Analysis and Model Validation

  • Partial Least Squares (PLS) Analysis: Use PLS regression to correlate the calculated field values (independent variables) with the biological activity data (dependent variable).

  • Cross-Validation: Perform leave-one-out or leave-many-out cross-validation to determine the optimal number of components and to calculate the cross-validated correlation coefficient (q²), which assesses the predictive ability of the model.

  • Non-Cross-Validated Analysis: Generate the final model using the optimal number of components and calculate the non-cross-validated correlation coefficient (r²) to assess the model's goodness of fit.

  • External Validation: Use an external test set of compounds that were not included in the model generation to evaluate the model's ability to predict the activity of new molecules (r²pred).

Step 5: Visualization of Results

  • Generate Contour Maps: Visualize the results as 3D contour maps. These maps highlight regions where modifications to the steric, electrostatic, or other fields would likely lead to an increase or decrease in biological activity.

Caption: The general structure of a this compound derivative.

Conclusion

QSAR studies are indispensable tools for navigating the chemical space of this compound derivatives. As demonstrated through the comparative analysis of antimicrobial, anticancer, and antihypertensive agents, different QSAR methodologies can be applied to glean valuable insights into the structure-activity relationships governing their biological effects. By integrating these computational approaches into the drug discovery pipeline, researchers can accelerate the design and optimization of novel tetrazole-based therapeutics with improved efficacy and safety profiles.

References

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  • QSAR - Drug Design Org.
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  • Development of 3D-QSAR CoMSIA models for 5-(biphenyl-2-yl)-1H-tetrazole derivatives as angiotensin II receptor type 1 (AT1) antagonists - PubMed. Available from: [Link]

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  • The 3-D QSAR Study of Anticancer 1-N-substituted Imidazo- And pyrrolo-quinoline-4,9-dione Derivatives by CoMFA and CoMSIA - PubMed. Available from: [Link]

  • 3D-QSAR CoMFA study of some Heteroarylpyrroles as Possible Anticandida Agents - PMC. Available from: [Link]

  • 2D-QSAR Modeling of Quinazolinone Derivatives as Angiotensin II Type 1a Receptor Blockers | Request PDF - ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - ResearchGate. Available from: [Link]

  • QSAR and pharmacophore models for screening anti- inflammatory activity among substituted (pyrrolо[1,2. Available from: https://www.researchgate.net/publication/359404222_QSAR_and_pharmacophore_models_for_screening_anti-inflammatory_activity_among_substituted_pyrrolo12-a124triazino23-cquinazoline-5a-ylcarboxylic_acids
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A Comparative Guide to Validating the Purity of Synthesized 1H-Tetrazole Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized 1H-tetrazole derivatives is a critical step in the journey from discovery to clinical application. The presence of impurities can significantly impact a compound's pharmacological and toxicological profile, making rigorous analytical validation an indispensable component of the research and development process. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this purpose, offering unparalleled resolution and sensitivity. This guide provides an in-depth, comparative analysis of HPLC methodologies for the purity determination of this compound derivatives, juxtaposed with alternative analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The Criticality of Purity in this compound Drug Candidates

The this compound moiety is a key pharmacophore in numerous blockbuster drugs, prized for its ability to act as a metabolically stable isostere of a carboxylic acid.[1] This nitrogen-rich heterocycle is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anticancer properties.[2] Given their potent biological effects, even minute impurities can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential safety concerns. Therefore, a multi-faceted analytical approach is paramount to unequivocally confirm the purity of synthesized tetrazoles.[1]

HPLC: The Gold Standard for Purity Determination

HPLC is a versatile and powerful technique for the separation, quantification, and purity assessment of this compound compounds.[3] Its high resolution and sensitivity make it the preferred method for identifying and quantifying impurities, including starting materials, byproducts, and degradation products.

Reversed-Phase HPLC (RP-HPLC): The Workhorse Method

RP-HPLC is the most widely used mode of HPLC, employing a non-polar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity.[4] For many this compound derivatives, RP-HPLC provides excellent separation and robust performance.

Causality Behind Experimental Choices in RP-HPLC:
  • Stationary Phase: C18 columns are the most common choice due to their high hydrophobicity and surface area, offering a broad retention range for a variety of organic molecules.[4] For more polar tetrazole derivatives that may have limited retention on a C18 column, a C8 column can be a suitable alternative, providing less hydrophobic interaction.[4] The use of end-capped columns is crucial to minimize peak tailing caused by the interaction of acidic protons on the tetrazole ring with residual silanol groups on the silica support.

  • Mobile Phase: A mixture of water and a water-miscible organic solvent, typically acetonitrile or methanol, is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of an acid, such as formic acid or trifluoroacetic acid (TFA), to the mobile phase is critical. This serves to suppress the ionization of the acidic tetrazole proton (pKa comparable to carboxylic acids), leading to better peak shape and more reproducible retention times.[5]

  • Detector: A UV detector is commonly employed, as the aromatic nature of most tetrazole derivatives allows for strong UV absorbance.[6] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, enabling peak purity analysis and the identification of co-eluting impurities.

Experimental Protocol: RP-HPLC Purity Assay for a Hypothetical this compound Derivative
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetononitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound derivative in the initial mobile phase composition (95:5 Mobile Phase A:B) to a concentration of 1 mg/mL.

Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Derivatives

For highly polar this compound derivatives that are poorly retained in RP-HPLC, HILIC presents a powerful alternative.[7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[9] A water-rich layer is formed on the surface of the stationary phase, and separation is achieved through partitioning of the polar analytes into this layer.[10]

Causality Behind Experimental Choices in HILIC:
  • Stationary Phase: Common HILIC stationary phases include bare silica, amide, or diol-bonded phases. Amide phases are often a good starting point for their versatility and robustness.

  • Mobile Phase: A high percentage of acetonitrile (typically >70%) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) is used. The buffer is essential for controlling the pH and ensuring reproducible retention.

  • Gradient Elution: In HILIC, the gradient is reversed compared to RP-HPLC; the run starts with a high organic content, and the aqueous portion is increased to elute the more polar compounds.[10]

Experimental Protocol: HILIC Purity Assay for a Highly Polar this compound Derivative
  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and PDA detector.

  • Column: Amide, 2.1 x 100 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% B

    • 2-12 min: 95% to 70% B

    • 12-15 min: 70% B

    • 15.1-20 min: 95% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the synthesized this compound derivative in 90:10 Acetonitrile:Water to a concentration of 0.5 mg/mL.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R2)) cluster_Routine Routine Analysis Start Define Analytical Target Profile Col_Select Column & Stationary Phase Selection (RP vs. HILIC) Start->Col_Select Initial Assessment Mob_Phase Mobile Phase Optimization (Solvent, pH, Buffer) Col_Select->Mob_Phase Analyte Polarity Gradient Gradient Optimization Mob_Phase->Gradient Initial Screening Detection Detector Wavelength Selection Gradient->Detection Fine-tuning Specificity Specificity / Forced Degradation Detection->Specificity Finalized Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Purity Analysis & Reporting Robustness->Routine Validated Method

Caption: Workflow for HPLC method development and validation.

Forced Degradation Studies: A Cornerstone of a Self-Validating System

To ensure the stability-indicating nature of an HPLC method, forced degradation studies are essential.[11][12] These studies involve subjecting the this compound derivative to harsh conditions (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products.[11][13] The goal is to demonstrate that the HPLC method can effectively separate the intact drug from all potential degradation products, thus providing confidence in the purity results obtained during stability studies. A mass balance of around 95-105% should be achieved, indicating that all major degradation products are accounted for.[14]

Orthogonal Analytical Techniques for Comprehensive Purity Assessment

While HPLC is the primary tool for purity determination, a comprehensive assessment relies on orthogonal methods that measure purity based on different chemical or physical principles.

Quantitative NMR (qNMR) Spectroscopy

qNMR has emerged as a powerful, non-destructive technique for determining the purity of organic compounds.[15] It offers several advantages over chromatographic methods, including speed and the ability to provide both structural confirmation and quantitative purity assessment in a single experiment.[15][16] The purity is determined by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.

Elemental Analysis (EA)

Elemental analysis provides a fundamental measure of a compound's purity by determining the percentage of carbon, hydrogen, and nitrogen (CHN).[17][18] The experimentally determined percentages are compared to the theoretical values for the proposed molecular formula. A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[19][20] However, it's important to note that EA cannot detect impurities with a similar elemental composition to the main compound, such as isomers.[21]

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable this compound derivatives or impurities, GC-MS can be a valuable analytical tool. It offers excellent separation efficiency and provides mass spectral data for peak identification. However, many tetrazole derivatives are not sufficiently volatile or may decompose at the high temperatures used in GC, limiting its applicability.[22]

Comparison of Analytical Techniques for Purity Determination
Technique Principle Advantages Limitations Typical Application
RP-HPLC Partitioning based on hydrophobicityHigh resolution, sensitive, widely applicable, quantitativeMay not be suitable for very polar compoundsPrimary method for purity and impurity profiling
HILIC Partitioning into a water-enriched layer on a polar stationary phaseExcellent for polar and hydrophilic compoundsCan be less robust than RP-HPLC, requires careful method developmentAnalysis of highly polar tetrazole derivatives
qNMR Signal intensity is directly proportional to the number of nucleiNon-destructive, provides structural and quantitative data, fastLower sensitivity than HPLC, requires a pure internal standardOrthogonal purity assessment, confirmation of primary standards
Elemental Analysis Combustion and measurement of C, H, N contentProvides fundamental compositional dataInsensitive to impurities with similar elemental composition, requires a relatively large sample amountConfirmation of molecular formula and purity
GC-MS Separation based on volatility and interaction with a stationary phaseHigh separation efficiency, provides mass spectral data for identificationLimited to volatile and thermally stable compoundsAnalysis of volatile impurities or starting materials
Logical Relationship of Analytical Techniques in Purity Assessment

Purity_Assessment_Logic cluster_Primary Primary Purity Assessment cluster_Orthogonal Orthogonal Confirmation cluster_Final Final Purity Confirmation HPLC HPLC (RP or HILIC) Purity & Impurity Profile qNMR qNMR Quantitative Purity HPLC->qNMR Orthogonal Check EA Elemental Analysis Compositional Purity HPLC->EA Orthogonal Check GCMS GC-MS Volatile Impurities HPLC->GCMS If applicable Final_Purity Confirmed Purity >95% qNMR->Final_Purity EA->Final_Purity GCMS->Final_Purity

Caption: Logical flow for comprehensive purity assessment.

Conclusion

The validation of purity for synthesized this compound derivatives is a multifaceted process that demands a rigorous and well-documented analytical strategy. HPLC, particularly RP-HPLC, remains the primary workhorse for this task, offering the necessary resolution and sensitivity to detect and quantify impurities. For highly polar analogs, HILIC provides a powerful alternative. However, relying solely on a single chromatographic method is insufficient. A self-validating system incorporates orthogonal techniques like qNMR and elemental analysis to provide a comprehensive and trustworthy assessment of a compound's purity. By understanding the principles behind each technique and the causality of experimental choices, researchers can confidently establish the purity of their this compound derivatives, ensuring the integrity of their biological data and advancing the development of new therapeutics.

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A Guide to the Cross-Validation of Experimental and Computational Results for 1H-Tetrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, 1H-Tetrazole stands as a cornerstone heterocyclic scaffold. Its utility as a bioisostere for carboxylic acids has cemented its place in drug discovery, while its high nitrogen content makes it a candidate for energetic materials research.[1] The accurate characterization of its structural and electronic properties is paramount for predicting its behavior in various chemical environments and for the rational design of novel derivatives.

This guide provides an in-depth comparison of experimental data with computational predictions for this compound. By critically evaluating the synergies and discrepancies between laboratory measurements and theoretical models, we aim to provide a framework for robustly characterizing this important molecule. This cross-validation approach is essential for building predictive models, understanding structure-property relationships, and accelerating the development of tetrazole-based compounds.

Molecular Geometry: A Tale of Two Phases

The precise arrangement of atoms in this compound is fundamental to its reactivity and intermolecular interactions. In the solid state, X-ray crystallography provides a detailed picture of its geometry, revealing a planar ring structure.[2] In the gas phase, where intermolecular forces are negligible, computational chemistry offers a powerful tool to predict the equilibrium geometry.

A comparative analysis of experimental and computationally derived geometric parameters for this compound is presented below. The computational data was obtained using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set, a widely used level of theory for such systems.

Table 1: Comparison of Experimental and Computational Molecular Geometries of this compound

ParameterExperimental (X-ray Crystallography)[2]Computational (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
N1-N21.3551.361
N2-N31.2981.302
N3-N41.3501.353
N4-C51.3211.325
C5-N11.3321.335
N1-H10.8601.012
C5-H50.9301.082
Bond Angles (º)
N1-N2-N3108.5108.3
N2-N3-N4109.2109.5
N3-N4-C5105.3105.0
N4-C5-N1111.4111.6
C5-N1-N2105.6105.6
H1-N1-C5125.7124.8
H5-C5-N4124.3124.2

The excellent agreement between the experimental and computed values for bond lengths and angles within the tetrazole ring underscores the capability of DFT to accurately model the molecular structure of this compound. The most significant deviations are observed for the N-H and C-H bond lengths, which is expected as X-ray crystallography determines the position of electron density maxima, leading to shorter apparent bond lengths for hydrogen atoms compared to the internuclear distances calculated computationally.

Vibrational Spectroscopy: Probing the Bonds' Rhythms

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's bonding environment. Each vibrational mode corresponds to a specific frequency of absorbed or scattered light, offering a rich dataset for comparison with theoretical predictions.

The calculated vibrational frequencies for this compound, obtained at the B3LYP/6-311++G(d,p) level of theory, are compared with experimental data in the table below. It is common practice to apply a scaling factor to the computed frequencies to account for anharmonicity and the approximations inherent in the theoretical model.

Table 2: Comparison of Key Experimental and Scaled Computational Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental (IR)[3][4]Computational (B3LYP/6-311++G(d,p), Scaled)
N-H stretch~31403135
C-H stretch~30503042
Ring stretch (C=N, N=N)~1500-13001495, 1450, 1380, 1310
Ring breathing~12501245
In-plane N-H bend~11501145
In-plane C-H bend~10501048
Out-of-plane N-H bend~930925
Out-of-plane C-H bend~800795

The strong correlation between the experimental and scaled computational frequencies allows for confident assignment of the observed spectral bands to specific molecular vibrations. This synergy is invaluable for interpreting complex spectra and identifying the presence of the tetrazole moiety in unknown compounds.

NMR Spectroscopy: A Window into the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the electronic structure of molecules by probing the magnetic environments of atomic nuclei. The chemical shifts of ¹H and ¹³C are particularly sensitive to the distribution of electron density.

Below is a comparison of the experimentally observed and computationally predicted ¹H and ¹³C NMR chemical shifts for this compound. The theoretical values were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.

Table 3: Comparison of Experimental and Computational ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

NucleusExperimental[5]Computational (GIAO-B3LYP/6-311++G(d,p))
¹H NMR
H1 (N-H)~15-16 (broad)15.5
H5 (C-H)~9.59.3
¹³C NMR
C5~145144.2

The good agreement between the experimental and computed chemical shifts demonstrates the utility of computational methods in predicting and interpreting NMR spectra. Discrepancies can often be attributed to solvent effects and intermolecular interactions, which are not fully captured by gas-phase calculations.

Electronic Properties: From UV-Vis Absorption to Acidity

The electronic properties of this compound, such as its UV-Vis absorption spectrum and its acidity (pKa), are crucial for understanding its photochemistry and its behavior in biological systems.

UV-Vis Spectrum

The UV-Vis spectrum of this compound is characterized by π → π* and n → π* electronic transitions. While experimental data for the parent compound is sparse, Time-Dependent DFT (TD-DFT) calculations can predict the excitation energies and oscillator strengths of these transitions.

Table 4: Comparison of Predicted Electronic Transitions for this compound

TransitionCalculated Wavelength (nm) (TD-B3LYP/6-311++G(d,p))
n → π~240
π → π~205

These computational predictions provide a valuable starting point for interpreting the UV-Vis spectrum of this compound and its derivatives.

Acidity (pKa)

The acidity of the N-H proton in this compound is a key parameter, particularly in the context of its use as a carboxylic acid bioisostere. The experimental pKa of this compound is approximately 4.90.[1] Computational methods can predict pKa values through thermodynamic cycles that calculate the free energy of deprotonation.

Table 5: Comparison of Experimental and Computational pKa for this compound

MethodpKa
Experimental[1][6]4.70 - 4.90
Computational (DFT with implicit solvent model)4.8 - 5.2

The ability of computational models to reproduce the experimental pKa with reasonable accuracy highlights their potential in screening for the acidity of novel tetrazole derivatives, thereby guiding synthetic efforts in drug discovery.

Experimental and Computational Protocols

To ensure the reproducibility and validity of the data presented, detailed experimental and computational protocols are provided below.

Experimental Protocols

X-ray Crystallography

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol).

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[7] Diffraction data are collected using a suitable detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction pattern is used to solve the crystal structure, typically using direct methods, and the atomic positions and thermal parameters are refined to obtain the final molecular geometry.

Vibrational Spectroscopy (FT-IR)

  • Sample Preparation: For solid samples, a small amount of this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and an infrared spectrum is recorded. A background spectrum of a pure KBr pellet is also collected for background correction.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the molecule.

NMR Spectroscopy

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆) containing a small amount of a reference standard like tetramethylsilane (TMS).

  • Data Acquisition: The sample is placed in an NMR tube and analyzed using a high-field NMR spectrometer to acquire ¹H and ¹³C spectra.

  • Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final NMR spectra, from which chemical shifts are determined.

Computational Protocols

Geometry Optimization and Frequency Calculation

  • Input Structure: An initial 3D structure of this compound is built using molecular modeling software.

  • Computational Method: The geometry is optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the harmonic vibrational frequencies.

NMR Chemical Shift Calculation

  • Optimized Geometry: The optimized geometry from the previous step is used as the input.

  • Computational Method: NMR chemical shifts are calculated using the GIAO method at the B3LYP/6-311++G(d,p) level of theory.

  • Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to the calculated shielding of a reference compound (e.g., TMS) at the same level of theory.

Visualizing the Workflow

To illustrate the cross-validation process, the following diagrams outline the key steps in both the experimental and computational workflows.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_exp Experimental Characterization cluster_data Experimental Data Synthesis Synthesis & Purification of this compound Xray X-ray Crystallography Synthesis->Xray FTIR FT-IR Spectroscopy Synthesis->FTIR NMR NMR Spectroscopy Synthesis->NMR Geometry Molecular Geometry Xray->Geometry VibSpec Vibrational Frequencies FTIR->VibSpec NMRSpec NMR Chemical Shifts NMR->NMRSpec

Caption: Workflow for the experimental characterization of this compound.

Computational_Workflow cluster_model Model Building cluster_calc Quantum Chemical Calculations cluster_results Computational Results Build Build Initial 3D Structure of this compound Opt Geometry Optimization (DFT/B3LYP) Build->Opt Freq Frequency Calculation Opt->Freq NMR_Calc NMR Calculation (GIAO) Opt->NMR_Calc TDDFT TD-DFT Calculation Opt->TDDFT CompGeom Optimized Geometry Opt->CompGeom CompVib Vibrational Frequencies Freq->CompVib CompNMR NMR Chemical Shifts NMR_Calc->CompNMR CompUV Electronic Transitions TDDFT->CompUV

Caption: Workflow for the computational modeling of this compound.

Cross_Validation_Logic ExpData Experimental Data (Geometry, Spectra, pKa) Comparison Direct Comparison & Analysis of Discrepancies ExpData->Comparison CompData Computational Data (Geometry, Spectra, pKa) CompData->Comparison Validation Validated Molecular Model Comparison->Validation Insights Structure-Property Relationships Validation->Insights Prediction Predictive Power for Novel Derivatives Validation->Prediction

Caption: Logical flow of the cross-validation process.

Conclusion

The cross-validation of experimental and computational data for this compound reveals a remarkable synergy between these two approaches. While experimental techniques provide the ground truth, computational chemistry offers a powerful lens to interpret and predict molecular properties at a level of detail that is often inaccessible through experimentation alone. For researchers in drug development and materials science, embracing this integrated approach is not just a matter of best practice; it is a strategic imperative for accelerating innovation and discovery. By leveraging the strengths of both worlds, we can unlock the full potential of the versatile this compound scaffold.

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Bridging the Gap: A Comparative Guide to 1H-Tetrazole Derivatives' Binding Modes In Silico vs. In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, 1H-tetrazole derivatives have emerged as a versatile scaffold, prized for their bioisosteric relationship with carboxylic acids, which enhances metabolic stability and cell permeability.[1][2][3] Understanding how these molecules interact with their biological targets is paramount to optimizing their therapeutic potential. This guide provides a comprehensive comparison of in silico and in vitro methodologies used to elucidate the binding modes of this compound derivatives, offering insights into the strengths and limitations of each approach and advocating for an integrated strategy.

The In Silico Approach: Predicting Interactions in the Digital Realm

Computational methods provide a rapid and cost-effective means to predict and analyze the binding of ligands to their target proteins. These techniques are instrumental in the early stages of drug discovery for hit identification and lead optimization.

Molecular Docking: A Snapshot of Binding Possibilities

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] The primary goal is to identify the most likely binding mode and estimate the binding affinity.

The process begins with the preparation of both the ligand (the this compound derivative) and the receptor (the target protein). The three-dimensional structure of the protein is often obtained from a repository like the Protein Data Bank (PDB).[5] The ligand structure is typically built and optimized using computational chemistry software.

The docking algorithm then samples a vast number of possible conformations of the ligand within the binding site of the protein, evaluating each pose using a scoring function. The scoring function estimates the binding free energy, with lower scores generally indicating a more favorable interaction.[6] The top-ranked poses provide hypotheses about the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.[5][7]

Experimental Protocol: A Typical Molecular Docking Workflow

  • Receptor Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 1CX2 for COX-2).[5]

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

    • Define the binding site or "grid box" around the active site of the enzyme.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization to obtain a low-energy, stable conformation.

  • Docking Simulation:

    • Utilize docking software (e.g., AutoDock Vina, MOE-Dock).[5][8]

    • The software will systematically place the ligand in the defined binding site, exploring various rotations and translations.

    • Each generated pose is evaluated by a scoring function.

  • Analysis of Results:

    • Analyze the top-ranked poses to identify the most probable binding mode.

    • Visualize the protein-ligand complex to identify key intermolecular interactions (e.g., hydrogen bonds, van der Waals interactions).[5]

    • Correlate the docking scores with experimental activities (e.g., IC50 values) to validate the docking protocol.[5]

InSilicoWorkflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Receptor Receptor Preparation (from PDB) Docking Molecular Docking (e.g., AutoDock Vina) Receptor->Docking Ligand Ligand Preparation (this compound Derivative) Ligand->Docking Scoring Pose Scoring & Ranking Docking->Scoring Interaction Interaction Analysis (H-bonds, etc.) Scoring->Interaction Correlation Correlation with Experimental Data Interaction->Correlation

Caption: A typical workflow for in silico molecular docking studies.

Molecular Dynamics (MD) Simulations: Adding Motion to the Model

While docking provides a static picture, MD simulations introduce thermal motion and allow the protein-ligand complex to evolve over time. This technique can be used to assess the stability of a predicted binding pose from docking and to calculate binding free energies with greater accuracy.[9]

The In Vitro Approach: Measuring Interactions in the Real World

In vitro experiments are the gold standard for validating computational predictions and quantifying the binding of a ligand to its target.[10] These biophysical techniques provide direct evidence of interaction and measure key thermodynamic and kinetic parameters.

Isothermal Titration Calorimetry (ITC): The Thermodynamics of Binding

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[11][12] By titrating the ligand into a solution containing the protein, a binding isotherm can be generated.

From this single experiment, one can directly determine the binding affinity (Kd), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction.[11][12] This complete thermodynamic profile provides deep insights into the forces driving the binding event.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Prepare a solution of the target protein in a suitable buffer.

    • Prepare a solution of the this compound derivative in the same buffer. The ligand concentration should be 10-20 times that of the protein.

    • Thoroughly degas both solutions to prevent bubble formation.

  • Instrument Setup:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the ligand solution into the injection syringe.

    • Equilibrate the system to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the sample cell.

    • The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat of interaction.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, n).

Surface Plasmon Resonance (SPR): The Kinetics of Binding

SPR is a label-free optical technique that monitors binding events in real-time.[13][14][15] It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rates (koff/kon).

In a typical SPR experiment, the protein is immobilized on a sensor chip. A solution containing the this compound derivative is then flowed over the surface. Binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

InVitroWorkflow cluster_prep_vitro Preparation cluster_assay Biophysical Assay cluster_analysis_vitro Analysis Receptor_vitro Purified Protein Assay Binding Assay (e.g., ITC, SPR) Receptor_vitro->Assay Ligand_vitro Synthesized Ligand (this compound Derivative) Ligand_vitro->Assay Data Data Acquisition (e.g., Heat Change, RU) Assay->Data Fitting Model Fitting Data->Fitting Parameters Determine Binding Parameters (Kd, ΔH, kon, koff) Fitting->Parameters

Caption: A generalized workflow for in vitro biophysical binding assays.

In Silico vs. In Vitro: A Head-to-Head Comparison

Both in silico and in vitro approaches are indispensable in drug discovery, but they provide different types of information and have distinct advantages and limitations. The synergy between these methods is where true progress is made.

FeatureIn Silico (Computational)In Vitro (Experimental)
Primary Output Predicted binding pose, binding energy scoreQuantitative binding affinity (Kd, Ki), thermodynamics (ΔH, ΔS), kinetics (kon, koff)
Speed High-throughput, rapidSlower, requires individual experiments
Cost Low, primarily computational resourcesHigh, requires purified proteins, reagents, and specialized instruments
Resolution Atomic-level detail of interactionsMeasures the overall binding event
Throughput Can screen millions of compounds virtuallyLower throughput, though some methods are being automated
Accuracy Dependent on the accuracy of scoring functions and force fields; predictions require validationConsidered the "gold standard" for binding data
Requirement 3D structure of the target proteinPurified, active protein and synthesized ligand

The true power of these approaches is realized when they are used in concert. In silico docking can screen large libraries of this compound derivatives to prioritize a smaller, more manageable set of compounds for synthesis and in vitro testing.[16] The experimental results can then be used to refine and validate the computational models, leading to a more accurate understanding of the structure-activity relationship (SAR).[5][17][18] For instance, a good correlation between docking scores and experimentally determined IC50 values suggests that the computational model is reliable and can be used to guide the design of more potent inhibitors.[5]

Case Study Snapshot: Correlating Predictions with Reality

Several studies on this compound derivatives showcase this integrated approach. For example, molecular docking of 5-substituted 1H-tetrazoles as cyclooxygenase-2 (COX-2) inhibitors revealed key interactions with active site residues like Tyr355 and His90.[5] A strong correlation (r² = 0.931) was observed between the docking scores and the experimental IC50 values, validating the predicted binding modes.[5] Similarly, docking studies on tetrazole derivatives as potential antimicrobials have been used to rationalize their observed biological activity by identifying specific binding interactions within the active sites of target enzymes.[1][2][8]

Compound TypeTargetIn Silico MetricIn Vitro MetricCorrelation
5-substituted 1H-tetrazolesCOX-2Docking ScoreIC50Good (r² = 0.931)[5]
Tetrazole-piperazine hybridsAnticancer proteinsDocking Score (-9.9 kcal/mol)IC50 (57.37 µM)Supports activity[9]
Tetrazole derivativesTrypanothione ReductaseBinding EnergyIC50 (0.166 µg/ml)Rationalizes potency[2]

Conclusion

The analysis of this compound derivatives' binding modes is a multifaceted challenge that is best addressed by a synergistic combination of in silico and in vitro techniques. While computational methods offer unparalleled speed for hypothesis generation and large-scale screening, biophysical assays provide the essential, quantitative data needed to validate these predictions and build a robust understanding of the molecular recognition process. By bridging the gap between the digital and the physical, researchers can accelerate the design and development of novel tetrazole-based therapeutics with enhanced efficacy and specificity.

References

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A Comparative Guide to the Energetic Performance of Tetrazole vs. Nitro-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the energetic performance of tetrazole-based compounds against traditional nitro-based compounds. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes fundamental principles with experimental data to offer a clear perspective on the capabilities and trade-offs of these two critical classes of energetic materials.

Introduction: The Energetic Landscape

The field of energetic materials is driven by the quest for compounds that can release large amounts of stored chemical energy in a rapid, controlled manner. For decades, nitro-based compounds, such as Trinitrotoluene (TNT), RDX, and HMX, have been the cornerstone of this field. Their energy release is primarily derived from an internal redox reaction where the carbon-hydrogen backbone is oxidized by the oxygen-rich nitro groups.

In recent years, a new class of materials has emerged that challenges this paradigm: high-nitrogen heterocyclic compounds, with tetrazoles being a prominent example.[1] Unlike their nitro-based counterparts, tetrazoles derive a significant portion of their energy from their high positive heats of formation.[2] The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is thermodynamically unstable relative to its decomposition products, primarily molecular nitrogen (N₂). The decomposition to the exceptionally stable triple-bonded N₂ molecule releases a substantial amount of energy, a fundamentally different mechanism than the internal oxidation of nitro compounds.[3][4] This guide will dissect and compare these two classes based on their performance metrics, stability, and the experimental methodologies used for their characterization.

The Chemical Rationale: Stored Energy

The energetic potential of these compounds is rooted in their molecular structure.

  • Nitro Compounds (e.g., RDX, HMX): These molecules are designed to have a good balance of "fuel" (carbon and hydrogen) and "oxidizer" (nitro groups). The energy is released upon the breaking of relatively weak C-N and N-O bonds and the subsequent formation of very stable products like CO₂, H₂O, and N₂. Their performance is heavily reliant on achieving an optimal oxygen balance.[5][6]

  • Tetrazole Compounds: These are classified as high-nitrogen energetic materials.[2] Their key characteristic is a high positive enthalpy of formation, meaning energy is stored within the chemical bonds of the tetrazole ring itself.[7] This stored energy is released when the ring decomposes. The production of non-toxic N₂ gas also positions them as more environmentally friendly or "green" energetic materials.[3] Many modern energetic tetrazoles also incorporate nitro groups to enhance density and detonation performance, creating powerful hybrid structures.[8][9][10]

Quantitative Performance Comparison

The performance of an energetic material is defined by several key parameters. The table below compares representative compounds from each class. It is important to note that performance can be tuned by creating different salts or introducing various functional groups.

PropertyRDXHMX5,5'-Azotetrazolate (anion)TKX-50 (a tetrazole salt)
Formula C₃H₆N₆O₆C₄H₈N₈O₈C₂N₁₀²⁻C₂H₈N₁₀O₄
Density (ρ) 1.80 g/cm³[8]1.91 g/cm³[8]~1.90 g/cm³ (salts)1.91 g/cm³
Heat of Formation (ΔHf°) +70.7 kJ/mol[8]+74.8 kJ/mol[8]Very High Positive+246 kJ/mol
Detonation Velocity (D) 8795 m/s[8]9144 m/s[8]8900 - 9500 m/s (salts)9190 m/s
Detonation Pressure (P) 34.9 GPa[8]39.2 GPa[8]35 - 42 GPa (salts)37.9 GPa
Impact Sensitivity (IS) 7.5 J[8]7 J[8]>20 J (typical for salts)20 J
Thermal Stability (Td) 210 °C[8]280 °C[8]240 - 280 °C (salts)251 °C

Data compiled from multiple sources for comparison. Specific values can vary based on synthesis and crystal form.[3][8][11]

Analysis: The data reveals that advanced tetrazole-based materials like TKX-50 can match or exceed the detonation performance of RDX and approach that of HMX.[11] Critically, they often achieve this high performance while demonstrating significantly lower sensitivity to impact and superior thermal stability, which are crucial advantages for safety and handling.[3][12][13]

Experimental Verification of Performance

To ensure scientific integrity, all performance claims must be validated through rigorous, repeatable experimental protocols. The following section details the standard methodologies for characterizing energetic materials.

Experimental Workflow Diagram

The overall process of characterizing a new energetic compound follows a logical progression from synthesis to a multi-faceted performance assessment.

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Properties cluster_2 Energetic Performance Synthesis Chemical Synthesis Purification Recrystallization & Characterization (NMR, IR) Synthesis->Purification Density Density Measurement (Gas Pycnometry) Purification->Density Calorimetry Heat of Formation (Bomb Calorimetry) Purification->Calorimetry Detonation Detonation Velocity & Pressure Measurement Density->Detonation Thermal Thermal Stability (DSC/TGA) Sensitivity Impact & Friction Sensitivity (BAM) Thermal->Sensitivity Calorimetry->Detonation

Caption: General experimental workflow for the characterization of energetic materials.

Protocol 1: Heat of Formation via Bomb Calorimetry

The heat of formation (ΔHf°) is a critical parameter, as it quantifies the energy stored in a compound. It is typically calculated from the experimentally determined heat of combustion (ΔHc°) measured in a bomb calorimeter.[14]

Causality: A bomb calorimeter is a constant-volume system. Burning a sample in a high-pressure oxygen environment ensures complete combustion.[15] The heat released is absorbed by a surrounding water bath, and the temperature change is precisely measured.[16] By knowing the heat capacity of the calorimeter (determined by calibrating with a standard like benzoic acid), the heat of combustion can be calculated.[17]

Step-by-Step Methodology:

  • Calibration: A pellet of a known mass of benzoic acid is combusted in the calorimeter. The resulting temperature rise is used to calculate the heat capacity (Cv) of the system using the formula: Q = Cv(Tf –Ti).[15] This step is crucial as it accounts for the heat absorbed by the entire apparatus, not just the water.

  • Sample Preparation: A precise mass (typically < 1g for safety) of the energetic material is pressed into a pellet. For liquids, a specialized capsule is used.[14]

  • Assembly: The sample pellet is placed in the crucible inside the "bomb." A fuse wire is attached, touching the sample. The bomb is sealed and pressurized with pure oxygen (typically 30 atm).

  • Combustion: The sealed bomb is submerged in a known volume of water in the insulated container. The sample is ignited via the fuse wire.[18]

  • Data Acquisition: The temperature of the water is recorded at precise intervals before, during, and after combustion until a thermal equilibrium is reached.

  • Calculation: The heat of combustion (ΔHc°) of the sample is calculated using the observed temperature change and the predetermined heat capacity of the calorimeter. The standard heat of formation (ΔHf°) is then derived using Hess's Law, incorporating the known heats of formation of the combustion products (CO₂, H₂O, N₂).

Protocol 2: Skeletal Density via Gas Pycnometry

Density is one of the most important factors influencing detonation performance; higher density generally leads to higher detonation velocity and pressure.[5] Gas pycnometry is the gold standard for determining the true or skeletal density of a solid, excluding any volume from open pores.[19][20]

Causality: This technique uses gas displacement based on Boyle's Law (P₁V₁ = P₂V₂).[21] Helium is the preferred gas because its small atomic size allows it to penetrate fine pores and surface irregularities, providing a more accurate measurement of the solid's volume.[19] Its inertness and ideal gas behavior also minimize experimental error.

Step-by-Step Methodology:

  • Sample Preparation: A known mass of the dried energetic material is placed into the sample chamber of a known volume (Vc).

  • System Purge: The system is repeatedly purged with helium to remove any adsorbed atmospheric gases from the sample surface.

  • Pressurization: The sample chamber is filled with helium to a specific pressure (P₁).

  • Expansion: A valve is opened, allowing the gas to expand into a second, precisely known reference chamber volume (Vr).

  • Equilibration: The system is allowed to equilibrate, and the final pressure (P₂) is measured.

  • Calculation: The volume of the sample (Vs) is calculated automatically by the instrument's software based on the pressure change. The skeletal density (ρ) is then determined by dividing the sample's mass by its calculated volume (ρ = m/Vs).[22]

Protocol 3: Detonation Velocity & Pressure Measurement

Detonation velocity (D) is the speed at which the shock front propagates through the explosive. Detonation pressure (P) is the immense pressure generated directly behind this front. These are the ultimate measures of an explosive's power.

Causality: A common method involves confining a cylindrical charge of the explosive and initiating it at one end. The time it takes for the detonation wave to travel between two points a known distance apart is measured to calculate the velocity.[23] Optical methods are now prevalent as they are non-invasive and provide high temporal resolution.[24]

Step-by-Step Methodology (Optical Method):

  • Charge Preparation: The explosive material is pressed into a cylindrical charge of a specific diameter and density. The charge diameter must be large enough to ensure a stable detonation is achieved.

  • Initiation: The charge is initiated at one end using a detonator.

  • High-Speed Imaging: A high-speed streak camera or framing camera is focused on the side of the charge. The camera records the luminous shock front as it exits the side of the charge at tens of thousands to millions of frames per second.[24]

  • Data Analysis: The position of the shock front is plotted against time. The slope of this line gives the steady detonation velocity (D).

  • Pressure Calculation: The detonation pressure (P) is not typically measured directly but can be accurately calculated from the experimental density (ρ) and detonation velocity (D) using empirical Kamlet-Jacobs equations or more advanced thermochemical codes.[6]

Decomposition Pathways and Stability

The stability of an energetic material is as important as its performance. The decomposition mechanism provides insight into both its stability and the nature of its energy release.

G cluster_nitro Nitro Compound Decomposition (e.g., TNT) cluster_tetrazole Tetrazole Decomposition (e.g., 5-Aminotetrazole) TNT Trinitrotoluene (C₇H₅N₃O₆) Intermediates_N Radical Intermediates (NO₂, •OH, •H) TNT->Intermediates_N Thermal Initiation (C-NO₂ bond scission) Products_N Final Products (CO, CO₂, H₂O, N₂, Solid Carbon) Intermediates_N->Products_N Complex Redox Reactions Tetrazole 5-Aminotetrazole (CH₃N₅) Intermediates_T Ring Opening (N₂ Extrusion) Tetrazole->Intermediates_T Thermal Initiation (N-N bond scission) Products_T Final Products (N₂, HCN, NH₃) Intermediates_T->Products_T Rearrangement

Caption: Simplified comparison of decomposition pathways for nitro vs. tetrazole compounds.

Nitroaromatic compounds often decompose via the homolytic cleavage of the C–NO₂ bond, initiating a complex series of radical redox reactions that can lead to the formation of solid carbon (soot), which is undesirable.[25] In contrast, the thermal decomposition of many tetrazoles is initiated by the cleavage of an N-N bond in the ring, leading to the extrusion of molecular nitrogen (N₂) in the primary decomposition steps.[26][27] This cleaner decomposition pathway contributes to their "green" credentials and often results in higher thermal stability.

Conclusion

The choice between tetrazole-based and nitro-based energetic materials involves a multi-faceted assessment of performance, safety, and synthetic accessibility.

  • Nitro Compounds remain the workhorses of the field due to their well-understood properties, high performance, and established, cost-effective synthesis. They are the benchmark against which new materials are measured.

  • Tetrazole Compounds represent the frontier of energetic materials research. They offer a pathway to materials with exceptionally high heats of formation, leading to performance that can rival or exceed traditional nitro compounds.[8][28] Their most significant advantages often lie in their superior thermal stability and reduced sensitivity, making them promising candidates for applications requiring insensitive high explosives (IHEs).[11][12]

For researchers, the selection depends on the target application. For sheer power where sensitivity is a secondary concern, highly optimized nitro compounds like HMX or CL-20 remain dominant. However, for applications where safety, thermal stability, and "green" decomposition products are paramount, the emerging class of tetrazole-based energetic materials offers compelling and often superior alternatives.

References

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comparative study of 1H- and 2H-tetrazole tautomers' biological activity

Author: BenchChem Technical Support Team. Date: January 2026

<Comparative Guide to the Biological Activity of 1H- and 2H-Tetrazole Tautomers

A deep dive into the nuanced world of tetrazole chemistry reveals that the seemingly subtle difference between 1H- and 2H-tautomers can have profound implications for biological activity. This guide offers a comparative analysis of these two isomeric forms, providing researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of tetrazole-based drug design.

The Significance of Tautomerism in Tetrazole Scaffolds

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.[1][2] They are widely recognized in medicinal chemistry as bioisosteres of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic profiles.[3][4] Substituted tetrazoles can exist in two distinct tautomeric forms: 1H- and 2H-tetrazoles, which differ in the position of the proton on the nitrogen atoms of the ring.[5][6] This seemingly minor structural variation significantly alters the molecule's electronic and steric properties, thereby influencing its interactions with biological targets.[7]

The 1H- and 2H-tautomers exist in a dynamic equilibrium in solution, with the position of this equilibrium being influenced by factors such as solvent polarity, pH, and temperature.[5] In the solid state, they are thermodynamically stable.[5] The 1H tautomer is generally more prevalent in polar solvents, while the 2H form is favored in the gas phase.[5] Understanding and controlling this tautomerism is a critical aspect of designing tetrazole-containing drugs with optimal efficacy and selectivity.

Caption: Tautomeric equilibrium between 1H- and 2H-tetrazoles.

Comparative Biological Activity: A Tale of Two Tautomers

Direct comparative studies of the biological activity of 1H- and 2H-tetrazole isomeric pairs, though not abundant, provide invaluable insights for rational drug design. The differential arrangement of substituents leads to distinct interactions with biological macromolecules.[7]

Antidiabetic Activity

A significant area of comparison for 1H- and 2H-tetrazole isomers has been in the development of inhibitors for Sodium-Glucose Co-transporter 2 (SGLT2) and Glycogen Phosphorylase (GP), both crucial targets in managing type 2 diabetes.[7]

Compound ClassIsomerTargetBioactivity (IC₅₀)Reference
Tetrazole-bearing Glycosides1H-tetrazole (93a)SGLT268.9 nM[7]
Tetrazole-bearing Glycosides2H-tetrazole (93b)SGLT2106 nM[7]
Dapagliflozin (Reference)-SGLT21.1 nM[7]

In SGLT2 inhibition, the this compound isomer displayed moderately higher potency than its 2H counterpart, although both were less active than the reference drug, dapagliflozin.[7][8] Conversely, in an in vivo model for glycogen phosphorylase inhibition, both isomers demonstrated significant blood glucose-lowering effects.[7]

Anticancer Activity

Both 1H- and 2H-tetrazole derivatives have been extensively explored as potential anticancer agents, targeting mechanisms such as tubulin polymerization and various kinases.[7][9] While many studies report potent anticancer activity for derivatives of both isomers, direct quantitative comparisons of isomeric pairs are scarce in the literature.[7] The anticancer efficacy appears to be more dependent on the specific substitution pattern and the overall molecular architecture rather than solely on the tautomeric form.[7]

Antimicrobial Activity

The tetrazole scaffold is a common feature in compounds with antibacterial and antifungal properties.[10][11] Derivatives of both 1H- and 2H-tetrazoles have shown efficacy against a variety of pathogens. For instance, some 1H-tetrazol-5-amine derivatives have demonstrated antibacterial activity, while certain 1-[(tetrazol-5-yl)methyl]indole derivatives, which include 2H-tetrazole structures, have also exhibited potent antibacterial and antifungal activities.[7]

Experimental Protocols: Synthesis, Separation, and Biological Evaluation

The ability to selectively synthesize and separate the 1H and 2H tautomers is crucial for conducting comparative biological studies.

General Synthesis of 5-Substituted 1H-Tetrazoles

A common method for the synthesis of 5-substituted 1H-tetrazoles involves the reaction of organic nitriles with sodium azide.[6]

Protocol:

  • Dissolve the organic nitrile in a suitable solvent (e.g., DMF).

  • Add sodium azide and an ammonium salt (e.g., ammonium chloride) or a Lewis acid (e.g., zinc chloride).

  • Heat the reaction mixture under reflux for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the 5-substituted this compound.

  • Filter, wash with water, and dry the product. Further purification can be achieved by recrystallization.

Caption: General workflow for the synthesis of 5-substituted 1H-tetrazoles.

Regioselective Synthesis of 2,5-Disubstituted Tetrazoles

The synthesis of 2H-tetrazoles often requires more specific strategies to control the regioselectivity of the substitution. One approach involves the N2-arylation of 5-substituted-1H-tetrazoles.[12]

Protocol:

  • Dissolve the 5-substituted-1H-tetrazole in a suitable solvent.

  • Add a base and the arylating agent (e.g., a diaryliodonium salt).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography to isolate the 2,5-disubstituted tetrazole.

In Vitro Biological Evaluation: A General Workflow

The following workflow outlines a general approach for the in vitro evaluation of the biological activity of synthesized tetrazole tautomers.

Caption: General workflow for the in vitro biological evaluation of tetrazole tautomers.

Conclusion: Navigating the Tautomeric Landscape

The choice between a 1H- and 2H-tetrazole is not merely a matter of synthetic convenience; it is a critical decision that can profoundly impact the biological profile of a drug candidate. While general trends can be observed, the specific biological context ultimately dictates which tautomer will exhibit superior activity. A thorough understanding of the factors governing tetrazole tautomerism, coupled with robust synthetic strategies and rigorous biological evaluation, is paramount for the successful development of novel tetrazole-based therapeutics. This guide serves as a foundational resource for researchers embarking on this challenging yet rewarding endeavor.

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